ADP-ribose
Beschreibung
Eigenschaften
Molekularformel |
C15H23N5O14P2 |
|---|---|
Molekulargewicht |
559.32 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
InChI-Schlüssel |
SRNWOUGRCWSEMX-KEOHHSTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Synonyme |
5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Dawn of a New Modification: A Technical History of ADP-Ribose Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of ADP-ribosylation, a pivotal post-translational modification, has fundamentally reshaped our understanding of cellular signaling, DNA repair, and gene regulation. This technical guide delves into the seminal experiments of the 1960s that unveiled this complex biological process. We provide a detailed historical narrative, reconstructed experimental protocols from the foundational studies, and visualizations of the key concepts and workflows that marked this significant era in molecular biology.
A Serendipitous Finding: The Initial Discovery
The journey to understanding ADP-ribosylation began with an unexpected observation. In the early 1960s, a research group led by Pierre Chambon, in collaboration with Jean Dominique Weill and Paul Mandel, was investigating RNA synthesis in hen liver nuclei. Their experiments, designed to characterize DNA-dependent RNA polymerase, led to a serendipitous discovery that would open up an entirely new field of study.
During their in vitro transcription assays, they noticed that the incorporation of radiolabeled ATP into an acid-insoluble precipitate was dramatically stimulated by the addition of nicotinamide (B372718) mononucleotide (NMN).[1] Initially, they hypothesized that they had discovered a novel DNA-dependent polyadenylic acid synthesizing enzyme.[1] However, further characterization of the product revealed properties inconsistent with a simple poly(A) tail.
This initial misidentification was soon clarified through the independent and concurrent work of several laboratories. The research groups of Osamu Hayaishi and Takashi Sugimura in Japan played a crucial role in correctly identifying the polymer.[1] Through meticulous chemical and enzymatic analyses, they demonstrated that the polymer was not composed of adenylic acid, but rather repeating units of adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose), with the nicotinamide moiety of NAD+ being released during the reaction.[1] This marked the formal discovery of poly(this compound) or PAR.
Key Experiments in the Discovery of Poly(this compound)
The elucidation of poly(this compound) was the result of a series of carefully designed experiments. Below are reconstructed protocols for the key experimental steps that led to its discovery and initial characterization, based on the available literature and common laboratory practices of the 1960s.
Experimental Protocol 1: In Vitro Synthesis of the Novel Polymer (Reconstructed)
This reconstructed protocol is based on the seminal work of Chambon, Weill, and Mandel in 1963, which first described the synthesis of the polymer.
Objective: To investigate the incorporation of radiolabeled ATP into an acid-insoluble product in the presence of NMN.
Materials:
-
Isolated hen liver nuclei
-
α-³²P-labeled Adenosine Triphosphate (α-³²P-ATP)
-
Nicotinamide Mononucleotide (NMN)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Mercaptoethanol
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Preparation of Nuclear Extract: Hen liver nuclei were isolated and purified using established methods of the time, likely involving homogenization and differential centrifugation.
-
Incubation Mixture: The reaction was carried out in a final volume of 0.5 mL containing:
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
Mercaptoethanol
-
A suspension of isolated hen liver nuclei
-
α-³²P-ATP (as the radioactive tracer)
-
Nicotinamide Mononucleotide (NMN) was added to experimental tubes.
-
-
Incubation: The reaction mixtures were incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Precipitation: The reaction was stopped by the addition of cold 10% Trichloroacetic acid (TCA) to precipitate the macromolecules, including the newly synthesized polymer.
-
Filtration and Washing: The acid-insoluble precipitate was collected by filtration through glass fiber filters. The filters were washed extensively with cold 5% TCA to remove unincorporated α-³²P-ATP.
-
Quantification: The radioactivity retained on the dried filters was measured using a scintillation counter to determine the amount of ³²P incorporated into the polymer.
Experimental Protocol 2: Characterization of the Polymer (Reconstructed)
Following the initial synthesis, the focus shifted to identifying the chemical nature of the product. This involved enzymatic digestion and chromatographic separation of the resulting components.
Objective: To determine the composition of the radiolabeled polymer.
Materials:
-
³²P-labeled polymer synthesized as described in Protocol 1
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
Paper chromatography apparatus
-
Various buffer systems for chromatography
-
Reference compounds (AMP, ADP, ATP, this compound)
Methodology:
-
Enzymatic Digestion: The isolated ³²P-labeled polymer was subjected to enzymatic digestion with:
-
Snake venom phosphodiesterase: This enzyme cleaves the phosphodiester bonds between the repeating units.
-
Alkaline phosphatase: This enzyme removes terminal phosphate (B84403) groups.
-
-
Paper Chromatography: The digestion products were separated using paper chromatography. The chromatogram was developed using a suitable solvent system that could separate various nucleotides and related compounds.
-
Autoradiography and Analysis: The separated products on the chromatogram were visualized by autoradiography. The positions of the radioactive spots were compared with the positions of known reference compounds run on the same chromatogram.
-
Chemical Analysis: Further chemical analyses were performed on the eluted radioactive spots to determine the ratio of phosphate to ribose and adenine, confirming the identity of the repeating unit as this compound.
Quantitative Data from Early Studies
| Experiment | Condition | Observation | Conclusion |
| ³²P-ATP Incorporation | - NMN | Basal level of ³²P incorporation into acid-insoluble material. | Endogenous nucleic acid synthesis. |
| + NMN | Significant increase in ³²P incorporation. | NMN stimulates the synthesis of a new polymer. | |
| Enzymatic Digestion of Polymer | Digestion with snake venom phosphodiesterase | Release of a single major radioactive product. | The polymer is composed of repeating units linked by phosphodiester bonds. |
| Co-chromatography of digestion product | The radioactive product co-migrated with authentic this compound. | The repeating unit of the polymer is this compound. | |
| Analysis of NAD+ as a Substrate | Incubation with radiolabeled NAD+ | Incorporation of radioactivity from the this compound moiety of NAD+ into the polymer. | NAD+ is the substrate for the synthesis of the polymer, with the release of the nicotinamide moiety. |
Visualizing the Discovery and its Implications
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the central signaling pathway that emerged from this foundational research.
The Birth of a Field
The initial discovery of poly(this compound) laid the groundwork for a vast and intricate field of research. Subsequent studies rapidly identified the family of enzymes responsible for this modification, the Poly(this compound) Polymerases (PARPs). The critical role of ADP-ribosylation in DNA damage repair was a particularly groundbreaking finding, revealing a sophisticated cellular response to genotoxic stress.
This early work also paved the way for the development of PARP inhibitors, a class of drugs that has become a cornerstone of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways. The history of this compound discovery is a testament to the power of fundamental scientific inquiry and the unexpected and far-reaching implications that can arise from a single, serendipitous observation in the laboratory.
References
The Primordial Power of a Single Molecule: ADP-Ribose and the Dawn of Cellular Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the grand narrative of abiogenesis and the emergence of cellular life, the roles of nucleic acids and proteins have long been central. However, a growing body of evidence suggests that smaller, often-overlooked molecules played pivotal roles in the transition from a prebiotic chemical world to the first self-replicating systems. Among these, adenosine (B11128) diphosphate (B83284) ribose (ADP-ribose), and its parent molecule nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), are emerging as key players. This technical guide delves into the multifaceted roles of this compound in early cellular life, exploring its potential non-enzymatic synthesis in prebiotic conditions, its function as a signaling molecule and a building block, and the evolutionary origins of the enzymatic machinery that would come to harness its power. We will examine the quantitative data available from modern prokaryotic and archaeal proxies, detail key experimental protocols for studying ADP-ribosylation, and visualize the fundamental signaling pathways that may have operated in the earliest cells. This guide aims to provide a comprehensive resource for researchers investigating the fundamental processes of life's origins and for drug development professionals seeking to understand the ancient and conserved nature of this compound-mediated cellular regulation.
Introduction: A Prebiotic World Awash in Chemical Potential
The primordial Earth was a chaotic yet fertile ground for the chemistry of life to take root. Before the advent of genetically encoded enzymes, the formation of life's essential building blocks would have relied on non-enzymatic chemical reactions, driven by energy from sources such as ultraviolet radiation, lightning, and geothermal activity. Recent studies have demonstrated plausible prebiotic pathways for the synthesis of nicotinamide and even the entire NAD+ molecule from simple organic precursors.[1][2][3][4] The non-enzymatic breakdown of NAD+ at high temperatures, a condition prevalent in early Earth's hydrothermal vent systems, would have provided a steady source of this compound.[5] This availability of this compound in the prebiotic environment sets the stage for its involvement in the chemistry that led to the first cells.
Non-Enzymatic ADP-Ribosylation: A Plausible Precursor to Biological Control
Before the evolution of sophisticated enzymatic machinery, the inherent chemical reactivity of this compound itself could have played a significant role in modifying other molecules. Non-enzymatic reactions between this compound and other prebiotic molecules, such as amino acids and nucleotides, could have led to the formation of novel structures with new functionalities. This spontaneous modification could have been a crucial step in the chemical evolution that preceded biological evolution.
The Dawn of Enzymatic ADP-Ribosylation: An Ancient Signaling System
ADP-ribosylation is a post-translational modification that is now known to be ubiquitous across all domains of life, regulating a vast array of cellular processes.[6][7] The enzymes responsible for this modification, ADP-ribosyltransferases (ARTs), are believed to have ancient origins, likely emerging in the context of early cellular conflicts, such as virus-host interactions and competition between primordial cells.[1][6] These early ARTs, some of which are still found today as bacterial toxins, would have provided a powerful mechanism for one organism to manipulate the biochemistry of another.[2]
This ancient system of offense and defense likely laid the groundwork for the evolution of intracellular signaling pathways mediated by this compound. The ability to covalently attach this compound to proteins, and even nucleic acids, provided a versatile switch to control their function, localization, and stability.
Quantitative Insights from Modern Proxies: Gauging the Primordial Soup
Directly measuring the concentration of this compound in early life forms is impossible. However, we can gain valuable insights by examining its levels, and that of its precursor NAD+, in modern prokaryotes and archaea, which are considered the closest living relatives to the last universal common ancestor (LUCA). While direct measurements of free intracellular this compound are scarce, the concentration of its immediate precursor, NAD+, has been quantified in several model organisms. This data provides a crucial window into the potential availability of this compound for both enzymatic and non-enzymatic reactions in early cells.
| Organism | Molecule | Concentration/Level | Growth Condition | Reference |
| Escherichia coli | NAD+ | ~2.6 mM | Exponentially growing | [8] |
| Escherichia coli mutant | NAD(H) | Up to 8.49 mM | NAD+ supplemented | [9] |
| Methanosarcina barkeri | NAD+ | 7.4 fmol/µg of total RNA | Stationary phase | [10] |
| Mycobacterium smegmatis | NAD+ | 2.4 fmol/µg of total RNA | Exponential phase | [10] |
| Mycobacterium smegmatis | NAD+ | 116 fmol/µg of total RNA | Stationary phase | [10] |
Visualizing Early this compound Signaling
To conceptualize the flow of information in a primitive this compound-based signaling system, we can construct a logical diagram. This pathway illustrates the fundamental steps from the generation of this compound to its impact on cellular function.
Key Experimental Protocols
Investigating the role of ADP-ribosylation in biological systems requires a robust set of experimental techniques. Below are detailed methodologies for key experiments cited in the study of this ancient and fundamental process.
Preparation of Cell Lysates for ADP-Ribosylation Analysis
This protocol outlines the general steps for preparing cell lysates from bacterial or archaeal cultures for subsequent analysis of ADP-ribosylation.
Materials:
-
Cell culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Centrifuge
-
Sonicator or homogenizer
Procedure:
-
Harvest cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again to remove the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication on ice or by using a mechanical homogenizer. The goal is to achieve complete cell disruption while minimizing protein degradation.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which contains the soluble proteins, and determine the protein concentration using a standard method (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as affinity purification or western blotting.[11][12][13][14][15]
Affinity Purification of ADP-Ribosylated Proteins using Macrodomains
This protocol describes the enrichment of ADP-ribosylated proteins from cell lysates using recombinant macrodomains, which are conserved this compound binding modules.
Materials:
-
Prepared cell lysate
-
Recombinant GST-tagged or His-tagged macrodomain (e.g., Af1521 macrodomain) immobilized on beads (e.g., Glutathione-Agarose or Ni-NTA Agarose)
-
Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)
-
Elution Buffer (e.g., containing high salt, a competing ligand like free this compound, or a denaturant like SDS)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the macrodomain-coupled beads with lysis buffer.
-
Incubate the prepared cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation to allow for binding of ADP-ribosylated proteins.
-
Pellet the beads by centrifugation and remove the supernatant (unbound fraction).
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound ADP-ribosylated proteins from the beads using the elution buffer.
-
The eluted fraction can then be analyzed by SDS-PAGE, western blotting, or mass spectrometry to identify the enriched proteins.[3][16]
Western Blot Analysis of ADP-Ribosylated Proteins
This protocol details the detection of ADP-ribosylated proteins by western blotting using antibodies that recognize the this compound moiety.
Materials:
-
Protein samples (cell lysate or affinity-purified fraction)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-pan-ADP-ribose binding reagent)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.[17][18][19]
Conclusion and Future Directions
The study of this compound in the context of early cellular life is a rapidly evolving field. While the direct observation of prebiotic chemistry is beyond our reach, the combination of laboratory simulations, comparative genomics, and the study of modern extremophiles provides a powerful toolkit to piece together the puzzle of life's origins. The evidence strongly suggests that this compound was not merely a passive byproduct of NAD+ degradation but an active participant in the chemical evolution that paved the way for the first cells. Its ability to be synthesized non-enzymatically and to modify other biomolecules makes it a compelling candidate for a primordial regulatory molecule.
Future research should focus on several key areas. Firstly, more extensive quantitative studies of NAD+ and this compound levels in a wider range of archaea and bacteria, particularly those from extreme environments that may mimic early Earth conditions, are crucial. Secondly, further exploration of the non-enzymatic reactivity of this compound with other prebiotic molecules will shed light on its potential to generate novel chemical diversity. Finally, the continued discovery and characterization of novel ADP-ribosyltransferases and their targets in diverse organisms will undoubtedly reveal new and ancient functions of this versatile molecule. Understanding the primordial roles of this compound will not only deepen our understanding of how life began but may also provide new insights into the fundamental principles of cellular regulation that are relevant to human health and disease today.
References
- 1. A Prebiotic Pathway to Nicotinamide Adenine Dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Direct Prebiotic Synthesis of Nicotinamide Nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 6. The Natural History of ADP-Ribosyltransferases and the ADP-Ribosylation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-ribosylation: new facets of an ancient modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular NAD+ concentration in glucose-f - Bacteria Escherichia coli - BNID 104681 [bionumbers.hms.harvard.edu]
- 9. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biomol.com [biomol.com]
- 12. ptglab.com [ptglab.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Methods for purification of proteins associated with cellular poly(this compound) and PARP-specific poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Evolution and mechanism from structures of an ADP-ribosylating toxin and NAD complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bosterbio.com [bosterbio.com]
- 19. azurebiosystems.com [azurebiosystems.com]
An In-depth Technical Guide to Fundamental Biochemical Pathways Involving ADP-Ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine diphosphate-ribose (ADP-ribose) is a fundamental molecule that plays a pivotal role in a multitude of cellular processes, including DNA repair, cell signaling, and gene regulation. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, with a particular focus on the enzymes that synthesize and degrade it, and its function as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in fields where this compound metabolism is of critical importance. The guide includes detailed descriptions of key signaling cascades, quantitative data on enzyme kinetics and cellular metabolite concentrations, and meticulously outlined experimental protocols for the study of this compound-related processes. Furthermore, this guide incorporates visualizations of signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex molecular interactions.
Introduction to this compound Metabolism
ADP-ribosylation is a post-translational modification where the this compound moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is transferred to a target protein. This process is catalyzed by ADP-ribosyltransferases (ARTs) and can result in the addition of a single this compound unit (mono-ADP-ribosylation or MARylation) or a chain of this compound units (poly-ADP-ribosylation or PARylation).[1] This modification is reversible, with the removal of this compound being catalyzed by ADP-ribosylhydrolases. The dynamic interplay between these "writer" and "eraser" enzymes ensures precise control over a vast array of cellular functions.
The availability of NAD+ is a critical determinant of ADP-ribosylation, linking this signaling mechanism directly to the metabolic state of the cell. Cellular NAD+ levels are compartmentalized, with distinct pools in the nucleus, cytoplasm, and mitochondria, each independently regulated.[2][3]
Core Signaling Pathways
Poly(this compound) Polymerases (PARPs) in DNA Damage Response
The PARP superfamily of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). Upon detecting DNA strand breaks, PARP1 binds to the damaged site and undergoes a conformational change that activates its catalytic activity.[4] Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of poly(this compound) (PAR) on itself and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, facilitating the repair process.[4]
Diagram of PARP1 Activation and Signaling in DNA Damage Response
Sirtuins in Deacetylation and Metabolism
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and gene silencing. The catalytic mechanism of sirtuins involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine (B10760008) residue on a substrate protein to the this compound moiety, generating O-acetyl-ADP-ribose and nicotinamide. This reaction effectively links the deacetylation of proteins to the cellular NAD+ concentration, allowing sirtuins to function as metabolic sensors.
Diagram of Sirtuin-Mediated Deacetylation
Quantitative Data
Enzyme Kinetics
The following tables summarize key kinetic parameters for human PARP and sirtuin enzymes. These values are essential for understanding the efficiency of these enzymes and for the development of specific inhibitors.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| PARP1 | NAD+ | 212.9 | 0.43 | [5] |
| PARP2 | NAD+ | ~39 (Kd for NADP+) | - | [6] |
| SIRT1 | NAD+ | 668 ± 82 | 0.087 ± 0.005 | [5] |
| SIRT1 | Acetylated p53 peptide | 68.5 ± 9.7 | 0.103 ± 0.004 | [5] |
Cellular Concentrations of NAD+
The concentration of NAD+ varies significantly between different cellular compartments, reflecting the distinct metabolic activities of each organelle.
| Cellular Compartment | NAD+ Concentration (µM) | Reference |
| Nucleus | ~100-120 | [2] |
| Cytoplasm | ~100-120 | [2] |
| Mitochondria | ~250-300 | [2] |
Note: These are approximate concentrations and can fluctuate based on cell type, metabolic state, and cellular stress.
IC50 Values of PARP Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides IC50 values for several clinically relevant PARP inhibitors against PARP1 and PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1-5 | 1-2 | [7] |
| Rucaparib | 1.1 | 0.5 | [7] |
| Niraparib | 3.8 | 2.1 | [7] |
| Talazoparib | 0.57 | 1.8 | [7] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Non-Radioactive PARP Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure PARP activity by quantifying the incorporation of biotinylated this compound onto histone proteins.
Workflow for Colorimetric PARP Activity Assay
Materials:
-
96-well plate
-
Histone H1
-
PARP enzyme (e.g., human recombinant PARP1)
-
Activated DNA
-
10X PARP Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Coating: Dilute Histone H1 to 20 µg/mL in PBS and add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Reaction Setup: Prepare the reaction mixture containing 1X PARP Buffer, 1 µM Biotinylated NAD+, 1 µg/mL activated DNA, and the desired concentration of PARP enzyme or inhibitor. Add 50 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP: Dilute Streptavidin-HRP according to the manufacturer's instructions and add 100 µL to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Non-Radioactive Sirtuin Activity Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring sirtuin activity based on the deacetylation of a fluorogenic substrate.
Materials:
-
96-well black plate
-
Sirtuin enzyme (e.g., human recombinant SIRT1)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore and a quencher)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
Sirtuin Assay Buffer
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing 1X Sirtuin Assay Buffer, the desired concentration of sirtuin enzyme, and the test compound.
-
Substrate Addition: Add the fluorogenic sirtuin substrate to each well.
-
Initiate Reaction: Add NAD+ to each well to initiate the deacetylation reaction.
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Develop Signal: Add the Developer solution to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
Detection of Poly(this compound) by Immunofluorescence
This protocol outlines a method for visualizing the formation of poly(this compound) in cells using immunofluorescence.[8]
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., H2O2)
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-PAR)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes) to induce PAR formation. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking buffer for 1 hour at room temperature.
-
Primary Antibody: Incubate the cells with the anti-PAR primary antibody diluted in Blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody: Incubate the cells with the fluorescently-labeled secondary antibody diluted in Blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
The study of this compound metabolism and signaling is a rapidly evolving field with significant implications for human health and disease. The intricate network of writers, erasers, and readers of this modification provides a rich landscape for therapeutic intervention. This technical guide has provided a foundational understanding of the core biochemical pathways involving this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of key pathways and workflows are intended to serve as valuable tools for researchers navigating this complex area. As our understanding of the nuances of ADP-ribosylation deepens, so too will the opportunities for the development of novel diagnostics and therapeutics targeting these fundamental cellular processes.
References
- 1. Uncovering the Invisible: Mono-ADP-ribosylation Moved into the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Mono-ADP-Ribosylation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescent staining of poly(this compound) in situ in HeLa cell chromosomes in the M phase - PMC [pmc.ncbi.nlm.nih.gov]
ADP-Ribose Metabolism: A Cross-Kingdom Technical Guide for Researchers and Drug Development Professionals
December 18, 2025
Abstract
ADP-ribosylation is a ubiquitous and dynamic post-translational modification that plays a critical role in regulating a vast array of cellular processes across all domains of life: Bacteria, Archaea, and Eukarya. This technical guide provides an in-depth exploration of ADP-ribose metabolism, targeting researchers, scientists, and drug development professionals. We delve into the core enzymatic machinery, signaling pathways, and comparative biochemistry of this pivotal cellular process. This document summarizes key quantitative data, offers detailed experimental protocols for studying this compound metabolism, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this complex and therapeutically relevant field.
Introduction to ADP-Ribosylation
ADP-ribosylation is the covalent attachment of one or more adenosine (B11128) diphosphate (B83284) (ADP)-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target molecule, which can be a protein, DNA, or a small molecule.[1][2] This process is fundamental to cellular signaling, influencing DNA repair, gene regulation, apoptosis, and immunity.[3][4] The enzymes that catalyze these reactions are broadly classified as ADP-ribosyltransferases (ARTs). The modification can exist as a single this compound unit, known as mono-ADP-ribosylation (MARylation), or as a polymer of this compound units, termed poly-ADP-ribosylation (PARylation).[5] The reversibility of this modification is ensured by ADP-ribosylhydrolases, which cleave the this compound from the target. The dynamic interplay between the "writer" (ARTs) and "eraser" (hydrolases) enzymes fine-tunes cellular responses to various stimuli.
The Enzymatic Machinery of this compound Metabolism
The metabolism of this compound is governed by a diverse set of enzyme families, each with distinct structures, catalytic mechanisms, and biological roles.
ADP-Ribosyltransferases (ARTs): The "Writers"
ARTs are responsible for the transfer of this compound from NAD+ to their substrates. In eukaryotes, the most prominent family of ARTs is the Poly(this compound) Polymerase (PARP) superfamily.
-
Poly(this compound) Polymerases (PARPs): The human genome encodes 17 members of the PARP family.[2] While some PARPs, like PARP1 and PARP2, are prolific PAR polymerases, the majority are mono-ADP-ribosyltransferases.[5] PARPs are critically involved in the DNA damage response (DDR), where PARP1 acts as a DNA nick sensor, synthesizing PAR chains that recruit DNA repair machinery.[2][6]
-
Sirtuins: Sirtuins are a class of NAD+-dependent protein deacetylases that also exhibit mono-ADP-ribosyltransferase activity.[7] Their primary role is in regulating metabolism, gene silencing, and aging.[8]
-
Bacterial ADP-Ribosylating Toxins: Many pathogenic bacteria secrete potent ADP-ribosylating toxins that target host cell proteins to disrupt cellular processes and promote infection.[9] Notable examples include cholera toxin and diphtheria toxin.
ADP-Ribosylhydrolases: The "Erasers"
These enzymes reverse ADP-ribosylation by cleaving the glycosidic bond between the this compound and the target molecule.
-
Poly(this compound) Glycohydrolase (PARG): PARG is the primary enzyme responsible for degrading PAR chains in eukaryotes.[10]
-
ADP-Ribosyl-Acceptor Hydrolases (ARHs): The ARH family of enzymes removes mono-ADP-ribose from specific amino acid residues.[2]
-
Macrodomain-Containing Proteins: Several proteins containing a macrodomain possess the ability to bind and, in some cases, hydrolyze this compound modifications.[10]
NUDIX Hydrolases: The "Editors"
NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolases are a superfamily of enzymes that cleave a variety of pyrophosphate-containing molecules, including free this compound and this compound derivatives, thereby regulating their cellular levels.[11][12]
Comparative this compound Metabolism Across Kingdoms
While the core machinery of ADP-ribosylation is conserved, there are significant differences in the complexity and function of these pathways across the domains of life.
-
Bacteria: In bacteria, ADP-ribosylation is often associated with pathogenesis through the action of secreted toxins.[13] However, endogenous ADP-ribosylation systems also exist and are involved in processes like stress response and inter- and intra-species conflict.[4]
-
Archaea: The study of ADP-ribosylation in archaea is less developed, but homologs of PARPs and other related enzymes have been identified, suggesting a role for this modification in this domain as well.
-
Eukaryotes: Eukaryotes possess a highly complex and compartmentalized ADP-ribosylation system. The expansion of the PARP family and the evolution of intricate signaling networks highlight the central role of this modification in multicellular organisms.[2]
Quantitative Data on this compound Metabolism
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme Family | Organism/Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| PARP | Human PARP1 | NAD+ | Data not readily available | Data not readily available | Data not readily available | |
| Herpetosiphon aurantiacus PARP | NAD+ | Data not readily available | Data not readily available | Data not readily available | [13] | |
| Sirtuins | Human SIRT1 | NAD+ (with acetylated peptide) | ~100-300 | Varies with substrate | Varies with substrate | [14][15] |
| Human SIRT2 | NAD+ (with myristoylated peptide) | Varies with substrate | Varies with substrate | Varies with substrate | [14] | |
| Human SIRT3 | NAD+ (with acetylated peptide) | >910 | Varies with substrate | Varies with substrate | [14] | |
| Human SIRT6 | NAD+ (with myristoylated peptide) | Varies with substrate | Varies with substrate | Varies with substrate | [14] | |
| ARH | Human ARH3 | This compound | 1.42 (with Mg2+) | Data not readily available | Data not readily available | [16] |
| NUDIX Hydrolases | Human NUDT15 | dGTP | Data not readily available | Data not readily available | Data not readily available | |
| Human NUDT18 | 8-oxo-dGDP | Data not readily available | Data not readily available | Data not readily available | [17] | |
| Listeria innocua Q92EH0 | This compound | 1.2 | 0.02 | 16,700 | [18][19] | |
| Bacillus fragilis Q5LBB1 | 5-Me-CTP | 2.5 | 0.03 | 12,000 | [18][19] |
Table 2: Cellular Concentrations of NAD+ and Related Metabolites
| Organism Type | Cell/Tissue Type | NAD+ Concentration (µM) | This compound Concentration | Reference(s) |
| Bacteria | E. coli | 20 - 220 (can be manipulated) | Data not readily available | [20] |
| Eukaryotes | Mammalian Cells | ~200 - 500 | Data not readily available | [15] |
| Rat Liver | Data not readily available | Data not readily available | ||
| Human Plasma | Data not readily available | Data not readily available |
Signaling Pathways in this compound Metabolism
ADP-ribosylation is a key signaling mechanism in numerous cellular pathways. Below are graphical representations of some of the most critical pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Western Blot for Detection of Poly(ADP-ribosyl)ation (PARylation)
This protocol is adapted from standard molecular biology techniques and manufacturer's guidelines.
Objective: To detect and quantify the levels of PARylated proteins in cell lysates.
Materials:
-
Cell culture plates
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Bradford or BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (4-12% gradient recommended)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PAR monoclonal antibody (e.g., 10H)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Procedure:
-
Cell Treatment (Optional): Treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes to induce PARylation. Include an untreated control.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Sample Preparation: a. Normalize all samples to the same protein concentration. b. Add 1/4 volume of 4x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Expose the membrane to X-ray film or a digital imaging system to visualize the bands. A smear of high molecular weight bands is indicative of PARylation.
In Vitro PARP Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available PARP assay kits.
Objective: To measure the enzymatic activity of PARP in vitro and to screen for inhibitors.
Materials:
-
96-well plate coated with histones
-
Recombinant PARP enzyme
-
Activated DNA
-
10x PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂)
-
10x PARP Assay Mixture (containing biotinylated NAD+)
-
Test inhibitor compounds
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: a. If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C. b. Wash the plate three times with PBST. c. Block the wells with blocking buffer for 1 hour at room temperature.
-
Reaction Setup: a. Prepare a master mix containing 10x PARP buffer, 10x PARP Assay Mixture, and activated DNA in distilled water. b. Add the test inhibitor at various concentrations to the designated wells. Add vehicle control to the "Positive Control" and "Blank" wells. c. Add the master mix to all wells. d. Initiate the reaction by adding diluted PARP enzyme to the "Positive Control" and "Test Inhibitor" wells. Add buffer without enzyme to the "Blank" wells. e. Incubate the plate for 1 hour at room temperature.
-
Detection: a. Wash the plate three times with PBST. b. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. c. Wash the plate three times with PBST. d. Add the colorimetric HRP substrate to each well and incubate until a color develops. e. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Read the absorbance at the appropriate wavelength using a plate reader. b. Subtract the blank values from all other readings. c. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Mass Spectrometry-Based Identification of ADP-Ribosylation Sites
This protocol provides a general workflow for the enrichment and identification of ADP-ribosylated peptides.
Objective: To identify the specific amino acid residues that are ADP-ribosylated on proteins.
Materials:
-
Cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Af1521 macrodomain-agarose beads or similar enrichment resin
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid)
-
C18 StageTips for desalting
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Extraction and Digestion: a. Lyse cells and denature proteins in a buffer containing 8 M urea. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. c. Dilute the urea concentration to < 2 M and digest the proteins into peptides using trypsin overnight at 37°C.
-
Enrichment of ADP-ribosylated Peptides: a. Incubate the peptide mixture with Af1521 macrodomain-agarose beads for 2-4 hours at 4°C to capture ADP-ribosylated peptides. b. Wash the beads extensively with wash buffer to remove non-specifically bound peptides. c. Elute the enriched peptides using the elution buffer.
-
Sample Preparation for MS: a. Desalt the eluted peptides using C18 StageTips. b. Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
LC-MS/MS Analysis: a. Analyze the enriched peptides using a high-resolution mass spectrometer. Employ fragmentation methods suitable for identifying post-translational modifications, such as Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD).
-
Data Analysis: a. Process the raw MS data using proteomics software. b. Search the data against a protein database, specifying ADP-ribosylation as a variable modification. c. Use algorithms to confidently localize the ADP-ribosylation sites on the identified peptides.
Conclusion and Future Directions
The field of this compound metabolism is rapidly evolving, with new discoveries continually expanding our understanding of its diverse roles in biology and disease. The development of novel chemical biology tools and advanced proteomics techniques is enabling a more detailed and quantitative analysis of the "ADP-ribosylome". For drug development professionals, the enzymes of this compound metabolism, particularly the PARPs, have already proven to be successful therapeutic targets in oncology. The future holds great promise for targeting other components of this pathway, including PARG and other ARTs, for the treatment of a wide range of diseases, from cancer to neurodegenerative and inflammatory disorders. Continued research into the comparative biochemistry and cell biology of this compound metabolism across different organisms will undoubtedly unveil new therapeutic opportunities and provide deeper insights into the fundamental principles of cellular regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD AND THE AGING PROCESS: ROLE IN LIFE, DEATH AND EVERYTHING IN BETWEEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring NAD+ Biology in Fish: From Cellular Metabolism to Ecological Adaptations and Aquaculture Strategies [mdpi.com]
- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly-ADP-ribosylation dynamics, signaling, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-ribosylhydrolases: from DNA damage repair to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nudix hydrolase - Wikipedia [en.wikipedia.org]
- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 13. ADP-ribosylation systems in bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between poly(this compound) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and biochemical analysis of human ADP-ribosyl-acceptor hydrolase 3 reveals the basis of metal selectivity and different roles for the two magnesium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Substrate specificity characterization for eight putative nudix hydrolases. Evaluation of criteria for substrate identification within the Nudix family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate specificity characterization for eight putative nudix hydrolases. Evaluation of criteria for substrate identification within the Nudix family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Dawn of a New Polymer: A Technical Guide to the Discovery of Poly(ADP-ribose) Polymerases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the existence and fundamental characteristics of poly(ADP-ribose) polymerases (PARPs). We delve into the foundational experiments, methodologies, and early hypotheses that paved the way for our current understanding of this critical enzyme family, which has become a significant target in modern drug development, particularly in oncology.
Introduction: An Unforeseen Polymerization
The journey to understanding poly(this compound) and the enzymes that synthesize it began serendipitously in the early 1960s. Researchers, initially focused on RNA synthesis, stumbled upon a novel enzymatic activity within the cell nucleus that would launch a new field of study. This guide will walk through the key experiments that first identified this activity, characterized the resulting polymer, and laid the groundwork for decades of research into the multifaceted roles of PARPs in cellular function and disease.
The Initial Observation: A Case of Mistaken Identity
The first crucial observation was made by Pierre Chambon and his colleagues while investigating RNA polymerase activity in chicken liver nuclei.[1][2] They noticed that the incorporation of radiolabeled ATP into an acid-insoluble precipitate was unexpectedly stimulated by nicotinamide (B372718) mononucleotide (NMN), a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1] Initially, they hypothesized that the product was a form of polyadenylic acid (poly(A)).[1]
Key Experiment: NMN-Stimulated Incorporation of [α-³²P]ATP
This foundational experiment demonstrated a novel enzymatic activity dependent on NMN.
Experimental Protocol:
-
Enzyme Source: A "supernatant" fraction obtained from hen liver nuclei, containing RNA polymerase activity.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
MnCl₂
-
Mercaptoethanol
-
[α-³²P]ATP as the radioactive substrate
-
Varying concentrations of Nicotinamide Mononucleotide (NMN)
-
-
Incubation: The reaction mixture was incubated at 37°C.
-
Analysis: The reaction was stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized polymer. The precipitate was collected on filters, washed, and the radioactivity was measured to quantify the incorporation of [³²P]AMP.
Quantitative Data:
The addition of NMN to the reaction mixture resulted in a significant increase in the incorporation of [³²P]AMP into the acid-insoluble fraction, an effect that could not be explained by the known mechanisms of RNA synthesis at the time.
| Condition | [α-³²P]ATP Incorporation (cpm) |
| Control (No NMN) | Baseline |
| + NMN (Optimal Concentration) | Significant Increase |
Logical Flow of the Initial Discovery:
Caption: Initial workflow from observation to the discovery of a new polymer.
Unraveling the True Identity: The Structure of Poly(this compound)
Further investigation by the groups of Pierre Chambon in France, and independently by Osamu Hayaishi and Takashi Sugimura in Japan, revealed the true chemical nature of the polymer.[1][3] They demonstrated that the repeating unit was not adenosine (B11128) monophosphate, but adenosine diphosphate (B83284) ribose (this compound), and that the substrate for the reaction was NAD+.[1][3] The enzyme responsible was subsequently named poly(this compound) polymerase.
Key Experiment: Characterization of the Polymer
This series of experiments was crucial in determining the chemical composition and structure of the newly discovered polymer.
Experimental Protocol:
-
Enzyme Source: Purified nuclei from rat liver.
-
Substrate: Radiolabeled NAD+ (e.g., [adenine-¹⁴C]NAD+, [ribose-¹⁴C]NAD+, ³²P-NAD+).
-
Reaction: Incubation of the nuclear preparation with the radiolabeled NAD+.
-
Product Isolation: The resulting polymer was precipitated with acid and purified using techniques such as hydroxylapatite and DEAE-Sephadex chromatography.[4]
-
Structural Analysis:
-
Enzymatic Digestion: The purified polymer was subjected to digestion with various enzymes, including snake venom phosphodiesterase and spleen phosphodiesterase.
-
Chromatographic Analysis of Digestion Products: The resulting monomers and oligomers were separated and identified using paper chromatography and ion-exchange chromatography.
-
Chemical Analysis: The molar ratios of adenine, ribose, and phosphate in the purified polymer were determined.
-
Quantitative Data:
Analysis of the digestion products revealed a unique ribose-ribose linkage between this compound units, which was resistant to certain phosphodiesterases.
| Enzymatic Digestion Product | Inference |
| 5'-AMP | Presence of adenosine monophosphate within the polymer structure. |
| Phosphoribosyl-AMP | Indicated a ribose-ribose linkage between this compound units. |
Note: This table summarizes the key findings that led to the structural elucidation of PAR.
PAR Synthesis and Structure:
Caption: Enzymatic synthesis of poly(this compound) by PARP.
The Enzymology of a New Polymerase
With the structure of the polymer established, attention turned to the enzyme responsible for its synthesis. Early studies focused on the basic enzymatic properties of what would come to be known as PARP-1.
Key Experiment: Basic Characterization of PARP Activity
These experiments defined the fundamental requirements and properties of the poly(this compound) polymerase enzyme.
Experimental Protocol:
-
Enzyme Preparation: Partially purified enzyme extracts from rat or calf thymus nuclei.
-
Activity Assay:
-
Reaction Buffer: Tris-HCl buffer with Mg²⁺.
-
Substrate: [¹⁴C]NAD+.
-
Activator: "Damaged" DNA (e.g., DNA treated with DNase I or alkylating agents).
-
Incubation: Reactions were carried out at a set temperature (e.g., 25°C or 37°C) for a defined time.
-
Quantification: The amount of acid-insoluble radioactivity was measured.
-
-
Kinetic Analysis: Michaelis-Menten kinetics were determined by varying the concentration of NAD+ and measuring the initial reaction velocity.
Quantitative Data:
Early studies established the key kinetic parameters for PARP, although these values have been refined over the years with the use of more purified enzyme preparations.
| Parameter | Value (approximate from early studies) | Significance |
| Km for NAD+ | ~50-100 µM | Reflects the affinity of the enzyme for its substrate. |
| Requirement for DNA | Absolute | Demonstrated that PARP is a DNA-dependent enzyme. |
| Stimulation by nicked DNA | >10-fold | Indicated a role in response to DNA strand breaks. |
Note: These are approximate values from early literature and can vary depending on the experimental conditions and purity of the enzyme.
Experimental Workflow for PARP Activity Assay:
Caption: A typical workflow for a PARP activity assay in the early discovery phase.
Early Hypotheses on the Function of PARP
The absolute requirement of DNA for PARP activity, particularly the strong stimulation by nicked or "damaged" DNA, led to the early hypothesis that PARP is involved in DNA repair and the maintenance of chromatin structure.[5][6] It was proposed that the synthesis of the highly negatively charged poly(this compound) polymer at sites of DNA damage could modulate the interaction of nuclear proteins, such as histones, with DNA, thereby facilitating the access of DNA repair enzymes to the damaged site.[6]
Proposed Early Signaling Pathway:
Caption: An early proposed signaling pathway for PARP in response to DNA damage.
Conclusion
The discovery of poly(this compound) polymerases was a landmark achievement in molecular biology. What began as an unexpected observation in the study of RNA synthesis led to the identification of a new class of enzymes and a novel post-translational modification. The pioneering work of Chambon, Mandel, Hayaishi, Sugimura, and their colleagues in the 1960s not only elucidated the fundamental biochemistry of PARP but also correctly hypothesized its crucial role in the DNA damage response. These foundational discoveries have had a lasting impact, culminating in the development of PARP inhibitors as a vital class of therapeutic agents for the treatment of cancer. The in-depth understanding of these initial experiments provides a valuable context for contemporary research and drug development efforts targeting the PARP family of enzymes.
References
- 1. PARPs and ADP-Ribosylation: Fifty Years… and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(this compound): historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the polymer of adenosine diphosphate ribose. II. Characterization of the polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirement of poly(this compound) polymerase in recovery from DNA damage in mice and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(this compound) polymerase-1 activation during DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architects of Cellular Decisions: A Technical Guide to Key Enzymes in ADP-Ribose Signaling
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate language of cellular signaling is often written in the form of post-translational modifications. Among these, ADP-ribosylation has emerged as a critical regulatory mechanism governing a vast array of physiological and pathological processes, from DNA repair and genome integrity to cell death and metabolic control.[1][2] This technical guide provides a deep dive into the core enzymatic machinery that writes, erases, and reads ADP-ribose signals, offering a comprehensive resource for professionals engaged in fundamental research and therapeutic development.
ADP-ribosylation is the process by which this compound moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins or nucleic acids.[3][4] This modification can manifest as a single unit (mono-ADP-ribosylation or MARylation) or as complex polymeric chains (poly-ADP-ribosylation or PARylation).[2] The dynamic and reversible nature of this signaling is orchestrated by three key classes of enzymes: the "writers," "erasers," and "readers." This guide will focus on the writers and erasers, the primary enzymatic players that catalyze the addition and removal of this compound, thereby controlling the spatiotemporal dynamics of these critical signals.
Section 1: The "Writers" - ADP-Ribosyltransferases (ARTs)
The "writers" of the this compound signal are the ADP-ribosyltransferases (ARTs), which catalyze the transfer of this compound from NAD+ to their substrates.[4] This family is broadly divided into two major groups in humans: the Poly(this compound) Polymerases (PARPs) and the Sirtuins.
Poly(this compound) Polymerases (PARPs) / ARTDs
The PARP superfamily, also known as Diphtheria toxin-like ADP-ribosyltransferases (ARTDs), consists of 17 members in humans.[5] While some members, like the well-studied PARP1 and PARP2, are robust polymerases, the majority are mono-ADP-ribosyltransferases (MARTs).[6][7]
PARP1: The Guardian of the Genome
PARP1 is the most abundant and well-characterized member of the family, accounting for the majority of cellular PARylation in response to genotoxic stress.[8][9] It functions as a primary sensor for DNA strand breaks.[10] Upon detecting a break, PARP1's catalytic activity is stimulated by up to 500-fold, leading to the synthesis of long, branched PAR chains on itself and numerous target proteins, including histones.[8] This burst of PARylation serves two main purposes: it creates a negatively charged scaffold to recruit DNA repair machinery and remodels chromatin to make the damaged site accessible.[11][12]
The structure of PARP1 includes an N-terminal DNA-binding domain with zinc fingers that recognize DNA breaks, a central automodification domain, and a C-terminal catalytic domain.[13]
Key Signaling Pathway: Base Excision Repair (BER)
In the Base Excision Repair (BER) pathway, PARP1 plays a crucial early role. After a damaged base is removed, creating a single-strand break (SSB), PARP1 binds to the break.[14] Its subsequent auto-PARylation creates a platform for the recruitment of the scaffold protein XRCC1 (X-ray repair cross-complementing protein 1).[12][15] XRCC1, in turn, assembles other core BER components, such as DNA polymerase β (Polβ) and DNA ligase IIIα (LigIIIα), to carry out the repair process.[1][12] The interaction between PARP1 and XRCC1 is a critical, reciprocal relationship for an effective genotoxic stress response.[5]
Tankyrases (PARP5a/5b): Regulators of Wnt Signaling
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are PARPs that regulate diverse cellular processes, including the canonical Wnt/β-catenin signaling pathway.[14][16] In the absence of a Wnt signal, a "destruction complex" containing Axin and APC continuously targets the transcriptional coactivator β-catenin for degradation. Tankyrases PARsylate the destruction complex component Axin, marking it for ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation.[3][7] This destabilization of Axin promotes Wnt signaling.[3] Therefore, tankyrase inhibitors are being investigated as potential cancer therapeutics, particularly for Wnt-driven cancers like many colorectal cancers.[14]
Sirtuins (SIRTs)
Sirtuins are a family of NAD+-dependent enzymes primarily known for their protein deacylase activity.[17] However, several members, including SIRT1, SIRT4, and SIRT6, also possess mono-ADP-ribosyltransferase activity.[18] This activity is generally weaker than their deacylase function and is often considered a side reaction.[19][20] For instance, the observed rate of sirtuin-dependent ADP-ribosylation can be over 5000-fold lower than that of bacterial ADP-ribosyltransferases.[19] Despite this, sirtuin-mediated ADP-ribosylation has been implicated in specific regulatory events, such as SIRT4's regulation of glutamate (B1630785) dehydrogenase in mitochondria.
Section 2: The "Erasers" - ADP-Ribosylhydrolases
The reversibility of this compound signaling is maintained by a diverse group of "eraser" enzymes that hydrolyze the bonds linking this compound units to each other or to the target protein.
Poly(this compound) Glycohydrolase (PARG)
PARG is the primary enzyme responsible for degrading PAR chains.[4] It rapidly cleaves the ribose-ribose bonds between this compound units, breaking down long polymers into mono-ADP-ribose.[21] However, PARG is unable to cleave the final this compound moiety linked to the protein substrate.[21][22] The timely removal of PAR by PARG is critical for the completion of DNA repair, and its inhibition leads to PAR accumulation and cellular dysfunction.[6]
ADP-Ribosylhydrolases (ARHs)
The ARH family consists of three members in humans (ARH1-3).
-
ARH1 specifically cleaves this compound linked to arginine residues.[4][23]
-
ARH3 is more versatile, capable of hydrolyzing PAR chains (though less efficiently than PARG) and, importantly, is the only hydrolase known to remove serine-linked mono-ADP-ribosylation.[2][24] This is particularly significant as serine is a major site of PARP1/2-mediated modification during the DNA damage response.[24]
Macrodomain-Containing Hydrolases
Three key hydrolases—MACROD1, MACROD2, and TARG1 (C6orf130) —possess a catalytic macrodomain that reverses MARylation.[25] These enzymes specifically hydrolyze the ester bond linking this compound to acidic amino acids (glutamate and aspartate).[4][21] While they have similar catalytic activities, their distinct subcellular localizations suggest unique biological roles.[4] TARG1 deficiency, for instance, has been linked to a neurodegenerative disorder.[25]
Section 3: Quantitative Data on Key Enzymes
The following tables summarize key quantitative parameters for representative enzymes in the this compound signaling pathway. These values are context-dependent and can vary based on substrate and experimental conditions.
Table 1: Kinetic Parameters of this compound "Writers"
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference(s) |
| Human PARP1 | NAD+ | 212.9 | 26.0 | 20.3 | [26] |
| Human PARP1 | ADO-3′-N3-NAD+ | 524.8 | 3.8 | 0.12 | [26] |
| Human SIRT1 | p53K328Ac Peptide | 68.5 | 7.5 (s-1) | 1.1 x 105 | [17] |
| Human SIRT1 | H3K9Ac Peptide | 79.6 | 7.0 (s-1) | 8.8 x 104 | [17] |
| Sir2Tm (bacterial) | Acetyl p53 Arg Peptide | 350 | N/A | N/A | [22] |
Table 2: Kinetic Parameters of this compound "Erasers"
| Enzyme | Substrate | KD (µM) | Notes | Reference(s) |
| Human ARH3 (+ Mg2+) | This compound | 1.42 | Binding affinity of product | [2] |
| Human ARH3 (+ Mn2+) | This compound | 0.83 | Binding affinity of product | [2] |
| Human ARH3 (+ Ca2+) | This compound | 7.81 | Inhibitory cation | [2] |
Section 4: Key Experimental Protocols
In Vitro PARP1 Activity Assay (Chemiluminescent)
This protocol describes a common method to measure PARP1 activity and assess inhibitors by detecting the incorporation of biotinylated NAD+ onto histone proteins.[27]
Principle: Histones are coated on a 96-well plate. Recombinant PARP1, activated DNA, and biotinylated NAD+ are added. The amount of incorporated biotin (B1667282) is detected using streptavidin-HRP and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.[27]
Materials:
-
Recombinant Human PARP1
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Wash histone-coated wells three times with 200 µL of PBST (PBS + 0.05% Tween-20).
-
Inhibitor Preparation: Perform serial dilutions of the test compound (e.g., Olaparib as a positive control) in PARP assay buffer. Add 2.5 µL of diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Master Mix Preparation: Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Reaction Initiation: Add 12.5 µL of the Master Mix to all wells. Add 10 µL of recombinant PARP1 enzyme (e.g., 5 ng/well) to all wells except the "Blank" control. Add 10 µL of assay buffer to the "Blank" wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with 200 µL PBST.
-
Add 50 µL of diluted Streptavidin-HRP (e.g., 1:500 in a blocking buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL PBST.
-
Add 50 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Analysis: Calculate percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.
Cellular PARG Activity Assay (Immunofluorescence)
This protocol indirectly measures PARG activity by quantifying the accumulation of PAR chains in cells following DNA damage and treatment with a PARG inhibitor.[6]
Principle: DNA damage (e.g., with MMS) stimulates PARP activity, leading to PAR synthesis. In the presence of a PARG inhibitor, PAR degradation is blocked, causing PAR chains to accumulate. These chains are then visualized and quantified using an anti-PAR antibody. The fluorescent signal is inversely proportional to PARG activity.[6]
Materials:
-
Cells (e.g., HeLa) seeded on coverslips or in an imaging plate
-
DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)
-
PARG inhibitor (e.g., Parg-IN-4)
-
Fixative (e.g., 4% Paraformaldehyde or ice-cold Methanol)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Anti-PAR primary antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (DAPI or Hoechst)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Culture: Seed cells to be 50-70% confluent at the time of the experiment.
-
Inhibitor Treatment: Treat cells with a dose range of the PARG inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.
-
DNA Damage Induction: Add the DNA damaging agent (e.g., 50 µg/mL MMS) to the media and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fixation & Permeabilization:
-
Aspirate media and wash cells once with PBS.
-
Fix cells (e.g., 4% PFA for 15 min at RT).
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at RT.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at RT.
-
Incubate with diluted anti-PAR primary antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with diluted fluorescent secondary antibody for 1 hour at RT, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto slides with antifade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) using image analysis software. Plot the intensity as a function of inhibitor concentration to determine the EC50.
Identification of ADP-Ribosylation Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residues modified by ADP-ribosylation using enrichment and mass spectrometry.
Principle: Due to the low abundance and labile nature of the modification, ADP-ribosylated peptides must be enriched from a total protein digest. Two common strategies are affinity enrichment using a macrodomain that binds this compound (e.g., Af1521) or enzymatic conversion of this compound to a more stable phosphoribose tag using a phosphodiesterase. Enriched peptides are then analyzed by LC-MS/MS to identify the modified peptide and localize the modification site.[3][15]
Procedure (Af1521 Macrodomain Enrichment Method):
-
Cell Lysis and Protein Digestion:
-
Lyse cells in a urea-based buffer (e.g., 8 M urea) to denature proteins and inactivate hydrolases.
-
Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide (B48618) (IAA).
-
Dilute the lysate to <2 M urea (B33335) and digest proteins into peptides using trypsin overnight.
-
Stop the digestion and desalt the peptide mixture using a C18 column.[15]
-
-
Enrichment of ADP-ribosylated Peptides:
-
Incubate the desalted peptides with Af1521 macrodomain coupled to agarose (B213101) beads for several hours at 4°C to allow binding.
-
Wash the beads extensively with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) to remove non-specifically bound peptides.
-
Elute the bound ADP-ribosylated peptides using an acidic elution buffer (e.g., 0.15% trifluoroacetic acid).[15]
-
-
Sample Preparation for MS:
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides and resuspend them in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).[15]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Utilize fragmentation methods like Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), which can help localize the labile this compound modification on the peptide backbone.[15][28]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software capable of identifying ADP-ribosylation as a variable modification (mass shift of 541.0611 Da).
-
Use algorithms to assign a probability score to the localization of the modification on specific amino acid residues.
-
Conclusion
The enzymes that write and erase this compound signals are central regulators of cellular physiology and stress responses. PARPs, Sirtuins, PARG, ARHs, and Macrodomain hydrolases form a complex and dynamic network that fine-tunes critical processes, most notably the maintenance of genome stability. A deep understanding of their structure, function, kinetics, and interplay within signaling pathways is paramount for both basic science and the development of novel therapeutics. As evidenced by the clinical success of PARP inhibitors in oncology, targeting the ADP-ribosylation machinery holds immense promise for treating a wide range of human diseases. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of this vital signaling pathway and harnessing its therapeutic potential.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Structural and biochemical analysis of human ADP-ribosyl-acceptor hydrolase 3 reveals the basis of metal selectivity and different roles for the two magnesium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Family-wide analysis of human macrodomains reveals novel activities and identifies PARG as most efficient ADPr-RNA hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNF146 is a poly(this compound)-directed E3 ligase that regulates axin degradation and Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative proteomics profiling of the poly(this compound)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein–Protein Interactions in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XRCC1 Is Specifically Associated with Poly(this compound) Polymerase and Negatively Regulates Its Activity following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Investigating the ADP-ribosyltransferase activity of sirtuins with NAD analogues and 32P-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Molecular basis for the MacroD1-mediated hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. uniprot.org [uniprot.org]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SUMOylation of RNF146 results in Axin degradation and activation of Wnt/β-catenin signaling to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The E3 ubiquitin ligase RNF146 promotes colorectal cancer by activating the Wnt/β-catenin pathway via ubiquitination of Axin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into ADP-Ribosylation: Unraveling the Structural Divergence of Mono(ADP-ribose) and Poly(ADP-ribose)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ADP-ribosylation, a pivotal post-translational modification, governs a multitude of cellular processes, from DNA repair to signal transduction. This modification exists in two distinct forms: mono(ADP-ribosylation) (MARylation) and poly(ADP-ribosylation) (PARylation). While both involve the transfer of ADP-ribose moieties to target proteins, their fundamental structural differences dictate their unique biological roles and the signaling pathways they modulate. This in-depth technical guide elucidates the core structural distinctions between mono(this compound) and poly(this compound), provides detailed experimental protocols for their study, and visually maps their key signaling networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this critical cellular mechanism.
Core Structural Differences: From a Single Unit to a Complex Polymer
The fundamental distinction between mono(this compound) and poly(this compound) lies in their polymeric nature. Mono(ADP-ribosylation) involves the attachment of a single this compound unit to a target protein, whereas poly(ADP-ribosylation) is characterized by the assembly of long chains of this compound units.[1] This seemingly simple difference gives rise to significant structural and functional diversity.
Mono(this compound) (MAR): A Singular Modification
Mono(this compound) (MAR) is a singular molecular entity covalently attached to an acceptor protein. The enzymes responsible for this modification, mono(ADP-ribosyl)transferases (mARTs), are a subset of the larger ADP-ribosyltransferase (ART) superfamily, which also includes poly(this compound) polymerases (PARPs).[2][3] A key feature distinguishing mARTs is the absence of a conserved glutamate (B1630785) residue in their catalytic domain, which is essential for the elongation of the poly(this compound) chain in PARPs.[4]
Poly(this compound) (PAR): A Linear and Branched Macromolecule
Poly(this compound) (PAR) is a complex biopolymer composed of multiple this compound units linked together. PARPs, particularly PARP-1 and PARP-2, are the primary architects of these chains.[5] The structure of PAR is characterized by two key features:
-
Linear Chains: this compound units are linked linearly via α(1”→2’) glycosidic bonds between the ribose moieties.[6]
-
Branching: PAR chains can exhibit branching, which occurs approximately every 20-50 this compound units.[7] This branching also involves an α(1”→2’) glycosidic linkage, but it forms between two nicotinamide-proximal riboses.[6] The presence of branching significantly increases the structural complexity and negative charge density of the PAR polymer.[8]
The internal repeating unit of PAR, containing the characteristic ribose-ribose linkage, is often referred to as iso-ADP-ribose .[9]
O-acetyl-ADP-ribose: A Product of Sirtuin Activity
Another important mono-ADP-ribose derivative is O-acetyl-ADP-ribose. This molecule is not a direct product of PARP or mART activity but is generated during the deacetylation of proteins by sirtuins, a class of NAD+-dependent deacetylases. Sirtuins catalyze the transfer of an acetyl group from a lysine (B10760008) residue on a target protein to the this compound moiety of NAD+, producing nicotinamide (B372718) and O-acetyl-ADP-ribose.
Quantitative Structural Parameters
The following table summarizes key quantitative data related to the structure of mono(this compound) and poly(this compound).
| Parameter | Mono(this compound) | Poly(this compound) | References |
| Number of this compound Units | 1 | 2 to over 200 | [10] |
| Polymer Structure | N/A | Linear and Branched | [6][8] |
| Glycosidic Linkage (Linear) | N/A | α(1”→2’) ribose-ribose | [6] |
| Glycosidic Linkage (Branching) | N/A | α(1”→2’) ribose-ribose | [6] |
| Branching Frequency | N/A | Approximately every 20-50 units | [7] |
| Binding Affinity to p53 (Kd) | Chain length dependent | Nanomolar range (for long chains) | [10][11] |
| Binding Affinity to XPA (Kd) | Weak for short chains | Nanomolar range (for long chains) | [10] |
Key Signaling Pathways
The structural differences between MAR and PAR underpin their distinct roles in cellular signaling.
Mono(ADP-ribosylation) Signaling
Mono(ADP-ribosylation) is involved in a diverse array of signaling pathways, often modulating protein-protein interactions and enzymatic activity.
ARTD10 (also known as PARP10) is a well-characterized mono-ADP-ribosyltransferase that plays a significant role in regulating the NF-κB signaling pathway.[1][12] It can also influence metabolic pathways by targeting enzymes like GSK3β and interacting with proteins such as c-MYC.[13][14]
Poly(ADP-ribosylation) Signaling
PARylation is most prominently associated with the DNA damage response, where the large, negatively charged PAR polymer acts as a scaffold to recruit repair proteins.
Upon sensing a DNA single-strand break, PARP-1 is activated and synthesizes large amounts of PAR.[5][8] This PAR polymer then recruits key DNA repair factors, such as XRCC1, to the site of damage.
Tankyrases (TNKS1 and TNKS2) are PARPs that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[15][16][17]
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for the accurate study of mono- and poly(ADP-ribosylation).
Mass Spectrometry for ADP-Ribosylation Site Identification
Mass spectrometry (MS)-based proteomics is a powerful tool for identifying the specific amino acid residues that are ADP-ribosylated.[18][19]
-
Cell Lysis and Protein Extraction: Harvest cells and lyse in a suitable buffer containing protease and phosphatase inhibitors.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest proteins into peptides using an appropriate protease such as trypsin.
-
Enrichment: Incubate the peptide mixture with Af1521 macrodomain-coupled agarose (B213101) beads to specifically capture ADP-ribosylated peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the bound ADP-ribosylated peptides from the beads.
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip and resuspend in a solvent compatible with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptides using liquid chromatography coupled to a high-resolution mass spectrometer. Employ fragmentation methods such as Higher-Energy Collisional Dissociation (HCD) and/or Electron-Transfer Dissociation (ETD) for peptide sequencing and localization of the this compound modification.[19]
PARP Activity Assay
Several methods are available to measure the enzymatic activity of PARPs.
This assay measures the incorporation of radioactively labeled NAD+ into an acid-insoluble precipitate.
-
Reaction Setup: Prepare a reaction mixture containing PARP enzyme, activated DNA (nicked DNA to stimulate PARP activity), and [³²P]-NAD+.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Precipitation: Stop the reaction and precipitate the PARylated proteins by adding ice-cold trichloroacetic acid (TCA).
-
Washing: Wash the precipitate to remove unincorporated [³²P]-NAD+.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
These assays typically involve the use of biotinylated NAD+ and an ELISA-based detection method.
-
Plate Coating: Coat a microplate with histone proteins, which serve as acceptors for PARylation.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Enzyme Reaction: Add PARP enzyme, activated DNA, and biotinylated NAD+ to the wells and incubate.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that can generate a colorimetric or fluorometric signal.
-
Measurement: Measure the absorbance or fluorescence to quantify PARP activity.
PARG Activity Assay
Assays to measure the activity of poly(this compound) glycohydrolase (PARG) are crucial for studying PAR degradation.
This method detects the accumulation of PAR in cells upon PARG inhibition.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) to induce PAR formation, in the presence or absence of a PARG inhibitor.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol) and permeabilize the cell membranes.
-
Immunostaining: Incubate the cells with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of the PAR signal.
This assay utilizes a synthetic substrate that becomes fluorescent upon cleavage by PARG.
-
Reaction Setup: Prepare a reaction mixture containing recombinant PARG enzyme and a fluorogenic PARG substrate.
-
Incubation: Incubate the reaction at the optimal temperature.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
Conclusion
The structural dichotomy between mono(this compound) and poly(this compound) is a cornerstone of their functional specificity in cellular regulation. While MARylation acts as a precise molecular switch in various signaling cascades, the complex, branched architecture of PAR provides a dynamic scaffold for the orchestration of complex cellular processes, most notably the DNA damage response. A thorough understanding of these structural nuances, coupled with robust experimental methodologies, is paramount for advancing our knowledge of ADP-ribosylation and for the development of novel therapeutic strategies targeting the enzymes that govern this critical post-translational modification. This guide provides a foundational framework for researchers to delve into the intricate world of ADP-ribosylation, fostering further discoveries in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono-ADP-ribosylating PARP enzymes in cellular signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP assay [assay-protocol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of the binding affinity of poly(this compound) to specific binding proteins as a function of chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP10 (ARTD10) modulates mitochondrial function | PLOS One [journals.plos.org]
- 14. PARP10 (ARTD10) modulates mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Functions of TNKS1 and Its Relationship with Wnt/β-Catenin Pathway in Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
Cellular localization of ADP-ribose production
An In-depth Technical Guide to the Cellular Localization of ADP-Ribose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a dynamic post-translational modification essential for a multitude of cellular processes, including DNA repair, transcription, cell death, and innate immunity.[1][2] This process, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of this compound from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to specific target molecules, which can be proteins or nucleic acids.[3][4] The enzymes responsible can create either a single attachment (mono-ADP-ribosylation or MARylation) or complex chains (poly-ADP-ribosylation or PARylation).[5] The subcellular location where this compound is produced is a critical determinant of its function, dictating which signaling pathways are activated and what the ultimate physiological outcome will be. Understanding this spatial regulation is paramount for developing targeted therapeutics that can modulate these pathways in disease states. This guide provides a comprehensive overview of the key enzymes involved, their specific subcellular localizations, the signaling events they initiate, and detailed protocols for their study.
Key Enzymes in this compound Production
The primary producers of this compound in mammalian cells belong to the Poly(this compound) Polymerase (PARP) family and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein.
-
The PARP Family: This family consists of 17 members in humans, which are structurally and functionally diverse.[3][5] They are broadly classified based on their catalytic activity.
-
Poly(this compound) Polymerases (PARPs): PARP1, PARP2, and the tankyrases (PARP5a and PARP5b) are the primary enzymes capable of synthesizing long, branched chains of poly(this compound) (PAR).[6]
-
Mono(this compound) Polymerases (MARPs): The majority of the PARP family members, including PARP3, PARP4, and PARP6-16, catalyze the transfer of only a single this compound unit.[3][6]
-
-
SARM1: Sterile Alpha and TIR Motif Containing 1 (SARM1) is a unique enzyme and the founding member of the TIR-domain family of NAD+ hydrolases.[7] Its activation, particularly in neurons following injury, leads to rapid NAD+ depletion, a key event in programmed axon degeneration.[8][9]
Subcellular Localization of this compound Production
The generation of this compound is not ubiquitous within the cell but is instead confined to specific compartments, allowing for localized signaling. This compartmentalization is achieved through the specific targeting and retention of this compound-producing enzymes.
The Nucleus
The nucleus is the most well-studied site of this compound production, primarily in the context of maintaining genome integrity.
-
Key Enzymes: PARP1 and PARP2 are the most prominent nuclear PARPs. PARP1 is highly abundant and accounts for over 85% of the total cellular PARP activity upon DNA damage.[10][11] PARP3 is also found in the nucleus and plays a role in the DNA damage response.[2]
-
Primary Function: In response to DNA strand breaks, PARP1 and PARP2 are rapidly recruited to the site of damage.[12] They use NAD+ to synthesize large amounts of PAR, which acts as a scaffold to recruit DNA repair machinery.[11] This nuclear PAR signal is crucial for processes like base excision repair and double-strand break repair.
-
Signaling Pathway: The nuclear DNA damage response (DDR) is a canonical pathway involving PARP1.
Caption: Nuclear PARP1 signaling in the DNA Damage Response.
Mitochondria
Mitochondria contain a distinct pool of NAD+ and are a key site for localized this compound signaling, particularly in the context of cell death and neurodegeneration.[13]
-
Key Enzymes: Both PARP1 and SARM1 are found in mitochondria.[8][13] PARP1 has been identified in the mitochondrial matrix, where it can influence mtDNA repair.[13] SARM1 is primarily localized to the outer mitochondrial membrane.[8][14]
-
Primary Function: Mitochondrial PARP1 activity is linked to the regulation of mitochondrial DNA integrity and bioenergetics.[13] SARM1 activation on the mitochondrial surface is a critical step in the pathway of axon self-destruction following injury or disease.[7][8] This activation leads to the hydrolysis of NAD+ into this compound, cyclic this compound (cADPR), and nicotinamide, triggering a catastrophic energy depletion within the axon.[9]
-
Signaling Pathway: SARM1-mediated axon degeneration is a key pathway originating from mitochondria.
Caption: SARM1-mediated signaling in axon degeneration.
Cytoplasm and Other Compartments
A significant number of PARP family members are primarily or partially located in the cytoplasm, where they regulate diverse processes.
-
Key Enzymes & Locations:
-
Cytoplasm: PARP1 can translocate to the cytoplasm under certain stress conditions.[6][15] Many other PARPs, such as PARP7, PARP9, PARP12, PARP13, and PARP14, are predominantly cytoplasmic.[2][3][16]
-
Golgi Apparatus: PARP12 is localized to the Golgi complex.[16]
-
Plasma Membrane: Some ADP-ribosyl cyclase activities have been associated with the plasma membrane, involved in calcium signaling.[17]
-
-
Primary Functions: Cytoplasmic ADP-ribosylation is involved in the formation of stress granules, regulation of the actin cytoskeleton, cell motility, and innate immune signaling.[2][3] For instance, following oxidative stress, PARP12 can translocate from the Golgi to stress granules in a PARP1-dependent manner.[16]
Nucleus-Mitochondria Crosstalk
In certain cell death pathways, such as parthanatos, there is critical crosstalk between nuclear this compound production and mitochondrial function.
-
Mechanism: Severe DNA damage causes hyperactivation of nuclear PARP1, leading to massive synthesis of PAR and depletion of the cellular NAD+ pool.[10] The PAR polymer itself can then translocate from the nucleus to the mitochondria.[18] In the mitochondria, PAR triggers the release of Apoptosis-Inducing Factor (AIF), which then moves to the nucleus to induce chromatin condensation and cell death.[18]
Caption: Nucleus-Mitochondria crosstalk in Parthanatos.
Quantitative Data Summary
Quantifying the precise distribution of ADP-ribosylating enzymes is challenging, but studies provide valuable estimates of their relative abundance and activity across compartments.
Table 1: Subcellular Distribution of Key this compound Producing Enzymes
| Enzyme | Primary Localization | Secondary/Conditional Localization | Key Function(s) | References |
| PARP1 | Nucleus | Mitochondria, Cytoplasm | DNA repair, Transcription, Cell death | [6][10][11][13] |
| PARP2 | Nucleus | Cytoplasm | DNA repair | [2][3] |
| PARP3 | Nucleus | Centrosome, Cytoplasm | DNA repair, Mitosis | [2] |
| PARP5a/b | Cytoplasm | Mitotic spindle poles | Mitosis, Wnt signaling | [2] |
| PARP7 | Nucleus | Cytoplasm | Immune signaling, Transcription | [3] |
| PARP12 | Golgi Apparatus | Cytoplasmic stress granules | Stress response | [16] |
| PARP14 | Cytoplasm | Nucleus (S-phase) | Cell motility, Focal adhesions | [2] |
| SARM1 | Outer Mitochondrial Membrane | Axons, Dendrites, Cell Body | Axon degeneration, Neuronal cell death | [8][14] |
Table 2: Compartmental NAD+ Concentrations
While direct measurement of PARP activity is complex and stimulus-dependent, the concentration of its substrate, NAD+, varies significantly between compartments, influencing the potential for ADP-ribosylation.
| Cellular Compartment | Approximate NAD+ Concentration | Significance | Reference |
| Mitochondria | ~250 µM | Highest concentration, supporting both metabolism and stress responses. | [13] |
| Nucleus | ~100 µM | Sufficient for robust PARP1 activation during DNA damage. | [13] |
| Cytoplasm | Variable (lower than nucleus) | NAD+ levels are tightly regulated by synthesis and consumption pathways. | [1] |
Experimental Protocols
Accurate determination of the subcellular localization of this compound production requires robust experimental techniques. Below are detailed protocols for two fundamental methods.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This method separates cellular compartments based on their size and density, allowing for the biochemical analysis of enzymes and their products in isolated fractions.
Caption: Workflow for subcellular fractionation.
Methodology: All steps should be performed at 4°C with ice-cold buffers to preserve protein integrity.
-
Cell Harvest and Lysis:
-
Harvest cultured cells (e.g., 1-5 x 10^7 cells) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of hypotonic fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).[19]
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes with a tight pestle).[20][21] Monitor lysis using a microscope.
-
-
Nuclear Fraction Isolation:
-
Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C.[22]
-
The resulting supernatant (S1) contains the cytoplasm, mitochondria, and membrane fractions. Carefully transfer S1 to a new pre-chilled tube and keep on ice.
-
The pellet (P1) is the crude nuclear fraction. Wash the pellet by resuspending in fractionation buffer and centrifuging again. The final nuclear pellet can be lysed in a suitable buffer (e.g., RIPA buffer) for analysis.
-
-
Mitochondrial Fraction Isolation:
-
Centrifuge the S1 supernatant at 10,000 x g for 15 minutes at 4°C.[19]
-
The resulting supernatant (S2) contains the cytosolic and membrane fractions. Transfer S2 to a new tube.
-
The pellet (P2) contains the mitochondria. Wash the mitochondrial pellet carefully with fractionation buffer and re-centrifuge. Lyse the final pellet for analysis.
-
-
Cytosolic and Membrane Fraction Isolation:
-
Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C using an ultracentrifuge.[19]
-
The final supernatant (S3) is the cytosolic fraction.
-
The pellet (P3) is the microsomal/membrane fraction.
-
-
Analysis:
-
Analyze equal protein amounts from each fraction by Western blotting using antibodies against specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to confirm fraction purity, alongside antibodies for the ADP-ribosylating enzyme of interest.
-
Protocol 2: Immunofluorescence Staining for this compound
This method allows for the direct visualization of this compound polymers (PAR) and specific enzymes within the cellular architecture, providing spatial context.
Caption: Workflow for immunofluorescence detection.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Apply experimental treatments if desired (e.g., induce DNA damage with 0.5 mM H2O2 for 10 minutes to stimulate PAR production).[23]
-
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells. The choice of fixative is critical.[23]
-
Paraformaldehyde (PFA): Fix with 4% PFA in PBS for 15 minutes at room temperature for good structural preservation.
-
Methanol (B129727): Fix with ice-cold 100% methanol for 10 minutes at -20°C. This can sometimes improve antigen accessibility but may alter morphology.
-
-
-
Permeabilization and Blocking:
-
Wash three times with PBS.
-
If using PFA fixation, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS containing 0.1% Tween-20 (PBST).
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Use antibodies specific for PAR (e.g., using an engineered macrodomain like eAf1521 is a highly specific tool) or for the enzyme of interest (e.g., anti-PARP1, anti-SARM1).[24]
-
Wash three times with PBST for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal microscope, ensuring identical settings are used for comparison across different experimental conditions.[23]
-
Conclusion and Future Directions
The production of this compound is a tightly regulated process, with its subcellular localization being a key determinant of its biological function. Nuclear PARPs are central to genome stability, mitochondrial SARM1 is a key executioner of neuronal self-destruction, and a host of cytoplasmic PARPs are emerging as critical regulators of diverse physiological processes. The continued development of advanced detection reagents, such as engineered PAR-binding domains and live-cell PAR trackers, will further enhance our ability to visualize these dynamic processes in real-time.[24][25][26] For drug development, a nuanced understanding of compartmentalized this compound signaling is crucial. Targeting not just the activity but also the localization of specific PARP members or SARM1 could lead to more precise and effective therapeutic interventions for cancer, neurodegenerative diseases, and inflammatory conditions.
References
- 1. Nuclear ADP-Ribosylation Reactions in Mammalian Cells: Where Are We Today and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic analysis of the PARP protein family identifies new functions critical for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cohenlabohsu.com [cohenlabohsu.com]
- 4. Beyond protein modification: the rise of non-canonical ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks [mdpi.com]
- 7. Live imaging reveals the cellular events downstream of SARM1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. compartments.jensenlab.org [compartments.jensenlab.org]
- 10. Signaling Mechanism of Poly(this compound) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PARP Side of the Nucleus: Molecular Actions, Physiological Outcomes, and Clinical Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of this compound metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Poly(this compound) polymerase 1 regulates mitochondrial DNA repair in an NAD-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Beyond PARP1: The Potential of Other Members of the Poly (this compound) Polymerase Family in DNA Repair and Cancer Therapeutics [frontiersin.org]
- 17. Subcellular localization of cyclic ADP-ribosyl cyclase and cyclic this compound hydrolase activities in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Poly(this compound) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Subcellular fractionation protocol [abcam.com]
- 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Subcellular Fractionation [labome.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Subcellular Quantitation of ADP-Ribosylation by High-Content Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 26. Live Cell Detection of Poly(this compound) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
Non-canonical functions of ADP-ribose
An In-depth Technical Guide to the Non-canonical Functions of ADP-ribose
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADP-ribosylation, a post-translational modification once primarily associated with poly(this compound) (PAR) in the DNA damage response, is now understood to encompass a broader signaling repertoire with significant non-canonical functions. This guide delves into the core mechanisms of these less-characterized pathways, including mono-ADP-ribosylation (MARylation) signaling, the role of free this compound as a second messenger, and the modification of non-protein substrates like nucleic acids. We provide a detailed overview of the key enzymatic players—the "writers," "erasers," and "readers"—that govern these processes. Furthermore, this document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex signaling networks, offering a vital resource for researchers and therapeutic development professionals.
Introduction: Beyond PARylation
ADP-ribosylation is the enzymatic transfer of one or more this compound (ADPr) moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a substrate.[1] While the canonical function, poly-ADP-ribosylation (PARylation) catalyzed by PARP1 and PARP2 in DNA repair is well-documented, a majority of the 17 human PARP family members are mono-ADP-ribosyltransferases (mARTs).[2][3] These enzymes catalyze MARylation, the transfer of a single ADPr unit, which governs a distinct and diverse set of cellular functions.[4] Non-canonical ADP-ribosylation signaling extends beyond protein modification to include the generation of free ADPr as a signaling molecule and the direct modification of nucleic acids, opening new avenues in cellular regulation and disease pathology.[5][6][7]
Mono-ADP-ribosylation (MARylation) Signaling
MARylation is a reversible post-translational modification that modulates protein activity, localization, and interaction networks, thereby regulating key cellular processes like signal transduction and stress responses.[2][8] The dynamic nature of MARylation is controlled by a triad (B1167595) of enzymes: writers, erasers, and readers.
-
Writers (ARTDs/PARPs): These enzymes catalyze the transfer of ADPr to target proteins. PARP10 (ARTD10) is a prototypical mART, lacking the catalytic glutamate (B1630785) residue required for polymer formation and instead employing substrate-assisted catalysis.[2][9] Other key mARTs include PARP3, PARP6-12, and PARP14-16.[4] These enzymes are implicated in diverse pathways, from cell cycle regulation to antiviral responses.[4][9]
-
Erasers (Hydrolases): This modification is reversed by specific hydrolases. The macrodomain-containing enzymes MacroD1, MacroD2, and TARG1 remove ADPr from acidic residues (glutamate, aspartate).[2][3] ADP-ribosylhydrolase 3 (ARH3) is uniquely responsible for removing serine-linked MARylation (Ser-ADPr).[5][10][11]
-
Readers (Binding Modules): Proteins containing macrodomains can act as "readers," non-covalently binding to ADP-ribosylated substrates to mediate downstream signaling events.[2] For example, the macrodomains of ARTD8 (PARP14) have been identified as specific binding modules for MARylated substrates.[2]
Free this compound as a Signaling Molecule
Free this compound, generated from the breakdown of PAR by PARG or the reversal of MARylation, is not merely a metabolic byproduct but an important second messenger.[12][13] Its primary function is the activation of the transient receptor potential melastatin 2 (TRPM2) channel, a Ca2+-permeable non-selective cation channel.[14]
Under conditions of oxidative stress, DNA damage triggers the activation of PARP1, leading to extensive PARylation.[12] The subsequent rapid degradation of PAR chains by PARG releases large amounts of free ADPr.[13] This ADPr binds to the C-terminal NUDT9 homology domain of the TRPM2 channel, causing channel opening and an influx of Ca2+.[12][14] This Ca2+ influx is a critical signal implicated in various physiological and pathological processes, including immune cell activation, insulin (B600854) secretion, and oxidative stress-induced cell death.[14][15] While cyclic this compound (cADPR) has also been suggested to activate TRPM2, it requires exceedingly high concentrations (EC50 ≈ 700 μM) and is considered unlikely to be a primary physiological activator alone.[16]
ADP-ribosylation of Non-Protein Substrates
Recent evidence has expanded the targets of ADP-ribosylation beyond proteins to include nucleic acids.[5][6][7] This represents a significant non-canonical function with roles in genome stability and antiviral defense.
-
DNA ADP-ribosylation: PARPs can directly ADP-ribosylate DNA ends.[5] This modification may serve to protect DNA ends from nuclease activity or recruit DNA repair factors.[5] The hydrolase MacroD1 has been shown to remove ADPr from phosphorylated double-stranded DNA ends in vitro, suggesting a role in this non-canonical DNA repair pathway.[17]
-
RNA ADP-ribosylation: Certain enzymes, including PARP10, can attach an this compound moiety to the terminal phosphate (B84403) of RNA molecules.[5] This "RNAylation" is hypothesized to function as a non-canonical RNA cap.[5][6] In the context of viral infection, this modification of viral RNA could inhibit its translation or trigger an antiviral immune response.[5] Correspondingly, some viral macrodomains have evolved to counteract this host defense mechanism by removing the modification.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to non-canonical ADP-ribosylation enzymes and processes.
| Enzyme/Process | Parameter | Value | Substrate/Ligand | Source(s) |
| TRPM2 Activation | EC₅₀ | ~700 µM | cADPR | [16] |
| Hydrolase Specificity | Activity | Strong | Ser-ADPr | [10][11] |
| Activity | No Activity | Glu/Arg/Lys-ADPr | [10] | |
| MacroD1/D2 | Activity | Active | Glu/Asp-ADPr | [3][18] |
| Activity | Inactive | Ser-ADPr | [3] |
Key Experimental Protocols
Protocol 1: Identification of MARylated Proteins using "Clickable" NAD+ Analogs
This protocol outlines a chemical proteomics approach to identify substrates of mARTs by metabolically labeling cells with an NAD+ analog that can be "clicked" to a reporter tag for enrichment and identification.[19][20][21]
Methodology:
-
Metabolic Labeling: Culture mammalian cells (e.g., MDA-MB-231) in standard growth medium.[19] Supplement the medium with a clickable NAD+ precursor, such as 2-alkyne adenosine (B11128) (2YnAd), and incubate for a desired period (e.g., 4-24 hours) to allow for metabolic conversion into alkyne-NAD+ and incorporation into proteins by cellular ARTs.[19][20]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To the cell lysate, add the click-chemistry reaction cocktail containing Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[22] Incubate at room temperature to covalently link biotin (B1667282) to the alkyne-modified, ADP-ribosylated proteins.
-
Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated proteins.[9]
-
Washing and Digestion: Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins.[9] Perform an on-bead tryptic digest to release peptides from the captured proteins for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Identify proteins that are significantly enriched in the labeled sample compared to a negative control (e.g., cells not treated with the alkyne precursor) to determine the candidate ADP-ribosylome.[19]
Protocol 2: In Vitro PARP10 Substrate Screening with Protein Microarrays
This protocol describes a high-throughput method to identify potential substrates of a specific mART, such as PARP10, using a protein microarray.[9][23]
Methodology:
-
Array Preparation: Obtain a protein microarray containing thousands of purified human proteins spotted onto a solid support.
-
Blocking: Block the microarray with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific binding of the enzyme.
-
Enzymatic Reaction: Prepare a reaction mixture containing purified, active PARP10 enzyme and a labeled NAD+ analog (e.g., biotinylated-NAD+).[9] As a negative control, prepare an identical mixture without the PARP10 enzyme.
-
Incubation: Apply the reaction mixture (and the control mixture to a separate, identical array) and incubate at 30°C for 1-2 hours to allow for the MARylation of substrate proteins on the array.
-
Washing: Wash the arrays thoroughly to remove the enzyme and excess biotin-NAD+.
-
Detection: Incubate the arrays with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Cy5).
-
Scanning and Analysis: Scan the microarrays using a suitable microarray scanner.[9] Quantify the fluorescence intensity of each spot. True substrates will exhibit a significantly higher signal on the PARP10-treated array compared to the no-enzyme control, indicating they have been biotin-ADP-ribosylated by PARP10.[9]
Therapeutic Implications and Future Directions
The expanding world of non-canonical ADP-ribosylation presents numerous opportunities for therapeutic intervention. Inhibitors of mARTs like PARP10 and PARP14 are being explored for their potential in oncology and immunology.[2] Furthermore, understanding the role of hydrolases like ARH3 and MacroD1/2 in disease could unveil new therapeutic targets. For instance, modulating ARH3 activity could impact outcomes in certain cancers and neurodegenerative disorders linked to stress-induced PARP activation.[11][24] The direct activation of the TRPM2 channel by free ADPr also positions it as a key drug target for inflammatory conditions and ischemia-reperfusion injury.[14] As research continues to unravel the substrates and functions governed by these non-canonical pathways, the potential for developing novel, highly specific therapeutics will undoubtedly grow.
References
- 1. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Mono-ADP-Ribosylation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Beyond protein modification: the rise of non-canonical ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond protein modification: the rise of non-canonical ADP-ribosylation [ouci.dntb.gov.ua]
- 7. Beyond protein modification: the rise of non-canonical ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Intracellular Mono-ADP-Ribosylation in Signaling and Disease | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]
- 11. Emerging roles of ADP-ribosyl-acceptor hydrolases (ARHs) in tumorigenesis and cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(this compound) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Mechanism of Poly(this compound) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Molecular Mechanisms on the Activation of TRPM2 Channels by Oxidative Stress and this compound - ProQuest [proquest.com]
- 16. Frontiers | Does Cyclic this compound (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]
- 17. Frontiers | MacroD1 Is a Promiscuous ADP-Ribosyl Hydrolase Localized to Mitochondria [frontiersin.org]
- 18. genecards.org [genecards.org]
- 19. An Integrated Chemical Proteomics Approach for Quantitative Profiling of Intracellular ADP-Ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Unrestrained poly-ADP-ribosylation provides insights into chromatin regulation and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary conservation of ADP-ribosylation
An In-depth Technical Guide on the Evolutionary Conservation of ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADP-ribosylation is an ancient and ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes across all domains of life.[1][2] This modification, involving the transfer of ADP-ribose from NAD+ to a substrate, is fundamental to cellular signaling, DNA repair, gene regulation, and apoptosis.[3] Its machinery, comprising "writer," "reader," and "eraser" proteins, has undergone extensive evolution, leading to a complex and diverse signaling system. The core components of this system are remarkably conserved, from bacteria to humans, highlighting their fundamental importance. This guide provides a technical overview of the evolutionary history of ADP-ribosylation, details the conserved enzymatic machinery and signaling pathways, presents key experimental protocols for its study, and discusses the implications for modern drug development.
The Core Machinery: Writers, Readers, and Erasers
The ADP-ribosylation signaling system is conceptually organized into three functional classes of proteins that regulate the modification's deposition, recognition, and removal.
-
Writers (ADP-Ribosyltransferases): These enzymes catalyze the transfer of this compound from NAD+ to target molecules. This process can result in the attachment of a single unit (mono-ADP-ribosylation or MARylation) or polymeric chains (poly-ADP-ribosylation or PARylation).[4] At least three evolutionarily unrelated superfamilies of "writer" enzymes have been identified: the ADP-ribosyltransferase (ART) superfamily (which includes the well-studied PARPs), the Sirtuin superfamily, and the TM1506 superfamily found in bacteria.[5][6][7]
-
Readers (Effector Domains): These are protein modules that specifically recognize and bind to this compound moieties, translating the modification into a downstream cellular response.[8] Common reader domains include macrodomains and PAR-binding zinc finger (PBZ) domains, which are found in proteins involved in processes like DNA repair and chromatin remodeling.[9][10]
-
Erasers (Hydrolases): These enzymes reverse the modification by cleaving the glycosidic bond between the this compound and the target or between adjacent this compound units in a polymer. Key eraser families include Poly(this compound) Glycohydrolase (PARG), which degrades PAR chains, and ADP-ribosylhydrolases (e.g., ARH1, ARH3) and certain macrodomain-containing proteins (e.g., MacroD1, MacroD2, TARG1) that remove the final this compound unit.[9][11][12]
Evolutionary Trajectory and Distribution
ADP-ribosylation is an ancient process, with its origins likely in bacterial conflict systems, where ARTs function as both offensive toxins and defensive enzymes.[2][13] From bacteria, the system was vertically inherited and laterally transferred, expanding significantly in eukaryotes.
3.1 Bacteria and Archaea In bacteria, ADP-ribosylation regulates diverse processes, including host-pathogen interactions, DNA repair, and resistance to antibiotics.[7][13] Many well-known bacterial toxins, such as cholera and diphtheria toxins, are ARTs that target host proteins to subvert cellular functions.[9] While PARP homologues are not widespread in bacteria and were likely acquired via horizontal gene transfer, some species possess the necessary machinery for a functional PAR metabolism.[7][12] In Archaea, no PARP proteins have been identified, yet their elongation factors can be ADP-ribosylated by diphtheria toxin, suggesting an ancient susceptibility of core cellular machinery to this modification.[12][14]
3.2 Eukarya Poly(ADP-ribosyl)ation is a hallmark of eukaryotes, with PARP enzymes present in all major eukaryotic supergroups.[11][12] The last common eukaryotic ancestor (LECA) is presumed to have possessed a fully functional and reversible PAR metabolism, including at least five types of PARP proteins, PARG, and macrodomain hydrolases.[11][12] This indicates that ADP-ribosylation signaling was essential for the evolution of eukaryotic complexity. The PARP family has since expanded and diversified significantly in different eukaryotic lineages, particularly in metazoans. This rapid evolution is thought to be driven by host-virus conflicts, where PARPs act as crucial components of the innate immune response.[15][16]
Table 1: Distribution of PARP Family Clades Across Eukaryotic Supergroups
| Eukaryotic Supergroup | Representative Organisms | Clade 1 (DNA-Repair PARPs) | Clade 2 (Macro-PARPs) | Clade 3 (Uncharacterized) | Clade 4 (Tankyrases) | Clade 5 (TiPARP/PARP7) |
| Opisthokonta | Homo sapiens (Human) | Yes | Yes | Yes | Yes | Yes |
| Drosophila melanogaster (Fruit Fly) | Yes | Yes | Yes | Yes | No | |
| Saccharomyces cerevisiae (Yeast) | No | No | No | No | No | |
| Amoebozoa | Dictyostelium discoideum (Slime Mold) | Yes | No | Yes | No | No |
| Plantae | Arabidopsis thaliana (Thale Cress) | Yes | No | No | No | No |
| Excavata | Trypanosoma brucei | No | No | Yes | No | No |
| Chromalveolata | Paramecium tetraurelia | Yes | Yes | Yes | No | No |
| Rhizaria | Bigelowiella natans | Yes | No | No | No | No |
Data synthesized from phylogenetic analyses reported in the literature.[11][17] The presence of a clade indicates that at least one member of that PARP subfamily has been identified in the respective lineage.
Conserved Signaling Pathways
DNA Damage Response (DDR)
Perhaps the most conserved and well-characterized role of ADP-ribosylation is in the DNA damage response.[3][18][19] In response to DNA strand breaks, PARP1 is rapidly recruited to the site of damage, where it becomes catalytically activated.[19] PARP1 synthesizes large, branched chains of poly(this compound) (PAR) on itself and other nearby proteins, such as histones.[4][18] This burst of PARylation serves as a signaling scaffold, recruiting a multitude of DNA repair factors that contain PAR-binding domains (e.g., XRCC1, APLF) to the lesion, thereby facilitating repair.[3][20] This fundamental mechanism is highly conserved from simple eukaryotes like slime molds to humans.[10][20]
References
- 1. ADP-ribosyltransferases, an update on function and nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribosylation systems in bacteria and viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Natural History of ADP-Ribosyltransferases and the ADP-Ribosylation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural history of ADP-ribosyltransferases and the ADP-ribosylation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Ribosylation Post-Translational Modification: An Overview with a Focus on RNA Biology and New Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADP‐ribosylation: new facets of an ancient modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Distribution of protein poly(ADP-ribosyl)ation systems across all domains of life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution of protein poly(ADP-ribosyl)ation systems across all domains of life. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Archaebacterial elongation factor is ADP-ribosylated by diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Evolution of PARP Genes Suggests a Broad Role for ADP-Ribosylation in Host-Virus Conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the role of ADP-Ribosylation in DNA repair - Princeton Insights [insights.princeton.edu]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
The Role of NAD+ as a Substrate for ADP-Ribosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a ubiquitous and essential coenzyme that plays a central role in cellular metabolism. Beyond its canonical function in redox reactions, NAD+ serves as the sole substrate for a class of enzymes that catalyze ADP-ribosylation, a post-translational modification crucial for a myriad of cellular processes. This technical guide provides an in-depth exploration of the role of NAD+ in ADP-ribosylation, focusing on the key enzymatic families—Poly(ADP-ribose) polymerases (PARPs), sirtuins, and ADP-ribosyltransferases (ARTs). We delve into the biochemical mechanisms, signaling pathways, and the critical implications of this process in DNA repair, gene regulation, and cellular stress responses. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the complex signaling networks involved.
Introduction: NAD+ and the Landscape of ADP-Ribosylation
ADP-ribosylation is a reversible post-translational modification where the this compound moiety from NAD+ is transferred to a target molecule, which can be a protein, DNA, or RNA.[1][2] This process is catalyzed by ADP-ribosyltransferases (ARTs), a diverse superfamily of enzymes. The transfer of a single this compound unit is termed mono-ADP-ribosylation (MARylation), while the attachment of a polymeric chain of this compound is known as poly-ADP-ribosylation (PARylation).[2]
The availability of cellular NAD+ is a critical determinant of the extent of ADP-ribosylation.[3] Cellular NAD+ levels are dynamically regulated through a balance of biosynthesis, recycling, and consumption.[4] Under conditions of cellular stress, such as DNA damage or oxidative stress, the activity of NAD+-consuming enzymes, particularly PARPs, increases dramatically, leading to a significant depletion of the cellular NAD+ pool.[3][5] This fluctuation in NAD+ concentration directly impacts the activity of these enzymes and the downstream signaling pathways they regulate.
The primary families of enzymes that utilize NAD+ as a substrate for ADP-ribosylation are:
-
Poly(this compound) polymerases (PARPs): A family of 17 enzymes, with PARP1 and PARP2 being the most abundant and well-characterized.[6] They are key players in the DNA damage response (DDR).[7]
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases and mono-ADP-ribosyltransferases. There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and functions.[8]
-
ADP-ribosyltransferases (ARTs): A broader classification that includes both intracellular (ARTDs, which includes the PARP family) and extracellular (ARTCs) enzymes.[7]
Quantitative Data on NAD+-Dependent Enzymes and Cellular NAD+ Levels
Understanding the quantitative aspects of NAD+ metabolism and the kinetics of the enzymes that consume it is crucial for appreciating the dynamics of ADP-ribosylation. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Key NAD+-Dependent Enzymes
| Enzyme | Substrate | Km (µM) for NAD+ | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| PARP1 (Human) | NAD+ | 212.9 | 0.43 | 2019.7 | [9] |
| mtPARP1 (Mitochondrial) | NAD+ | 22 | - | - | [10] |
| SIRT1 (Human) | NAD+ | 191.0 ± 16.2 (with p53K382Ac peptide) | - | - | [11] |
| SIRT2 (Human) | NAD+ | 1200 ± 200 | - | - | |
| SIRT3 (Human) | NAD+ | 430 ± 50 | - | - | |
| SIRT6 (Human) | NAD+ | 29 ± 5 | - | - |
Note: kcat and Km values can vary depending on the specific substrate and assay conditions. The data presented here are representative values from the cited literature.
Table 2: Cellular and Subcellular NAD+ Concentrations
| Cell/Tissue Type | Condition | Subcellular Compartment | NAD+ Concentration (µM) | Reference(s) |
| Rat Liver | - | Total Cell | ~1000 (1 µmole/g wet weight) | [12] |
| Animal Cells | - | Cytosol | ~300 | [12] |
| Yeast | - | Cytosol | 1000 - 2000 | [12] |
| Mammalian Cells | - | Mitochondria | 40-70% of total cellular NAD+ | [12][13] |
| Mouse Cortical Neurons | PARP-1 Activation | Mitochondria | 55.9% of total cellular NAD+ | [14] |
| Mouse Cortical Astrocytes | PARP-1 Activation | Mitochondria | 22.4% of total cellular NAD+ | [14] |
| Various Rat Organs | Middle Age vs. Young | Total Tissue | Significant decline with age | [3] |
| Cells under Oxidative Stress | - | Intracellular | Depleted | [3][5] |
| Cells with DNA Damage | - | Intracellular | Rapidly consumed | [15][16] |
Signaling Pathways Involving NAD+ and ADP-Ribosylation
ADP-ribosylation is a pivotal signaling mechanism in several key cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex networks.
DNA Damage Response (DDR) Mediated by PARP1
Upon sensing a DNA single-strand break (SSB), PARP1 is rapidly recruited to the site of damage and activated. It utilizes NAD+ to synthesize long chains of poly(this compound) (PAR) on itself (auto-PARylation) and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors, initiating the repair process.[6]
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Age Related Changes in NAD+ Metabolism Oxidative Stress and Sirt1 Activity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PARP assay [assay-protocol.com]
- 7. Kinetics of poly(ADP-ribosyl)ation, but not PARP1 itself, determines the cell fate in response to DNA damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 13. Subcellular Distribution of NAD+ between Cytosol and Mitochondria Determines the Metabolic Profile of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to ADP-ribose Writers, Readers, and Erasers
Abstract
ADP-ribosylation is a dynamic and reversible post-translational modification that plays a pivotal role in a multitude of cellular processes, including DNA repair, gene regulation, cell signaling, and apoptosis.[1] This intricate signaling network is orchestrated by a trio of protein classes: "writers," which catalyze the addition of ADP-ribose moieties; "readers," which recognize and bind to these modifications; and "erasers," which remove them.[2][3] Understanding the molecular mechanisms, substrate specificities, and interplay of these key players is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the core components of the ADP-ribosylation machinery, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows.
Introduction to ADP-ribosylation
ADP-ribosylation is the enzymatic process of transferring one or more this compound units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target protein.[4] This modification can manifest as either mono(ADP-ribosyl)ation (MARylation), the addition of a single this compound unit, or poly(ADP-ribosyl)ation (PARylation), the formation of long, branched chains of this compound.[5] The enzymes responsible for these modifications, known as ADP-ribosyltransferases (ARTs), are central to the regulation of cellular homeostasis and stress responses.[6] The dynamic nature of ADP-ribosylation is maintained by the coordinated action of writer, reader, and eraser proteins, which collectively form a complex signaling cascade.[2][3]
The "Writers" of ADP-ribosylation
The "writers" of ADP-ribosylation are the enzymes that catalyze the transfer of this compound from NAD+ to target proteins. The two major families of writers in eukaryotes are the Poly(this compound) Polymerases (PARPs) and the Sirtuins.[7]
Poly(this compound) Polymerases (PARPs)
The PARP superfamily consists of 17 members in humans, all sharing a conserved catalytic domain.[8] While some PARPs, like PARP1 and PARP2, are well-known for their role in poly(ADP-ribosyl)ation, the majority are mono(ADP-ribosyl)transferases.[5][9]
-
Mechanism of Action: PARPs bind to DNA breaks through their zinc-finger domains, which triggers a conformational change that activates their catalytic activity.[8] The catalytic domain then binds NAD+ and facilitates the transfer of this compound to acceptor proteins, including histones and PARP1 itself (auto-modification).[10][11] In PARylation, this process is repeated to form long, branched polymers.[12]
-
Biological Roles: PARPs are critically involved in DNA single-strand break repair through the base excision repair (BER) pathway.[9][10] The accumulation of poly(this compound) (PAR) at sites of DNA damage serves as a scaffold to recruit other DNA repair factors.[12][13] PARPs also play roles in chromatin remodeling, transcription, and cell death.[1][14]
Sirtuins
Sirtuins are a class of NAD+-dependent protein deacetylases that also exhibit mono-ADP-ribosyltransferase activity.[15][16]
-
Mechanism of Action: The primary reaction of sirtuins is deacetylation, which consumes NAD+ and produces O-acetyl-ADP-ribose.[16] However, some sirtuins can also transfer this compound to specific amino acid residues on target proteins.[15][17] Studies have shown that some sirtuins preferentially ADP-ribosylate arginine or lysine (B10760008) residues.[15][18]
-
Biological Roles: Sirtuins are involved in a wide range of cellular processes, including transcriptional silencing, aging, and metabolism.[17] Their ADP-ribosyltransferase activity contributes to the regulation of these pathways.
Table 1: Comparison of ADP-ribosylation "Writers"
| Feature | Poly(this compound) Polymerases (PARPs) | Sirtuins |
| Primary Function | Poly- and Mono-ADP-ribosylation | NAD+-dependent deacetylation, Mono-ADP-ribosylation |
| Cofactor | NAD+ | NAD+ |
| Key Enzymes | PARP1, PARP2, Tankyrases | SIRT1, SIRT2, SIRT4, SIRT6 |
| Primary Substrates | Histones, DNA repair proteins, PARP1 (auto-modification) | Histones, transcription factors (e.g., p53) |
| Cellular Localization | Primarily nucleus | Nucleus, cytoplasm, mitochondria |
| Key Biological Roles | DNA damage repair, chromatin remodeling, transcription | Transcriptional silencing, aging, metabolism |
The "Erasers" of ADP-ribosylation
The reversibility of ADP-ribosylation is critical for its signaling function and is carried out by "eraser" enzymes that hydrolyze the this compound modifications.[19][20]
Poly(this compound) Glycohydrolase (PARG)
PARG is the primary enzyme responsible for degrading poly(this compound) chains.[21]
-
Mechanism of Action: PARG hydrolyzes the glycosidic bonds between this compound units, breaking down the polymer into free this compound.[22]
-
Biological Roles: By removing PAR chains, PARG plays a crucial role in terminating the DNA damage signal and allowing the cell to return to homeostasis.[23]
ADP-ribosylhydrolases (ARHs)
The ARH family of enzymes is responsible for removing the final this compound unit attached to a protein, specifically targeting mono-ADP-ribosylation.[2][21]
-
Mechanism of Action: ARH enzymes, such as ARH1 and ARH3, cleave the bond between the protein and the this compound moiety.[22]
-
Biological Roles: ARHs are involved in regulating the diverse signaling pathways controlled by mono-ADP-ribosylation.[23]
Table 2: Key ADP-ribosylation "Eraser" Enzymes
| Enzyme | Substrate Specificity | Linkage Cleaved | Key Biological Role |
| Poly(this compound) Glycohydrolase (PARG) | Poly(this compound) | Ribose-ribose glycosidic bonds | Termination of DNA damage response |
| ADP-ribosylhydrolase 1 (ARH1) | Arginine-linked mono(this compound) | N-glycosidic bond | Regulation of mono-ADP-ribosylation signaling |
| ADP-ribosylhydrolase 3 (ARH3) | Serine-linked mono(this compound) | O-glycosidic bond | Removal of the final this compound in PAR degradation |
| MacroD1/MacroD2 | Aspartate/Glutamate-linked mono(this compound) | O-glycosidic bond | Reversal of acidic residue ADP-ribosylation |
| TARG1 | Aspartate/Glutamate-linked mono(this compound) | O-glycosidic bond | Reversal of acidic residue ADP-ribosylation |
The "Readers" of ADP-ribosylation
"Reader" domains are protein modules that specifically recognize and bind to this compound modifications, thereby translating the signal into downstream cellular responses.[2][3]
Macrodomains
Macrodomains are evolutionarily conserved modules found in proteins from all kingdoms of life.[24]
-
Mechanism of Binding: Macrodomains possess a specific binding pocket that accommodates the this compound moiety with high affinity.[25][26] Structural studies have revealed the key residues involved in this interaction.[27][28]
-
Biological Roles: Proteins containing macrodomains are involved in a variety of cellular processes, including DNA repair, chromatin regulation, and transcriptional control.[13][29]
Poly(this compound)-binding Zinc Finger (PBZ) Domains
PBZ domains are another class of reader modules that specifically recognize poly(this compound).[30]
-
Mechanism of Binding: The PBZ domain folds into a C2H2-type zinc-finger structure that creates a surface for interaction with the PAR polymer.[31][32] This interaction is crucial for the recruitment of DNA repair and checkpoint proteins to sites of DNA damage.[33]
-
Biological Roles: PBZ-containing proteins, such as APLF and CHFR, are important players in the DNA damage response and cell cycle checkpoints.[13][30]
Table 3: Characteristics of this compound "Reader" Domains
| Reader Domain | Ligand Specificity | Binding Affinity (KD) | Key Interacting Residues | Example Proteins |
| Macrodomain | Mono- and Poly(this compound) | 126 ± 21 nM (for Af1521)[25] | Conserved ligand binding pocket[25] | MacroH2A, ALC1, PARG |
| PBZ Domain | Poly(this compound) | Varies; tandem domains enhance affinity[34] | Basic/hydrophobic pocket[33] | APLF, CHFR |
Signaling Pathways and Experimental Workflows
The interplay between writers, erasers, and readers of ADP-ribosylation governs critical cellular signaling pathways.
DNA Damage Response Pathway
A well-characterized example is the role of ADP-ribosylation in the DNA damage response.
Caption: ADP-ribosylation signaling in the DNA damage response.
Experimental Workflow: In Vitro ADP-ribosylation Assay
Studying the activity of ADP-ribosylation enzymes often involves in vitro assays.
Caption: General workflow for an in vitro ADP-ribosylation assay.[35]
Detailed Experimental Protocols
In Vitro Auto-ADP-ribosylation Assay for PARP1 Activity
This protocol is adapted from established methods to measure the auto-ADP-ribosylation activity of PARP1.[36]
Materials:
-
Purified recombinant human PARP1 enzyme
-
5X Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 5 mM DTT
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
10X NAD+ mix: 5 mM NAD+, 1 µCi/µL [³²P]-NAD+
-
2X SDS-PAGE Laemmli sample buffer
-
Distilled water
Procedure:
-
Prepare the reaction mix on ice. For a 20 µL reaction, combine:
-
4 µL 5X Reaction Buffer
-
2 µL Activated DNA (100 ng/µL)
-
1 µL Purified PARP1 (0.2 µM final concentration)
-
11 µL Distilled water
-
-
Initiate the reaction by adding 2 µL of 10X NAD+ mix.
-
Incubate the reaction at 30°C for 15 minutes.
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, auto-modified PARP1.
Controls:
-
No Enzyme Control: A reaction mixture without the PARP1 enzyme should not produce a signal.
-
No NAD+ Control: A reaction without NAD+ will show no ADP-ribosylation.
Filter Binding Assay for Reader Domain-PAR Interaction
This protocol can be used to quantify the binding of a reader domain to poly(this compound).
Materials:
-
Purified recombinant reader domain-containing protein (e.g., GST-tagged PBZ domain)
-
³²P-labeled poly(this compound)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% NP-40
-
Nitrocellulose and nylon membranes
-
Scintillation counter
Procedure:
-
Set up binding reactions in a 96-well plate. Each reaction should contain a fixed amount of ³²P-labeled PAR and varying concentrations of the reader domain protein in a final volume of 50 µL of Binding Buffer.
-
Incubate at room temperature for 20 minutes to allow binding to reach equilibrium.
-
Filter the reactions through a dot-blot apparatus containing a nitrocellulose membrane (to capture protein-bound PAR) layered over a nylon membrane (to capture free PAR).
-
Wash the membranes twice with 100 µL of ice-cold Binding Buffer.
-
Disassemble the apparatus and allow the membranes to dry.
-
Quantify the radioactivity on both membranes using a scintillation counter.
-
Calculate the percentage of bound PAR at each protein concentration and determine the dissociation constant (KD).
Therapeutic Implications and Future Directions
The central role of ADP-ribosylation in disease, particularly cancer, has made its key players attractive targets for drug development.[22][37][38] Inhibitors of PARP enzymes have already seen clinical success, especially in the treatment of cancers with deficiencies in homologous recombination-based DNA repair.[9][38] The development of more specific inhibitors for different PARP family members, as well as compounds targeting erasers and readers, is an active area of research.[37][39] Future studies will likely focus on elucidating the complex interplay between different ADP-ribosylation pathways and their integration with other post-translational modifications to provide a more holistic understanding of this critical cellular signaling mechanism.
References
- 1. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Functional roles of ADP-ribosylation writers, readers and erasers [frontiersin.org]
- 3. Functional roles of ADP-ribosylation writers, readers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Ribosylation: Activation, Recognition, and Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. PARP family enzymes: regulation and catalysis of the poly(this compound) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Poly (this compound) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. tandfonline.com [tandfonline.com]
- 14. Exploring the role of ADP-Ribosylation in DNA repair - Princeton Insights [insights.princeton.edu]
- 15. Structure-based Mechanism of ADP-ribosylation by Sirtuins [periodicos.capes.gov.br]
- 16. Structure-based Mechanism of ADP-ribosylation by Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-based mechanism of ADP-ribosylation by sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Emerging roles of eraser enzymes in the dynamic control of protein ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Emerging roles of eraser enzymes in the dynamic control of protein ADP-ribosylation | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural and functional basis for this compound and poly(this compound) binding by viral macro domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The macro domain is an this compound binding module - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. journals.asm.org [journals.asm.org]
- 29. journals.biologists.com [journals.biologists.com]
- 30. Solution structures of the two PBZ domains from human APLF and their interaction with poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Solution structure of a zinc-finger domain that binds to poly-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Structural Basis of Poly(this compound) Recognition by the Multizinc Binding Domain of Checkpoint with Forkhead-associated and RING Domains (CHFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pnas.org [pnas.org]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. Development and characterization of new tools for detecting poly(this compound) in vitro and in vivo | eLife [elifesciences.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Enabling drug discovery for the PARP protein family through the detection of mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous vs. Enzymatic ADP-ribosylation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and gene regulation. This modification can occur through two distinct mechanisms: a highly regulated enzymatic process and a slower, non-specific spontaneous reaction. Understanding the fundamental differences between these two pathways is paramount for accurate experimental design, data interpretation, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of both spontaneous and enzymatic ADP-ribosylation, with a focus on their core mechanisms, quantitative differences, and the experimental protocols required for their distinct analysis. Detailed methodologies for key experiments, structured data presentation, and visual diagrams of relevant pathways and workflows are provided to equip researchers with the necessary tools to navigate the complexities of ADP-ribosylation.
Introduction
ADP-ribosylation is the covalent attachment of one or more adenosine (B11128) diphosphate (B83284) (ADP)-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target molecule, most commonly a protein.[1][2] This post-translational modification (PTM) can manifest as either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation), where long chains of ADP-ribose are formed.[3] The functional consequences of ADP-ribosylation are vast and context-dependent, ranging from the recruitment of DNA repair factors to the modulation of enzyme activity.[1][3]
ADP-ribosylation can be broadly categorized into two distinct types:
-
Enzymatic ADP-ribosylation: A highly specific and regulated process catalyzed by ADP-ribosyltransferases (ARTs), including poly(this compound) polymerases (PARPs).[4]
-
Spontaneous (Non-enzymatic) ADP-ribosylation: A slower, non-specific chemical reaction, also known as glycation, where free this compound reacts with nucleophilic residues on proteins.
This guide will delve into the technical details of both processes, providing a comparative analysis to aid researchers in their study of this multifaceted PTM.
Core Mechanisms
Enzymatic ADP-ribosylation
Enzymatic ADP-ribosylation is a precisely controlled cellular process mediated by a large family of enzymes known as ADP-ribosyltransferases (ARTs). These enzymes are broadly classified into two major families: the diphtheria toxin-like ARTs (ARTDs), which include the well-studied poly(this compound) polymerases (PARPs), and the cholera toxin-like ARTs (ARTCs).[5]
The catalytic mechanism involves the transfer of the this compound moiety from NAD+ to a specific amino acid residue on a target protein.[1] This process is initiated by the cleavage of the N-glycosidic bond between nicotinamide and the ribose of NAD+.[1] The resulting oxocarbenium ion intermediate is then attacked by a nucleophilic amino acid side chain on the target protein.[6]
Key Features of Enzymatic ADP-ribosylation:
-
Specificity: Enzymes exhibit high specificity for both their protein substrates and the target amino acid residues, which can include glutamate (B1630785), aspartate, arginine, lysine (B10760008), serine, and cysteine.[2][7]
-
Regulation: The activity of ARTs is tightly regulated by various cellular signals, such as DNA damage, which activates PARP1 and PARP2.[3]
-
Reversibility: The modification is reversible, with dedicated hydrolase enzymes such as Poly(this compound) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs) that remove this compound from proteins.[8]
-
Polymerization: Certain PARP enzymes can catalyze the addition of multiple this compound units to form long and branched polymers (PAR), creating a scaffold for the recruitment of other proteins.[3]
Spontaneous ADP-ribosylation (Glycation)
Spontaneous ADP-ribosylation, also referred to as non-enzymatic glycation, is a chemical modification that occurs without the involvement of enzymes. This process is driven by the chemical reactivity of free this compound, which can be generated from the breakdown of NAD+ or the degradation of poly(this compound).[9]
The primary mechanism involves the reaction of the aldehyde group of the ribose moiety in this compound with nucleophilic amino acid side chains on proteins, most notably the ε-amino group of lysine residues.[9][10] This reaction proceeds through the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine product.[10]
Key Features of Spontaneous ADP-ribosylation:
-
Non-specificity: This reaction is generally non-specific and can occur on any accessible and sufficiently nucleophilic amino acid residue.
-
Rate: The reaction is significantly slower than its enzymatic counterpart.
-
Irreversibility: The resulting glycation products are generally stable and not readily removed by cellular enzymes.
-
Dependence on Reactant Concentration: The rate of spontaneous ADP-ribosylation is dependent on the concentrations of both free this compound and the target protein.
Quantitative Comparison
A direct quantitative comparison of the kinetics of enzymatic and spontaneous ADP-ribosylation highlights the vast differences in their efficiency and specificity. While specific kinetic parameters can vary depending on the enzyme, substrate, and reaction conditions, the general trends are clear.
| Parameter | Enzymatic ADP-ribosylation | Spontaneous ADP-ribosylation (Glycation) |
| Catalyst | ADP-ribosyltransferases (ARTs, PARPs) | None |
| Specificity | High for substrate and amino acid residue | Low, dependent on residue accessibility and nucleophilicity |
| Reaction Rate | Fast (enzyme-catalyzed) | Slow |
| Regulation | Tightly regulated by cellular signals | Dependent on reactant concentrations |
| Reversibility | Reversible by specific hydrolases (e.g., PARG, ARHs) | Generally irreversible |
| Typical Acceptor Residues | Glu, Asp, Arg, Lys, Ser, Cys | Primarily Lys |
Note: Specific kinetic values are highly dependent on the specific enzyme, substrate, and experimental conditions and are therefore not presented as absolute values.
Experimental Protocols
Accurate investigation of ADP-ribosylation requires carefully designed experiments to distinguish between enzymatic and spontaneous events. This section provides detailed methodologies for key experiments.
In Vitro Enzymatic ADP-ribosylation Assay
This protocol describes a general method for assessing the activity of an ADP-ribosyltransferase in vitro.
Materials:
-
Purified ADP-ribosyltransferase (e.g., PARP1)
-
Substrate protein (e.g., histones)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
β-NAD+ (nicotinamide adenine dinucleotide)
-
[³²P]-NAD+ (for radioactive detection) or Biotinylated NAD+ (for non-radioactive detection)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or Western blot detection reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer.
-
Add the substrate protein to the desired final concentration.
-
Add the purified ADP-ribosyltransferase to the desired final concentration.
-
Initiate Reaction: To start the reaction, add a mixture of β-NAD+ and the labeled NAD+ ([³²P]-NAD+ or Biotinylated NAD+) to the desired final concentration.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a specified time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Analysis:
-
Radioactive Detection: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate protein using a phosphorimager.
-
Non-radioactive Detection: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Detect the biotinylated ADP-ribosylated proteins using streptavidin-HRP followed by chemiluminescence detection.
-
In Vitro Spontaneous ADP-ribosylation (Glycation) Assay
This protocol is designed to induce and study non-enzymatic ADP-ribosylation of a protein.
Materials:
-
Purified protein of interest
-
This compound
-
Incubation Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Anti-ADP-ribose binding reagent (e.g., a macrodomain-based reagent) or mass spectrometer
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, dissolve the purified protein in the incubation buffer to a final concentration of 1-5 mg/mL.
-
Add a high concentration of this compound (e.g., 50-100 mM).
-
Incubation: Incubate the mixture at 37°C for an extended period (e.g., 24-72 hours). Protect the reaction from light.
-
Removal of Unreacted this compound: Dialyze the reaction mixture extensively against the incubation buffer at 4°C to remove unreacted this compound.
-
Analysis:
-
Western Blot: Separate the glycated and non-glycated proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody or binding reagent that recognizes this compound to detect the modification.
-
Mass Spectrometry: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the sites of ADP-ribosylation.
-
Control Experiments to Differentiate Enzymatic and Spontaneous ADP-ribosylation
1. No-Enzyme Control:
-
Purpose: To demonstrate that the observed modification is enzyme-dependent.
-
Procedure: Set up a parallel reaction to the enzymatic assay (Section 4.1) but omit the ADP-ribosyltransferase. No signal should be detected in this control.
2. Enzyme Inhibitor Control:
-
Purpose: To confirm the involvement of a specific enzyme or enzyme family.
-
Procedure: Pre-incubate the ADP-ribosyltransferase with a known inhibitor (e.g., a PARP inhibitor like olaparib (B1684210) or veliparib) before adding NAD+. A significant reduction or absence of signal compared to the uninhibited reaction indicates enzymatic activity.[11]
3. Hydroxylamine (B1172632) Treatment:
-
Purpose: To distinguish between different types of this compound-amino acid linkages. O-glycosidic bonds to glutamate and aspartate are highly sensitive to hydroxylamine, while N-glycosidic bonds to arginine are less sensitive, and the bond to cysteine is relatively stable.[8][12] Spontaneous glycation products on lysine are generally resistant to hydroxylamine.
-
Procedure:
-
Perform the ADP-ribosylation reaction as described.
-
After the reaction, divide the sample into two aliquots.
-
To one aliquot, add an equal volume of 1 M hydroxylamine (pH 7.5).
-
To the other aliquot, add an equal volume of 1 M Tris-HCl (pH 7.5) as a control.
-
Incubate both samples at 37°C for 1-2 hours.
-
Analyze the samples by SDS-PAGE and autoradiography or Western blot. A loss of signal in the hydroxylamine-treated sample suggests the presence of sensitive linkages, often associated with enzymatic modification of acidic residues.
-
NAD+ Consumption Assay
This assay indirectly measures the activity of NAD+-consuming enzymes, including ARTs.
Materials:
-
Cell lysates or purified enzyme
-
NAD+/NADH Assay Kit (commercially available)
-
Reaction buffer
Procedure:
-
Reaction Setup: Incubate the cell lysate or purified enzyme with a known concentration of NAD+ in the appropriate reaction buffer.
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop Reaction: Stop the enzymatic reaction in the aliquots, for example, by heat inactivation or by adding an acid.
-
Quantify NAD+: Measure the remaining NAD+ concentration in each aliquot using a commercial NAD+/NADH assay kit according to the manufacturer's instructions.
-
Analysis: Plot the concentration of NAD+ over time. A decrease in NAD+ concentration indicates the activity of NAD+-consuming enzymes.
Western Blotting for PAR/MAR Detection
This protocol is for the detection of poly- and mono-ADP-ribosylation in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and PARP inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-PAR or anti-pan-ADP-ribose binding reagent)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with SDS-PAGE loading buffer and heat at 70°C for 10 minutes (avoid boiling, as some this compound linkages are heat-labile).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an imaging system.
Mass Spectrometry for ADP-ribosylation Site Identification
Mass spectrometry (MS) is a powerful tool for identifying the specific sites of ADP-ribosylation.
General Workflow:
-
Protein/Peptide Preparation:
-
Perform an in-gel or in-solution digest of the ADP-ribosylated protein(s) using a protease like trypsin.
-
-
Enrichment of ADP-ribosylated Peptides:
-
Due to the low stoichiometry of ADP-ribosylation, enrichment is often necessary. This can be achieved using affinity purification methods employing reagents that specifically bind to this compound, such as macrodomains (e.g., Af1521).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Different fragmentation methods can be employed. Electron-transfer dissociation (ETD) is often preferred as it tends to preserve the labile PTM, while higher-energy collisional dissociation (HCD) can provide complementary fragmentation information.[2][13]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and localize the ADP-ribosylation sites. The modification will result in a specific mass shift (541.06 Da for a single this compound).
-
Distinguishing Enzymatic vs. Spontaneous Sites by MS:
While challenging, some clues from MS data can help infer the origin of the modification:
-
Site Specificity: Enzymatic modifications often occur at specific consensus sequences, whereas spontaneous modifications are more randomly distributed on accessible and reactive residues.
-
Hydroxylamine Treatment: Comparing MS data from samples with and without hydroxylamine treatment can help identify labile, enzymatically introduced modifications on acidic residues.
-
Fragmentation Patterns: While not definitive, subtle differences in fragmentation patterns under controlled MS conditions might provide clues, though this is an area of ongoing research.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in ADP-ribosylation signaling and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.
Signaling Pathway: DNA Damage Response
Experimental Workflow: Differentiating Enzymatic and Spontaneous ADP-ribosylation
Logical Relationship: Spontaneous vs. Enzymatic ADP-ribosylation
Conclusion
The distinction between spontaneous and enzymatic ADP-ribosylation is not merely academic; it has profound implications for the interpretation of experimental data and the development of therapeutic strategies. Enzymatic ADP-ribosylation is a rapid, specific, and highly regulated signaling mechanism, while spontaneous ADP-ribosylation is a slower, non-specific form of protein damage. Researchers must employ rigorous experimental controls, including no-enzyme and inhibitor conditions, to confidently attribute observed ADP-ribosylation to enzymatic activity. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute well-controlled experiments, ultimately leading to a more accurate and nuanced understanding of the complex world of ADP-ribosylation. As our understanding of this critical post-translational modification continues to evolve, the ability to dissect the contributions of both enzymatic and non-enzymatic pathways will be indispensable for advancing the fields of cell biology, pharmacology, and medicine.
References
- 1. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino acid-specific ADP-ribosylation. Sensitivity to hydroxylamine of [cysteine(this compound)]protein and [arginine(this compound)]protein linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycation of proteins by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay technologies facilitating drug discovery for ADP-ribosyl writers, readers and erasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors and activators of ADP-ribosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Detection of Protein ADP-ribosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein ADP-ribosylation is a dynamic post-translational modification (PTM) involved in a multitude of cellular processes, including DNA repair, cell signaling, gene regulation, and apoptosis.[1][2][3] This modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of one or more ADP-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[2] The modification can exist as a single unit (mono-ADP-ribosylation or MARylation) or as a polymeric chain (poly-ADP-ribosylation or PARylation).[4][5][6] The transient nature and low abundance of ADP-ribosylation present significant challenges for its detection and characterization.[5] These application notes provide an overview of key in vitro methods for the detection and characterization of protein ADP-ribosylation, complete with detailed protocols and data presentation.
I. Methods for In Vitro Detection of Protein ADP-ribosylation
A variety of methods are available for the in vitro detection of protein ADP-ribosylation, each with its own advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity, and the available equipment.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has become a powerful tool for the identification and quantification of ADP-ribosylation sites.[5] This approach allows for the precise localization of the modification on specific amino acid residues. However, the labile nature of the this compound modification can make its detection by MS challenging.[1][7]
Key Approaches:
-
Enrichment of ADP-ribosylated Peptides: Due to the low stoichiometry of ADP-ribosylation, enrichment of modified peptides prior to MS analysis is often necessary. A common strategy involves the use of the Af1521 macrodomain, which specifically binds to this compound, to enrich for modified peptides.[5][8][9]
-
Fragmentation Techniques: Different fragmentation techniques can be used to identify ADP-ribosylated peptides. Higher-Energy Collisional Dissociation (HCD) provides high-resolution fragment spectra, but the labile modification can be lost.[5][7] Electron-Transfer Dissociation (ETD) and related techniques are often more suitable for preserving the modification and enabling site localization.[1][7][10] Combining different fragmentation methods can provide more comprehensive coverage of ADP-ribosylation sites.[1][10]
-
dELTA-MS: A novel mass spectrometry-based approach, dELTA-MS, allows for the preservation of information about the native form of ADP-ribosylation (MARylation vs. PARylation) at a specific site within a single experiment.[11]
Affinity-Based Methods
These methods utilize molecules that specifically recognize and bind to this compound.
-
This compound Binding Domains: Recombinant "reader" domains that naturally recognize this compound, such as WWE domains, PBZ (PAR binding zinc fingers), and macrodomains, can be used to detect and pull down ADP-ribosylated proteins.[12] The Af1521 macrodomain is a well-characterized example used for the separation of both mono- and poly-ADP-ribosylated proteins.[8][9]
-
Antibodies: Specific antibodies that recognize either mono-ADP-ribose or poly-ADP-ribose are widely used for detection in methods like Western blotting and ELISA.[13] However, the specificity of these reagents should be carefully validated.[14][15]
Fluorescence-Based Assays
Fluorescent methods offer a non-radioactive and often high-throughput alternative for detecting ADP-ribosylation.
-
Fluorescent NAD+ Analogs: Bioorthogonally functionalized NAD+ analogs containing fluorescent tags can be incorporated into this compound chains by ARTs, allowing for direct visualization.[16]
-
Click Chemistry: "Clickable" NAD+ analogs containing an alkyne or azide (B81097) group can be used in in vitro reactions.[17] The incorporated tag can then be conjugated to a fluorescent reporter molecule via a click reaction.[16][17][18]
-
Genetically Encoded Sensors: Förster resonance energy transfer (FRET)-based sensors can be used to monitor PAR levels in real-time.[19][20] For example, a bipartite sensor called sPARroW, which utilizes the WWE domain, has been developed to monitor PAR accumulation and depletion.[20] Another FRET-based assay uses a cysteine-ADP-ribosylated GAP-tag as a binding probe.[21]
-
Fluorogenic Substrates: Assays using fluorogenic this compound substrates can measure the activity of ADP-ribosylhydrolases like PARG and ARH3.[6] The substrate is non-fluorescent until the enzyme cleaves the glycosidic bond, releasing the fluorophore.[16]
Radioactive Isotope Labeling
The traditional method for detecting ADP-ribosylation involves the use of radioactively labeled NAD+ (e.g., [³²P]-NAD+).
-
In Vitro Labeling: Proteins are incubated with an ADP-ribosyltransferase and [³²P]-NAD+. The reaction products are then separated by SDS-PAGE, and the radiolabeled proteins are detected by autoradiography.[22] This method is highly sensitive but requires handling of radioactive materials.
II. Quantitative Data Summary
| Method | Detection Principle | Typical Application | Sensitivity | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry | Mass-to-charge ratio of modified peptides | Identification and quantification of modification sites | High | Low to Medium | Precise site localization, can distinguish MAR vs. PAR (dELTA-MS) | Technically challenging, labile modification can be lost |
| Affinity Pulldown (e.g., Af1521) | Specific binding of macrodomain to this compound | Enrichment of ADP-ribosylated proteins/peptides for MS | High | Low | Specific for this compound, can enrich both MAR and PAR | Co-purification of non-covalent binders |
| Western Blotting (Antibody-based) | Antibody recognition of this compound | Detection of total MAR or PAR levels | Medium | Medium | Relatively simple and widely available | Antibody specificity can be an issue |
| ELISA | Antibody-based detection in a plate format | Quantification of total PARylation levels | High | High | High throughput, quantitative | Measures total levels, no site-specific information |
| Fluorescence (Click Chemistry) | Covalent labeling with a fluorescent probe | Visualization and detection of modified proteins | High | Medium to High | Non-radioactive, high sensitivity | Requires modified NAD+ analogs |
| Fluorescence (FRET Sensors) | Change in FRET signal upon binding to PAR | Real-time monitoring of PAR levels | Medium | High | Real-time detection in vitro | Indirect measurement of PAR |
| Radioactive Labeling ([³²P]-NAD+) | Incorporation of radioactive isotope | Detection and quantification of ADP-ribosylation | Very High | Low | Highly sensitive | Requires handling of radioactive materials, safety concerns |
III. Experimental Protocols
Protocol 1: In Vitro ADP-ribosylation Assay using [³²P]-NAD+
This protocol describes a general method for detecting protein ADP-ribosylation in vitro using a radioactive label.
Materials:
-
Purified ADP-ribosyltransferase (e.g., PARP1)
-
Purified substrate protein
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
[³²P]-NAD+
-
Unlabeled β-NAD+
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a master mix containing the reaction buffer.
-
Add the substrate protein to the desired final concentration.
-
Add the purified ADP-ribosyltransferase to the desired final concentration.
-
Initiate Reaction: Add a mixture of unlabeled β-NAD+ and [³²P]-NAD+ to the reaction tube to the desired final concentration. The specific activity of the NAD+ should be optimized for the experiment.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by SDS-PAGE.
-
After electrophoresis, dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
Controls:
-
No Enzyme Control: A reaction mixture without the ADP-ribosyltransferase to check for non-enzymatic labeling.[22]
-
No Substrate Control: A reaction without the substrate protein to observe auto-ADP-ribosylation of the enzyme.[22]
-
Inactive Enzyme Control: Use a catalytically inactive mutant of the enzyme, if available, to confirm that the observed signal is due to enzymatic activity.[22]
Protocol 2: Affinity-Based Enrichment of ADP-ribosylated Peptides using Af1521 Macrodomain
This protocol outlines the enrichment of ADP-ribosylated peptides from a complex mixture for subsequent mass spectrometry analysis.
Materials:
-
Cell or tissue lysate containing ADP-ribosylated proteins
-
Trypsin or other suitable protease
-
Af1521 macrodomain coupled to beads (e.g., NHS-activated Sepharose)
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.1% IGEPAL CA-630
-
Elution Buffer: 0.15% Trifluoroacetic acid (TFA)
-
C18 StageTip for desalting
Procedure:
-
Protein Digestion: Digest the protein lysate with trypsin overnight at 37°C to generate peptides.
-
Affinity Enrichment:
-
Equilibrate the Af1521 macrodomain beads with Binding/Wash Buffer.
-
Incubate the peptide mixture with the beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution: Elute the bound ADP-ribosylated peptides from the beads using the Elution Buffer.
-
Sample Preparation for MS: Desalt the enriched peptides using a C18 StageTip.[5]
-
Dry the peptides and resuspend them in 0.1% formic acid for LC-MS/MS analysis.
Protocol 3: Fluorescent Detection of ADP-ribosylation using Click Chemistry
This protocol describes the detection of in vitro ADP-ribosylation using a "clickable" NAD+ analog and fluorescent reporter.
Materials:
-
Purified ADP-ribosyltransferase
-
Purified substrate protein
-
Reaction Buffer
-
Alkyne-modified NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+)
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
In Vitro ADP-ribosylation Reaction:
-
Perform an in vitro ADP-ribosylation reaction as described in Protocol 1, but replace the [³²P]-NAD+ with the alkyne-modified NAD+ analog.
-
-
Click Reaction:
-
To the reaction mixture, add the azide-functionalized fluorophore.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA.[17]
-
Add the copper catalyst and freshly prepared sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add SDS-PAGE loading buffer to stop the reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
IV. Visualizations
Caption: Simplified DNA Damage Response Pathway Involving PARP1.
Caption: General Experimental Workflows for In Vitro ADP-ribosylation Detection.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Insufficient blocking (Western blot/ELISA) | Increase blocking agent concentration or incubation time. |
| Contaminated buffers or reagents | Prepare fresh buffers and use high-purity reagents. | |
| Non-specific binding of detection reagent | Optimize antibody/probe concentration; include appropriate controls. | |
| No or Weak Signal | Inactive enzyme or substrate | Confirm activity of enzyme and integrity of substrate. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. Titrate enzyme and NAD+ concentrations.[22] | |
| Degradation of ADP-ribosylation | Avoid repeated freeze-thaw cycles and improper storage of samples.[22] The modification is heat-labile, so avoid excessive heating.[15] | |
| Multiple Non-specific Bands | Impure enzyme preparation | Further purify the enzyme using chromatography techniques. |
| Promiscuous enzyme activity | Optimize reaction conditions to enhance specificity. | |
| Cross-reactivity of detection reagent | Validate the specificity of the antibody or probe using knockout/knockdown cells or specific hydrolase treatment.[22] |
VI. Conclusion
The detection of protein ADP-ribosylation in vitro requires careful consideration of the available methods and their respective strengths and weaknesses. Mass spectrometry provides the most detailed information on modification sites, while affinity-based and fluorescence methods offer sensitive and often higher-throughput alternatives. Traditional radioactive assays remain a highly sensitive option. By selecting the appropriate method and carefully optimizing experimental conditions, researchers can successfully investigate the role of this important post-translational modification in their biological systems of interest.
References
- 1. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 2. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 7. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Techniques for ADP-Ribosylated Substrate Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detecting Protein ADP-Ribosylation Using a Clickable Aminooxy Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetically Encoded Fluorescent Sensor for Poly-ADP-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Quantitative Analysis of Cellular Poly(ADP-ribose) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribosyl)ation (PARylation) is a dynamic post-translational modification crucial for a multitude of cellular processes, including DNA repair, chromatin remodeling, transcription, and cell death.[1] The synthesis of poly(ADP-ribose) (PAR), a complex polymer of this compound units, is catalyzed by poly(this compound) polymerases (PARPs). Notably, PARP-1 is responsible for the majority of PAR synthesis in response to DNA damage.[2] The levels of cellular PAR can increase dramatically—up to 500-fold—in response to genotoxic stress, acting as a scaffold to recruit DNA repair machinery.[2] Consequently, the accurate quantification of cellular PAR levels is paramount for understanding the cellular response to DNA damage and for the development of therapeutic agents, particularly PARP inhibitors used in cancer therapy.
These application notes provide a detailed overview of the principal methodologies for the quantitative analysis of cellular PAR levels, complete with experimental protocols and data presentation guidelines.
Core Methodologies for PAR Quantification
Several techniques are available for the quantification of cellular PAR, each with distinct advantages in terms of sensitivity, throughput, and the nature of the data generated. The primary methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput, plate-based assay for the sensitive quantification of total cellular PAR.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the absolute quantification of PAR.
-
Immunofluorescence (IF) Microscopy: A technique for the semi-quantitative analysis and visualization of PAR localization within cells.
-
Live-Cell Imaging: Advanced microscopy techniques to visualize the real-time dynamics of PAR formation and degradation in living cells.
Data Presentation: Quantitative PAR Levels
The following tables summarize representative quantitative data on cellular PAR levels under various experimental conditions, as measured by the described techniques.
Table 1: ELISA-Based Quantification of PAR Levels
| Cell Line | Treatment | Fold Increase in PAR (vs. Control) | Reference |
| HeLa | 100 µM H₂O₂ (10 min) | ~15-fold | Fictionalized Data |
| MCF-7 | 20 µM Etoposide (1 hr) | ~8-fold | Fictionalized Data |
| BRCA2-deficient (V-C8) | Untreated | ~5-fold (vs. BRCA2-complemented) | [2] |
| Pancreatic (CAPAN1) | Untreated | Elevated (vs. BRCA2-proficient BXPC3) | [2] |
Table 2: LC-MS/MS-Based Quantification of PAR Levels
| Cell Line | Treatment | PAR Concentration (pmol/10⁶ cells) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 0.5 mM MMS (15 min) | ~12 | Fictionalized Data |
| Human Fibroblasts | 0.1 mM MMS + PARP Inhibitor (4-AN) | Significant increase in DSBs | [3] |
Table 3: Immunofluorescence-Based Quantification of PAR Signal
| Cell Line | Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Reference |
| HeLa | 1 mM H₂O₂ (15 min) | 250 ± 30 | Fictionalized Data |
| U2OS | Laser micro-irradiation | Time-dependent increase at damage site | Fictionalized Data |
| BRCA2-defective (V-C8) | Untreated | 3.5 ± 0.5 (vs. 1.0 in complemented cells) | [2] |
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
Upon DNA damage, PARP1 is recruited to the site of the lesion, where it becomes activated and synthesizes PAR chains. These PAR chains act as a signaling platform, recruiting various DNA repair factors to orchestrate the repair process.
Caption: PARP1 activation and signaling cascade upon DNA damage.
Experimental Protocols
Protocol 1: Quantitative PAR ELISA
This protocol outlines the steps for a sandwich ELISA to quantify total cellular PAR levels.
Experimental Workflow
Caption: Workflow for quantitative PAR ELISA.
Materials:
-
96-well ELISA plate
-
Anti-PAR capture antibody
-
Cell lysis buffer
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-PAR detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
PAR standards
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with agents of interest.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.[4]
-
-
ELISA Plate Coating:
-
Coat the wells of a 96-well plate with the anti-PAR capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Add diluted cell lysates and a serial dilution of PAR standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add the HRP-conjugated anti-PAR detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the PAR concentration in the samples by interpolating their absorbance values from the standard curve.[5]
-
Protocol 2: LC-MS/MS for Absolute PAR Quantification
This protocol provides a general workflow for the highly sensitive and specific quantification of PAR using liquid chromatography-tandem mass spectrometry.
Experimental Workflow
Caption: Workflow for LC-MS/MS-based PAR quantification.
Materials:
-
Cell scraper
-
Acetonitrile
-
Formic acid
-
Enzymes for protein digestion (e.g., Proteinase K)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with PBS.
-
Perform protein precipitation using cold acetonitrile.
-
Digest the protein pellet with an appropriate enzyme to release PAR.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the PAR from the cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate PAR from other cellular components using a suitable LC column and gradient.
-
Detect and quantify PAR using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a PAR standard.
-
Calculate the absolute concentration of PAR in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Quantitative Immunofluorescence of PAR
This protocol describes the semi-quantitative analysis of PAR levels and localization using immunofluorescence microscopy.
Experimental Workflow
Caption: Workflow for quantitative immunofluorescence of PAR.
Materials:
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-PAR)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary anti-PAR antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal using image analysis software (e.g., ImageJ).
-
Normalize the PAR signal to the DAPI signal to account for cell number.
-
Conclusion
The quantitative analysis of cellular PAR levels is a critical tool in both basic research and drug development. The choice of methodology depends on the specific experimental question, with ELISA offering high-throughput screening capabilities, LC-MS/MS providing absolute quantification, and immunofluorescence enabling the visualization of subcellular PAR localization. By employing these detailed protocols, researchers can obtain reliable and reproducible data to further elucidate the role of PAR in cellular function and to assess the efficacy of novel therapeutic interventions targeting PARP enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA (Enzyme-linked Immunosorbent Assay) Test Results Interpretation | Cell Signaling Technology [cellsignal.com]
Illuminating Cellular Processes: Protocols for Immunofluorescence Staining of PARylation
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, the precise visualization and quantification of post-translational modifications are paramount. Among these, PARylation, the addition of poly(ADP-ribose) chains to proteins, stands out as a critical regulator of numerous cellular processes, including DNA repair, cell death, and inflammation. To aid researchers, scientists, and drug development professionals in accurately studying this vital modification, we present detailed application notes and protocols for the immunofluorescence staining of PARylation.
These guidelines provide a comprehensive framework for visualizing and quantifying PARylation in cells, offering insights into the efficacy of therapeutic agents such as PARP inhibitors and shedding light on fundamental biological mechanisms.
Application Notes
Poly(ADP-ribosyl)ation is a dynamic post-translational modification primarily catalyzed by the Poly(this compound) polymerase (PARP) family of enzymes. PARP1, the most abundant of these enzymes, is a key sensor of DNA damage.[1] Upon detecting DNA breaks, PARP1 becomes activated and synthesizes long, branched chains of poly(this compound) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage.[2] Given its central role in genomic integrity, targeting PARP activity with inhibitors has emerged as a promising anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways like those harboring BRCA1/2 mutations.[2]
Immunofluorescence (IF) is a powerful technique to study PARylation at the single-cell level. It allows for the direct visualization of PAR formation and the localization of PARP enzymes. This method can be used to assess the activation of PARP in response to DNA damaging agents and to evaluate the efficacy of PARP inhibitors in blocking this process.[2] Furthermore, the quantification of the fluorescent signal provides a robust method for assessing the extent of PARylation.[2]
The study of PARP inhibitors, such as Olaparib (B1684210) and Talazoparib (B560058), often employs immunofluorescence to demonstrate their on-target effects.[3][4] A reduction in the PAR signal after treatment with a PARP inhibitor in cells exposed to a DNA damaging agent is a clear indicator of the inhibitor's efficacy.[2] Conversely, the use of PARG inhibitors, which block the degradation of PAR chains, can lead to an accumulation of PAR, a phenomenon that can also be visualized and quantified using immunofluorescence.[5][6]
Signaling Pathway of PARP1 in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway. Upon DNA damage, PARP1 is recruited to the site of the lesion, leading to its activation and the subsequent synthesis of PAR chains. These PAR chains then recruit various DNA repair factors to facilitate the restoration of genomic integrity.
Caption: PARP1 signaling in the DNA damage response.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of PARylation in cultured adherent cells.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Primary Antibodies | ||
| Anti-PAR Monoclonal Antibody (10H) | Novus Biologicals | NBP2-89039 |
| Anti-PAR Monoclonal Antibody (10HA) | Novus Biologicals | 4335-MC-100 |
| Anti-PARP1 Monoclonal Antibody (C-2-10) | Thermo Fisher Scientific | MA3-950 |
| Secondary Antibodies | ||
| Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 | Thermo Fisher Scientific | A-11029 |
| Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594 | Thermo Fisher Scientific | A-11012 |
| Fixation and Permeabilization | ||
| Paraformaldehyde (PFA), 16% Solution | Electron Microscopy Sciences | 15710 |
| Methanol (B129727), ACS Grade | Fisher Scientific | A412-4 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Blocking and Mounting | ||
| Normal Goat Serum | Vector Laboratories | S-1000 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| ProLong™ Gold Antifade Mountant with DAPI | Thermo Fisher Scientific | P36931 |
| Buffers and Other Reagents | ||
| Phosphate-Buffered Saline (PBS), 10X | Corning | 46-013-CM |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | H1009 |
| PARP Inhibitor (e.g., Olaparib) | Selleck Chemicals | S1060 |
Recommended Antibody Dilutions
| Antibody | Application | Recommended Starting Dilution |
| Anti-PAR Monoclonal Antibody (10H) | ICC/IF | 5-20 µg/ml[7] |
| Anti-PAR Monoclonal Antibody (10HA) | ICC/IF | 3-25 µg/mL |
| Anti-PARP1 Monoclonal Antibody (C-2-10) | ICC/IF | 1:200[1] |
| Anti-PAR Polyclonal Antibody | IF | 1:100 |
Experimental Workflow Diagram
Caption: A typical immunofluorescence workflow.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed adherent cells onto sterile glass coverslips in a multi-well plate.
-
Allow cells to adhere and grow to 60-70% confluency.
-
To induce PARP activation, treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).
-
For inhibitor studies, pre-incubate cells with a PARP inhibitor (e.g., 10 µM Olaparib for 1 hour) before adding the DNA damaging agent. Include appropriate vehicle controls.[2]
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Option A: Paraformaldehyde (PFA) Fixation. Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[2] PFA is a cross-linking fixative that preserves cell morphology well.[7]
-
Option B: Methanol Fixation. Add ice-cold methanol and incubate for 10 minutes at -20°C. Methanol is a denaturing fixative that can sometimes improve antigen recognition.[8]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using PFA fixation, add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[2] This step is crucial for allowing antibodies to access intracellular antigens.[2]
-
If using methanol fixation, this step is not necessary as methanol also permeabilizes the cells.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer (e.g., 5% Normal Goat Serum and 0.3% Triton™ X-100 in PBS) to each well and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-PAR or anti-PARP1) in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS) to the recommended concentration (see table above).
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.[2]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., in ProLong™ Gold Antifade Mountant) for 5 minutes at room temperature to stain the nuclei.[2]
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.[2]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Capture images and quantify the fluorescence intensity of the PAR signal within the nucleus using image analysis software such as ImageJ or CellProfiler.[2]
-
Data Presentation
The quantitative data obtained from immunofluorescence experiments can be effectively summarized in tables for clear comparison.
Table 1: Quantification of PARP Activity Upon DNA Damage
| Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Untreated Control | 150 | ± 25 |
| H₂O₂ Treated | 850 | ± 120 |
This table demonstrates a significant increase in nuclear PAR signal upon treatment with a DNA damaging agent, indicative of PARP activation.[2]
Table 2: Efficacy of a PARP Inhibitor
| Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| H₂O₂ Treated | 850 | ± 120 |
| H₂O₂ + PARP Inhibitor | 200 | ± 35 |
This table shows a marked reduction in the H₂O₂-induced PAR signal in the presence of a PARP inhibitor, confirming the inhibitor's efficacy in blocking PARP activity.[2]
Troubleshooting
High background and weak or no signal are common issues in immunofluorescence.
Table 3: Common Immunofluorescence Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high. | Optimize antibody concentration by titration.[9] |
| Insufficient blocking. | Increase blocking incubation time or try a different blocking agent (e.g., BSA).[9][10] | |
| Inadequate washing. | Increase the number and duration of wash steps.[9] | |
| Secondary antibody non-specific binding. | Run a secondary antibody-only control. Ensure the secondary antibody is appropriate for the primary antibody's host species.[10] | |
| Weak or No Signal | Low primary antibody concentration. | Increase the concentration of the primary antibody. |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is designed to detect the primary antibody's species and isotype. | |
| Inefficient permeabilization. | Increase permeabilization time or try a different detergent.[11] | |
| Photobleaching. | Minimize exposure of the sample to light. Use an antifade mounting medium.[11] |
By following these detailed protocols and application notes, researchers can confidently and accurately investigate the complex role of PARylation in cellular health and disease.
References
- 1. PARP1 Monoclonal Antibody (C-2-10) (MA3-950) [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibition of PARG attenuates DNA repair in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novusbio.com [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. ibidi.com [ibidi.com]
Unveiling the ADP-Ribosylome: Advanced Mass Spectrometry Techniques for Site Identification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
ADP-ribosylation, a dynamic post-translational modification (PTM), is pivotal in regulating a multitude of cellular processes, including DNA repair, cell signaling, and gene expression. The enzymes responsible, ADP-ribosyltransferases (ARTs), transfer ADP-ribose from NAD+ to target proteins, resulting in either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation). The inherent lability and low abundance of this modification present significant analytical hurdles. However, the advent of sophisticated mass spectrometry (MS)-based proteomic strategies has revolutionized our ability to identify and quantify ADP-ribosylation sites with high precision and sensitivity.
This document provides detailed application notes and protocols for the leading MS-based methodologies designed to enrich and identify ADP-ribosylation sites, offering a valuable resource for researchers in both academic and industrial settings.
Data Presentation: A Comparative Look at Identification Methods
The choice of enrichment and analytical methodology significantly impacts the number of identified ADP-ribosylation sites. The following table summarizes quantitative data from various studies, providing a comparative overview of different techniques.
| Enrichment Method | Cell Line/Tissue | Number of Identified ADP-Ribosylation Sites | Number of Identified Proteins | Reference |
| Af1521 Macrodomain | U2OS | 1681 | 716 | [1] |
| Boronate Affinity Chromatography & Hydroxylamine | Not Specified | 1048 (Asp/Glu sites) | 340 | [2] |
| Af1521 Macrodomain | HeLa | 25 (untreated) | Not Specified | [3] |
| HCD and ETD Combination | Histones | 167 ADP-ribosylated peptides | Not Specified | [4] |
Signaling Pathway: The DNA Damage Response
A critical cellular process where ADP-ribosylation plays a central role is the DNA Damage Response (DDR). Upon detection of DNA lesions, Poly(this compound) polymerase 1 (PARP1) is rapidly recruited to the site of damage. PARP1 synthesizes extensive poly(this compound) (PAR) chains on itself and other acceptor proteins. These PAR chains act as a scaffold, recruiting a cascade of DNA repair factors to initiate the repair process.
Experimental Workflows and Protocols
Two prominent and powerful methodologies for the enrichment and identification of ADP-ribosylation sites are the Af1521 macrodomain-based enrichment and the phosphodiesterase-based method.
Af1521 Macrodomain-Based Enrichment
The Af1521 macrodomain, originating from Archaeoglobus fulgidus, exhibits a high binding affinity and specificity for this compound. This characteristic is harnessed for the effective enrichment of ADP-ribosylated peptides from complex biological samples.
Protocol: Af1521 Macrodomain-Based Enrichment of ADP-Ribosylated Peptides
Materials:
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Af1521 macrodomain coupled to agarose (B213101) beads
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
Elution Buffer (e.g., 0.15% trifluoroacetic acid (TFA))
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce the protein lysate with 5 mM DTT for 1 hour at 37°C.
-
Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.
-
Dilute the lysate 8-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 1 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.5%.
-
Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.
-
-
Enrichment of ADP-ribosylated Peptides:
-
Resuspend the dried peptides in wash buffer.
-
Incubate the peptide solution with Af1521-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specifically bound peptides.
-
Wash the beads once with water.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound peptides with elution buffer.
-
Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Phosphodiesterase-Based Method
This alternative strategy involves the enzymatic conversion of the this compound moiety into a stable phosphoribose tag.[3] Snake venom phosphodiesterase (SVP) is commonly used to cleave the pyrophosphate bond, leaving a phosphoribose remnant (212.0096 Da) at the modification site.[3] These modified peptides can then be enriched using traditional phosphopeptide enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[3][5]
Protocol: Phosphodiesterase-Based Identification of ADP-Ribosylation Sites
Materials:
-
Lysis Buffer (as above)
-
Snake Venom Phosphodiesterase (SVP)
-
Trypsin (mass spectrometry grade)
-
IMAC or TiO2 enrichment materials
-
Wash and Elution Buffers for phosphopeptide enrichment
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Denaturation:
-
Follow the same procedure as for the Af1521 method.
-
-
Digestion with Phosphodiesterase:
-
To the denatured protein lysate, add SVP and incubate to convert this compound to phosphoribose.
-
-
Proteolytic Digestion:
-
Proceed with trypsin digestion as described in the Af1521 protocol.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphoribosylated peptides using either IMAC or TiO2 chromatography according to the manufacturer's instructions.
-
-
Sample Preparation for MS:
-
Desalt the enriched peptides using a C18 StageTip.
-
Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
Fragmentation Techniques:
The successful identification of ADP-ribosylation sites is highly dependent on the fragmentation method used in the mass spectrometer.
-
Higher-Energy Collisional Dissociation (HCD): While effective for peptide backbone fragmentation, the labile this compound modification is often lost during HCD, making site localization a challenge.[3]
-
Electron-Transfer Dissociation (ETD): This non-ergodic fragmentation technique is preferred as it preserves labile PTMs like ADP-ribosylation, enabling more confident site localization.[3]
-
Electron-Transfer Higher-Energy Collisional Dissociation (EThcD): This hybrid method combines the advantages of both ETD and HCD, often providing more comprehensive fragmentation spectra and higher confidence in both peptide identification and site localization.[3]
Data Analysis:
Raw MS data should be processed using specialized software like Proteome Discoverer or MaxQuant. Search parameters must include the specific mass shift for the intact this compound moiety (541.0611 Da) or the phosphoribose remnant (212.0096 Da).[3] Site localization algorithms are then used to assign a probability score to each potential modification site.
Quantitative Analysis:
For quantitative studies, both label-free and label-based approaches can be employed.
-
Label-free quantification methods, such as spectral counting or precursor ion intensity measurement, are cost-effective for large-scale analyses.
-
Parallel Reaction Monitoring (PRM) is a targeted proteomics approach that offers high sensitivity and specificity for quantifying changes in the abundance of specific ADP-ribosylated peptides across different conditions.[4]
Conclusion
The mass spectrometry-based methods detailed in these application notes provide robust and sensitive platforms for the identification and quantification of ADP-ribosylation sites. The choice of methodology will ultimately depend on the specific research question, the available instrumentation, and the nature of the biological sample. The Af1521 macrodomain-based enrichment is a powerful tool for capturing intact ADP-ribosylated peptides, while the phosphodiesterase-based method offers an alternative strategy that simplifies the modification for easier detection.[3] The application of advanced fragmentation techniques, such as ETD and EThcD, is crucial for the confident localization of this labile PTM.[3] These powerful proteomic tools will continue to advance our understanding of the critical roles of ADP-ribosylation in health and disease and will be invaluable for the development of novel therapeutics targeting this important post-translational modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 5. The Promise of Proteomics for the Study of ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro ADP-Ribosylation Assay Using Purified PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] These enzymes catalyze the transfer of this compound units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation.[3][4] The most prominent members, PARP1 and PARP2, are activated by DNA strand breaks and play a pivotal role in the DNA damage response.[1][2] This activity makes PARP enzymes, particularly PARP1 and PARP2, significant targets for cancer therapy, leading to the development of PARP inhibitors.[1][5]
These application notes provide a detailed protocol for conducting an in vitro ADP-ribosylation assay using purified PARP enzymes. This assay is fundamental for studying PARP activity, screening for potential inhibitors, and characterizing their mechanism of action. The protocol described here is a colorimetric ELISA-based method, which is a common, robust, and readily adaptable format for high-throughput screening.[6][7][8]
Signaling Pathway of PARP-Mediated ADP-Ribosylation
Upon detection of DNA damage, PARP enzymes bind to the broken DNA, which triggers a conformational change and activates their catalytic activity. The activated PARP utilizes NAD+ as a substrate to synthesize poly(this compound) (PAR) chains on itself (auto-ADP-ribosylation) and other acceptor proteins, such as histones.[7] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.
Figure 1: PARP signaling pathway in response to DNA damage.
Experimental Principles
The in vitro PARP activity assay is a quantitative ELISA-based method designed to measure the enzymatic activity of purified PARP enzymes.[7][8] The assay is typically performed in a 96-well plate format. Histone proteins, which are known substrates for PARP enzymes, are pre-coated onto the microplate wells. The enzymatic reaction is initiated by the addition of the PARP enzyme, activated DNA (to stimulate PARP1/2 activity), and a biotinylated NAD+ substrate. The PARP enzyme utilizes the biotinylated NAD+ to form PAR chains on the immobilized histones. The amount of incorporated biotin (B1667282) is then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which catalyzes a colorimetric reaction with an HRP substrate. The intensity of the resulting color is directly proportional to the PARP enzyme activity and can be quantified by measuring the absorbance at a specific wavelength.[6][7]
Materials and Reagents
-
Purified PARP Enzyme (e.g., human recombinant PARP1 or PARP2)
-
96-well microplate (high-binding capacity)
-
Histone H1
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
Biotinylated NAD+
-
10x PARP Assay Buffer
-
Streptavidin-HRP
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Distilled Water
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The following diagram outlines the general workflow for conducting the in vitro PARP ADP-ribosylation assay.
Figure 2: General workflow for the in vitro PARP assay.
Detailed Experimental Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular PARP enzyme and experimental setup. All samples and controls should be run in duplicate or triplicate.
Step 1: Plate Preparation
-
Dilute Histone H1 to a final concentration of 10 µg/mL in PBS.
-
Coat the wells of a 96-well plate with 100 µL of the diluted histone solution.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with 200 µL of PBST per well.
-
Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
Step 2: Enzymatic Reaction
-
Prepare a master mix containing 1x PARP Assay Buffer, activated DNA (final concentration of 10 µg/mL), and biotinylated NAD+ (final concentration of 50 µM).
-
Add 50 µL of the master mix to each well.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations to the designated wells. For the positive control, add 10 µL of vehicle (e.g., DMSO).
-
Thaw the purified PARP enzyme on ice and dilute it to the desired working concentration (e.g., 10 ng/µL) in 1x PARP Assay Buffer.
-
Initiate the reaction by adding 40 µL of the diluted PARP enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
For the "Negative Control" (or "Blank"), add 40 µL of 1x PARP Assay Buffer without the enzyme.
-
Incubate the plate for 1 hour at room temperature on a shaker.
Step 3: Detection
-
Wash the plate three times with 200 µL of PBST.
-
Dilute Streptavidin-HRP (e.g., 1:1000) in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with 200 µL of PBST.
-
Add 100 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the positive control wells.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the average absorbance of the "Negative Control" wells. For inhibitor screening, the percentage of PARP activity can be calculated using the following formula:
% Activity = [(Absorbance of Inhibitor Well - Average Absorbance of Negative Control) / (Average Absorbance of Positive Control - Average Absorbance of Negative Control)] x 100
The IC₅₀ value (the concentration of an inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for PARP Inhibitor Screening
| Inhibitor Concentration (nM) | Absorbance at 450 nm (Well 1) | Absorbance at 450 nm (Well 2) | Average Absorbance | Corrected Absorbance | % Activity |
| Negative Control | 0.052 | 0.055 | 0.054 | 0.000 | 0.0% |
| Positive Control (0 nM) | 1.258 | 1.262 | 1.260 | 1.206 | 100.0% |
| 0.1 | 1.198 | 1.204 | 1.201 | 1.147 | 95.1% |
| 1 | 1.055 | 1.061 | 1.058 | 1.004 | 83.3% |
| 10 | 0.682 | 0.690 | 0.686 | 0.632 | 52.4% |
| 100 | 0.245 | 0.251 | 0.248 | 0.194 | 16.1% |
| 1000 | 0.088 | 0.092 | 0.090 | 0.036 | 3.0% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | - Insufficient washing- Inadequate blocking- High concentration of Streptavidin-HRP | - Increase the number and vigor of wash steps.- Increase blocking time or try a different blocking agent.- Optimize the concentration of Streptavidin-HRP. |
| Low Signal in Positive Control | - Inactive PARP enzyme- Insufficient incubation time- Suboptimal reagent concentrations | - Ensure proper storage and handling of the enzyme.- Optimize the incubation time for the enzymatic reaction and detection steps.- Titrate the concentrations of the enzyme, NAD+, and activated DNA. |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Plate reader malfunction | - Use calibrated pipettes and ensure proper technique.- Thoroughly mix all master mixes and reagents before dispensing.- Check the performance of the microplate reader. |
For more in-depth troubleshooting, consulting technical support from the reagent suppliers is recommended.[9]
References
- 1. ADP-ribosylation: from molecular mechanisms to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP family enzymes: regulation and catalysis of the poly(this compound) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Chromatin Immunoprecipitation (ChIP) for Identifying PARP1 Binding Sites
Introduction to PARP1 and Chromatin Interaction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial nuclear enzyme that plays a central role in a variety of cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation.[1][2][3][4] As a primary sensor of DNA damage, PARP1 rapidly binds to single- and double-strand DNA breaks.[5][6] Upon binding, its catalytic activity is stimulated, leading to the synthesis of long, branched chains of poly(this compound) (PAR) on itself and other acceptor proteins, such as histones.[1][7]
This PARylation event is a key signaling platform that initiates the DNA Damage Response (DDR). The accumulation of negatively charged PAR chains leads to the electrostatic repulsion of DNA, resulting in chromatin decondensation or "relaxation."[1][5] This localized chromatin loosening is critical for recruiting downstream chromatin remodelers and DNA repair factors to the site of damage, thereby facilitating efficient repair.[1][5] Beyond its role in DNA repair, PARP1 also influences gene expression by binding to promoter regions of actively transcribed genes, often competing with the linker histone H1 to promote a more "open" and transcriptionally permissive chromatin environment.[2][7][8]
Principle and Applications of PARP1 ChIP
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the in vivo interactions of proteins with DNA.[3][9] For PARP1, ChIP enables researchers to identify the specific genomic loci where it is bound under various cellular conditions (e.g., baseline, upon DNA damage, or during drug treatment). The workflow involves cross-linking protein-DNA complexes within intact cells, shearing the chromatin into smaller fragments, and using a specific antibody to immunoprecipitate PARP1 along with its bound DNA. The co-precipitated DNA is then purified and can be analyzed by quantitative PCR (ChIP-qPCR) to measure enrichment at specific target sites or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[3][9]
Studying the genomic binding sites of PARP1 is critical for:
-
Researchers in DNA Repair and Cancer Biology: To understand how PARP1 is recruited to different types of DNA lesions and its role in maintaining genomic stability.
-
Scientists in Gene Regulation: To uncover how PARP1 binding influences chromatin architecture and regulates the expression of specific genes.
-
Drug Development Professionals: To elucidate the mechanism of action of PARP inhibitors (PARPi), a class of drugs effective in cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), by identifying where PARP1 is "trapped" on chromatin following inhibitor treatment.[2][10]
Data Presentation
Table 1: Example of PARP1 ChIP-qPCR Validation Data
This table illustrates typical quantitative PCR results following a PARP1 ChIP experiment. Data is presented as "Percent of Input," which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin, and "Fold Enrichment," which is normalized to a negative control region and an IgG control.
| Target Gene Locus | Description | Percent of Input (PARP1 IP) | Percent of Input (IgG Control) | Fold Enrichment over IgG |
| PVALB Promoter | Positive Control Target[9] | 0.85% | 0.04% | 21.25 |
| GDF15 Promoter | Positive Control Target[9] | 0.64% | 0.05% | 12.80 |
| ACTB Promoter | Negative Control Region[9] | 0.06% | 0.04% | 1.50 |
| GAPDH Exon 5 | Negative Control Region[9] | 0.05% | 0.05% | 1.00 |
Table 2: Example Summary of PARP1 ChIP-seq Results
This table summarizes key metrics from a hypothetical genome-wide PARP1 ChIP-seq experiment in a human cell line.
| Metric | Result | Description |
| Total Sequenced Reads | 55,000,000 | The total number of raw DNA sequence reads generated. |
| Uniquely Mapped Reads | 48,500,000 | The number of reads that align to a single location in the reference genome. |
| High-Confidence Peaks | 12,540 | The number of distinct genomic regions showing significant PARP1 enrichment. |
| Peak Distribution (Promoters) | 45% | Percentage of PARP1 binding sites located within 2kb of a transcription start site (TSS). |
| Peak Distribution (Gene Bodies) | 30% | Percentage of PARP1 binding sites located within the transcribed region of a gene. |
| Peak Distribution (Intergenic) | 25% | Percentage of PARP1 binding sites located outside of known gene regions. |
| Top GO Term (Biological Process) | DNA Damage Response | Gene Ontology analysis showing the most significantly enriched functional category for genes associated with PARP1 peaks. |
| Top GO Term (Molecular Function) | Chromatin Binding | The most significantly enriched molecular function for genes associated with PARP1 peaks. |
Visualizations
Caption: A flowchart illustrating the major steps of the PARP1 ChIP-seq experimental workflow.
Caption: Signaling pathway of PARP1 in the DNA Damage Response at chromatin.
Detailed Experimental Protocols
This protocol is a synthesized methodology for performing ChIP for PARP1 in cultured human cells, based on established procedures.[8][9][11]
A. Cell Cross-linking and Lysis
-
Cell Culture: Grow cells (e.g., HEK293, MCF7) to 80-90% confluency. Approximately 1-2 x 10^7 cells are required per immunoprecipitation (IP).
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS containing a protease inhibitor cocktail (PIC) and pellet by centrifugation (e.g., 2000 x g for 5 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, PIC). Incubate on ice for 10 minutes.
-
Nuclei Isolation: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in Nuclei Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, PIC).[9]
B. Chromatin Sonication
-
Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 150-500 bp.[9][12] Optimization is critical; perform a time course to determine the optimal sonication conditions for your specific cell type and sonicator.
-
Clarification: After sonication, centrifuge the lysate at maximum speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
Quantification: Determine the chromatin concentration. A small aliquot can be used for this after reversing the cross-links.
C. Immunoprecipitation (IP)
-
Dilution: Dilute the chromatin with ChIP Dilution Buffer (1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, PIC) at least 1:10 to reduce the SDS concentration.[9]
-
Pre-clearing: Add Protein A/G magnetic beads to the diluted chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Input Sample: Remove a small fraction (e.g., 2-5%) of the pre-cleared chromatin to serve as the "Input" control. Store at -20°C.
-
Antibody Incubation: Add a validated anti-PARP1 antibody to the remaining chromatin. As a negative control, set up a parallel IP with a non-specific IgG antibody. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add pre-blocked Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.
D. Washing and Elution
-
Washes: Pellet the beads and wash them sequentially with the following buffers to remove non-specifically bound proteins and DNA.[8][9] Perform each wash for 5 minutes at 4°C with rotation.
-
Low Salt Wash Buffer: (150 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0)
-
High Salt Wash Buffer: (500 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0)
-
LiCl Wash Buffer: (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0)
-
TE Buffer (twice): (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
-
Elution: Elute the protein-DNA complexes from the beads by adding fresh Elution Buffer (1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15-30 minutes with agitation.[9]
E. Reverse Cross-linking and DNA Purification
-
Reverse Cross-links: To both the eluted IP samples and the Input control, add NaCl to a final concentration of 200 mM. Incubate at 65°C for at least 6 hours (or overnight).
-
Protein Digestion: Add EDTA, Tris-HCl (pH 6.5), and Proteinase K. Incubate for 1-2 hours at 45°C.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation. Elute in a small volume of TE buffer or nuclease-free water.
F. Downstream Analysis
-
ChIP-qPCR: Use the purified DNA for quantitative real-time PCR.[9] Analyze enrichment at known PARP1 target gene promoters (positive controls) and regions not expected to be bound by PARP1 (negative controls). Calculate enrichment relative to the Input and normalize to the IgG control.[13]
-
ChIP-seq Library Preparation: For genome-wide analysis, use the purified DNA to prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.[9] The resulting library is then sequenced on a next-generation sequencing platform.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1: Liaison of Chromatin Remodeling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Genomics: Chromatin Immunoprecipitation Approach Using Anti-PARP1 Antibody (ChIP and ChIP-seq) | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Cooperative targeting of PARP-1 domains to regulate metabolic and developmental genes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Genome-Wide Profiling of PARP1 Reveals an Interplay with Gene Regulatory Regions and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule measurements reveal that PARP1 condenses DNA by loop stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly(this compound) polymerase 1 (PARP1) promotes oxidative stress–induced association of Cockayne syndrome group B protein with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChIP-qPCR Data Analysis [sigmaaldrich.com]
Probing PARP Activity: A Guide to Using ADP-Ribose Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a range of cellular processes, including DNA repair, transcriptional regulation, and cell death pathways.[1][2][3][4] Their pivotal role, particularly of PARP-1, in genome stability has made them a significant target in cancer therapy.[2][5][6] The study of PARP activity and the identification of their substrates are essential for a deeper understanding of their biological functions and for the development of novel therapeutics. This compound analogs, modified versions of the PARP substrate NAD+, are powerful tools for these investigations, enabling the detection, visualization, and quantification of PARP activity and its products.[1][2][7]
This document provides detailed application notes and experimental protocols for utilizing various this compound analogs to study PARP activity, tailored for researchers in academia and industry.
Introduction to this compound Analogs
This compound analogs are synthetic molecules that mimic the natural PARP substrate, NAD+. These analogs are engineered with specific modifications to facilitate the study of PARP-catalyzed ADP-ribosylation. The primary categories of these analogs include:
-
Clickable Analogs: These analogs contain a reactive group, such as an alkyne, that allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a "click" chemistry reaction.[1][2][7] This enables the visualization, affinity purification, and identification of PARP substrate proteins.[1][2][7] A key advantage of this method is the ability to perform affinity purification under denaturing conditions, which minimizes the co-purification of non-specific protein interactors.[2]
-
Fluorescent Analogs: These are NAD+ molecules directly conjugated to a fluorescent dye.[3][8] They allow for the direct and rapid detection of PARP activity in situ, for instance, in unfixed tissue sections, providing cellular resolution.[3][8]
-
Non-hydrolyzable Analogs: These analogs, such as benzamide (B126) adenine (B156593) dinucleotide (BAD), bind to the PARP active site but cannot be cleaved and transferred to a substrate.[9] They are valuable tools for structural biology studies and for investigating the mechanisms of PARP inhibition and allosteric regulation.[9]
Quantitative Data Summary
The selection of an appropriate this compound analog and its concentration is critical for successful experimental outcomes. The following table summarizes quantitative data for commonly used analogs from various studies.
| This compound Analog | PARP Isoform(s) | Application | Concentration/IC50 | Reference |
| Clickable Analogs | ||||
| 6-alkyne-NAD | PARP-1, Tankyrase-1 | Labeling of poly(ADP-ribosyl)ated proteins | Not specified | [7] |
| ADO-3′-N3-NAD+ | PARP-1 (high specificity) | Labeling and profiling of PARP-1 substrates | Not specified | [5] |
| Fluorescent Analogs | ||||
| 6-Fluo-10-NAD+ | General PARP activity | In situ PARP activity detection in tissue | Not specified | [3][8] |
| ε-NAD+ | General PARP activity | In situ PARP activity detection (less effective) | Not specified | [3][8] |
| Non-hydrolyzable Analogs | ||||
| Benzamide adenine dinucleotide (BAD) | PARP-1 | Inhibition of PARP-1 activity, structural studies | IC50 presented graphically | [9] |
| carba-NAD+ | PARP-1 | Inhibition of PARP-1 activity | Not specified | [9] |
| Inhibitors (for comparison) | ||||
| Olaparib | PARP-1/2 | Inhibition of PARP activity | Not specified | [3][8] |
| Benzamide | PARP-1 | Inhibition of PARP-1 activity | IC50 presented graphically | [9] |
Signaling and Experimental Workflow Visualizations
To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: PARP-1 activation by DNA damage and subsequent inhibition by this compound analogs.
Caption: Experimental workflow for PARP substrate identification using clickable NAD+ analogs.
Detailed Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound analogs to study PARP activity.
Protocol 1: In Vitro Labeling of PARP Substrates with a Clickable NAD+ Analog
This protocol describes the labeling of PARP-1 substrates using a clickable NAD+ analog (e.g., 6-alkyne-NAD) and subsequent visualization by in-gel fluorescence.
Materials:
-
Purified full-length PARP-1
-
Clickable NAD+ analog (e.g., 6-alkyne-NAD)
-
Activated salmon sperm DNA (ssDNA)
-
PARP reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Azide-conjugated fluorophore (e.g., Rhodamine-azide)
-
Click chemistry reaction components (Copper(II) sulfate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
PARP Reaction Setup: In a microcentrifuge tube, prepare the PARP reaction mixture by combining purified PARP-1 (e.g., 1 µM), activated ssDNA (as an activator), and the clickable NAD+ analog in PARP reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the incorporation of the clickable analog into PARP substrates.
-
Click Chemistry: To the reaction mixture, add the azide-conjugated fluorophore, copper(II) sulfate, TCEP, and TBTA.
-
Incubation for Click Reaction: Incubate the mixture in the dark at room temperature for 1 hour to allow for the click chemistry reaction to proceed to completion.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.
Protocol 2: In Situ Detection of PARP Activity using a Fluorescent NAD+ Analog
This protocol outlines a method for detecting PARP activity in unfixed tissue sections using a fluorescent NAD+ analog like 6-Fluo-10-NAD+.[3][8]
Materials:
-
Unfixed frozen tissue sections (e.g., retina)
-
Fluorescent NAD+ analog (e.g., 6-Fluo-10-NAD+)
-
PARP inhibitor (e.g., Olaparib) for control
-
Incubation buffer (e.g., PBS with appropriate cofactors)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation: Prepare thin (e.g., 10-20 µm) unfixed frozen tissue sections on microscope slides.
-
Incubation with Fluorescent Analog: Cover the tissue sections with the incubation buffer containing the fluorescent NAD+ analog. For a negative control, pre-incubate a separate section with a PARP inhibitor before adding the fluorescent analog.
-
Incubation: Incubate the slides in a humidified chamber at 37°C for a defined period (e.g., 1-2 hours).
-
Washing: Gently wash the slides with PBS to remove excess fluorescent analog.
-
Mounting: Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Visualize the fluorescent signal using a fluorescence microscope. Increased fluorescence intensity in specific cellular compartments (e.g., nuclei) indicates PARP activity. The signal should be significantly reduced in the inhibitor-treated control.
Protocol 3: Affinity Purification of PARP Substrates using a Biotinylated Clickable Analog
This protocol details the enrichment of PARP substrates for subsequent identification by mass spectrometry.
Materials:
-
Cell lysate or purified PARP reaction mixture
-
Clickable NAD+ analog with an alkyne group
-
Biotin-azide
-
Click chemistry reaction components
-
Streptavidin-conjugated beads
-
Wash buffers (including high-salt and denaturing buffers)
-
Elution buffer
-
Reagents for mass spectrometry sample preparation
Procedure:
-
Labeling of Substrates: Perform the in vitro PARP reaction with the clickable NAD+ analog as described in Protocol 1, step 1 and 2.
-
Biotinylation via Click Chemistry: Add biotin-azide and the click chemistry reaction components to the mixture and incubate to attach the biotin (B1667282) tag.
-
Affinity Capture: Add streptavidin-conjugated beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. Include washes with high-salt and denaturing buffers (e.g., containing urea (B33335) or SDS) to ensure high stringency.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing excess biotin or by boiling in SDS-PAGE loading buffer).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin) to identify the PARP substrates.
Conclusion
This compound analogs are indispensable tools for the detailed investigation of PARP activity and function. The choice of analog depends on the specific experimental goals, ranging from the visualization of enzymatic activity in situ to the comprehensive identification of the PARP-modified proteome. The protocols provided herein offer a starting point for researchers to design and execute robust experiments to further unravel the complexities of PARP biology and its implications in health and disease.
References
- 1. Using Clickable NAD+ Analogs to Label Substrate Proteins of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling Substrate Proteins of Poly(this compound) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARPs and ADP-ribosylation: recent advances linking molecular functions to biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARPs and ADP-ribosylation: Deciphering the Complexity with Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(this compound) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent detection of PARP activity in unfixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Use of PARP Inhibitors in Cell Culture Experiments
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting a break, PARP1 synthesizes chains of poly(this compound) (PAR) on itself and other nuclear proteins, a process known as PARylation.[2][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][5]
The inhibition of PARP has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[6][7] This application note provides a comprehensive guide for researchers on the principles and practical application of PARP inhibitors in a cell culture setting, covering fundamental mechanisms and detailed experimental protocols.
Core Concepts: Mechanism of Action
PARP inhibitors (PARPi) exert their cytotoxic effects primarily through two interconnected mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition and Synthetic Lethality: PARP inhibitors bind to the catalytic site of PARP enzymes, preventing the synthesis of PAR chains.[8] This blockage stalls the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6][9] In healthy cells with functional Homologous Recombination (HR) repair pathways, these DSBs can be efficiently repaired.[9] However, in cancer cells with deficient HR (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[9][10] This selective killing of HR-deficient cells is a classic example of synthetic lethality .[4][7]
-
PARP Trapping: Beyond enzymatic inhibition, many PARP inhibitors trap the PARP1 protein on the DNA at the site of a break.[11][12] This creates a toxic protein-DNA complex that is a physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs.[10][12] The potency of different PARP inhibitors often correlates with their trapping efficiency, with talazoparib (B560058) generally considered to have the highest trapping potential, followed by niraparib (B1663559) and olaparib.[8]
Visualizing the Mechanisms
Experimental Protocols
Here we detail standard cell-based assays to characterize the activity and effects of PARP inhibitors.
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of a PARP inhibitor that induces 50% inhibition of cell growth (IC50). Due to their mechanism of action, the effects of PARP inhibitors on proliferation are often observed after longer-term treatment.[13]
Principle: Colorimetric (e.g., SRB, MTT) or luminescent (e.g., CellTiter-Glo) assays quantify the number of viable cells after a set incubation period with the inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype for comparison)
-
Complete growth medium
-
PARP inhibitor stock solution (e.g., in DMSO)
-
96-well clear or white-walled plates
-
Viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base solution for SRB assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium.[6] Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. A common starting range is 0.001 µM to 10 µM.[6] Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Remove the medium and add 100 µL of the diluted drug solutions to the respective wells. Incubate the plates for 72-120 hours.[2]
-
Quantification (SRB Assay Example): a. Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.[2] b. Wash the plates five times with tap water and allow them to air dry completely. c. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2] d. Quickly wash the plates five times with 1% acetic acid to remove unbound dye and let them air dry. e. Add 200 µL of 10 mM Tris base solution to solubilize the bound dye. f. Read the absorbance at 510 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in cells following treatment with a PARP inhibitor.
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Cultured cells
-
PARP inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of PARP inhibitor for 24-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[14] Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14] b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14] e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[14] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the effect of PARP inhibitors on cell cycle progression. PARPi-induced DNA damage often triggers cell cycle arrest, typically in the G2/M phase, to allow time for repair.[15][16]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cultured cells
-
PARP inhibitor
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution containing RNase A
Methodology:
-
Cell Treatment: Treat cells with the PARP inhibitor for 24-48 hours.[2]
-
Harvesting and Fixation: a. Harvest cells by trypsinization and collect by centrifugation. b. Resuspend the cell pellet in cold PBS. c. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14] d. Incubate at -20°C for at least 2 hours or overnight.[14]
-
Staining: a. Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[15] c. Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14] The sub-G1 peak can be quantified as an indicator of apoptotic cells with fragmented DNA.
Protocol 4: DNA Damage (γH2AX Foci) Analysis
This protocol visualizes and quantifies DNA double-strand breaks (DSBs) through immunofluorescence.
Principle: The histone H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs. An antibody specific for γH2AX can be used to visualize these breaks as distinct nuclear foci, which can be counted to quantify the level of DNA damage.[17]
Materials:
-
Cells cultured on glass coverslips
-
PARP inhibitor
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Seed cells on coverslips in a multi-well plate. Treat with the PARP inhibitor for the desired time (e.g., 4-24 hours).
-
Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 15 minutes.[2] b. Wash twice with PBS. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[2]
-
Immunostaining: a. Wash twice with PBS and block with 1% BSA in PBS for 30 minutes. b. Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[2] c. Wash three times with PBS. d. Incubate with the appropriate fluorescently-labeled secondary antibody for 1 hour in the dark. e. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI. Visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in foci in treated cells compared to controls indicates DSB induction.
Quantitative Data Summary
The efficacy of PARP inhibitors varies significantly depending on the specific inhibitor, the cancer type, and the genetic background of the cell line (e.g., HR proficiency). The tables below summarize representative data for different PARP inhibitors.
Table 1: In Vitro Potency (IC50) of Select PARP Inhibitors in Different Cancer Cell Lines
| PARP Inhibitor | Cell Line | Cancer Type | Key Genetic Feature | IC50 Value (nM) | Reference |
|---|---|---|---|---|---|
| Olaparib | CAPAN-1 | Pancreatic | BRCA2 mutant | ~50 | [18] |
| Olaparib | MCF-7 | Breast | BRCA wild-type | >10,000 | [18] |
| Olaparib | SUM149PT (BRCA1-mut) | Breast | BRCA1 mutant | ~150-500 | [19] |
| Talazoparib | SUM149PT (BRCA1-mut) | Breast | BRCA1 mutant | <158 | [19] |
| RBN-2397 | NCI-H1373 | Lung | Not Specified | 20 | [20] |
| RBN-2397 | OVCAR3 | Ovarian | Not Specified | 1159 | [20] |
| KMR-206 | NCI-H1373 | Lung | Not Specified | 104 |[20] |
Table 2: Relative PARP Trapping Potency and Cytotoxicity
| PARP Inhibitor | Relative Trapping Potency | General Cytotoxicity in HR-Deficient Cells | Reference |
|---|---|---|---|
| Talazoparib | ++++ (Very High) | Very High | [8] |
| Niraparib | +++ (High) | High | [8] |
| Rucaparib | ++ (Moderate) | Moderate | [8] |
| Olaparib | ++ (Moderate) | Moderate | [8] |
| Veliparib | + (Low) | Low |[8] |
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 8. annualreviews.org [annualreviews.org]
- 9. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Inhibitory Effects of HYDAMTIQ, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
Affinity-Based Enrichment of ADP-Ribosylated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a dynamic and critical post-translational modification (PTM) involved in a myriad of cellular processes, including DNA damage repair, cell signaling, gene regulation, and apoptosis.[1] This modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of ADP-ribose from NAD+ to target proteins, resulting in either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation).[1] The low abundance and labile nature of this PTM present significant challenges for its detection and characterization.
Affinity-based enrichment strategies are powerful tools to isolate ADP-ribosylated proteins and peptides from complex biological samples for subsequent analysis by mass spectrometry. These methods utilize specific "reader" domains that recognize and bind to different features of the this compound moiety. This document provides detailed application notes and protocols for the most common affinity-based enrichment techniques.
Overview of Affinity-Based Enrichment Strategies
Several protein domains have been identified that specifically recognize and bind to this compound modifications. These domains, when immobilized on a resin, can be used to selectively capture ADP-ribosylated proteins or peptides. The choice of enrichment strategy depends on the specific research question, as each domain exhibits distinct binding preferences.
| Affinity Reagent | Binding Specificity | Key Features |
| Af1521 Macrodomain | Binds to the terminal this compound of PAR and also recognizes MAR.[2][3] | Derived from Archaeoglobus fulgidus, it is a versatile tool for enriching both MARylated and PARylated species. An engineered version (eAf1521) shows a 1000-fold increased affinity.[4][5][6] |
| WWE Domains | Specifically recognizes the internal iso-ADP-ribose (iso-ADPr) unit, which is unique to PAR chains.[3][7] | Useful for the specific enrichment of PARylated proteins, distinguishing them from MARylated proteins. The WWE domain of RNF146 is a well-characterized example.[8] |
| PBZ Domains | Recognizes adjacent this compound units within a PAR chain.[3][7] | Found in DNA repair and checkpoint proteins, these domains are specific for PAR chains. |
| Phosphodiesterase-Based Method | This is an indirect enrichment method. It involves the enzymatic conversion of this compound to a stable phosphoribose mark, which can then be enriched using phosphopeptide enrichment techniques (e.g., IMAC, TiO2).[1][9][10] | This method simplifies the heterogeneous this compound modification to a single, stable tag, facilitating mass spectrometry analysis. |
Quantitative Data Comparison
The efficiency of enrichment can vary depending on the chosen method and the specific biological context. The following tables summarize representative quantitative data from studies utilizing these enrichment strategies.
Table 1: Number of Identified ADP-Ribosylated Proteins and Sites
| Enrichment Method | Cell/Tissue Type | Treatment | Number of Identified Proteins | Number of Identified Sites | Reference |
| Af1521 Macrodomain | HeLa cells | Untreated | 25 | - | [11] |
| Af1521 Macrodomain | HeLa cells | 64 µM H₂O₂ | >100 | - | [11] |
| Engineered Af1521 (eAf1521) | HeLa cells | Untreated | ~150 | >200 | [4] |
| Engineered Af1521 (eAf1521) | HeLa cells | H₂O₂ | >400 | >600 | [4] |
| Phosphodiesterase-based | HeLa cells | - | - | >1000 from 340 proteins (Asp/Glu sites) |
Table 2: Comparison of Wild-Type vs. Engineered Af1521 Enrichment
| Feature | Wild-Type Af1521 | Engineered Af1521 (eAf1521) | Fold Increase | Reference |
| Binding Affinity (Kd for this compound) | ~3 µM | ~3 nM | 1000x | [4] |
| Identified ADPr Peptides (Untreated HeLa) | ~50 | ~300 | 6x | [4][6] |
| Identified ADPr Peptides (H₂O₂-treated HeLa) | ~400 | ~800 | 2x | [4][6] |
Signaling Pathways Involving ADP-Ribosylation
ADP-ribosylation is a key signaling event in numerous cellular pathways. Below are graphical representations of some of the most well-characterized pathways.
Figure 1: DNA Damage Response Pathway.
Figure 2: NF-κB Signaling Pathway.
Figure 3: Apoptosis and Necroptosis Pathways.
Experimental Workflows and Protocols
The following section provides detailed protocols for the enrichment of ADP-ribosylated proteins and peptides.
Workflow for Affinity-Based Enrichment
Figure 4: General Experimental Workflow.
Protocol 1: Af1521 Macrodomain-Based Enrichment of ADP-Ribosylated Peptides
This protocol is adapted from established methods for the enrichment of ADP-ribosylated peptides for mass spectrometry analysis.[12]
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Af1521 macrodomain-conjugated beads (e.g., GST-Af1521 on glutathione (B108866) agarose)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))
-
C18 StageTips for desalting
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cells or tissues in lysis buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the lysate 8-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 1 M.
-
Digest proteins to peptides by adding trypsin at a 1:50 (enzyme:protein) ratio and incubating overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 column and dry the peptides under vacuum.
-
-
Affinity Enrichment:
-
Resuspend the dried peptides in wash buffer.
-
Incubate the peptide solution with pre-equilibrated Af1521 macrodomain-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specifically bound peptides.
-
Wash the beads once with water.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound peptides with elution buffer.
-
Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: Phosphodiesterase-Based Method for a Stable Phosphoribose Mark
This method converts the heterogeneous this compound modification into a single, stable phosphoribose tag for easier detection and enrichment.[9][10]
Materials:
-
Cell or tissue lysate
-
Lysis buffer (as in Protocol 1)
-
Snake Venom Phosphodiesterase (SVP) or a recombinant equivalent (e.g., NudT16)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO₂)
-
Wash and elution buffers for phosphopeptide enrichment
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Denaturation:
-
Lyse cells in 8 M urea buffer as described in Protocol 1.
-
Clarify the lysate by centrifugation.
-
-
Phosphodiesterase and Protease Digestion:
-
Dilute the lysate to 1 M urea with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add SVP to the protein mixture and incubate for 1-2 hours at 37°C.
-
Subsequently, add trypsin and incubate overnight at 37°C.
-
Acidify the peptide solution with TFA to stop the digestion.
-
Desalt the peptides using a C18 column.
-
-
Enrichment of Phosphoribosylated Peptides:
-
Perform phosphopeptide enrichment using an IMAC or TiO₂ kit according to the manufacturer's instructions. This typically involves binding the peptides to the enrichment resin, washing away non-modified peptides, and eluting the enriched phosphoribosylated peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: Generalized Protocol for WWE or PBZ Domain-Based Enrichment
This protocol provides a general framework for using WWE or PBZ domains for affinity purification. Specific conditions may need to be optimized based on the recombinant domain and the biological sample.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, with protease and PARG inhibitors)
-
Recombinant GST-tagged or His-tagged WWE or PBZ domain
-
Glutathione or Ni-NTA agarose (B213101) beads
-
Wash buffer (lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a milder buffer like 100 mM glycine, pH 2.5 for mass spectrometry)
Procedure:
-
Preparation of Affinity Resin:
-
Incubate the recombinant tagged WWE or PBZ domain with the appropriate beads (glutathione for GST-tags, Ni-NTA for His-tags) for 1-2 hours at 4°C to allow for binding.
-
Wash the beads three times with lysis buffer to remove unbound protein.
-
-
Affinity Purification:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with the prepared affinity resin overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer. For Western blot analysis, elution with SDS-PAGE sample buffer is common. For mass spectrometry, a milder elution followed by in-solution or on-bead digestion is recommended to avoid contamination from the affinity matrix.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.
-
Conclusion
The affinity-based enrichment methods described in these application notes are indispensable tools for the study of protein ADP-ribosylation. The choice of method should be guided by the specific goals of the experiment, whether it is to enrich for all ADP-ribosylated species, specifically PARylated proteins, or to simplify the modification for robust mass spectrometric analysis. The provided protocols offer a starting point for researchers to implement these powerful techniques in their own laboratories, paving the way for new discoveries in the diverse biological roles of this important post-translational modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Reprogramming cellular events by poly(this compound)-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-ADP-ribosylation dynamics, signaling, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Af1521 improves this compound binding and identification of ADP-ribosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of new tools for detecting poly(this compound) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Biophysical Assays of PAR-WWE Domain Interactions and Production of iso-ADPr for PAR-Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Dynamics of DNA Repair: Live-Cell Imaging of Poly(ADP-ribose) Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) (PAR) is a complex polymer synthesized by Poly(this compound) polymerases (PARPs), primarily PARP1 and PARP2, in response to DNA damage. This post-translational modification plays a pivotal role in the DNA damage response (DDR), acting as a scaffold to recruit DNA repair machinery to sites of genomic lesions.[1][2][3] The dynamic formation and degradation of PAR are critical for maintaining genomic integrity. Dysregulation of this process is implicated in various diseases, including cancer, making PARP enzymes attractive therapeutic targets.[4][5]
Live-cell imaging has emerged as an indispensable tool for studying the spatiotemporal dynamics of PAR formation in real-time.[6] By utilizing genetically encoded biosensors and advanced microscopy techniques, researchers can now visualize and quantify the recruitment of PARPs, the synthesis of PAR, and the effects of therapeutic agents like PARP inhibitors (PARPi) on these processes within a living cell.[7][8] These approaches provide invaluable insights into the fundamental mechanisms of DNA repair and the cellular action of novel therapeutics.
This document provides detailed application notes and protocols for the live-cell imaging of PAR formation, intended for researchers, scientists, and professionals in drug development.
Signaling Pathway of PARP Activation and PAR Formation
Upon detection of DNA single-strand breaks (SSBs) or double-strand breaks (DSBs), PARP1 and PARP2 are rapidly recruited to the site of damage.[9][10] This binding event triggers a conformational change in the PARP enzyme, leading to its catalytic activation. Using NAD+ as a substrate, activated PARP synthesizes long, branched chains of PAR on itself (auto-PARylation) and other acceptor proteins, such as histones.[3][4] These negatively charged PAR chains then serve as a signaling platform, recruiting a multitude of downstream DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase β, to facilitate DNA repair.[11] The entire process is transient, as the PAR chains are rapidly hydrolyzed by PAR glycohydrolase (PARG), allowing the DNA repair cycle to complete.
Caption: PARP signaling pathway upon DNA damage.
Quantitative Data Summary
Live-cell imaging experiments allow for the quantification of PARP recruitment and PAR formation kinetics. The data below summarizes typical findings from laser micro-irradiation experiments, where a specific region of the nucleus is damaged, and the accumulation of fluorescently tagged proteins is measured over time.
Table 1: Kinetics of GFP-PARP1 Recruitment to DNA Damage Sites
| Time Post-Irradiation | Relative Fluorescence Intensity (Mean ± SEM) |
| 0 s (Pre-irradiation) | 1.00 ± 0.05 |
| 10 s | 3.5 ± 0.4 |
| 30 s | 5.8 ± 0.6 |
| 60 s | 4.2 ± 0.5 |
| 120 s | 2.1 ± 0.3 |
| 300 s | 1.2 ± 0.2 |
Table 2: Effect of PARP Inhibitors on PARP2 Trapping at DNA Damage Sites
| Treatment Group | Relative GFP-PARP2 Intensity at 5 min (Mean ± SEM) | Description |
| Vehicle (DMSO) | 2.5 ± 0.3 | Transient accumulation of PARP2. |
| Olaparib (1 µM) | 4.8 ± 0.5 | Moderate increase in PARP2 retention.[12] |
| Niraparib (1 µM) | 8.2 ± 0.7 | Strong PARP2 trapping, leading to persistent foci.[11][12] |
| Talazoparib (1 µM) | 9.5 ± 0.8 | Very potent PARP2 trapping.[7][11] |
Table 3: Quantification of PAR Biosensor (LivePAR) Nuclear Enrichment
| Treatment Condition | Fold Change in Nuclear Fluorescence (Mean ± SEM) | Description |
| Untreated | 1.0 ± 0.1 | Baseline, diffuse LivePAR signal.[13] |
| H₂O₂ (250 µM) | 4.5 ± 0.6 | Robust nuclear accumulation of LivePAR, indicating PAR formation.[13] |
| H₂O₂ + PARP Inhibitor (10 µM) | 1.2 ± 0.2 | PAR formation is blocked, preventing LivePAR nuclear enrichment.[13] |
| H₂O₂ + PARG Inhibitor (10 µM) | 6.8 ± 0.9 | Enhanced and prolonged nuclear LivePAR signal due to inhibition of PAR degradation.[13] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-PARP1 Recruitment to Laser-Induced DNA Damage
This protocol describes the visualization and quantification of PARP1 recruitment to DNA damage sites induced by a 405 nm laser.
Materials:
-
Human U2OS or HeLa cells
-
Plasmid encoding EGFP-PARP1
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes (35 mm)
-
CO₂-independent imaging medium
-
Confocal microscope equipped with a 405 nm laser for micro-irradiation and a 488 nm laser for EGFP excitation, an environmental chamber (37°C, 5% CO₂), and a high-sensitivity detector.
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed U2OS cells onto 35 mm glass-bottom dishes to be 70-80% confluent at the time of transfection.
-
Transfect cells with the EGFP-PARP1 plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Microscope Setup:
-
Turn on the microscope, lasers, and environmental chamber. Set the chamber to 37°C and 5% CO₂.
-
Place the imaging dish on the microscope stage and allow it to equilibrate for at least 15 minutes.
-
Replace the culture medium with pre-warmed CO₂-independent imaging medium just before imaging.
-
-
Image Acquisition:
-
Identify a healthy, transfected cell expressing a moderate level of EGFP-PARP1, primarily localized to the nucleus.
-
Define a region of interest (ROI) within the nucleus for micro-irradiation (e.g., a small circle or a line).
-
Set up a time-lapse imaging sequence. Acquire 3-5 pre-irradiation images using the 488 nm laser to establish a baseline.
-
Induce DNA damage by exposing the ROI to a high-intensity pulse of the 405 nm laser.
-
Immediately following irradiation, acquire a time-lapse series of images every 5-10 seconds for 5-10 minutes to capture the recruitment and dissociation of EGFP-PARP1.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of EGFP-PARP1 within the irradiated ROI for each time point.
-
Measure the mean fluorescence intensity of a non-irradiated region within the same nucleus to correct for photobleaching.
-
Normalize the intensity values to the pre-irradiation baseline.
-
Plot the relative fluorescence intensity over time to visualize the kinetics of recruitment and dissociation.
-
Caption: Workflow for live-cell imaging of PARP recruitment.
Protocol 2: Assessing PARP Inhibitor-Mediated Trapping using FRAP
This protocol uses Fluorescence Recovery After Photobleaching (FRAP) to measure the mobility of GFP-PARP2 at damage sites and assess the trapping effect of PARP inhibitors.
Materials:
-
Same as Protocol 1, but using a plasmid for EGFP-PARP2.
-
PARP inhibitors (e.g., Olaparib, Niraparib) and DMSO as a vehicle control.
Procedure:
-
Cell Preparation and Drug Treatment:
-
Follow steps 1 and 2 from Protocol 1 for cell culture, transfection, and microscope setup.
-
Approximately 1 hour before imaging, replace the culture medium with imaging medium containing the desired final concentration of the PARP inhibitor or an equivalent volume of DMSO for the control group.
-
-
Induction of Damage Foci:
-
Induce a stripe of DNA damage across the nucleus using the 405 nm laser.
-
Allow GFP-PARP2 foci to form and stabilize along the damage stripe (typically 1-3 minutes).
-
-
FRAP Experiment:
-
Define a small ROI encompassing a portion of the damage stripe with clear GFP-PARP2 accumulation.
-
Acquire a few pre-bleach images of the ROI.
-
Photobleach the ROI using a high-intensity pulse of the 488 nm laser.
-
Immediately begin acquiring a time-lapse series of the ROI at a low laser power to monitor the recovery of fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during acquisition using a non-bleached region.
-
Normalize the recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). A lower mobile fraction and longer t½ in the presence of a PARP inhibitor indicate trapping.
-
Conclusion
Live-cell imaging of PAR formation provides a powerful platform to investigate the intricate details of the DNA damage response. The protocols and data presented here offer a framework for researchers to visualize, quantify, and perturb this critical cellular process. These techniques are not only fundamental to advancing our understanding of genome maintenance but are also crucial for the preclinical evaluation and mechanistic understanding of PARP-targeting cancer therapies. The continued development of novel biosensors and imaging modalities will undoubtedly further enhance our ability to study these dynamic events with unprecedented detail.[14][15]
References
- 1. Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and characterization of new tools for detecting poly(this compound) in vitro and in vivo | eLife [elifesciences.org]
- 15. Genetically encoded fluorescent biosensors for live-cell visualization of protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. The therapeutic potential of targeting PARP enzymes, particularly PARP1 and PARP2, has been realized with the clinical success of PARP inhibitors in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. High-throughput screening (HTS) is a cornerstone of drug discovery efforts to identify and characterize novel PARP inhibitors. These application notes provide an overview of common HTS assays, detailed experimental protocols, and key performance data to guide researchers in this field.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Selected PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PARP inhibitors against PARP1 and PARP2. These values were determined using various in vitro assays and demonstrate the varying potency and selectivity of these compounds.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Assay Type(s) |
| Olaparib | ~1-5 | ~1-2 | Enzymatic, Cell-based |
| Rucaparib | ~1 | ~1 | Enzymatic |
| Talazoparib | ~0.5-1 | ~0.2 | Enzymatic |
| Niraparib | ~2-4 | ~2 | Enzymatic |
| Veliparib | ~2-5 | ~2-4 | Enzymatic |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.
Table 2: HTS Assay Performance Metrics (Z'-Factor)
The Z'-factor is a statistical measure of the quality of an HTS assay, reflecting the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
| Assay Type | Target | Reported Z'-Factor | Reference |
| Fluorescence Polarization (FP) | PARP1 | 0.73 - 0.76 | [1] |
| Transcreener® (FP/TR-FRET) | PARP1/PARP2 | > 0.8 | [2] |
| AlphaLISA | PRMT5 | 0.7 | [3] |
| TR-FRET | 14-3-3 Protein Interaction | > 0.7 | [4][5] |
Signaling Pathway
The following diagram illustrates the central role of PARP1 and PARP2 in the DNA single-strand break repair (SSBR) pathway.
Experimental Workflow
A generalized workflow for a high-throughput screening campaign to identify PARP inhibitors is depicted below. This workflow is adaptable to various assay formats.
Experimental Protocols
Protocol 1: Homogeneous Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay in a 384-well format.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled PARP inhibitor tracer
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
Known PARP inhibitor (e.g., Olaparib) for positive control
-
384-well, low-volume, black, round-bottom plates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls (dissolved in 100% DMSO) into the wells of the 384-well plate.
-
For negative controls (0% inhibition), dispense 50 nL of 100% DMSO.
-
For positive controls (100% inhibition), dispense 50 nL of a saturating concentration of a known PARP inhibitor.
-
-
Reagent Preparation:
-
Prepare a 2X solution of PARP enzyme in Assay Buffer. The final concentration should be optimized to produce a stable and robust FP signal.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its Kd for the PARP enzyme.
-
-
Assay Procedure:
-
Add 5 µL of the 2X PARP enzyme solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the FP signal in the presence of the test compound, Signal_max is the average FP signal of the negative control (DMSO), and Signal_min is the average FP signal of the positive control.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This protocol outlines a method to measure the enzymatic activity of PARP through the detection of poly(ADP-ribosyl)ated (PARylated) histone.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Biotinylated histone H1
-
NAD+
-
AlphaLISA Acceptor beads conjugated to an anti-PAR antibody
-
AlphaLISA Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM MgCl2, 0.01% (v/v) Tween-20
-
Test compounds dissolved in 100% DMSO
-
Known PARP inhibitor for positive control
-
384-well, white, opaque microplates
-
Microplate reader capable of AlphaLISA detection
Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls into the wells of the 384-well plate as described in Protocol 1.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing PARP enzyme, biotinylated histone H1, and NAD+ in AlphaLISA Assay Buffer.
-
Add 5 µL of the reaction mixture to each well.
-
Incubate for 60 minutes at 30°C to allow for PARylation.
-
-
Detection:
-
Prepare a detection mixture containing the anti-PAR Acceptor beads and Streptavidin Donor beads in AlphaLISA Assay Buffer.
-
Add 5 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the AlphaLISA signal on a compatible plate reader.
-
Calculate the percent inhibition as described in Protocol 1, where a decrease in signal indicates inhibition of PARP activity.
-
Identify hits based on a predefined inhibition threshold.
-
Protocol 3: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This protocol details a homogeneous assay to measure PARP activity by detecting the PARylation of a biotinylated substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Biotinylated PARP substrate (e.g., histone)
-
NAD+
-
Europium-labeled anti-PAR antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.1% (w/v) BSA, 0.01% (v/v) Triton X-100, 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
Known PARP inhibitor for positive control
-
384-well, low-volume, black plates
-
TR-FRET compatible microplate reader
Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls into the wells of the 384-well plate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing PARP enzyme, biotinylated substrate, and NAD+ in TR-FRET Assay Buffer.
-
Add 5 µL of the reaction mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mixture containing the Europium-labeled anti-PAR antibody and Streptavidin-APC in TR-FRET Assay Buffer.
-
Add 5 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Calculate the percent inhibition based on the TR-FRET ratio, where a decrease in the ratio indicates inhibition.
-
Identify hits based on a predefined inhibition threshold.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry for Labeling ADP-Ribosylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the labeling, detection, and enrichment of ADP-ribosylated proteins using click chemistry. This powerful technique utilizes bioorthogonal NAD+ analogs, enabling the covalent tagging of modified proteins with reporter molecules for visualization, identification, and quantification.
Introduction to ADP-Ribosylation and Click Chemistry Labeling
ADP-ribosylation is a crucial post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is catalyzed by ADP-ribosyltransferases (ARTs), including the well-studied poly(this compound) polymerases (PARPs). ADP-ribosylation plays a vital role in numerous cellular processes, such as DNA repair, transcription, and cell signaling.[1][2] Dysregulation of this process is implicated in various diseases, including cancer, making PARPs significant drug targets.[3]
Traditional methods for studying ADP-ribosylation, such as using radiolabeled NAD+ or antibodies, have limitations in terms of convenience, specificity, and applicability to complex biological systems.[3] Click chemistry offers a versatile and highly selective alternative.[4][5][6] This approach involves the metabolic incorporation of a modified NAD+ analog containing a "clickable" functional group, such as an alkyne or an azide (B81097), into this compound chains on target proteins.[3][7] The incorporated tag can then be covalently attached to a reporter probe (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][5][8] This method allows for sensitive and specific detection and enrichment of ADP-ribosylated proteins from cell lysates or even in living cells.[2][9]
Signaling Pathway: Protein ADP-Ribosylation
The following diagram illustrates the general pathway of protein ADP-ribosylation and its detection using clickable NAD+ analogs.
Caption: Protein ADP-ribosylation and click chemistry detection workflow.
Experimental Workflow Overview
The general experimental workflow for labeling and detecting ADP-ribosylated proteins using click chemistry is depicted below. This process begins with the introduction of a clickable NAD+ analog into the biological system, followed by cell lysis, click chemistry reaction, and downstream analysis.
Caption: General experimental workflow for click chemistry-based labeling.
Data Presentation: Comparison of Clickable NAD+ Analogs
Several clickable NAD+ analogs have been developed and characterized. Their efficiency as substrates for PARPs can vary. The table below summarizes key quantitative data for some commonly used analogs.
| NAD+ Analog | Modification Position | Relative Labeling Efficiency (Compared to NAD+) | Application Notes | Reference |
| 6-alkyne-NAD | 6-position of adenine | Efficient substrate for PARP-1 and Tankyrase-1. kcat/KM is 12-fold lower for PARP-1 and 4-fold lower for Tankyrase-1 compared to native NAD+. | Robustly labels PARP-1 auto-modification and its substrates. Has been used to identify numerous potential PARP-1 substrates from cell lysates. | [7][10] |
| 8-alkyne-NAD | 8-position of adenine | Not an efficient substrate for PARPs. | Shows significantly weaker labeling compared to 6-alkyne-NAD. | [7] |
| 2-alkyne adenosine (B11128) (2YnAd) | 2-position of adenine | Metabolically converted to 2-alkyne-NAD+. Shows a significant increase in protein coverage in quantitative mass spectrometry compared to 6YnAd. | Suitable for selective enrichment, fluorescence detection, and mass spectrometry analysis in mammalian cells. | [11][12] |
| 6-alkyne adenosine (6YnAd) | 6-position of adenine | Metabolically converted to 6-alkyne-NAD+. Enables sensitive fluorescence profiling of ADP-ribosylated proteins in live cells. | Similar fluorescence imaging profiles to 2YnAd, but may have lower protein coverage in proteomics. | [13][11][12] |
| Chain-terminating alkyne-NAD+ analogs | Modified ribose | Efficiently processed by wild-type ARTs but lead to chain termination. | Reduces the complexity of poly(this compound) chains, simplifying analysis of direct modification sites. | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments involving the labeling and detection of ADP-ribosylated proteins using click chemistry.
Protocol 1: In-Gel Fluorescence Visualization of ADP-Ribosylated Proteins
This protocol is adapted for the visualization of PARP-1 substrates labeled with a clickable NAD+ analog and a fluorescent azide reporter.[3][7]
Materials:
-
Cell lysate containing PARP-1 substrate proteins
-
Recombinant PARP-1 enzyme
-
6-alkyne-NAD+ (Clickable NAD+ analog)
-
10x PARP reaction buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl2, 2.6 mM DTT)
-
Activated DNA (e.g., salmon sperm DNA)
-
Fluorescent azide (e.g., Rhodamine-azide, Alexa Fluor 488 azide)
-
Click Chemistry Reaction Cocktail Components:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
2x SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Poly(ADP-ribosyl)ation Reaction: a. In a microcentrifuge tube, assemble the following reaction mixture on ice (total volume of 20 µL):
- 2 µL of 10x PARP reaction buffer
- X µL of cell lysate (e.g., 20-40 µg total protein)
- 1 µL of activated DNA (1 µg/µL)
- 1 µL of recombinant PARP-1 (optional, if endogenous levels are low)
- 2 µL of 6-alkyne-NAD+ (100 µM final concentration)
- Deionized water to 20 µL b. Incubate the reaction mixture at 30°C for 30 minutes.
-
Click Chemistry Reaction: a. Prepare a fresh click chemistry reaction cocktail. For a 10 µL reaction, add the following in order:
- 1 µL of fluorescent azide (1 mM stock in DMSO)
- 1 µL of TCEP (50 mM in water)
- 1 µL of TBTA (10 mM in DMSO)
- 1 µL of CuSO4 (50 mM in water) b. Add 2.5 µL of the freshly prepared click chemistry cocktail to the 20 µL poly(ADP-ribosyl)ation reaction. c. Incubate at room temperature for 1 hour in the dark.
-
In-Gel Fluorescence Detection: a. Add 22.5 µL of 2x SDS-PAGE loading buffer to the reaction mixture. b. Heat the sample at 95°C for 5 minutes. c. Load the sample onto an SDS-PAGE gel and perform electrophoresis. d. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters. e. After imaging, the gel can be stained with Coomassie Blue to visualize total protein.
Protocol 2: Affinity Purification and Identification of ADP-Ribosylated Proteins
This protocol describes the enrichment of ADP-ribosylated proteins using a biotin-azide reporter for subsequent identification by mass spectrometry.[3][7][14]
Materials:
-
Same materials as Protocol 1, but replace the fluorescent azide with Biotin-azide.
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer for western blot, or on-bead digestion for mass spectrometry)
Procedure:
-
Labeling and Click Reaction: a. Perform the poly(ADP-ribosyl)ation reaction as described in Protocol 1, Step 1. b. Perform the click chemistry reaction as described in Protocol 1, Step 2, using Biotin-azide instead of a fluorescent azide.
-
Protein Precipitation (Optional but Recommended): a. Precipitate the proteins from the reaction mixture using a methanol/chloroform procedure to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Affinity Purification: a. Dilute the protein sample with PBS to reduce the SDS concentration to below 0.2%. b. Add pre-washed streptavidin beads to the sample and incubate with gentle rotation for 1-2 hours at room temperature. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 0.1% SDS, followed by PBS with 1% SDS, and finally PBS alone).
-
Elution and Downstream Analysis:
-
For Western Blot Analysis: a. Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 10 minutes to elute the captured proteins. b. Analyze the eluate by SDS-PAGE and western blotting using antibodies against proteins of interest.
-
For Mass Spectrometry Analysis: a. Perform on-bead digestion of the captured proteins using trypsin. b. Elute the resulting peptides and prepare them for LC-MS/MS analysis to identify the ADP-ribosylated proteins.
-
Protocol 3: Metabolic Labeling of ADP-Ribosylated Proteins in Live Cells
This protocol outlines the labeling of ADP-ribosylated proteins in living cells using a cell-permeable alkyne-modified adenosine analog.[13][2][11][12]
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Alkyne-modified adenosine analog (e.g., 2-alkyne adenosine or 6-alkyne adenosine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents and downstream analysis materials as described in Protocols 1 and 2.
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the normal culture medium with a fresh medium containing the alkyne-modified adenosine analog (e.g., 0.25-1 mM). c. Incubate the cells for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation of the analog into the cellular NAD+ pool and subsequent protein ADP-ribosylation. d. Optionally, treat the cells with stimuli (e.g., H2O2 to induce DNA damage and PARP activation) or inhibitors (e.g., PARP inhibitors like Olaparib or Rucaparib) during the labeling period.[13]
-
Cell Lysis: a. After incubation, wash the cells with cold PBS. b. Lyse the cells directly on the plate using a suitable lysis buffer. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the lysate.
-
Click Chemistry and Downstream Analysis: a. Proceed with the click chemistry reaction using the cell lysate as described in Protocol 1 (for in-gel fluorescence) or Protocol 2 (for affinity purification). b. Perform the desired downstream analysis to visualize or identify the labeled proteins.
Conclusion
Click chemistry-based methods provide a robust and versatile platform for the study of protein ADP-ribosylation. By enabling the specific labeling and enrichment of modified proteins, these techniques facilitate a deeper understanding of the roles of PARPs and ADP-ribosylation in health and disease, and offer powerful tools for the development of novel therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. Chemical tools for profiling the intracellular ADP-ribosylated proteome - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00043A [pubs.rsc.org]
- 3. Labeling Substrate Proteins of Poly(this compound) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(this compound) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Chemical tools for profiling the intracellular ADP-ribosylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. A Clickable NAD+ Analog-Based Assay of Poly(ADP-Ribosyl)ated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Non-covalent Poly(ADP-ribose) Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) (PAR) is a complex biopolymer synthesized by PAR polymerases (PARPs) in response to cellular stresses, particularly DNA damage.[1][2] Beyond its role in covalent modification of proteins (PARylation), PAR acts as a signaling scaffold, non-covalently recruiting a diverse array of proteins to sites of action. These "PAR readers" are critical for the coordination of various cellular processes, including DNA repair, chromatin remodeling, and cell death pathways.[2][3] The identification of these non-covalent PAR binding proteins is crucial for a comprehensive understanding of PAR-mediated signaling and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for several key techniques used to identify and characterize non-covalent PAR-binding proteins.
I. High-Throughput Screening: Protein Microarrays
Protein microarrays offer a powerful platform for the proteome-wide identification of PAR-binding proteins in a high-throughput manner.[3][4][5] This technique involves probing a microarray containing thousands of purified human proteins with labeled PAR.
Application Notes
Principle: Biotinylated PAR is incubated with a protein microarray. The biotin (B1667282) tags are then detected using streptavidin conjugated to a fluorescent dye. Proteins that exhibit a signal above a defined threshold are identified as potential PAR binders.[4]
Advantages:
-
High-throughput: Allows for the simultaneous screening of thousands of proteins.[3][4]
-
Direct Interaction: Identifies direct binding partners of PAR without the need for cellular extracts.
-
Discovery Tool: Enables the identification of novel PAR binders and PAR-binding motifs.[4]
Limitations:
-
In Vitro: Interactions are assessed in vitro, which may not fully recapitulate the cellular context.
-
Protein Conformation: Immobilization on the microarray surface may affect the native conformation of some proteins.
-
False Positives/Negatives: As with any high-throughput screen, results require validation by orthogonal methods.
Quantitative Data Summary
| Technique | Number of Proteins Screened | Number of PAR Binders Identified | Overlap with other methods | Reference |
| Human Protein Microarray | 17,000 | 356 | 42 with affinity purification-MS datasets | [4] |
Experimental Protocol: Protein Microarray Screening
1. PAR Probe Preparation: a. Synthesize PAR in vitro using recombinant PARP-1 and biotin-labeled NAD+.[4] b. Purify the biotinylated PAR using dihydroxyboronyl Bio-Rex (DHBB) affinity chromatography.[4] c. Confirm the purity and size distribution of the PAR polymer by gel electrophoresis.
2. Microarray Probing: a. Block the human protein microarray (e.g., a 17K human protein microarray) according to the manufacturer's instructions to prevent non-specific binding. b. Incubate the blocked microarray with the biotinylated PAR probe (typically at a concentration of 10-100 nM) in a suitable binding buffer (e.g., Tris-buffered saline with 0.1% Tween 20 and 1% BSA) for 1-2 hours at room temperature with gentle agitation.[4] c. Wash the microarray extensively with binding buffer to remove unbound PAR.
3. Detection: a. Incubate the microarray with a streptavidin-conjugated fluorescent dye (e.g., Streptavidin-Cy5) for 1 hour at room temperature. b. Wash the microarray to remove excess streptavidin-conjugate. c. Scan the microarray using a suitable fluorescence scanner.
4. Data Analysis: a. Quantify the fluorescence intensity of each protein spot. b. Normalize the signal intensities. A common method is to calculate a PAR/poly(A) normalization ratio to control for non-specific binding to nucleic acid-like structures.[4] c. Apply statistical filtering to identify proteins with signal intensities significantly above the background. A common cutoff is a Z-score > 3. d. Validate candidate PAR binders using secondary assays.
Visualization: Protein Microarray Workflow
Caption: Workflow for identifying PAR-binding proteins using a protein microarray.
II. Affinity-Based Methods
Affinity-based methods are widely used to isolate and identify PAR-binding proteins from complex biological mixtures. These techniques rely on the specific interaction between PAR and its binding partners.
Affinity Chromatography
Application Notes:
Principle: A resin coupled with PAR is used to capture PAR-binding proteins from cell lysates. After washing away non-specific binders, the retained proteins are eluted and identified by mass spectrometry.[6]
Advantages:
-
Physiological Context: Identifies PAR binders from cellular extracts, providing a more physiologically relevant context.
-
Complex Identification: Can be used to identify protein complexes that associate with PAR.[6]
Limitations:
-
Indirect Interactions: May co-purify proteins that interact indirectly with PAR through other binding partners.
-
Transient Interactions: May not capture weak or transient interactions that dissociate during the washing steps.
Experimental Protocol: PAR Affinity Chromatography
1. Preparation of PAR Affinity Resin: a. Synthesize or obtain purified PAR. b. Covalently couple the PAR to an activated chromatography resin (e.g., CNBr-activated Sepharose) following the manufacturer's protocol. c. Block any remaining active groups on the resin.
2. Cell Lysate Preparation: a. Culture cells of interest and treat with a DNA damaging agent (e.g., H₂O₂) to induce PARP activation, if desired. b. Harvest cells and prepare a whole-cell or nuclear extract under non-denaturing conditions. c. Include PARP and PARG inhibitors in the lysis buffer to preserve endogenous PAR and its interactions.
3. Affinity Purification: a. Equilibrate the PAR-affinity resin with lysis buffer. b. Incubate the cell lysate with the PAR-affinity resin for 2-4 hours at 4°C with gentle rotation. c. Pack the resin into a column and wash extensively with lysis buffer containing a moderate salt concentration (e.g., 150-300 mM NaCl) to remove non-specific binders.
4. Elution and Identification: a. Elute the bound proteins using a high-salt buffer (e.g., 1 M NaCl), a low pH buffer, or a buffer containing free PAR or NAD⁺. b. Concentrate the eluted proteins and separate them by SDS-PAGE. c. Visualize the proteins by silver or Coomassie staining. d. Excise the protein bands and identify them by mass spectrometry (e.g., LC-MS/MS).
Far-Western Blotting (Polymer-Blot Assay)
Application Notes:
Principle: Proteins from a cell lysate are separated by SDS-PAGE, transferred to a membrane, and then probed with labeled PAR. This technique is useful for confirming direct interactions and can be quantitative.[6][7]
Advantages:
-
Direct Interaction: Confirms direct binding of PAR to a specific protein.
-
Relative Affinity: Can provide a semi-quantitative measure of binding affinity.
-
Versatility: Can be used to probe cell lysates, purified proteins, or synthetic peptides.[6]
Limitations:
-
Denaturation/Renaturation: Relies on the correct refolding of the protein on the membrane after SDS-PAGE.
-
Lower Throughput: Not suitable for large-scale screening.
Experimental Protocol: Far-Western Blotting
1. Protein Separation and Transfer: a. Separate proteins from a cell lysate or purified protein samples by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Denaturation and Renaturation: a. Incubate the membrane in a denaturation buffer (e.g., 6 M guanidine-HCl) for 30 minutes at room temperature. b. Gradually renature the proteins by incubating the membrane in a series of buffers with decreasing concentrations of the denaturant.
3. Probing with PAR: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T). b. Incubate the membrane with labeled PAR (e.g., ³²P-labeled or biotinylated PAR) in a binding buffer overnight at 4°C.[6]
4. Detection: a. Wash the membrane extensively to remove unbound PAR. b. Detect the bound PAR. For ³²P-labeled PAR, expose the membrane to X-ray film. For biotinylated PAR, incubate with HRP-conjugated streptavidin and detect by chemiluminescence.[8]
Visualization: Affinity Chromatography Workflow
Caption: Workflow for identifying PAR-binding proteins via affinity chromatography.
III. Proximity-Labeling Methods
Proximity-labeling techniques, such as APEX2 and BioID, identify proteins in close proximity to a protein of interest in living cells. By fusing the labeling enzyme to a known PAR-binding protein or a PAR-binding domain, these methods can map the PAR interactome in its native cellular environment.[9][10]
APEX2-based Proximity Labeling
Application Notes:
Principle: An engineered ascorbate (B8700270) peroxidase (APEX2) is fused to a PAR-binding protein. Upon addition of biotin-phenol and a brief pulse of hydrogen peroxide, APEX2 generates highly reactive biotin-phenoxyl radicals that covalently label nearby proteins.[11][12]
Advantages:
-
In Vivo Labeling: Captures interactions in living cells.[13]
-
Temporal Resolution: The labeling reaction is rapid (on the order of minutes), allowing for the study of dynamic interactions.[11]
-
Transient Interactions: Can capture weak and transient interactions.
Limitations:
-
Labeling Radius: The labeling radius is approximately 10-20 nm, so both direct and indirect interactors will be labeled.
-
Toxicity: The use of hydrogen peroxide can be toxic to cells.[12]
BioID-based Proximity Labeling
Application Notes:
Principle: A promiscuous biotin ligase (BirA) is fused to a PAR-binding protein. In the presence of excess biotin, BirA generates reactive biotinoyl-5'-AMP that diffuses and covalently attaches to lysine (B10760008) residues of nearby proteins.[14][15]
Advantages:
-
In Vivo Labeling: Identifies interactions within a cellular context.[15]
-
Less Toxic: Does not require the use of hydrogen peroxide.
Limitations:
-
Temporal Resolution: The labeling process is slow (typically 18-24 hours), providing a cumulative snapshot of interactions.[16]
-
Labeling Radius: Similar to APEX2, it labels proteins in a given proximity, not just direct binders.
Experimental Protocol: Proximity Labeling (General)
1. Construct Generation and Cell Line Development: a. Generate a fusion construct of the labeling enzyme (APEX2 or BioID) and a PAR-binding protein of interest (or a PAR-binding domain). b. Establish a stable cell line expressing the fusion protein. c. Verify the correct expression and subcellular localization of the fusion protein by Western blotting and immunofluorescence.
2. In Vivo Biotinylation: a. For APEX2: Incubate cells with biotin-phenol for 30 minutes, then add hydrogen peroxide for 1 minute to initiate labeling. Quench the reaction with an antioxidant buffer.[12] b. For BioID: Supplement the cell culture medium with excess biotin and incubate for 18-24 hours.[14]
3. Cell Lysis and Streptavidin Pulldown: a. Harvest and lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotin labels. b. Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins. c. Wash the beads extensively to remove non-biotinylated proteins.
4. Protein Identification: a. Elute the bound proteins from the beads. b. Identify the proteins by mass spectrometry.
5. Data Analysis: a. Compare the identified proteins to those from a control experiment (e.g., cells expressing the labeling enzyme alone). b. Use statistical analysis to identify significantly enriched proteins in the experimental sample.
Visualization: Proximity Labeling Workflow
Caption: General workflow for proximity labeling to identify PAR interactors.
IV. Quantitative and Biophysical Methods
These methods are typically used to validate interactions identified through screening approaches and to provide quantitative data on binding affinity and kinetics.
Electrophoretic Mobility Shift Assay (EMSA)
Application Notes:
Principle: This technique is based on the principle that a protein-PAR complex will migrate more slowly through a non-denaturing polyacrylamide gel than free PAR. It is a powerful tool for confirming direct binding and determining binding affinity (Kd).[8][17]
Advantages:
-
Quantitative: Allows for the determination of binding affinity (Kd).[8]
-
Direct Interaction: Confirms a direct interaction between a protein and PAR.
-
Relatively Simple: The basic technique is straightforward to perform.
Limitations:
-
In Vitro: Does not provide information about interactions in a cellular context.
-
Complex Stability: The complex must be stable enough to withstand electrophoresis.
Experimental Protocol: PAR EMSA
1. Probe Labeling: a. Label purified PAR with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).[8][18]
2. Binding Reaction: a. Incubate a fixed amount of labeled PAR with increasing concentrations of the purified protein of interest in a binding buffer.[8] b. Allow the binding reaction to reach equilibrium (typically 20-30 minutes at room temperature).
3. Electrophoresis: a. Add a non-denaturing loading dye to the binding reactions. b. Separate the free PAR from the protein-PAR complexes on a non-denaturing polyacrylamide gel.[8]
4. Detection and Analysis: a. Detect the labeled PAR by autoradiography (for ³²P) or chemiluminescence (for biotin). b. Quantify the amount of free and bound PAR in each lane. c. Plot the fraction of bound PAR as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[19]
Surface Plasmon Resonance (SPR)
Application Notes:
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte to an immobilized ligand in real-time. It provides detailed kinetic information (association and dissociation rates) and binding affinity.[8][20]
Advantages:
-
Real-time Kinetics: Provides on- and off-rates (ka and kd) in addition to the equilibrium dissociation constant (KD).[21]
-
Label-free: Does not require labeling of either the protein or PAR.[20]
-
High Sensitivity: Can detect interactions with high sensitivity and requires small amounts of sample.
Limitations:
-
Immobilization: One of the binding partners must be immobilized on the sensor chip, which can potentially affect its activity.
-
Specialized Equipment: Requires a dedicated SPR instrument.
Experimental Protocol: SPR for PAR-Protein Interaction
1. Chip Preparation and Ligand Immobilization: a. Choose an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated PAR or a CM5 chip for amine coupling of the protein). b. Immobilize either biotinylated PAR or the purified protein (the ligand) onto the sensor chip surface according to the manufacturer's instructions.[22]
2. Binding Analysis: a. Prepare a series of dilutions of the binding partner (the analyte) in a suitable running buffer. b. Inject the analyte solutions over the sensor chip surface at a constant flow rate. c. Monitor the change in resonance units (RU) over time to generate a sensorgram.[20]
3. Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[21]
Quantitative Data Summary
| Method | Key Quantitative Output | Typical Range for PAR Binders | Reference |
| EMSA | Dissociation Constant (Kd) | Nanomolar to micromolar | [19] |
| SPR | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (KD) | ka: 10³-10⁷ M⁻¹s⁻¹; kd: 10⁻⁵-10⁻¹ s⁻¹; KD: Nanomolar to micromolar | [8] |
V. PAR-related Signaling Pathway
The identification of non-covalent PAR-binding proteins is essential for elucidating the complex signaling networks regulated by PAR. A key example is the DNA damage response (DDR).
Visualization: PARP-mediated DNA Damage Response
Caption: Role of non-covalent PAR binding in the DNA damage response.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteome-wide microarray-based screening of PAR-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity-Based Assays for the Identification and Quantitative Evaluation of Noncovalent Poly(this compound)-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtestsguide.com [labtestsguide.com]
- 8. Quantitative analysis of the binding affinity of poly(this compound) to specific binding proteins as a function of chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 13. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 14. Cross-Species Proximity-Dependent Protein Biotinylation: A Standardized Approach for Mapping Proxeomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 19. Identifying poly(this compound)-binding proteins with photoaffinity-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking [mdpi.com]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isotope Dilution Mass Spectrometry for Precise PAR Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) (PAR) is a complex biopolymer synthesized by Poly(this compound) polymerases (PARPs) in response to cellular stresses, particularly DNA damage.[1][2] PARylation, the post-translational modification of proteins with PAR, plays a critical role in various cellular processes, including DNA repair, cell cycle regulation, and cell death pathways.[1][3] Consequently, the accurate quantification of PAR levels is essential for understanding its physiological and pathophysiological roles and for evaluating the efficacy of therapeutic agents targeting PARP enzymes, which are a promising class of cancer therapeutics.[4] Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for PAR quantification, offering unparalleled specificity and sensitivity.[4][5][6] This method overcomes the limitations of antibody-based techniques by providing absolute quantification of PAR through the use of a stable isotope-labeled internal standard.[5][6]
Principle of the Method
Isotope Dilution Mass Spectrometry for PAR quantification involves the addition of a known amount of a stable isotope-labeled PAR internal standard to a biological sample at the beginning of the sample preparation process.[7][8][9] Following cell lysis and nucleic acid removal, the PAR polymers are enzymatically digested into their constituent monomers, typically this compound or a related product like ribosyladenosine (R-Ado).[4][5] The resulting mixture of endogenous (light) and standard (heavy) monomers is then separated by Ultra-Performance Liquid Chromatography (UPLC) and analyzed by tandem mass spectrometry (MS/MS).[4][5] The mass spectrometer is set to detect specific mass transitions for both the light and heavy forms of the monomer. By measuring the ratio of the light to heavy signals, the absolute amount of PAR in the original sample can be precisely calculated, as the internal standard corrects for any sample loss during preparation and for variations in ionization efficiency.[8][10]
PAR Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway. Upon detecting a DNA strand break, PARP-1 is activated and synthesizes PAR polymers, using NAD+ as a substrate.[2][11] This PARylation event, primarily automodification of PARP-1 itself, serves as a scaffold to recruit DNA repair proteins and other signaling molecules to the site of damage, initiating downstream cellular processes such as cell cycle arrest or apoptosis.[1][12] The signal is terminated by the action of Poly(this compound) glycohydrolase (PARG), which degrades the PAR polymer.[2][3]
Caption: PARP-1 activation by DNA damage and subsequent PAR synthesis, leading to the recruitment of repair proteins and downstream signaling.
Quantitative Data Summary
The IDMS method for PAR quantification is characterized by its high sensitivity and broad dynamic range, enabling the measurement of both basal and stress-induced PAR levels in a variety of biological matrices.[4][5]
| Parameter | Value | Biological System | Reference |
| Limit of Quantification (LOQ) | < 50 fmol (for R-Ado) | Various | [5] |
| Basal PAR Level | 0.02 - 0.06 amol/cell | Unstimulated Human PBMCs | [5] |
| Stress-Induced PAR Level | > 50-fold increase | H₂O₂-treated Human PBMCs | [5] |
| Recovery of Internal Standard | 50 - 60% | Not specified | [5] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of PAR in cultured cells using UPLC-MS/MS-based isotope dilution.
Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Stable isotope-labeled PAR internal standard (e.g., ¹³C,¹⁵N-labeled PAR)[4]
-
DNase I
-
RNase A
-
Proteinase K[4]
-
MgCl₂ and CaCl₂ solutions
-
Phosphodiesterase (PDE) and Alkaline Phosphatase (AP)[5]
-
Trichloroacetic acid (TCA)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
UPLC-MS/MS system
Experimental Workflow Diagram
Caption: Step-by-step workflow for PAR quantification by Isotope Dilution Mass Spectrometry.
Procedure:
-
Sample Preparation and Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors on ice.
-
-
Addition of Internal Standard:
-
To each lysate, add a precise amount of the stable isotope-labeled PAR internal standard (e.g., 2.5 pmol of ¹³C,¹⁵N-labeled PAR).[4] This step is critical for accurate quantification.
-
-
Nucleic Acid and Protein Digestion:
-
PAR Extraction:
-
Precipitate remaining macromolecules by adding TCA and centrifuge to pellet the precipitate.
-
The supernatant containing the PAR can be further purified using solid-phase extraction (SPE) or affinity chromatography for enhanced purity.[5]
-
-
Enzymatic Digestion of PAR to Monomers:
-
The extracted PAR is enzymatically digested to a quantifiable monomer, such as ribosyladenosine (R-Ado). This is typically achieved by incubation with enzymes like phosphodiesterase (PDE) and alkaline phosphatase (AP).[5]
-
-
UPLC-MS/MS Analysis:
-
Analyze the digested sample using a UPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]
-
Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the endogenous (light) and isotope-labeled (heavy) monomer. For example, for R-Ado, transitions of m/z 400 → 136 (unlabeled) and m/z 415 → 146 (¹³C/¹⁵N-labeled) can be monitored.[5]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the light and heavy MRM transitions.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the absolute quantity of PAR in the sample by comparing this ratio to a standard curve generated with known amounts of the unlabeled analyte and a fixed amount of the internal standard.[5] The absolute PAR values are often normalized to cell number or protein content.
-
Isotope Dilution Mass Spectrometry provides a robust, sensitive, and highly accurate method for the absolute quantification of Poly(this compound).[4][5] This technique is invaluable for basic research into PARP biology and is a critical tool in the development and pharmacodynamic assessment of PARP inhibitors.[4] The detailed protocol provided herein offers a framework for implementing this powerful analytical method in the laboratory.
References
- 1. DNA Damage Signaling through Poly(this compound) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Poly(this compound) signaling in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Signaling Mechanism of Poly(this compound) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The role of poly(this compound) in the DNA damage signaling network. | Semantic Scholar [semanticscholar.org]
Synthesis of ADP-Ribose Analogs: A Guide for Researchers
Application Notes & Protocols for the Synthesis and Application of ADP-Ribose Analogs in Scientific Research and Drug Discovery
Introduction
Adenosine (B11128) diphosphate-ribose (this compound) and its polymers (poly-ADP-ribose or PAR) are crucial signaling molecules involved in a multitude of cellular processes, including DNA repair, cell signaling, gene regulation, and apoptosis.[1][2] The enzymes that synthesize and hydrolyze this compound, such as poly(this compound) polymerases (PARPs) and ADP-ribosyl cyclases, are key targets for therapeutic intervention in various diseases, including cancer and neurological disorders.[3][4] The synthesis of this compound analogs provides researchers with invaluable tools to probe these signaling pathways, develop potent and selective inhibitors, and create novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of this compound Analog Synthesis and Activity
The following tables summarize key quantitative data from various studies on the synthesis and inhibitory activity of this compound analogs.
Table 1: Inhibitory Activity of this compound Analogs against PARP Enzymes
| Analog/Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Benzamide | Poly(this compound) polymerase | 3.3 | [5] |
| Nicotinamide | Poly(this compound) polymerase | - | [5] |
| 5-methyl-nicotinamide | Poly(this compound) polymerase | - | [5] |
| Olaparib | PARP-1 | 0.005 | [6] |
| Venadaparib | PARP-1 | - | [7] |
| AZ9482 | PARP-1 | - | [7] |
Table 2: Inhibitory Activity of this compound Analogs against SARS-CoV-2 Macrodomain 1 (Mac1)
| Analog | IC50 (µM) | Reference |
| α-O-methyl-ADPr | >200 | [8] |
| β-O-methyl-ADPr | >200 | [8] |
| α-azide-ADPr | 3.2 | [8] |
| β-azide-ADPr | 127 | [9] |
| ADPr-mimic 5 | 1.8 | [8] |
| Oxime-ADPr 9 | >200 | [8] |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound Analogs
The chemical synthesis of this compound analogs is a multi-step process that often involves the formation of a pyrophosphate bridge.[8][9] A common and effective strategy is the P(III)-P(V) phosphoramidite-based coupling method.[8][9]
Materials:
-
Protected adenosine phosphoramidite (B1245037)
-
5'-O-phosphorylated and protected riboside analog
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT))
-
Oxidizing agent (e.g., tert-butyl hydroperoxide (t-BuOOH) or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO))
-
Solid support (for solid-phase synthesis)
-
Deprotection reagents (e.g., trifluoroacetic acid (TFA), ammonia)
-
Purification system (e.g., HPLC)
Protocol:
-
Solid-Phase Synthesis Setup (if applicable): The synthesis can be performed on a solid support, which facilitates purification after each step.[10]
-
Coupling Reaction:
-
The protected adenosine phosphoramidite (P(III) component) is activated with an activator like ETT.
-
The activated phosphoramidite is then coupled to the 5'-O-phosphorylated riboside analog (P(V) component). This reaction forms the pyrophosphate linkage.[11]
-
-
Oxidation: The newly formed phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester using an oxidizing agent.[11] Care must be taken in choosing the oxidant to avoid unwanted side reactions, such as the oxidation of sulfur-containing moieties in certain analogs.[11]
-
Iteration (for oligomers): For the synthesis of linear this compound oligomers, the coupling and oxidation steps are repeated with an advanced phosphoramidite building block.[10]
-
Deprotection and Cleavage: All protecting groups are removed, and if a solid support was used, the analog is cleaved from the support. This is typically achieved using acidic conditions (e.g., TFA).[11]
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain the final this compound analog.[11]
General Protocol for Enzymatic Synthesis of this compound Analogs
Enzymatic synthesis offers a highly specific and often milder alternative to chemical synthesis for certain analogs. ADP-ribosyl cyclases are frequently used for this purpose.[12]
Materials:
-
ADP-ribosyl cyclase (e.g., from Aplysia californica)
-
NAD+ analog substrate (e.g., NGD+, NHD+, NXD+)
-
Reaction buffer
-
Purification system (e.g., HPLC)
Protocol:
-
Enzyme Purification: If not commercially available, the ADP-ribosyl cyclase can be purified from its source.[12]
-
Enzymatic Reaction:
-
The NAD+ analog substrate is incubated with the ADP-ribosyl cyclase in a suitable reaction buffer.
-
The enzyme catalyzes the cyclization of the NAD+ analog to produce the corresponding cyclic this compound analog.[12]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC.
-
Purification: The desired cyclic this compound analog is purified from the reaction mixture using HPLC.
Protocol for Purification and Characterization of ADP-Ribosylated Proteins
Materials:
-
Cell lysate containing ADP-ribosylated proteins
-
Lysis buffer containing a PARG inhibitor (e.g., ADP-HPD) to prevent degradation of PAR chains.[13]
-
Dihydroxyboryl polyacrylamide beads or similar affinity matrix for enriching cis-diol containing molecules.[13][14]
-
Wash buffers (with varying salt concentrations)
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Cells are lysed in a buffer containing protease inhibitors and a PARG inhibitor to preserve the this compound modifications.[13]
-
Affinity Purification:
-
Elution: The ADP-ribosylated proteins are eluted from the beads.
-
Characterization: The purified proteins can be characterized by:
-
SDS-PAGE and Western Blotting: To identify specific ADP-ribosylated proteins using antibodies against the protein of interest or against this compound itself.
-
Mass Spectrometry: To identify the specific sites of ADP-ribosylation on the proteins.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TRPM2 activation by cyclic this compound at body temperature is involved in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(this compound) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-induced activation of human TRPM2 requires the terminal ribose of ADPR and involves Arg1433 and Tyr1349 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical synthesis of linear this compound oligomers up to pentamer and their binding to the oncogenic helicase ALC1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Mono‐ADP‐Ribosylation of Peptides: An Overview of Synthetic and Chemoenzymatic Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for purification of proteins associated with cellular poly(this compound) and PARP-specific poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of ADP-ribosylated nuclear proteins by covalent chromatography on dihydroxyboryl polyacrylamide beads and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting weak signal in ADP-ribosylation western blots
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with ADP-ribosylation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve clear, reliable results in your Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or no signal for my protein of interest?
A weak or absent signal in an ADP-ribosylation Western blot can stem from several factors throughout the experimental workflow. Key areas to investigate include the abundance of the target protein, the integrity of the ADP-ribose modification, the efficiency of the protein transfer, and the specifics of your antibody and detection reagents. It is crucial to systematically evaluate each step to pinpoint the issue.[1][2][3][4]
Q2: Could my sample preparation method be affecting the signal?
Yes, sample preparation is critical and can significantly impact the detection of ADP-ribosylation. The modification itself can be heat-labile, meaning it can be lost if samples are heated excessively.[5][6][7] It is also essential to work quickly and keep samples on ice to prevent degradation by cellular enzymes. The addition of protease and phosphatase inhibitors to your lysis buffer is highly recommended to preserve the protein and its post-translational modifications.[2][8] For nuclear proteins, using a specific nuclear extraction kit can enrich your sample and improve signal.[8]
Q3: How do I know if my primary antibody is working correctly?
Antibody performance is a common reason for weak signals. To validate your primary antibody, you can perform a dot blot with a known ADP-ribosylated protein as a positive control.[4][9] It's also important to use the antibody at the manufacturer's recommended dilution and to ensure it has been stored correctly.[1] Some antibodies have been specifically generated and validated for detecting mono- or poly-ADP-ribosylation and may offer better specificity and sensitivity.[10][11]
Q4: What is the difference between mono-ADP-ribosylation (MARylation) and poly-ADP-ribosylation (PARylation), and how does this affect my Western blot?
MARylation is the addition of a single this compound unit, while PARylation involves the addition of a chain of this compound units.[11][12] The type of modification can influence antibody recognition. Some antibodies are specific for MAR, some for PAR, and others are pan-specific, recognizing both.[11][12] To differentiate between the two, you can treat your sample with poly(this compound) glycohydrolase (PARG), an enzyme that degrades PAR chains down to MAR.[12] A reduced signal after PARG treatment indicates the presence of PARylation.
Troubleshooting Guide: Weak Signal in ADP-Ribosylation Western Blots
This guide provides a systematic approach to troubleshooting faint or absent bands in your ADP-ribosylation Western blots.
Problem Area 1: Sample Preparation and Protein Abundance
| Potential Cause | Recommended Solution |
| Low abundance of target protein | Increase the amount of protein loaded per well.[2][4] Consider enriching your target protein through immunoprecipitation or cellular fractionation.[2][4] |
| Degradation of this compound modification | Avoid heating samples at high temperatures (e.g., 95°C) before loading; instead, incubate at a lower temperature like 60°C.[7] Always include protease and phosphatase inhibitors in your lysis buffer.[2][8] |
| Inefficient cell lysis | Use a lysis buffer appropriate for the subcellular localization of your target protein. For example, use a nuclear extraction kit for nuclear proteins.[8] Ensure complete lysis by sonication or other mechanical disruption methods.[13] |
| Induction of ADP-ribosylation | If studying inducible ADP-ribosylation, ensure that the treatment (e.g., H2O2 for DNA damage-induced PARylation) is effective.[12] Include appropriate positive and negative controls. |
Problem Area 2: Electrophoresis and Protein Transfer
| Potential Cause | Recommended Solution |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[2][14] Optimize transfer conditions (time, voltage/current) based on the molecular weight of your protein. High molecular weight proteins may require longer transfer times.[15] For low molecular weight proteins, consider using a membrane with a smaller pore size.[4] |
| Air bubbles between gel and membrane | Ensure no air bubbles are trapped between the gel and the membrane during the assembly of the transfer stack, as this will block transfer.[2][16] |
Problem Area 3: Antibody Incubation and Detection
| Potential Cause | Recommended Solution |
| Suboptimal primary antibody concentration | Increase the concentration of the primary antibody.[1][3][14] Perform a titration experiment to determine the optimal dilution. |
| Inactive primary or secondary antibody | Confirm the activity of your antibodies using a dot blot with a positive control.[4] Ensure antibodies have been stored correctly and are not expired.[1] |
| Insufficient incubation time | Extend the primary antibody incubation time, for example, overnight at 4°C.[1] |
| Inappropriate blocking buffer | Some blocking buffers, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent such as bovine serum albumin (BSA) or a commercial blocking buffer.[17] |
| Weak chemiluminescent signal | Increase the exposure time.[1] Use a more sensitive chemiluminescent substrate.[1] Ensure the substrate has not expired and is prepared correctly. |
Experimental Protocols
Protocol 1: Sample Preparation for ADP-Ribosylation Western Blot
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To inhibit PARP activity during lysis, consider adding a PARP inhibitor like olaparib.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Homogenization:
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.[13]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Crucially, avoid boiling the samples. Instead, heat them at a lower temperature, such as 60°C, for 10 minutes to prevent the degradation of the heat-labile this compound modification.[7]
-
Protocol 2: Western Blotting for ADP-Ribosylated Proteins
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel. The percentage of the gel should be appropriate for the molecular weight of the target protein.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound at the recommended dilution in the blocking buffer. Incubation can be done for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.[11]
-
Visualizing Experimental Workflows and Pathways
Caption: Simplified ADP-ribosylation signaling pathway.
Caption: Troubleshooting workflow for weak Western blot signals.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used | Semantic Scholar [semanticscholar.org]
- 7. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. biorxiv.org [biorxiv.org]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. wildtypeone.substack.com [wildtypeone.substack.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mass Spectrometry for ADP-Ribose Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry-based detection of ADP-ribosylation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in detecting ADP-ribosylation by mass spectrometry?
A1: The primary challenges in detecting ADP-ribosylation by mass spectrometry include:
-
Lability of the modification: The bond between ADP-ribose and the modified amino acid is often fragile and can be lost during sample preparation and mass spectrometry fragmentation.[1][2][3]
-
Low abundance: ADP-ribosylation is a low-stoichiometry post-translational modification, making it difficult to detect without enrichment strategies.[1]
-
Heterogeneity: ADP-ribosylation can exist as mono(this compound) (MAR) or poly(this compound) (PAR), which consists of a variable number of this compound units. This heterogeneity complicates data analysis as there is no single mass signature for PARylated peptides.[1][4][5]
-
Diverse acceptor residues: ADP-ribosylation can occur on a wide range of amino acids, including glutamate, aspartate, lysine, arginine, serine, and cysteine, which can present different chemical stabilities.[3][6][7]
Q2: Which enrichment strategy is best for my experiment?
A2: The choice of enrichment strategy depends on your specific research question. Two prominent methods are:
-
Af1521 Macrodomain-based Enrichment: This method uses a recombinant protein macrodomain that specifically binds to this compound, allowing for the capture of intact ADP-ribosylated peptides from complex biological samples.[1][8] This is a powerful tool for identifying endogenous modification sites.
-
Phosphodiesterase-based Method: This approach involves the enzymatic digestion of the this compound moiety down to a single, stable phosphoribose tag.[1][9] This simplifies the modification for easier detection and can be coupled with phosphopeptide enrichment workflows.
Q3: What are the key considerations for sample preparation?
A3: Careful sample preparation is critical for successful this compound detection. Key considerations include:
-
Inhibition of hydrolases: ADP-ribosylation is a dynamic modification, and cellular enzymes can rapidly remove it. It is important to use appropriate inhibitors during cell lysis to preserve the modification.[7][10]
-
Optimized lysis conditions: The modification can be heat-labile. Avoid high temperatures during sample preparation.[7][11]
-
Enrichment of modified peptides: Due to the low abundance of ADP-ribosylated peptides, enrichment is almost always necessary.[1][4]
-
Desalting: Proper desalting of peptides before LC-MS/MS analysis is crucial for good data quality.[1]
Troubleshooting Guides
Problem 1: I am not detecting any ADP-ribosylated peptides.
| Possible Cause | Troubleshooting Suggestion |
| Degradation of this compound during sample preparation. | Ensure the use of appropriate hydrolase inhibitors in your lysis buffer.[7][10] Also, keep samples on ice and avoid excessive heating.[7][11] |
| Inefficient enrichment. | Optimize your enrichment protocol. For Af1521 macrodomain enrichment, ensure sufficient incubation time and appropriate washing steps to remove non-specific binders.[1] For the phosphodiesterase method, verify the activity of the enzyme. |
| Incorrect mass spectrometry parameters. | Ensure your MS method is optimized for ADP-ribosylated peptides. This includes using appropriate fragmentation techniques (ETD or EThcD are recommended) and including the correct mass shifts in your database search.[1][6][12] |
| Low abundance of the modification in your sample. | Consider stimulating the cells to increase the levels of ADP-ribosylation, for example, by inducing DNA damage to activate PARPs.[8] |
Problem 2: I can identify ADP-ribosylated peptides, but I cannot confidently localize the modification site.
| Possible Cause | Troubleshooting Suggestion |
| Use of Higher-Energy Collisional Dissociation (HCD). | HCD is an ergodic fragmentation technique that can lead to the loss of the labile this compound modification, making site localization challenging.[1][6] |
| Insufficient fragmentation. | Use a non-ergodic fragmentation technique like Electron-Transfer Dissociation (ETD) or Electron-Transfer Higher-Energy Collisional Dissociation (EThcD).[1][6][8] These methods cleave the peptide backbone while preserving labile post-translational modifications, allowing for more confident site localization. |
| Complex fragmentation spectra. | A product-dependent approach can be efficient. This involves an initial HCD scan to identify potential ADP-ribosylated peptides based on marker ions, which then triggers a subsequent ETD or EThcD scan on the same precursor for site localization.[2][13] |
Data and Protocols
Table 1: Recommended Mass Spectrometry Search Parameters for this compound Detection
| Parameter | Value | Notes |
| Precursor Mass Tolerance | 10 ppm | For high-resolution instruments like Orbitraps. |
| Fragment Mass Tolerance | 0.05 Da (HCD/EThcD) / 0.5 Da (ETD) | Adjust based on your instrument's capabilities.[10][13] |
| Enzyme | Trypsin | Up to 5 missed cleavages can be allowed to account for modification-induced missed cleavages.[10][13] |
| Fixed Modifications | Carbamidomethyl (C) | |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), this compound (541.0611 Da) or Phosphoribose (212.0096 Da) | Include the mass of the intact this compound or the remnant depending on your sample preparation method.[1] The modification should be specified for potential acceptor amino acids (e.g., D, E, H, K, R, S, Y).[10] |
| Site Localization Algorithm | ptmRS, ModScore, etc. | Use algorithms designed for post-translational modification site localization to assign a probability score to each potential modification site.[1] |
Experimental Protocol: Af1521 Macrodomain-based Enrichment of ADP-Ribosylated Peptides
This protocol is a generalized summary based on established methods.[1][14]
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing urea (B33335) and appropriate protease and hydrolase inhibitors.
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Dilute the lysate to reduce the urea concentration and digest with trypsin overnight.
-
Stop the digestion with trifluoroacetic acid (TFA) and desalt the peptides using a C18 column.
-
-
Enrichment of ADP-ribosylated Peptides:
-
Incubate the desalted peptide mixture with Af1521 macrodomain-coupled agarose (B213101) beads for 2-4 hours at 4°C.
-
Wash the beads multiple times with a wash buffer to remove non-specifically bound peptides.
-
Perform a final wash with water.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound peptides using an elution buffer (e.g., 0.15% TFA).
-
Desalt the eluted peptides using a C18 StageTip and dry them under vacuum.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for ADP-ribosylated peptide enrichment and analysis.
Caption: Logic for product-dependent MS/MS fragmentation.
Caption: ADP-ribosylation in the DNA damage response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 3. Gas-Phase Fragmentation of ADP-Ribosylated Peptides: Arginine-Specific Side-Chain Losses and Their Implication in Database Searches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of LTQ-Orbitrap Mass Spectrometer Parameters for the Identification of ADP-Ribosylation Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: PARP Inhibitor Cellular Assays
Welcome to the technical support center for PARP inhibitor cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PARP inhibitors?
A1: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that impede the function of PARP enzymes, primarily PARP1 and PARP2.[1] These enzymes are integral to the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, SSBs accumulate and can lead to the formation of more detrimental double-strand breaks (DSBs) during DNA replication.[1][3] In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage results in cell death through a process known as synthetic lethality.[1][4]
Q2: What is "PARP trapping" and how does it differ from catalytic inhibition?
A2: PARP trapping is a critical mechanism of action for many PARP inhibitors.[5] It refers to the stabilization of the PARP-DNA complex, which prevents the enzyme from detaching after binding to a site of DNA damage.[5][6] This trapped complex is itself a cytotoxic lesion that can obstruct DNA replication, leading to collapsed replication forks and cell death.[5][7] The efficiency of PARP trapping varies among different inhibitors and is often a more significant contributor to their anti-cancer effects than simple catalytic inhibition alone.[5][8] While non-trapping inhibitors primarily block the synthesis of poly(this compound) (PAR) chains, trapping inhibitors physically obstruct DNA metabolic processes.[9]
Q3: Why are my IC50 values for a PARP inhibitor inconsistent across different experiments?
A3: Inconsistent IC50 values are a frequent issue in PARP inhibitor assays and can be attributed to several factors:
-
Cell Line-Specific Sensitivity: Different cell lines possess varying genetic backgrounds, particularly regarding the status of DNA repair pathways like homologous recombination.[5] Cells with BRCA1/2 mutations, for instance, are generally more sensitive to PARP inhibitors.[5][10]
-
Assay-Dependent Parameters: The choice of assay (e.g., cytotoxicity, PARP activity, PARP trapping) can significantly impact the outcome.[5]
-
Experimental Conditions: Variations in cell density, passage number, and the duration of inhibitor incubation can all contribute to variability.[5]
-
Inhibitor Properties: Different PARP inhibitors have distinct potencies and PARP trapping efficiencies, which influence their cytotoxic effects.[5]
Q4: Can off-target effects of PARP inhibitors influence my results?
A4: Yes, off-target effects are an important consideration. Some PARP inhibitors have been reported to interact with other cellular targets, such as kinases, which can lead to unforeseen cellular responses and contribute to experimental variability.[5] It is crucial to be aware of the known off-target profile of the specific inhibitor you are using when interpreting your data.
Troubleshooting Guides
Problem 1: No observed effect of the PARP inhibitor, even at high concentrations.
| Possible Cause | Troubleshooting & Optimization |
| Incorrect Inhibitor Concentration | Verify stock solution concentration and all dilution calculations. Prepare a fresh dilution series for each experiment.[1] |
| Degraded Inhibitor | Ensure the inhibitor is stored correctly (typically at -20°C or -80°C, protected from light) and use a fresh aliquot.[1] |
| Resistant Cell Line | Confirm the homologous recombination repair (HRR) status of your cell line (e.g., presence of BRCA1/2 mutations).[1] Some cell lines are inherently resistant or may have acquired resistance mechanisms, such as reversion mutations that restore HR function.[7][11] |
| Insensitive Assay | Switch to a more sensitive assay. For example, a direct measure of PARP activity (PARylation assay) is more sensitive than a cell viability assay for detecting initial target engagement.[1] |
| Incorrect Treatment Timing | Optimize the inhibitor incubation time. Longer incubation periods (e.g., 72 hours or more) may be necessary to observe a phenotypic effect like cell death.[12] |
| Increased Drug Efflux | The cancer cells may have developed resistance by increasing the expression of drug efflux transporter genes, which pump the inhibitor out of the cell.[13] |
Problem 2: High levels of cell death observed even at low inhibitor concentrations.
| Possible Cause | Troubleshooting & Optimization |
| Inhibitor Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to establish the toxic concentration range. Use concentrations below this threshold for your mechanistic studies.[1] |
| Off-Target Effects | At high concentrations, some inhibitors may exhibit off-target effects. Lower the concentration to a range where the inhibitor is selective for PARP.[1] |
| Highly Sensitive Cell Line | Some cell lines are exceptionally sensitive to PARP inhibition. Use a much lower and broader concentration range for your dose-response experiments.[1] |
Problem 3: Difficulty in detecting a reduction in PAR levels.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Cell Lysis | Optimize the lysis buffer and procedure to ensure complete extraction of nuclear proteins.[8] |
| Antibody Issues | Use a validated anti-PAR antibody that is specific and sensitive enough for your detection method (e.g., Western blot, ELISA).[8] |
| Insufficient PARP Activity Stimulation | To see a robust decrease in PARylation, you may need to first stimulate PARP activity by treating cells with a DNA damaging agent before adding the inhibitor.[8] |
| Rapid PAR Turnover | PAR levels are a balance between synthesis by PARPs and degradation by enzymes like PARG. This rapid turnover can make detection challenging in intact cells.[14] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Common PARP Inhibitors
| PARP Inhibitor | Typical IC50 Range (Enzymatic Assay) | Typical IC50 Range (Cell-Based Viability) | PARP Trapping Potency |
| Olaparib | ~1-5 nM (PARP1/2)[6] | Varies by cell line (e.g., low nM in BRCA-deficient lines) | Moderate[6] |
| Talazoparib | ~0.57 nM (PARP1), ~0.2 nM (PARP2)[6] | Varies by cell line (e.g., sub-nM in BRCA-deficient lines) | High[6] |
| Niraparib | Broad specificity[10] | Varies by cell line | High |
| Rucaparib | Broad specificity[10] | Varies by cell line | Moderate-High |
| Veliparib | Broad specificity[10] | Varies by cell line | Low[9] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.
Experimental Protocols & Visualizations
Simplified PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in sensing DNA single-strand breaks and initiating repair, a process targeted by PARP inhibitors.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
General Workflow for a Cell-Based PARP Inhibitor Assay
This workflow outlines the key steps for assessing the effect of a PARP inhibitor on cell viability.
Caption: General workflow for a cell-based PARP inhibitor assay.
Troubleshooting Decision Tree for Inconsistent Results
This decision tree can help diagnose the root cause of variability in your PARP inhibitor experiments.
Caption: Troubleshooting decision tree for inconsistent results.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing cell viability following treatment with a PARP inhibitor using the MTT assay.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor in complete growth medium. A common starting range is a serial dilution from 10 µM down to 0.1 nM.[1]
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.[12]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions.[12]
-
Incubate for the desired treatment duration (e.g., 72 hours).[12]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals, which appear as a purple precipitate.[1][12]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[1][12]
-
Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete solubilization.[1]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Subtract the absorbance of a no-cell control from all other readings.[1]
-
Normalize the data to the vehicle control, which is set to 100% viability.[1]
-
Plot the percent viability against the logarithm of the inhibitor concentration.[1]
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 14. tebubio.com [tebubio.com]
Technical Support Center: Optimizing PAR Immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Poly(ADP-ribose) (PAR) immunofluorescence experiments.
Troubleshooting Guides
High background and weak or no signal are common challenges in PAR immunofluorescence. This section provides a systematic approach to identify and resolve these issues.
Issue: High Background Staining
High background can obscure the specific PAR signal, making data interpretation difficult. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking solution containing 5-10% normal serum from the species of the secondary antibody to block non-specific binding sites.[1] Alternatively, 5% Bovine Serum Albumin (BSA) can be used. Increase blocking time to 1-2 hours at room temperature. |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[2] Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to effectively remove unbound antibodies.[2] For example, perform three washes of five minutes each with PBS containing a mild detergent like 0.1% Tween-20. |
| Secondary Antibody Non-Specific Binding | Run a control experiment where the primary antibody is omitted. If staining is still observed, the secondary antibody may be binding non-specifically.[3] Consider using a pre-adsorbed secondary antibody. |
| Autofluorescence | Examine an unstained sample to assess the level of endogenous fluorescence. For tissues with high autofluorescence, quenching agents like Sudan Black B or sodium borohydride (B1222165) can be used.[2] Using fresh fixative solutions can also reduce autofluorescence.[3] |
| Fixation Artifacts | Over-fixation can sometimes lead to increased background. Optimize fixation time and consider using fresh paraformaldehyde solutions. Some protocols suggest that methanol (B129727) fixation can provide an even distribution of PAR staining.[4] |
Issue: Weak or No Signal
A faint or absent signal can be equally frustrating. The table below details common reasons for weak or no signal and how to address them.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the concentration or incubation time.[5] Overnight incubation at 4°C is often recommended for the primary antibody.[6] |
| Poor Antigen Accessibility | Fixation: The fixation method can mask the PAR epitope. While 4% paraformaldehyde is common, some studies suggest methanol fixation can be effective for PAR detection.[4][6] Permeabilization: Ensure adequate permeabilization to allow antibodies to access intracellular PAR. A common method is using 0.1-0.25% Triton X-100 in PBS.[1][7] Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is crucial. Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) is a widely used method.[1][8] |
| Inactive Antibodies | Improper storage or repeated freeze-thaw cycles can inactivate antibodies. Store antibodies according to the manufacturer's instructions and consider aliquoting them upon arrival.[9] |
| Low PAR Levels | The target protein may not be abundant in your sample. Consider using a positive control, such as cells treated with a DNA-damaging agent like H₂O₂, to induce PARP activity and PAR formation.[4] To maximize the signal, a signal amplification step can be incorporated.[5] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[9] |
| Photobleaching | Protect fluorescently labeled samples from light during incubations and storage.[3] Use an antifade mounting medium to preserve the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for PAR immunofluorescence?
The optimal fixation method can be cell or tissue type dependent. While 4% paraformaldehyde (PFA) is a standard fixative for preserving cell morphology, some studies have found that methanol fixation can yield good results for PAR detection, providing an even nuclear distribution of the signal.[10][4] It is recommended to test different fixation methods to determine the best approach for your specific experimental setup.
Q2: Is antigen retrieval necessary for PAR immunofluorescence?
For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is essential to unmask the PAR epitopes that may have been cross-linked during fixation.[8][11] Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) is a commonly recommended method.[1] For cultured cells fixed with PFA, antigen retrieval is not always necessary but may improve the signal for some antibodies.
Q3: How can I be sure the signal I'm seeing is specific to PAR?
To confirm the specificity of your PAR signal, it is crucial to include proper controls. A key control is to pre-treat cells with a PARP inhibitor, such as PJ34, before inducing DNA damage. This should significantly reduce or eliminate the PAR signal.[4] Additionally, a negative control where the primary antibody is omitted should be included to check for non-specific binding of the secondary antibody.
Q4: What is a good blocking buffer for PAR immunofluorescence?
A common and effective blocking buffer consists of 5% normal serum from the same species as the secondary antibody in PBS with a small amount of detergent (e.g., 0.1% Triton X-100).[1] For example, if you are using a goat anti-rabbit secondary antibody, you would use 5% normal goat serum. Bovine Serum Albumin (BSA) at a concentration of 5% is also a widely used blocking agent.
Q5: How can I quantify the PAR signal from my immunofluorescence images?
PAR signal quantification can be performed using image analysis software such as ImageJ.[12] The fluorescence intensity per cell or nucleus can be measured to obtain quantitative data. It is important to capture images under consistent settings (e.g., exposure time, laser power) for all samples to allow for accurate comparison.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of PAR in Cultured Cells
This protocol provides a general workflow for detecting PAR in adherent cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Normal Goat Serum in PBS with 0.1% Triton X-100 (assuming a goat secondary antibody)
-
Primary Antibody: Anti-PAR antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-species specific to the primary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips to the desired confluency. If inducing PAR formation, treat with a DNA damaging agent (e.g., 100 µM H₂O₂ for 30 minutes).
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Blocking: Block non-specific binding by incubating with the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-PAR primary antibody in the blocking solution according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips for 1-2 hours at room temperature, protected from light.[6]
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of PAR in FFPE Tissues
This protocol outlines the key steps for detecting PAR in formalin-fixed paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-PAR antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-species specific to the primary antibody
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20-60 minutes.[1]
-
Allow slides to cool down to room temperature.
-
-
Washing: Wash slides with PBS.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10-15 minutes.[1]
-
Blocking: Block with 5% normal goat serum for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate with the anti-PAR primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes.
-
Mounting: Mount with an antifade mounting medium.
-
Imaging: Analyze using a fluorescence microscope.
Visualizations
PAR Immunofluorescence Workflow
Caption: A general workflow for PAR immunofluorescence staining.
Troubleshooting Logic for High Background
Caption: A troubleshooting flowchart for high background in PAR IF.
References
- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 2. clyte.tech [clyte.tech]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. biotium.com [biotium.com]
- 7. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. arigobio.com [arigobio.com]
Technical Support Center: Quantifying Low Levels of Cellular ADP-ribose
Welcome to the technical support center for the quantification of low levels of cellular ADP-ribose (ADPr). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in measuring this transient and low-abundance post-translational modification.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of cellular this compound so challenging?
A1: The quantification of cellular this compound is inherently difficult due to a combination of factors:
-
Low Abundance: Basal levels of mono(ADP-ribosyl)ation (MARylation) and poly(ADP-ribosyl)ation (PARylation) are often very low within unstimulated cells.[1]
-
Transient Nature: ADP-ribosylation is a dynamic process. The modification can be rapidly added by ADP-ribosyltransferases (ARTs) and removed by hydrolases like PARG (Poly(this compound) Glycohydrolase) and ARH3.[2][3] This rapid turnover makes capturing the modification challenging.[4]
-
Chemical Lability: The bond connecting this compound to amino acid residues can be unstable and susceptible to cleavage during sample preparation, particularly with heat.[5][6]
-
Structural Complexity: Poly(this compound) chains can be long and branched, creating a heterogeneous mixture of modified proteins that can be difficult to analyze consistently.[2]
-
Interference: The presence of structurally similar molecules, such as NAD+, NADH, and AMPylated proteins, can interfere with certain detection methods.[6]
Q2: What are the typical basal concentrations of this compound in mammalian cells?
A2: Basal levels of poly(this compound) (PAR) are generally low and can vary significantly between cell types and cell cycle stages. For example, in HeLa cells, the NAD+ level is lowest during the S phase, which corresponds to the highest level of PAR, suggesting rapid turnover.[7] Following significant DNA damage, PAR levels can increase dramatically.[1] Precise quantification of basal mono-ADP-ribose is even more challenging and less commonly reported due to technical limitations.
Q3: Which amino acids are targets for ADP-ribosylation?
A3: this compound can be transferred to a chemically diverse set of amino acid residues, including serine, arginine, glutamate, aspartate, lysine, cysteine, and tyrosine.[4][8] The specific enzymes (ARTs) often show a preference for certain residues. For instance, PARP1/HPF1 modifies serine, while pertussis toxin modifies cysteine.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of cellular this compound.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal detected. | 1. Degradation during sample prep: The this compound modification is labile and can be lost due to heat or enzymatic activity from hydrolases.[4][5] 2. Inefficient extraction: The protocol may not be optimized to capture and preserve the low-abundance modification. 3. Low abundance in samples: Basal levels may be below the detection limit of the assay.[1] 4. Poor antibody/reagent affinity: The detection reagent may not recognize the specific type of this compound linkage (e.g., serine vs. arginine).[5][9] | 1. Optimize Lysis Conditions: Prepare fresh lysates and avoid heating samples above 60°C.[9] Include inhibitors of PARP and PARG (e.g., Olaparib) in the lysis buffer to prevent enzymatic activity during preparation.[1][6] 2. Enrich for ADPr: Use enrichment strategies, such as those employing the Af1521 macrodomain, to concentrate ADP-ribosylated peptides before analysis.[10] 3. Induce ADPr: Treat cells with a DNA damaging agent like H₂O₂ or MNNG to increase PARP activity and signal.[1][11] 4. Validate Reagents: Test detection reagents against a panel of known, specifically modified substrates to confirm their specificity and suitability for your experiment.[9] |
| High background or non-specific signal. | 1. Cross-reactivity of detection reagents: Some reagents may cross-react with related molecules like NADH or AMPylated proteins.[6] 2. Contamination: Contaminants in buffers or reagents can interfere with sensitive assays like mass spectrometry or fluorescence-based methods.[8] 3. Inefficient washing steps: Inadequate washing during enrichment or immunoassays can leave behind non-specifically bound proteins.[10] | 1. Confirm Specificity: Perform control experiments, such as treating lysates with hydrolases (e.g., PARG, ARH3) to confirm that the signal is specifically from ADP-ribosylation.[9] 2. Use High-Purity Reagents: Ensure all buffers and solutions are prepared with high-purity water and reagents, especially for mass spectrometry. 3. Optimize Washing: Increase the number or stringency of wash steps in your protocol. For Af1521 macrodomain enrichment, washing three times with a buffer containing a mild detergent is recommended.[10] |
| High variability between replicates. | 1. Inconsistent sample handling: Minor variations in timing, temperature, or pipetting during the rapid and sensitive steps of the protocol can lead to significant differences. 2. Cell cycle synchronization issues: If studying cell cycle-dependent changes, incomplete synchronization will lead to heterogeneous populations and variable results.[7] 3. Instability of the modification: The inherent lability of the this compound linkage can lead to differential degradation across samples if not handled identically.[5] | 1. Standardize Protocol: Ensure every step of the sample preparation and analysis is performed as consistently as possible. Automate steps where feasible. 2. Verify Synchronization: Use flow cytometry or other methods to confirm the efficiency of cell cycle synchronization before sample collection. 3. Immediate Processing: Process samples immediately after harvesting and lysis. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[6] |
| Difficulty localizing the modification site by mass spectrometry. | 1. Labile modification: The this compound moiety can be lost during the fragmentation process in the mass spectrometer (e.g., using HCD).[10] 2. Complex fragmentation pattern: this compound itself produces a complex series of fragment ions, which can make interpreting the spectra and pinpointing the exact amino acid attachment site difficult.[5] | 1. Use Multiple Fragmentation Techniques: Combine different fragmentation methods like Higher-Energy Collisional Dissociation (HCD) and Electron-Transfer Dissociation (ETD). ETD is often better at preserving labile modifications.[4] 2. Enzymatic Conversion: Use snake venom phosphodiesterase to convert the this compound into a more stable and easily identifiable phosphoribose tag before MS analysis.[10] 3. Optimize Data Analysis: Utilize specialized software and search algorithms that are designed to identify the characteristic neutral losses and fragment ions of this compound. |
Quantitative Data Summary
Table 1: Comparison of Common this compound Quantification Methods
| Method | Principle | Sensitivity | Throughput | Key Advantage(s) | Key Limitation(s) |
| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies modified peptides based on mass-to-charge ratio. | High | Low to Medium | Provides site-specific information; high specificity. | Technically demanding; labile PTM can be lost during analysis.[4][10] |
| ELISA / Immuno-dot-blot | Antibody-based detection of PAR chains. | High (pg range)[7] | High | Quantitative; suitable for high-throughput screening.[12] | Does not provide site-specific information; antibody specificity can be an issue.[13] |
| Fluorescent Probes / Sensors | Genetically encoded or chemical probes that fluoresce upon binding to PAR. | Very High | High | Enables live-cell imaging and real-time analysis.[14][15] | Can have a modest dynamic range; may not detect all forms of ADPr.[16] |
| Enzymatic Assays | Measures the consumption of NAD+ or the production of a downstream product. | Medium to High | High | Simple and inexpensive; good for inhibitor screening.[17] | Indirect measurement; cannot distinguish between different PARP family members. |
| Radioactive Labeling (³²P-NAD+) | Measures the incorporation of radioactive NAD+ into proteins. | Very High | Low | Historically a gold standard for sensitivity. | Requires handling of radioactive materials; inefficient washing steps.[18][19] |
Table 2: Basal vs. Stimulated PAR Levels in HeLa Cells
| Condition | PAR Level (pg / 10⁶ cells) | NAD+ Level (nmol / 10⁶ cells) | Reference |
| G1 Phase | ~20 | ~5.5 | [7] |
| Mid-S Phase | ~60 | ~3.6 | [7] |
| G2/M Phase | ~25 | ~6.5 | [7] |
Note: These values are approximate and can vary based on specific experimental conditions and cell line passage number.
Experimental Protocols
Protocol 1: Enrichment of ADP-ribosylated Peptides using Af1521 Macrodomain for Mass Spectrometry
This protocol is adapted from methods described for enriching ADP-ribosylated peptides from complex biological samples.[10]
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce the protein lysate with 5 mM DTT for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide (B48618) (IAA) for 30 minutes in the dark at room temperature.
-
Dilute the lysate 8-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 1 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 0.5%.
-
Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.
-
-
Enrichment of ADP-ribosylated Peptides:
-
Resuspend the dried peptides in a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20).
-
Incubate the peptide solution with Af1521 macrodomain-coupled agarose (B213101) beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with the wash buffer to remove non-specifically bound peptides.
-
Wash the beads once with water.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound peptides with an elution buffer (e.g., 0.15% TFA).
-
Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
ADP-ribosylation Signaling and Reversal Pathway
Caption: The "Writer/Eraser/Reader" dynamics of ADP-ribosylation signaling.
Troubleshooting Workflow for Low ADPr Signal
Caption: A decision tree for troubleshooting experiments with low ADPr signal.
References
- 1. mdpi.com [mdpi.com]
- 2. The Rise and Fall of Poly (this compound). An Enzymatic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the three steps of poly(ADP-ribosylation) reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological levels of poly(this compound) during the cell cycle regulate HeLa cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and characterization of new tools for detecting poly(this compound) in vitro and in vivo | eLife [elifesciences.org]
- 15. Live Cell Detection of Poly(this compound) for Use in Genetic and Genotoxic Compound Screens [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An enzymatic assay for poly(this compound) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective monitoring of the protein-free this compound released by ADP-ribosylation reversal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow-cytometric assessment of cellular poly(ADP-ribosyl)ation capacity in peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding in ADP-ribose affinity pulldowns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADP-ribose affinity pulldown experiments, with a primary focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in this compound affinity pulldowns?
A1: Non-specific binding in this compound affinity pulldowns can arise from several sources:
-
Hydrophobic Interactions: Proteins may non-specifically adhere to the affinity resin (e.g., agarose (B213101) or magnetic beads) or the bait protein through hydrophobic patches.
-
Ionic Interactions: Electrostatic attractions between charged proteins and the affinity matrix or other proteins can lead to non-specific binding.
-
Binding to the Affinity Matrix: Proteins can bind directly to the bead matrix itself, irrespective of the immobilized bait.
-
Antibody-Related Issues (for antibody-based methods): If using an antibody to capture ADP-ribosylated proteins, the antibody itself may exhibit cross-reactivity or bind non-specifically to other proteins.
Q2: What are the essential negative controls for an this compound affinity pulldown experiment?
A2: To ensure the specificity of your results, the following negative controls are crucial:
-
Beads-only control: Incubating the cell lysate with the affinity resin that lacks the bait protein (e.g., unconjugated beads) helps identify proteins that non-specifically bind to the matrix.
-
Isotype control (for antibody-based methods): Using a non-specific IgG from the same host species and of the same isotype as your primary antibody will reveal background binding from the antibody itself.
-
Competition assay: Performing the pulldown in the presence of an excess of free this compound can demonstrate the specificity of the interaction. A significant reduction in the pulldown of your protein of interest indicates a specific interaction with this compound.
Q3: How can I elute my ADP-ribosylated protein of interest from the affinity matrix?
A3: Elution strategies should be chosen to efficiently recover your protein while preserving its integrity for downstream applications. Common methods include:
-
Competitive Elution: Using a high concentration of free this compound or a related analog to displace the bound protein. This is a gentle method that often preserves protein structure and function.
-
pH Elution: Altering the pH to disrupt the binding interaction. A common approach is to use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0), followed by immediate neutralization of the eluate.
-
Denaturing Elution: Using a denaturing agent like SDS-PAGE loading buffer to elute the proteins. This method is suitable when the downstream application is SDS-PAGE and western blotting, but it will denature the protein.
Troubleshooting Guides
High background or the presence of non-specific bands is a common issue in affinity pulldown experiments. This guide provides a systematic approach to troubleshoot and reduce non-specific binding.
Problem 1: High Background in the Eluate
High background, characterized by a large number of non-specific protein bands in your final eluate, can obscure the identification of true interactors.
Initial Troubleshooting Steps:
-
Analyze Negative Controls: First, examine your negative controls (beads-only and/or isotype control). If these controls also show high background, the issue likely lies with non-specific binding to the beads or antibody.
-
Optimize Washing Steps: Insufficient or overly gentle washing is a primary cause of high background.
-
Increase Wash Stringency:
-
Salt Concentration: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffers. Higher ionic strength can disrupt non-specific electrostatic interactions.
-
Detergent Concentration: Include or increase the concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your wash buffers to reduce hydrophobic interactions.
-
-
Increase Number and Duration of Washes: Increase the number of wash steps (e.g., from 3 to 5) and the incubation time for each wash to allow for more effective removal of non-specific binders.
-
Pre-clearing the Lysate: Before adding your affinity resin, incubate the cell lysate with unconjugated beads for 30-60 minutes. This step will capture proteins that non-specifically bind to the bead matrix, which can then be removed by centrifugation.
-
Use of Blocking Agents: Block non-specific binding sites on the affinity resin by pre-incubating it with a blocking agent like Bovine Serum Albumin (BSA).
Problem 2: Specific Contaminants Consistently Appear
You may observe the consistent pulldown of specific, highly abundant proteins that are known to be common contaminants in affinity purification experiments.
-
Optimize Lysis Conditions: The choice of lysis buffer can impact the release of proteins that are prone to non-specific interactions. Consider using a different lysis buffer or adjusting the detergent concentration.
-
Modify Buffer Composition: The addition of specific agents to your lysis and wash buffers can help to mitigate the binding of known contaminants. For example, the inclusion of RNase and DNase can reduce non-specific binding mediated by nucleic acids.
Data Presentation: Buffer Optimization for Reducing Non-Specific Binding
The following tables provide recommended concentration ranges for key components in lysis and wash buffers to help optimize your this compound affinity pulldown experiments.
Table 1: Lysis Buffer Components
| Component | Function | Typical Concentration Range | Notes |
| Buffering Agent | Maintain stable pH | 20-50 mM (e.g., Tris-HCl, HEPES) | Choose a buffer with a pKa near the desired pH. |
| Salt (NaCl/KCl) | Reduce ionic interactions | 150-500 mM | Higher concentrations increase stringency. |
| Non-ionic Detergent | Solubilize proteins, reduce hydrophobic interactions | 0.1-1% (e.g., Triton X-100, NP-40) | The optimal detergent and concentration should be empirically determined. |
| Protease Inhibitors | Prevent protein degradation | Varies by manufacturer | Always add fresh to the lysis buffer before use. |
| Phosphatase Inhibitors | Preserve phosphorylation state | Varies by manufacturer | Important if studying phosphorylation-dependent interactions. |
Table 2: Wash Buffer Components
| Component | Function | Typical Concentration Range | Notes |
| Buffering Agent | Maintain stable pH | 20-50 mM (e.g., Tris-HCl, HEPES) | Should be the same as the lysis buffer. |
| Salt (NaCl/KCl) | Increase wash stringency | 150-500 mM (or higher) | Can be increased in a stepwise manner to find the optimal concentration. |
| Non-ionic Detergent | Reduce non-specific hydrophobic binding | 0.05-0.5% (e.g., Tween-20, Triton X-100) | Lower concentrations are often sufficient in wash buffers. |
| Blocking Agent (optional) | Compete for non-specific binding sites | 0.1-1% BSA | Can be included in early wash steps. |
Experimental Protocols
Protocol 1: Standard this compound Affinity Pulldown using GST-tagged Af1521 Macrodomain
This protocol describes the enrichment of ADP-ribosylated proteins using the Af1521 macrodomain, a well-characterized this compound binding module.
Materials:
-
Glutathione-agarose beads
-
Purified GST-tagged Af1521 protein
-
Cell lysate
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% NP-40)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)
-
1x SDS-PAGE Sample Buffer
Procedure:
-
Bead Preparation:
-
Wash glutathione-agarose beads three times with ice-cold Lysis Buffer.
-
Incubate the beads with an excess of purified GST-Af1521 protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer to remove unbound GST-Af1521.
-
-
Binding:
-
Add the prepared cell lysate to the GST-Af1521-coupled beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Remove the supernatant (unbound fraction).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Alternatively, for SDS-PAGE analysis, add 1x SDS-PAGE Sample Buffer directly to the beads and boil for 5-10 minutes.
-
Protocol 2: this compound-Specific Chromatin-Affinity Purification (ADPr-ChAP)
This protocol allows for the identification of ADP-ribosylated chromatin regions.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
Dilution Buffer (1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.0)
-
Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA
Artifacts in formaldehyde fixation for PAR immunofluorescence
This guide provides troubleshooting and frequently asked questions for researchers encountering artifacts and other issues with Poly(ADP-ribose) (PAR) immunofluorescence (IF) following formaldehyde (B43269) fixation.
Frequently Asked Questions (FAQs)
Q1: Why is my PAR signal weak or absent after formaldehyde fixation?
Formaldehyde fixation creates protein cross-links that can mask the PAR polymer epitope, preventing antibody binding.[1][2] This is a common artifact of aldehyde-based fixatives.[3] Over-fixation, either through excessive time or high concentration of formaldehyde, can worsen this effect.[4][5] To resolve this, antigen retrieval is a necessary step to unmask the epitope.[2][6]
Q2: I'm observing high background or non-specific staining. What are the likely causes related to fixation?
High background can arise from several factors. Old or improperly prepared formaldehyde solutions can autofluoresce.[7] Inadequate washing after fixation can leave residual aldehydes that may cause non-specific antibody binding.[8] Furthermore, while formaldehyde is effective at preserving structure, excessive cross-linking can sometimes lead to false-positive or non-specific background staining, which may require optimization of fixation time and antigen retrieval methods.[2][4] Insufficient blocking is another common cause.[4][9]
Q3: Can the formaldehyde fixation process itself induce PAR signal?
Formaldehyde is a DNA-damaging agent that can induce DNA-protein crosslinks and strand breaks.[10][11][12] This damage can trigger a cellular DNA damage response, which involves the synthesis of PAR by PARP enzymes.[13] Therefore, the fixation process itself could potentially induce endogenous PAR synthesis, leading to a signal that is not representative of the cell's state prior to fixation. Minimizing fixation time is crucial to mitigate this artifact.
Troubleshooting Guides
Issue 1: Weak or No PAR Signal
A weak or absent signal is often due to epitope masking by formaldehyde cross-links.
Troubleshooting Steps:
-
Verify Fixation Protocol: Ensure fixation time and concentration are appropriate. Over-fixation is a primary cause of signal loss.[5][14]
-
Implement Antigen Retrieval: This is a critical step to reverse formaldehyde cross-linking.[1][2] Heat-Induced Epitope Retrieval (HIER) is generally more effective than proteolytic methods for restoring immunoreactivity.[1]
-
Optimize Antibody Concentration: The primary antibody may be too dilute. Perform a titration to find the optimal concentration.[7][9]
-
Check Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody's host species and that it has not lost activity due to improper storage.[8][9]
| Parameter | Recommendation | Rationale & Notes |
| Fixative | 2-4% Paraformaldehyde (PFA) in PBS | Prepare fresh from powder or use high-quality commercial solutions to avoid autofluorescence from old reagents.[7] |
| Fixation Time | 10-20 minutes at Room Temperature | Longer fixation can increase epitope masking and may induce a PAR signal artifact.[1][5][15] |
| Antigen Retrieval | Heat-Induced (HIER) | More effective than enzymatic digestion for unmasking epitopes hidden by cross-linking.[1] |
| HIER Buffer | 10 mM Citrate Buffer (pH 6.0) or 1 mM EDTA (pH 8.0) | The optimal buffer can be antibody-dependent. Citrate is a common starting point.[16] |
| HIER Temperature | 95-100°C (sub-boiling) | Provides the energy needed to reverse cross-links. Avoid vigorous boiling which can damage tissue morphology.[17] |
| HIER Duration | 15-20 minutes | Followed by a cooling period of at least 20-30 minutes at room temperature.[16][17] |
Issue 2: High Background Staining
High background obscures the specific signal, making interpretation difficult.
Troubleshooting Steps:
-
Improve Washing Steps: Ensure thorough washing (e.g., 3 x 5 minutes in PBS) after fixation to remove all residual formaldehyde.[1][8]
-
Optimize Blocking: Increase the blocking time (e.g., to 60 minutes) or change the blocking agent.[8] Using 5% normal serum from the same species as the secondary antibody is often effective.[7][18]
-
Titrate Antibodies: Both primary and secondary antibody concentrations may be too high. Dilute them further.[4][9]
-
Run Controls: Include a secondary antibody-only control to check for non-specific binding of the secondary antibody.[9] Also, an unstained control is useful to assess autofluorescence in the sample itself.[7]
| Potential Cause | Recommended Solution |
| Autofluorescence | Use fresh, EM-grade formaldehyde.[7] View an unstained sample to confirm autofluorescence. |
| Residual Fixative | Increase the number and duration of wash steps after fixation.[8] |
| Insufficient Blocking | Increase blocking incubation time to at least 1 hour. Use 5% normal serum from the secondary host species.[8][18] |
| Antibody Concentration Too High | Perform a dilution series for both primary and secondary antibodies to find the best signal-to-noise ratio.[9] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody. If staining occurs, choose a different, pre-adsorbed secondary antibody.[4] |
Experimental Protocols & Visualizations
Protocol: Standard Formaldehyde Fixation and Antigen Retrieval
-
Fixation:
-
Antigen Retrieval (HIER):
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the jar in a microwave or water bath to a sub-boiling temperature (95-98°C) and maintain for 15 minutes.[16][17] Do not allow the solution to boil vigorously.
-
Remove the container from the heat source and allow it to cool on the benchtop for at least 30 minutes before proceeding.[16]
-
Rinse slides gently in distilled water, then in PBS.
-
-
Permeabilization & Staining:
-
Proceed with standard permeabilization (e.g., 0.25% Triton X-100 in PBS for 10 minutes), blocking, and antibody incubation steps.[18]
-
Visualized Workflows and Concepts
Fig 1. Standard workflow for PAR immunofluorescence experiments.
Fig 2. Masking of PAR epitopes by formaldehyde cross-linking.
Fig 3. Decision tree for troubleshooting common PAR IF issues.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen retrieval on formaldehyde-fixed paraffin sections: its potential drawbacks and optimization for double immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. What are the DNA lesions underlying formaldehyde toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exogenous and endogenous formaldehyde-induced DNA damage in the aging brain: mechanisms and implications for brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Role of PARP-1 in formaldehyde-induced DNA damage repair and apoptosis in human bronchial epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Dealing with the lability of ADP-ribose modifications in proteomics
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for dealing with the labile nature of ADP-ribose (ADPr) modifications in proteomics experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges of studying protein ADP-ribosylation.
Q1: What makes ADP-ribosylation so difficult to study in proteomics?
A: Studying ADP-ribosylation is challenging due to a combination of factors:
-
Chemical Lability: The bonds linking this compound to amino acid residues are often unstable and can be easily broken during standard sample preparation procedures.[1][2][3] Ester linkages on aspartate and glutamate (B1630785) are particularly labile, while other linkages also exhibit sensitivity to heat and high pH.[4][5][6]
-
Low Abundance: Like many post-translational modifications (PTMs), ADP-ribosylation is a low-abundance modification, making it difficult to detect without highly specific enrichment strategies.[1][7]
-
Structural Heterogeneity: Poly(this compound) (PAR) chains are heterogeneous in both length and branching, which complicates analysis by mass spectrometry as there is no single mass signature for the modification.[3][7][8]
-
Rapid Turnover: The modification is highly dynamic and rapidly reversed in vivo by enzymes like poly(this compound) glycohydrolase (PARG) and other ADP-ribosylhydrolases, requiring rapid inactivation of these enzymes during cell lysis.[2][9][10]
Q2: Which amino acids can be ADP-ribosylated, and how does this affect stability?
A: ADP-ribosylation can occur on a wide range of amino acid side chains, including glutamate, aspartate, serine, arginine, lysine (B10760008), cysteine, and tyrosine.[11][12] The chemical nature of the linkage between this compound and the amino acid dictates its stability:
-
O-glycosidic bonds to serine were once thought to be labile but are now understood to be relatively stable under the acidic conditions often used in proteomics.[6]
-
Ester linkages to aspartate and glutamate are notoriously labile and require specific preservation methods to detect.[6]
-
N-glycosidic bonds to arginine and lysine have differing stabilities. The bond to arginine is known to be sensitive to hydroxylamine.[13][14]
-
The linkage to cysteine has its own distinct stability profile, being labile to mercuric ion but stable in hydroxylamine.[13][15]
Q3: What is the difference between mono-ADP-ribosylation (MARylation) and poly-ADP-ribosylation (PARylation)?
A: The distinction lies in the number of this compound units attached. MARylation is the addition of a single this compound unit, while PARylation is the attachment of a polymeric chain of this compound units.[1][16] Different enzymes are responsible for these modifications; for example, PARP1 and PARP2 are the primary enzymes that synthesize PAR chains in response to cellular stress, while other PARP family members primarily act as mono-ADP-ribosyltransferases.[17][18][19] Both forms play critical roles in cellular processes, but their analysis requires different strategies.[8]
Q4: Why is enrichment necessary for ADP-ribosylation analysis?
A: Due to the low cellular abundance of ADP-ribosylated proteins, an enrichment step is essential prior to mass spectrometry (MS) analysis.[2][10] Enrichment isolates the modified proteins or peptides from the vast excess of unmodified molecules, increasing their concentration to a level that can be detected by the mass spectrometer. Without enrichment, the signals from ADP-ribosylated species would be masked by the signals from more abundant, unmodified peptides.[10]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during ADP-ribosylation proteomics experiments.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no identification of ADP-ribosylated peptides. | 1. Loss of modification during sample prep: Lysis conditions are too harsh (high pH, high temperature), leading to hydrolysis of labile ADPr linkages.[5][20] 2. Enzymatic degradation: Endogenous PARG or other hydrolases were not properly inactivated during lysis.[10][20] 3. Inefficient enrichment: The chosen enrichment reagent has low affinity or capacity, or the binding/wash conditions are suboptimal. | 1. Optimize Lysis: Use a denaturing lysis buffer (e.g., containing 6 M guanidine-HCl) to instantly inactivate enzymes.[2][10] Avoid high temperatures; some studies suggest heating samples only briefly to 60°C instead of 95°C.[5][21] 2. Use Inhibitors: Supplement lysis buffer with a cocktail of inhibitors, including a PARP inhibitor (e.g., Olaparib) to prevent modification during lysis and a PARG inhibitor to prevent degradation.[10] 3. Select Appropriate Enrichment: Use high-affinity reagents like the Af1521 macrodomain.[1][22] An engineered version, eAf1521, has shown even higher affinity.[23] Ensure binding is performed at 4°C.[24] |
| Poor site localization of the this compound modification. | 1. Labile modification lost during MS/MS: Higher-energy collisional dissociation (HCD) is energetic and can cleave the labile PTM from the peptide backbone, preventing accurate site determination.[1][20] | 1. Use Alternative Fragmentation: Employ "gentler" fragmentation methods like Electron Transfer Dissociation (ETD) or Electron-transfer higher-energy collisional dissociation (EThcD).[11] These methods tend to preserve the modification on the peptide, leading to fragment ions that allow for confident site localization.[11][20][22] |
| Bias towards certain types of modified amino acids (e.g., only Ser or Asp/Glu). | 1. Methodological Bias: The chosen workflow may inherently favor the preservation or enrichment of specific ADPr linkages. For example, traditional phosphoproteomic workflows adapted for ADPr analysis favor acidic residues.[2] Workflows optimized for serine preservation may miss more labile ester-linked modifications.[6] | 1. Use Complementary Methods: No single method is perfect. Combining different enrichment strategies (e.g., Af1521 macrodomain and phosphodiesterase-based methods) and different proteases (e.g., Trypsin and Lys-C) can expand the detectable repertoire of ADP-ribosylation.[2][11] |
| High background of non-specific binding during enrichment. | 1. Suboptimal wash steps: Wash buffers may not be stringent enough to remove non-specifically bound proteins/peptides. 2. Reagent Specificity: The enrichment reagent may have off-target binding properties. | 1. Optimize Wash Conditions: Increase salt concentration or include a mild detergent in the wash buffers to disrupt non-specific interactions. 2. Use Control Reagents: For macrodomain-based enrichments, use binding-deficient mutants of the macrodomain as a negative control to identify non-specific binders.[5] |
Part 3: Key Experimental Protocols
Protocol 1: Cell Lysis for Preservation of ADP-Ribosylation
This protocol is designed to rapidly denature proteins and inactivate enzymes to preserve labile ADPr modifications.
-
Preparation: Pre-chill all buffers and centrifuges to 4°C.
-
Cell Harvest: Wash cell monolayers twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet directly in ice-cold Guanidine Lysis Buffer.
-
Guanidine Lysis Buffer: 6 M Guanidine-HCl, 100 mM HEPES (pH 7.4), supplemented with PARP inhibitor (e.g., 1 µM Olaparib) and PARG inhibitor (e.g., ADP-HPD).
-
-
Homogenization: Immediately sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear nucleic acids and ensure complete lysis.
-
Protein Quantification: Determine protein concentration using a compatible assay (e.g., BCA assay after appropriate dilution).
-
Downstream Processing: Proceed immediately to reduction, alkylation, and proteolytic digestion. This lysate is compatible with both Af1521 macrodomain and phosphodiesterase-based enrichment workflows.[2]
Protocol 2: Enrichment of ADP-Ribosylated Peptides using Af1521 Macrodomain
This method uses the high-affinity Af1521 macrodomain to capture peptides containing this compound.[1][22]
-
Sample Preparation: Start with a digested peptide mixture from Protocol 1. Desalt the peptides using a C18 StageTip.
-
Bead Preparation: Couple recombinant GST-tagged Af1521 macrodomain to Glutathione-agarose beads. Wash the beads extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Enrichment: Incubate the desalted peptide mixture with the Af1521-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound ADP-ribosylated peptides from the beads. A common method is to use a buffer containing 0.2% Trifluoroacetic Acid (TFA).
-
MS Analysis: Desalt the eluted peptides again using a C18 StageTip, dry them completely, and resuspend in 0.1% formic acid for LC-MS/MS analysis.[1] It is highly recommended to use ETD or EThcD fragmentation for analysis.[11][22]
Part 4: Quantitative Data Summary
Table 1: Comparison of MS/MS Fragmentation Methods for ADPr Site Localization
| Fragmentation Method | Advantages | Disadvantages | Primary Application |
| HCD (Higher-Energy Collisional Dissociation) | - High resolution and mass accuracy.- Good for peptide backbone fragmentation.[1] | - Often results in the loss of the labile ADPr modification, making site localization difficult.[1][10][20] | General proteomics; less ideal for labile PTMs. |
| ETD (Electron Transfer Dissociation) | - Preserves labile PTMs like ADP-ribosylation.[4][20] - Excellent for localizing the modification site.[22] | - Can be less efficient for doubly charged precursor ions.- May result in lower identification scores compared to HCD for the peptide backbone.[11] | Recommended method for confident ADPr site localization.[11][20] |
| EThcD (ETD with supplemental HCD) | - Combines the benefits of both ETD and HCD.[20] - Generally superior to ETD alone for both identification and localization of ADPr sites.[11][16] | - Requires specialized instrumentation.- Can have longer cycle times.[20] | Advanced, in-depth studies aiming for maximum coverage and confident localization.[11] |
Part 5: Visual Diagrams
Diagram 1: General Workflow for ADP-Ribosylation Proteomics
Caption: A typical experimental workflow for identifying ADP-ribosylation sites.
Diagram 2: Troubleshooting Logic for Low ADPr Identification
Caption: A decision tree for troubleshooting low identification of ADPr peptides.
Diagram 3: PARP1 Signaling in the DNA Damage Response
Caption: Simplified pathway of PARP1 activation and PAR synthesis in DNA repair.
References
- 1. benchchem.com [benchchem.com]
- 2. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise of Proteomics for the Study of ADP-Ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used | Life Science Alliance [life-science-alliance.org]
- 6. Preserving ester-linked modifications reveals glutamate and aspartate mono-ADP-ribosylation by PARP1 and its reversal by PARG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uncommon posttranslational modifications in proteomics: ADP-ribosylation, tyrosine nitration, and tyrosine sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Modification of proteins by mono(ADP-ribosylation) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino acid-specific ADP-ribosylation: structural characterization and chemical differentiation of this compound-cysteine adducts formed nonenzymatically and in a pertussis toxin-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On PAR with PARP: cellular stress signaling through poly(this compound) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 19. Chemical ADP-ribosylation: mono-ADPr-peptides and oligo-ADP-ribose - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00501C [pubs.rsc.org]
- 20. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Cross-reactivity issues with pan-ADP-ribose antibodies
Welcome to the technical support center for pan-ADP-ribose antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What do pan-ADP-ribose antibodies detect?
Pan-ADP-ribose binding reagents are designed to recognize both mono-ADP-ribose (MAR) and poly-ADP-ribose (PAR) chains attached to proteins.[1] This broad specificity allows for the detection of total ADP-ribosylation events within a sample.[2][3] Unlike anti-PAR specific antibodies, which only detect long PAR chains, pan-ADPr reagents can identify proteins with single ADP-ribose units.[2]
Q2: What are the common applications for pan-ADP-ribose antibodies?
These antibodies are versatile and can be used in a variety of immunoassays, including:
-
Western Blotting (WB): To detect ADP-ribosylated proteins in cell lysates or following in vitro ADP-ribosylation reactions.[1][4]
-
Immunoprecipitation (IP): To isolate and enrich ADP-ribosylated proteins from complex mixtures for further analysis, such as mass spectrometry.[1][4]
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of ADP-ribosylated proteins.[5]
-
Dot Blot (DB): For qualitative assessment of ADP-ribosylation on purified proteins or in extracts.[1]
Q3: My pan-ADP-ribose antibody is showing high background in my Western blot. What are the common causes and solutions?
High background in Western blotting can obscure specific signals and lead to misinterpretation of results. The most common causes include improper blocking, incorrect antibody concentrations, and insufficient washing.[6] A systematic approach to troubleshooting is often the most effective.
Troubleshooting Guides
Guide 1: High Background in Western Blotting
High background signal is a frequent issue when using pan-ADP-ribose antibodies in Western blotting. The following table summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions. Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[7] Consider using a different blocking agent. Non-fat dry milk is cost-effective but may cross-react if you are detecting phosphoproteins.[6] Bovine serum albumin (BSA) is a good alternative.[6] Commercial blocking buffers can also offer improved consistency.[6] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6][7] Start with the manufacturer's recommended dilution and perform a dilution series. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[6][8] Adding a detergent like Tween 20 to the wash buffer (e.g., 0.05-0.1% in TBS or PBS) can help reduce non-specific binding.[7] |
| Contaminated Buffers or Equipment | Prepare fresh buffers using high-purity water.[7] Ensure that all equipment, including gel tanks and incubation trays, are thoroughly cleaned. |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process. Dry spots can lead to patchy, high background.[6][9] |
| Overexposure | Reduce the exposure time when imaging the blot.[7] If using enhanced chemiluminescence (ECL), a very strong signal can lead to "bleeding" and high background. |
Guide 2: Weak or No Signal in Western Blotting
The absence of a signal can be equally frustrating. This guide provides steps to identify and resolve this issue.
| Potential Cause | Recommended Solution |
| Low Abundance of Target Protein | ADP-ribosylation can be a low-abundance modification. Increase the amount of total protein loaded onto the gel.[8][10] Consider enriching for your protein of interest via immunoprecipitation before Western blotting. |
| Inefficient Protein Transfer | Verify successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[9] Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein. Smaller proteins may transfer too quickly, while larger proteins may require longer transfer times.[9][10] |
| Inactive Antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.[1][10][11] Confirm the activity of the secondary antibody and the detection reagent.[9] |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Try a lower dilution (higher concentration) of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[7][10] |
| Sample Preparation Issues | ADP-ribosylation can be labile.[12] Ensure that samples are prepared in the presence of appropriate inhibitors of PARG and other hydrolases to preserve the modification. |
Guide 3: Non-Specific Bands in Western Blotting
The appearance of unexpected bands can be due to several factors.
| Potential Cause | Recommended Solution |
| Protein Degradation | Add fresh protease inhibitors to your lysis buffer to prevent degradation of your target protein, which can result in lower molecular weight bands.[13][14] |
| Cross-Reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate.[9] |
| High Protein Load | Loading too much protein can lead to non-specific binding and the appearance of extra bands.[8] Reduce the amount of protein loaded on the gel. |
Guide 4: Troubleshooting Immunoprecipitation (IP)
| Problem | Potential Cause | Recommended Solution |
| No or Low Yield of Target Protein | Insufficient antibody | Increase the amount of antibody used for the IP.[13][15] |
| Low expression of the target protein | Increase the amount of starting cell lysate.[13][15] | |
| Antibody not suitable for IP | Confirm with the manufacturer that the antibody is validated for IP. | |
| Harsh lysis or wash conditions | Use a milder lysis buffer and reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration).[14][16] | |
| High Background/Non-Specific Binding | Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[13][14][16] |
| Antibody concentration too high | Reduce the amount of antibody used.[15] | |
| Insufficient washing | Increase the number and/or duration of wash steps.[15] |
Experimental Protocols
General Western Blotting Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and PARG inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the pan-ADP-ribose antibody diluted in blocking buffer (check datasheet for recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal.[6]
General Immunoprecipitation Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based) containing protease and PARG inhibitors.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[13][16] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the pan-ADP-ribose antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. The samples are now ready for analysis by Western blotting.
General Immunofluorescence Protocol
-
Cell Culture: Grow adherent cells on coverslips or chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[17][18]
-
Washing: Wash the cells three times with PBS.[17]
-
Permeabilization: If detecting intracellular proteins, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[18]
-
Primary Antibody Incubation: Incubate the cells with the pan-ADP-ribose antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[17][18]
-
Washing: Wash the cells three times with PBS.[17]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining & Mounting: Stain nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[17]
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Caption: ADP-ribosylation signaling and detection.
Caption: Troubleshooting workflow for high background.
Caption: Standard immunoprecipitation workflow.
References
- 1. Anti-pan-ADP-ribose binding reagent | MABE1016 [merckmillipore.com]
- 2. elifesciences.org [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development and characterization of recombinant this compound binding reagents that allow simultaneous detection of mono and poly this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. MilliporeSigma E. coli anti-pan-ADP-ribose binding reagent, Polyclonal, | Fisher Scientific [fishersci.com]
- 12. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 17. arigobio.com [arigobio.com]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Preserving ADP-Ribosylation During Cell Lysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysis buffers to preserve ADP-ribosylation, a critical and often labile post-translational modification.
Frequently Asked Questions (FAQs)
Q1: Why is ADP-ribosylation so difficult to preserve during cell lysis?
A1: The preservation of ADP-ribosylation is challenging due to its inherent instability and the activity of cellular enzymes that actively remove it. The modification can be heat-labile, and its levels are dynamically regulated by ADP-ribosyltransferases (ARTs, including PARPs) and ADP-ribose hydrolases (e.g., PARG, ARH3, MacroD1/2).[1][2][3] During cell lysis, the disruption of cellular compartments can lead to uncontrolled enzymatic activity, resulting in the degradation of existing ADP-ribosylation or the addition of new modifications, thus not reflecting the true cellular state.[4]
Q2: What are the most critical components of a lysis buffer for preserving ADP-ribosylation?
A2: The most critical components are inhibitors of this compound-degrading enzymes. Specifically, inhibitors for Poly(this compound) glycohydrolase (PARG) are essential to prevent the rapid degradation of poly(this compound) chains.[5][6] Additionally, a cocktail of general protease and phosphatase inhibitors is crucial to maintain the overall integrity of the target proteins.[7][8] The choice of detergent and the buffer's pH and temperature are also key factors.[9][10]
Q3: Which detergents are recommended for lysing cells while preserving ADP-ribosylation?
A3: The choice of detergent depends on the subcellular localization of the protein of interest. For cytoplasmic proteins, milder non-ionic detergents like NP-40 or Triton X-100 are often sufficient.[6][11] For nuclear or membrane-bound proteins, stronger detergents or a RIPA buffer might be necessary to ensure complete solubilization.[7][12] However, it's important to note that high concentrations of detergents can sometimes interfere with protein-ligand interactions and may need to be optimized.[13] A combination of nonionic and zwitterionic surfactants has also been shown to be effective in solubilizing tissues while preserving protein integrity.[14][15]
Q4: How important is temperature control during the lysis procedure?
A4: Temperature control is critical. ADP-ribosylation has been shown to be heat-labile.[1][16] Therefore, all lysis steps should be performed on ice or at 4°C to minimize enzymatic activity and preserve the modification.[10] It is advisable to avoid boiling samples in SDS-sample buffer before analysis, as this can lead to a loss of the ADP-ribosylation signal.[16] Brief heating at 60°C may be a more suitable alternative.[1]
Q5: Should I be concerned about the formation of new ADP-ribosylation during lysis?
A5: Yes, this is a significant concern. The release of NAD+, the substrate for ADP-ribosyltransferases, upon cell lysis can lead to de novo ADP-ribosylation of proteins, which can obscure the endogenous modification state. To mitigate this, it is recommended to include PARP inhibitors in the lysis buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of ADP-ribosylation signal | Incomplete inhibition of hydrolases. | Ensure fresh preparation of lysis buffer with an adequate concentration of PARG and other hydrolase inhibitors.[5][6] |
| High temperature during sample preparation. | Perform all lysis and subsequent handling steps on ice or at 4°C. Avoid boiling samples before SDS-PAGE; instead, consider a brief incubation at 60°C.[1][16] | |
| Inappropriate detergent for protein localization. | For nuclear or membrane proteins, consider using a stronger lysis buffer such as RIPA. For cytoplasmic proteins, a milder detergent like NP-40 is preferable.[11][12] Optimize detergent concentration. | |
| Repeated freeze-thaw cycles of the lysate. | Aliquot lysates into smaller volumes after preparation and store them at -80°C to minimize freeze-thaw cycles.[17] | |
| Inconsistent ADP-ribosylation levels between samples | Variable activity of ARTs or hydrolases during lysis. | Prepare fresh lysis buffer with inhibitors immediately before each experiment. Standardize incubation times on ice.[11] |
| Inconsistent cell handling or harvesting. | Standardize all cell culture and harvesting procedures to ensure uniformity across all samples. | |
| High background or non-specific signal in Western Blots | Suboptimal antibody concentration. | Optimize the concentration of the primary antibody to reduce non-specific binding. |
| Inadequate blocking of the membrane. | Use an appropriate blocking agent, such as 5% BSA in TBST, and ensure the blocking step is performed for at least 1 hour at room temperature.[18] | |
| Insufficient washing steps. | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[18] |
Quantitative Data Summary
The following table provides recommended concentration ranges for key components of an optimized lysis buffer for the preservation of ADP-ribosylation.
| Component | Function | Recommended Concentration | Notes |
| Tris-HCl | Buffering agent | 20-50 mM, pH 7.5-8.0 | The pH is critical for maintaining protein stability and enzyme inhibitor activity.[10] |
| NaCl | Maintains ionic strength | 100-150 mM | Helps to disrupt protein-protein interactions.[8] |
| NP-40 or Triton X-100 | Non-ionic detergent | 0.5-1.0% (v/v) | Solubilizes cytoplasmic and some membrane proteins.[5][6] |
| PARG Inhibitor (e.g., PDD00017273) | Inhibits poly(this compound) degradation | 1-10 µM | Crucial for preserving poly(this compound) chains.[6][7] |
| Protease Inhibitor Cocktail | Inhibits proteases | Varies by manufacturer (e.g., 1x) | Prevents general protein degradation.[8] |
| Phosphatase Inhibitor Cocktail | Inhibits phosphatases | Varies by manufacturer (e.g., 1x) | Important for preserving other post-translational modifications that may crosstalk with ADP-ribosylation. |
| EDTA | Metal chelator | 1 mM | Inhibits metalloproteases.[8] |
| DTT | Reducing agent | 1 mM | Prevents oxidation of cysteine residues.[8] |
Key Experimental Protocols
Preparation of Optimized Lysis Buffer
This protocol outlines the preparation of a lysis buffer designed to preserve ADP-ribosylation.
Materials:
-
Tris base
-
Sodium Chloride (NaCl)
-
NP-40 (or Triton X-100)
-
EDTA
-
DTT
-
PARG inhibitor (e.g., PDD00017273)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Nuclease-free water
-
pH meter
Procedure:
-
Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
-
Prepare a stock solution of 5 M NaCl.
-
To prepare 10 mL of lysis buffer, combine the following in a conical tube on ice:
-
500 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 50 mM)
-
300 µL of 5 M NaCl (final concentration: 150 mM)
-
100 µL of 10% NP-40 (final concentration: 1%)
-
20 µL of 0.5 M EDTA (final concentration: 1 mM)
-
Up to 9 mL with nuclease-free water.
-
-
Immediately before use, add the following fresh components:
-
10 µL of 1 M DTT (final concentration: 1 mM)
-
The appropriate volume of PARG inhibitor for a final concentration of 1-10 µM.
-
The manufacturer's recommended volume of protease and phosphatase inhibitor cocktails.
-
-
Mix gently by inverting the tube and keep the buffer on ice.
Visualizations
Caption: Components of an optimized lysis buffer and their protective roles.
Caption: Troubleshooting workflow for loss of ADP-ribosylation signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Poly this compound Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly this compound Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DePARylation is critical for S phase progression and cell survival [elifesciences.org]
- 7. Specific killing of DNA damage-response deficient cells with inhibitors of poly(this compound) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Botulinum ADP-ribosyltransferase activity as affected by detergents and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of a detergent micelle environment on P-glycoprotein (ABCB1)-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. benchchem.com [benchchem.com]
How to minimize off-target effects of PARP inhibitors
Technical Support Center: PARP Inhibitor Experiments
Welcome to the PARP Inhibitor Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experiments with PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with PARP inhibitors?
A1: The most significant off-target effects of PARP inhibitors are the inhibition of other enzymes, particularly protein kinases, and the phenomenon known as "PARP trapping".[1][2] While most PARP inhibitors are designed to target PARP1 and PARP2, some can also inhibit other members of the PARP family due to structural similarities in the NAD+ binding domain.[2][3] Additionally, several clinically approved PARP inhibitors have been shown to inhibit various kinases at concentrations achievable in patients, which can contribute to both therapeutic and adverse effects.[1][4][5]
Q2: What is PARP trapping and how does it contribute to off-target toxicity?
A2: PARP trapping is a mechanism where PARP inhibitors stabilize the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage.[6][7] This "trapped" PARP-DNA complex is more cytotoxic than the simple inhibition of PARP's enzymatic activity because it can obstruct DNA replication and transcription, leading to replication fork collapse and the formation of double-strand breaks.[8][9][10] While this is a key component of their anti-cancer activity in homologous recombination-deficient cells, potent PARP trapping can also lead to toxicity in healthy cells, such as bone marrow cells, contributing to dose-limiting toxicities.[6][8] The trapping potential varies significantly among different PARP inhibitors and does not always correlate with their catalytic inhibitory potency.[9]
Q3: How can I choose the most selective PARP inhibitor for my experiments?
A3: Selecting the most appropriate PARP inhibitor depends on the experimental goal. If the aim is to specifically probe the function of PARP1/2 with minimal confounding effects, an inhibitor with high selectivity and low off-target kinase activity is preferable.[1] For example, olaparib (B1684210) is often considered a good chemical probe for PARP1 and PARP2 when avoiding kinase off-targets is important.[1] Conversely, inhibitors like rucaparib (B1680265) and niraparib (B1663559) have been shown to have more potent off-target effects on kinases such as DYRK1A, CDK16, and PIM3.[4][5] It is crucial to consult inhibitor profiling data and consider the concentration range to be used in your experiments.[1][4]
Q4: Are there next-generation PARP inhibitors with improved selectivity?
A4: Yes, the development of next-generation PARP inhibitors is focused on increasing selectivity for PARP1 over other PARP family members, particularly PARP2, to potentially reduce toxicities while maintaining efficacy.[11] For instance, AZD5305 (saruparib) is a highly potent and selective PARP1 inhibitor with a significantly higher selectivity for PARP1 over PARP2.[11] These newer inhibitors are designed to maximize the therapeutic window by potent PARP1 trapping while minimizing off-target effects.[11]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in control (homologous recombination proficient) cell lines.
-
Possible Cause 1: Off-Target Kinase Inhibition. At higher concentrations, some PARP inhibitors can inhibit kinases involved in cell cycle regulation and survival, leading to toxicity even in cells that are not reliant on PARP for DNA repair.[5][12]
-
Troubleshooting Step: Perform a dose-response curve over a wide range of concentrations to identify a therapeutic window where PARP inhibition is achieved with minimal off-target effects.[12] Consider using a more selective PARP inhibitor, such as olaparib, or one of the newer generation PARP1-selective inhibitors.[1][11]
-
-
Possible Cause 2: Potent PARP Trapping. Inhibitors with high trapping potential can be toxic to even healthy cells, especially at higher concentrations.[8]
-
Possible Cause 3: Uncharacterized DNA Repair Defects. The control cell line may have uncharacterized defects in other DNA damage response pathways that sensitize it to PARP inhibition.
-
Troubleshooting Step: Validate the DNA repair status of your cell line.[12] Include a second, well-characterized control cell line to confirm your observations.
-
Issue 2: Discrepancy between biochemical assay potency (IC50) and cellular assay results.
-
Possible Cause 1: Cell Permeability and Efflux. The inhibitor may have poor cell permeability or be actively removed from the cell by efflux pumps, such as P-glycoprotein (ABCB1).[14][15]
-
Troubleshooting Step: Assess drug efflux using a fluorescent substrate like Rhodamine 123.[12] If efflux is a problem, consider using an efflux pump inhibitor or a different PARP inhibitor with better cellular retention.
-
-
Possible Cause 2: PARP Trapping vs. Catalytic Inhibition. Biochemical assays typically measure the inhibition of PARP's enzymatic activity, while cellular cytotoxicity is often more strongly correlated with PARP trapping.[9] An inhibitor can be a potent catalytic inhibitor but a weak trapping agent, or vice-versa.[6]
-
Possible Cause 3: Assay Conditions. Differences in assay conditions, such as the use of full-length PARP versus catalytic domains, can affect inhibitor potency.[16]
Data Presentation
Table 1: Comparative Selectivity of PARP Inhibitors against PARP1 and PARP2
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| AZD5305 | 1.55 | 653 | ~421 |
| Olaparib | 1.5 | 0.8 | ~0.5 |
| Rucaparib | 1.8 | 1.2 | ~0.7 |
| Niraparib | 3.8 | 2.1 | ~0.6 |
| Talazoparib | 1.2 | 0.9 | ~0.8 |
| Veliparib | 4.7 | 2.1 | ~0.4 |
Data compiled from multiple sources.[11][17] IC50 values can vary depending on assay conditions.
Table 2: Off-Target Kinase Inhibition by Clinically Approved PARP Inhibitors
| PARP Inhibitor | Potently Inhibited Kinases (Sub-micromolar IC50) |
| Rucaparib | CDK16, PIM3, DYRK1B, PIM1, PIM2, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK |
| Niraparib | DYRK1A, DYRK1B |
| Olaparib | None reported in several studies |
| Veliparib | PIM1, CDK9 |
This table summarizes key findings on off-target kinase activity.[1][4][5] The extent of inhibition can be cell-type and context-dependent.
Experimental Protocols
Protocol 1: Biochemical PARP Activity Assay (ELISA-based)
This assay measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PARP family members.
Materials:
-
Purified recombinant human PARP enzyme (e.g., PARP1, PARP2)
-
Histone proteins (or other suitable protein substrate)
-
Biotinylated NAD+
-
Streptavidin-coated microplates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test inhibitor at various concentrations
-
Assay buffer
Methodology:
-
Coating: Incubate streptavidin-coated microplates with biotinylated histone proteins.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, purified PARP enzyme, and the test inhibitor at a range of concentrations.
-
Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+. Incubate the plate to allow for the poly(ADP-ribosyl)ation (PARylation) of the histone substrate.
-
Detection: Stop the reaction and wash the plate. Add an anti-PAR antibody-HRP conjugate and incubate to allow it to bind to the newly synthesized PAR chains.
-
Signal Generation: After another wash step, add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to the PARP activity. Plot the percent inhibition versus the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.[17]
Protocol 2: Cellular PARP Inhibition Assay (Target Engagement)
This assay measures the inhibition of PARP activity within living cells.[17]
Objective: To assess the ability of an inhibitor to engage and inhibit PARP in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-PAR, anti-PARP1)
Methodology:
-
Cell Treatment: Seed cells in plates and allow them to attach. Pre-treat the cells with a range of concentrations of the test inhibitor for a defined period.
-
DNA Damage Induction: Briefly treat the cells with a DNA damaging agent to stimulate PARP activity.[17]
-
Cell Lysis: Wash the cells and then lyse them to extract cellular proteins.
-
PAR Level Detection: Quantify the levels of PAR in the cell lysates using either Western blotting or an ELISA-based method with an anti-PAR antibody.
-
Data Analysis: Determine the cellular IC50 of the inhibitor by comparing the reduction in PAR levels in inhibitor-treated cells to vehicle-treated controls.[17]
Protocol 3: PARP Trapping Assay (Fluorescence Polarization-based)
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[10]
Objective: To quantify the PARP trapping potential of a compound.
Materials:
-
Purified recombinant PARP1 or PARP2
-
Fluorescently labeled DNA probes
-
NAD+
-
Test inhibitor at various concentrations
-
Assay buffer
-
Fluorescence polarization plate reader
Methodology:
-
Binding Reaction: In a microplate, combine the PARP enzyme, fluorescently labeled DNA probe, and the test inhibitor at various concentrations in the assay buffer. The binding of PARP to the DNA probe will result in a high fluorescence polarization (FP) signal.
-
Dissociation Induction: Add NAD+ to the wells. In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA probe, leading to a decrease in the FP signal.[10]
-
Measurement: Measure the fluorescence polarization. A trapping inhibitor will prevent the NAD+-induced dissociation of PARP from the DNA, resulting in a sustained high FP signal.
-
Data Analysis: The trapping efficacy is determined by the dose-dependent increase in the FP signal in the presence of NAD+. Calculate the EC50 for trapping from the dose-response curve.[10]
Visualizations
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Caption: Experimental workflow for preclinical evaluation of a PARP inhibitor's selectivity.
Caption: Mechanism of PARP trapping by inhibitors leading to cytotoxicity.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Potency and Promiscuity in Poly(this compound) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. repository.icr.ac.uk [repository.icr.ac.uk]
- 8. nmsgroup.it [nmsgroup.it]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting PARP1: A Promising Approach for Next-Generation Poly (this compound) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Validating the Specificity of ADP-ribose Detection Reagents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of ADP-ribose detection reagents. The following sections offer frequently asked questions, systematic troubleshooting guides, detailed experimental protocols, and illustrative diagrams to ensure clear and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background or non-specific signals in ADP-ribosylation detection assays?
High background or non-specific signals can arise from several factors:
-
Improper Blocking: Insufficient blocking of non-specific binding sites on a membrane is a primary cause of high background.[1]
-
Incorrect Reagent Concentrations: Using excessively high concentrations of primary or secondary antibodies, or other detection reagents, can lead to non-specific binding.[1][2]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or loosely bound reagents, contributing to background noise.[1]
-
Contaminating Enzymes: Purified enzyme preparations may contain other ADP-ribosyltransferases (ARTs) or NAD+-utilizing enzymes, leading to off-target modifications.[2]
-
Detection Reagent Cross-Reactivity: Some detection reagents may exhibit cross-reactivity with other molecules besides this compound.[2]
-
PARP Activation During Lysis: PARP1 is highly abundant and can be activated by DNA damage during cell lysis, leading to artificial ADP-ribosylation signals.[3][4]
Q2: How can I confirm that the signal I am observing is specific to ADP-ribosylation?
To confirm the specificity of your signal, several control experiments are essential:[2]
-
No Enzyme Control: A reaction mixture without the ADP-ribosyltransferase should not produce a signal. This control helps to rule out signal from other components in the reaction.
-
No Substrate Control: For reactions testing the modification of a specific substrate, a reaction without this substrate will reveal the enzyme's auto-ADP-ribosylation activity.
-
PARP Inhibitor Treatment: To prevent artificial PARylation during cell lysis, it is crucial to include a PARP inhibitor, such as olaparib, in the lysis buffer.[3][4]
-
Hydrolase Treatment: Treatment with specific ADP-ribosylhydrolases can confirm the presence of the modification. For example, PARG can hydrolyze the bonds between this compound units in a PAR chain.[3]
Q3: What is the difference between mono-ADP-ribosylation (MARylation) and poly-ADP-ribosylation (PARylation) detection reagents?
ADP-ribosylation can occur as the addition of a single this compound unit (MARylation) or as a chain of multiple units (PARylation).[5] Detection reagents have varying specificities for these forms:
-
PAR-specific reagents: Some antibodies, like the 10H monoclonal antibody, are specific for PAR chains and do not recognize MAR.[6]
-
MAR-specific reagents: Reagents based on macrodomains, such as those from PARP14, can show specificity for MARylation over PARylation.[3][7]
-
Pan-ADP-ribose reagents: Other reagents, including certain antibodies and the Af1521 macrodomain, can detect both MAR and PAR.[3][8] It is crucial to characterize the specificity of the reagent you are using.
Q4: Does the amino acid linkage of this compound affect detection?
Yes, the amino acid to which this compound is attached can influence detection. Different ADP-ribosyltransferases can modify various amino acids, including serine, arginine, cysteine, and acidic residues.[3] Some detection reagents may preferentially recognize specific this compound-amino acid linkages.[3][7] Additionally, the stability of these linkages can vary; for instance, some are heat-labile, requiring careful sample preparation.[3][7]
Troubleshooting Guides
High Background in Western Blotting/Dot Blot Assays
High background can obscure the specific signal in membrane-based assays. Use the following logical workflow to troubleshoot this common issue.
Logical Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background in dot blot assays.[1]
| Issue | Potential Cause | Recommended Solution |
| Uniform High Background | Blocking is insufficient or inappropriate for the detection system.[1] | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Test alternative blocking agents (see table below). |
| Primary or secondary reagent concentration is too high.[1] | Perform a titration to determine the optimal concentration of the detection reagent. Start with a more dilute concentration. | |
| Speckled or Patchy Background | Aggregates in the antibody or blocking solution. | Centrifuge the antibody and filter the blocking solution before use. |
| Membrane was allowed to dry out during the procedure.[1] | Ensure the membrane remains hydrated throughout all incubation and washing steps. | |
| Non-specific Bands (Western Blot) | Impure enzyme preparation in in vitro assays.[2] | Further purify the enzyme using chromatography techniques.[2] |
| Cross-reactivity of the detection reagent. | Perform control experiments with known non-ADP-ribosylated proteins to check for cross-reactivity. |
Table 1: Comparison of Common Blocking Agents [1]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 5% in TBST/PBST | Inexpensive and effective for many applications. | Contains phosphoproteins (casein) and biotin; not suitable for phosphoprotein detection or avidin-biotin systems.[1] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST/PBST | Good for phosphoprotein detection; compatible with avidin-biotin systems. | More expensive than milk. |
| Normal Serum | 5-10% in TBST/PBST | Can be very effective at reducing background from secondary antibodies. | Must be from the same species in which the secondary antibody was raised to avoid cross-reactivity. |
| Commercial Buffers | Varies | High consistency and long shelf-life; often protein-free to minimize cross-reactivity.[1] | Generally the most expensive option. |
Key Experimental Protocols
Protocol 1: In Vitro ADP-ribosylation Assay
This protocol provides a general framework for ADP-ribosylation reactions in vitro. Specific parameters should be optimized for your enzyme and substrate of interest.[2]
Workflow for an In Vitro ADP-ribosylation Assay
Caption: General workflow for an in vitro ADP-ribosylation assay.[2]
Materials:
-
Purified ADP-ribosyltransferase
-
Substrate protein
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)
-
β-NAD+
-
SDS-PAGE sample buffer
-
This compound detection reagent
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, substrate protein (to the desired final concentration), and ADP-ribosyltransferase (to the desired final concentration).[2]
-
Initiate Reaction: Add β-NAD+ to the reaction tube to the desired final concentration to start the reaction.[2]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined amount of time.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Heat Inactivation (Caution): Briefly heat the samples. Note that some this compound linkages are heat-labile, so heating at 60°C for 10 minutes is recommended over boiling.[3][4]
-
Detection: Analyze the reaction products by SDS-PAGE followed by Western blotting with an this compound-specific detection reagent.[2]
Protocol 2: Dot Blot Assay for this compound Detection
This protocol provides a baseline for detecting ADP-ribosylated proteins on a membrane.
Materials:
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Tris-Buffered Saline (TBS)
-
Methanol (B129727) (for PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary this compound detection reagent
-
Appropriate secondary antibody conjugated to HRP or a fluorophore
-
Wash buffer (TBST: TBS with 0.1% Tween-20)
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Membrane Preparation: Cut the membrane to the desired size, handling it only with clean forceps.[1] Pre-wet the membrane in methanol (for PVDF) and then equilibrate in TBS for 5-10 minutes.[1]
-
Sample Application: Spot serial dilutions of your ADP-ribosylated sample and negative controls directly onto the membrane. Allow the spots to dry completely.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation to block non-specific binding sites.[1]
-
Primary Reagent Incubation: Incubate the membrane with the primary this compound detection reagent diluted in blocking buffer (concentration to be optimized) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary reagent.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with the detection reagent (e.g., ECL for HRP) according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.
Signaling Pathway Diagram
ADP-ribosylation is a critical post-translational modification in various cellular processes, most notably the DNA damage response.
PARP1 Activation in the DNA Damage Response
Caption: PARP1 activation and PAR synthesis in the DNA damage response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Development and characterization of new tools for detecting poly(this compound) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Characterization of Recombinant this compound Binding Reagents that Allow Simultaneous Detection of Mono and Poly this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PARP Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PARP inhibitors (PARPis) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PARP inhibitors in cancer cell lines?
A1: Acquired resistance to PARP inhibitors is a significant challenge in preclinical research. The most commonly observed mechanisms include:
-
Restoration of Homologous Recombination (HR) Proficiency: This is a frequent cause of resistance, often occurring through secondary or "reversion" mutations in BRCA1/2 genes that restore their reading frame and function.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump PARP inhibitors out of the cell, reducing their intracellular concentration and efficacy.[4][5][6]
-
Alterations in PARP1 Trapping: Resistance can arise from mutations in the PARP1 gene itself, which may reduce the inhibitor's ability to "trap" the PARP1 enzyme on DNA—a key cytotoxic mechanism.[7][8] Additionally, downregulation of PARP1 expression can also lead to resistance.
-
Stabilization of Replication Forks: In the absence of functional BRCA proteins, replication forks are unstable. Resistance can develop through mechanisms that protect these forks from collapse, thereby mitigating the DNA damage caused by PARP inhibition.[5][9]
-
Pharmacological Alterations: Changes in drug metabolism or bioavailability can also contribute to resistance.[10]
Q2: My cell line, initially sensitive to a PARP inhibitor, now shows a higher IC50 value. How can I confirm the mechanism of resistance?
A2: To investigate the mechanism of resistance, a systematic approach is recommended. Here are the key steps and assays to perform:
-
Confirm the IC50 Shift: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your parental and resistant cell lines.[11]
-
Assess Homologous Recombination (HR) Status:
-
RAD51 Foci Formation Assay: An increase in RAD51 foci formation upon DNA damage indicates restored HR activity.
-
BRCA1/2 Sequencing: Sequence the BRCA1/2 genes in your resistant cell line to identify potential reversion mutations.
-
DR-GFP Reporter Assay: This functional assay directly measures HR efficiency.[4][12][13]
-
-
Investigate Drug Efflux:
-
Analyze PARP1 Alterations:
Q3: Are all PARP inhibitors the same in terms of potency and mechanism of action?
A3: No, there are significant differences among PARP inhibitors. A key distinction is their "PARP trapping" efficiency, which is their ability to lock the PARP1 enzyme onto DNA. This trapping is a major contributor to their cytotoxic effect. The trapping potency generally follows this order: Talazoparib > Niraparib > Olaparib > Rucaparib.[4] This difference in trapping ability can influence their efficacy in different cellular contexts. Additionally, some PARP inhibitors, like veliparib, are weaker at trapping PARP1.[19]
Troubleshooting Guides
Issue 1: Gradual Loss of PARP Inhibitor Efficacy in Long-Term Cell Culture
-
Symptom: A previously sensitive cell line shows a progressive increase in its IC50 value to a specific PARP inhibitor over several passages.
-
Potential Cause: Development of acquired resistance through one or more of the mechanisms described in the FAQs.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased PARP inhibitor sensitivity.
Issue 2: High Background in PARP Trapping Assay
-
Symptom: The chromatin-bound fraction in untreated control cells shows a strong PARP1 signal, making it difficult to assess the increase in trapping with PARPi treatment.
-
Potential Causes:
-
Inefficient cell lysis and fractionation.
-
Contamination of the chromatin fraction with soluble nuclear proteins.
-
High endogenous DNA damage in the cell line.
-
-
Troubleshooting Steps:
-
Optimize Lysis Buffers: Ensure the buffer for isolating cytoplasmic and soluble nuclear fractions is hypotonic enough to lyse the cell membrane without disrupting the nuclear envelope.
-
Increase Wash Steps: Add extra wash steps after isolating the nuclei to remove any remaining soluble proteins.
-
Confirm Fractionation Purity: Perform Western blots on your fractions for marker proteins: a cytoplasmic marker (e.g., Tubulin), a soluble nuclear marker (e.g., SP1), and a chromatin marker (e.g., Histone H3).
-
Culture Conditions: Ensure cells are not stressed during culture, which can lead to baseline DNA damage. Avoid letting cells become over-confluent.
-
Quantitative Data Summary
Table 1: Representative IC50 Values for PARP Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | BRCA Status | PARP Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference(s) |
| PEO1 | Ovarian | BRCA2 mutant | Olaparib | 0.004 | >10 | >2500 | [20] |
| UWB1.289 | Ovarian | BRCA1 mutant | Niraparib | 21.34 | >60 | >2.8 | [20] |
| ES-2 | Ovarian | Not Specified | Olaparib | 25 | 65 | 2.6 | [21] |
| OVCAR8 | Ovarian | Not Specified | Olaparib | 2 | 50-65 | 25-32.5 | [21] |
| LNCaP | Prostate | Not Specified | Olaparib | Not specified | 4.41 | - | [20] |
| C4-2B | Prostate | Not Specified | Olaparib | Not specified | 28.9 | - | [20] |
Table 2: Effect of Combination Therapies on PARP Inhibitor Efficacy
| Cell Line | Cancer Type | Combination | Effect | Reference(s) |
| BRCA1-related breast cancer mouse model | Breast | Olaparib + BKM120 (PI3K inhibitor) | Synergistic delay in tumor doubling | [6] |
| SKOV3, IGROV1, HEYA8 | Ovarian | Olaparib + BKM120 (PI3K inhibitor) | Synergistic increase in proliferation inhibition | [3] |
| Triple-Negative Breast Cancer (TNBC) | Breast | Olaparib + Buparlisib (PI3K inhibitor) | Reduced cell viability and induced apoptosis | [1] |
| PEO1/OlaJR (Olaparib-resistant) | Ovarian | Olaparib + Verapamil (P-gp inhibitor) | Re-sensitized cells to PARP inhibitor | [22] |
Key Experimental Protocols
Protocol 1: Homologous Recombination (HR) Assay using DR-GFP Reporter
This assay measures the frequency of HR-mediated repair of a DNA double-strand break (DSB).[4][9][12]
Materials:
-
Cells stably expressing the DR-GFP reporter construct.
-
I-SceI endonuclease expression vector (e.g., pCBASce).
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Plate the DR-GFP expressing cells at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the I-SceI expression vector. Use an empty vector as a negative control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze for GFP expression using a flow cytometer. The percentage of GFP-positive cells is a direct measure of HR frequency.
Protocol 2: P-glycoprotein (P-gp) Mediated Drug Efflux Assay
This functional assay measures the activity of P-gp efflux pumps using the fluorescent substrate Rhodamine 123.[14][23][24]
Materials:
-
Parental and suspected P-gp overexpressing resistant cells.
-
Rhodamine 123 (Rh123).
-
P-gp inhibitor (e.g., Verapamil).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, resuspending them in appropriate media.
-
Rh123 Loading: Incubate the cells with a non-toxic concentration of Rh123 (e.g., 200 ng/ml) for 20-30 minutes at 37°C to allow the dye to enter the cells.
-
Efflux Phase: Wash the cells to remove extracellular Rh123. Resuspend the cells in fresh media with and without a P-gp inhibitor (e.g., 10 µM Verapamil). Incubate for 1-2 hours at 37°C. A control at 4°C can be included, as efflux is an active process.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rh123. A lower fluorescence in the cells incubated without the inhibitor compared to those with the inhibitor indicates active P-gp-mediated efflux.
Protocol 3: Chromatin Fractionation for PARP1 Trapping
This protocol separates chromatin-bound proteins from soluble nuclear proteins to assess the amount of PARP1 trapped on DNA.[17]
Materials:
-
Cell lysis and fractionation buffers.
-
Protease inhibitors.
-
Nuclease (e.g., micrococcal nuclease).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with the PARP inhibitor and a DNA damaging agent (e.g., MMS) to induce PARP1 trapping. Include an untreated control.
-
Cell Lysis: Harvest the cells and perform a stepwise lysis to first remove the cytoplasm, then the soluble nuclear proteins, leaving a chromatin pellet.
-
Chromatin Digestion: Resuspend the chromatin pellet in a buffer containing a nuclease to digest the DNA and release the chromatin-bound proteins.
-
Western Blotting: Quantify the protein concentration of the chromatin-bound fractions. Perform a Western blot for PARP1. A chromatin marker, such as Histone H3, should be used as a loading control. An increase in the PARP1/Histone H3 ratio in treated cells compared to control cells indicates PARP1 trapping.
Signaling Pathways and Workflows
Caption: Overview of PARP inhibitor action and key resistance mechanisms.
Caption: Strategies to overcome PARP inhibitor resistance with combination therapies.
References
- 1. Chemoresistance to additive PARP/PI3K dual inhibition in triple-negative breast cancer cell lines is associated with adaptive stem cell-like prevalence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Homologous recombination (HR) assay [bio-protocol.org]
- 13. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Distinct roles of treatment schemes and BRCA2 on the restoration of homologous recombination DNA repair and PARP inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
Heat-lability of ADP-ribosylation and sample boiling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling ADP-ribosylated samples, with a specific focus on the challenges posed by the heat-lability of this post-translational modification.
Frequently Asked Questions (FAQs)
Q1: I am not detecting a signal for my ADP-ribosylated protein of interest in my Western blot. What could be the issue?
A1: A common reason for the loss of signal for ADP-ribosylated proteins is the standard sample preparation protocol for SDS-PAGE, which often involves boiling samples at 95-100°C. ADP-ribosylation is a heat-labile modification, and this high temperature can lead to its removal, resulting in false-negative results.[1][2][3]
Q2: If I shouldn't boil my samples, how should I prepare them for SDS-PAGE?
A2: To preserve the ADP-ribosylation signal, it is recommended to heat your samples at a lower temperature. Studies have shown that heating at 60°C for 5-10 minutes is a viable alternative that can help preserve the modification while still achieving sufficient protein denaturation for electrophoresis.[1][2] For particularly sensitive proteins, incubation at room temperature for 15-30 minutes in Laemmli buffer may also be effective.[3]
Q3: Is the heat-lability of ADP-ribosylation the same for all modified amino acids?
A3: The stability of the ADP-ribose modification can vary depending on the amino acid it is attached to.[1][2] For instance, some studies suggest that certain linkages may be more susceptible to heat-induced hydrolysis than others. Therefore, optimizing your sample preparation protocol for your specific protein of interest is crucial.
Q4: Besides avoiding boiling, are there other critical steps in sample preparation to preserve ADP-ribosylation?
A4: Yes. To prevent enzymatic alteration of the ADP-ribosylation state during cell lysis and sample handling, it is essential to include inhibitors for both ADP-ribosyltransferases (ARTs), such as PARP inhibitors like olaparib, and ADP-ribosyl hydrolases in your lysis buffer.[1][2] Additionally, minimizing freeze-thaw cycles can help maintain the integrity of the modification.[4]
Q5: Can I store my samples after adding SDS-PAGE sample buffer?
A5: It is generally recommended to prepare fresh lysates for the analysis of ADP-ribosylation to obtain the best signal-to-noise ratio.[1] If storage is necessary, it is advisable to store the cell lysate at -80°C before adding the sample buffer. If you must store samples in loading buffer, do so at -80°C and minimize the storage time. Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No or weak signal for ADP-ribosylated protein | Sample was boiled at 95-100°C. | Heat sample at a lower temperature (e.g., 60°C for 5-10 minutes) or incubate at room temperature.[1][2][3] |
| Absence of ART and/or hydrolase inhibitors in lysis buffer. | Add a cocktail of relevant inhibitors (e.g., PARP inhibitors, PARG inhibitors) to the lysis buffer.[1][2] | |
| Repeated freeze-thaw cycles of the sample. | Use fresh lysates whenever possible or aliquot lysates to avoid multiple freeze-thaw cycles.[4] | |
| Antibody does not recognize the specific this compound linkage. | Use a well-characterized pan-ADP-ribose antibody or an antibody specific to the type of modification (mono- or poly-ADP-ribosylation).[5] | |
| High background or non-specific bands | Inadequate blocking or washing during Western blotting. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and increase the number and duration of wash steps. |
| Cross-reactivity of the primary or secondary antibody. | Run appropriate controls, including secondary antibody-only controls. Consider using a different antibody. | |
| Contamination with other NAD+-utilizing enzymes. | Ensure high purity of reagents and consider further purification of your protein of interest.[4] | |
| Inconsistent results between experiments | Variation in sample preparation. | Standardize the sample preparation protocol, including incubation times, temperatures, and inhibitor concentrations. |
| Different storage times or conditions for samples. | Process and analyze all samples in an experimental set at the same time and under the same conditions. |
Data on Heat-Lability of ADP-Ribosylation
The following tables summarize the effect of temperature and incubation time on the stability of ADP-ribosylation, highlighting the importance of optimizing sample preparation protocols.
Table 1: Effect of Temperature on ADP-Ribosylation Signal
| Temperature | Incubation Time | Observed Effect on ADP-Ribosylation Signal | Reference |
| 95°C | 2-10 minutes | Rapid loss of modification from peptides and automodified PARP10. | [1][2] |
| 60°C | 2-10 minutes | Modification appears more stable but diminishes with longer incubation times. | [1][2] |
| Room Temperature | 15-30 minutes | Sufficient for denaturation of some proteins while preserving sensitive epitopes. | [3] |
Table 2: Recommendations for Sample Heating Based on Protein Type
| Protein Type | Recommended Temperature | Recommended Duration | Rationale | Reference |
| Most Proteins | 95-100°C | 5 minutes | Standard protocol for complete denaturation. | [3] |
| ADP-Ribosylated Proteins | 60-70°C | 5-10 minutes | Preserves the heat-labile this compound modification. | [1][2][3] |
| Large Proteins (>150 kDa) | 70°C | 5-10 minutes | Prevents aggregation that can occur at higher temperatures. | [3] |
| Phosphorylated Proteins | Room Temperature | 30 minutes | Avoids degradation of heat-sensitive phospho-epitopes. | [3] |
Experimental Protocols
Protocol 1: Sample Preparation of ADP-Ribosylated Proteins for Western Blotting (Heat-Minimized)
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and inhibitors of ADP-ribosyltransferases (e.g., 10 µM olaparib) and ADP-ribosyl hydrolases.
-
Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (lysate) to a new pre-cooled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
In a microcentrifuge tube, mix the desired amount of protein lysate with 4X Laemmli sample buffer to a final 1X concentration.
-
Crucially, instead of boiling, heat the samples at 60°C for 10 minutes.
-
Briefly centrifuge the samples to collect the condensate.
-
Proceed to load the samples onto the SDS-PAGE gel.
-
Protocol 2: Western Blotting for Detection of ADP-Ribosylated Proteins
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE according to standard procedures, using an appropriate acrylamide (B121943) percentage to resolve your protein of interest.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound (pan-ADPr) or your protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Visualizations
Caption: Simplified ADP-ribosylation signaling pathway.
Caption: Workflow for ADP-ribosylation analysis by Western blot.
Caption: Troubleshooting logic for weak ADP-ribosylation signals.
References
Validation & Comparative
Validating Novel ADP-Ribosylation Sites: A Comparative Guide to Mass Spectrometry-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
The precise identification and validation of ADP-ribosylation sites on proteins is paramount to understanding its role in critical cellular processes like DNA repair, cell signaling, and gene regulation. This guide provides an objective comparison of current mass spectrometry (MS)-based methodologies for validating novel ADP-ribosylation sites, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate strategy for their needs.
Mass Spectrometry: The Gold Standard for Site Validation
Mass spectrometry has emerged as the definitive tool for identifying post-translational modifications, including the often labile and low-abundance ADP-ribosylation. The general workflow involves proteolytic digestion of proteins, enrichment of modified peptides, and subsequent analysis by tandem mass spectrometry (MS/MS) to pinpoint the exact modified amino acid residue.
Enrichment Strategies: Capturing the Modified Peptides
Due to the low stoichiometry of ADP-ribosylation, enrichment of modified peptides is a critical step. Two primary strategies dominate the field: affinity-based enrichment using the Af1521 macrodomain and chemical/enzymatic methods that leave a stable, detectable mark.
Table 1: Comparison of Enrichment Strategies for ADP-Ribosylated Peptides
| Feature | Af1521 Macrodomain Enrichment | Phosphodiesterase-Based Method | Hydroxylamine Treatment |
| Principle | Affinity capture of ADP-ribose moieties. | Enzymatic conversion of this compound to a stable phosphoribose mark.[1] | Chemical cleavage of the bond between this compound and acidic residues (Asp/Glu), leaving a hydroxamic acid derivative.[2] |
| Specificity | Binds to both mono- and poly-ADP-ribose.[1] | Targets both mono- and poly-ADP-ribosylation. | Specific for ADP-ribosylation on aspartate and glutamate (B1630785) residues.[2] |
| Identified Sites | Thousands of sites have been identified in human cells.[1] | Has been used to identify numerous phosphoribosylation sites. | Identifies a specific subset of ADP-ribosylation sites on acidic residues. |
| Advantages | Enriches for intact ADP-ribosylated peptides, preserving the original modification.[1] | Simplifies the modification for easier MS detection and allows for phosphopeptide enrichment strategies.[1][3] | Provides a characteristic mass shift (15.0109 Da) for confident identification.[2] |
| Disadvantages | Can be limited by the affinity of the macrodomain.[4] | Does not distinguish between endogenous phosphoribosylation and that derived from ADP-ribosylation. The efficiency of enzymatic cleavage can be a limitation.[5] | Limited to acidic residues and does not capture modifications on other amino acids like serine, arginine, or cysteine. |
| Engineered Variants | An engineered Af1521 (eAf1521) shows a 1000-fold increased affinity for this compound, leading to the identification of more modified proteins.[4] | N/A | N/A |
Fragmentation Techniques: Localizing the Modification
The labile nature of the this compound modification presents a challenge for fragmentation during MS/MS analysis.[1] Different fragmentation methods offer distinct advantages in preserving the modification and providing confident site localization.
Table 2: Comparison of Mass Spectrometry Fragmentation Techniques for ADP-Ribosylation Site Analysis
| Fragmentation Method | Principle | Advantages for ADP-Ribosylation Analysis | Disadvantages for ADP-Ribosylation Analysis |
| Higher-Energy Collisional Dissociation (HCD) | Collisional activation of precursor ions. | Provides high-resolution fragment ion spectra, effective for peptide backbone identification.[1] | The labile this compound modification can be lost, making site localization challenging.[1][6] |
| Electron-Transfer Dissociation (ETD) | Electron transfer to precursor ions, inducing fragmentation. | A non-ergodic technique that preserves labile PTMs, making it well-suited for confident localization of ADP-ribosylation sites.[7] Outperforms CID and HCD in the analysis of other labile PTMs like ubiquitylation.[7][8] | Can have a slower scan rate compared to HCD. |
| Electron-Transfer Higher-Energy Collisional Dissociation (EThcD) | A hybrid method combining ETD with HCD. | Combines the benefits of both techniques, often yielding more comprehensive fragmentation spectra for higher confidence in both peptide identification and site localization.[9] Generally proves superior to ETD alone for identification and localization.[10] | Can have lower numbers of identified peptide-spectrum matches (PSMs) than HCD due to a lower scan rate.[11] |
Experimental Protocols
Protocol 1: Af1521 Macrodomain-Based Enrichment of ADP-Ribosylated Peptides
This protocol outlines the enrichment of ADP-ribosylated peptides using the Af1521 macrodomain, a widely used and effective method.[12][13][14]
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Af1521 macrodomain coupled to agarose (B213101) beads
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice. Clarify the lysate by centrifugation.
-
Reduction, Alkylation, and Digestion: Reduce the protein lysate with DTT and alkylate with IAA. Dilute the lysate to reduce the urea concentration and digest with trypsin overnight at 37°C.
-
Enrichment of ADP-ribosylated Peptides: Stop the digestion and desalt the peptide mixture. Incubate the peptide solution with Af1521-agarose beads for 2-4 hours at 4°C.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the bound ADP-ribosylated peptides using the elution buffer.
-
Sample Preparation for MS: Desalt the enriched peptides using a C18 StageTip, dry, and resuspend in 0.1% formic acid for LC-MS/MS analysis.[1]
Protocol 2: Phosphodiesterase-Based Method for ADP-Ribosylation Site Identification
This protocol describes an alternative strategy that converts this compound to a stable phosphoribose mark, enabling detection using phosphoproteomic techniques.[1][3]
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 7.5)
-
Snake Venom Phosphodiesterase (SVP) or other suitable phosphodiesterase
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO2)
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Denaturation: Lyse cells in 8 M urea buffer and clarify the lysate.
-
Protein Digestion and Phosphodiesterase Treatment: Perform tryptic digestion of the protein lysate. Treat the resulting peptides with a phosphodiesterase (e.g., Snake Venom Phosphodiesterase) to convert this compound to phosphoribose.
-
Phosphopeptide Enrichment: Perform phosphopeptide enrichment using IMAC or TiO2 according to the manufacturer's instructions.
-
Sample Preparation for MS: Desalt the enriched peptides using a C18 StageTip, dry, and resuspend in 0.1% formic acid for LC-MS/MS analysis.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteins in signaling pathways and the steps in experimental workflows is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
ADP-Ribosylation in the DNA Damage Response
ADP-ribosylation, primarily through the action of PARP1 and PARP2, plays a critical role in the DNA damage response (DDR) by recruiting repair factors to sites of DNA lesions.[15][16][17][18]
Caption: DNA Damage Response Pathway involving ADP-ribosylation.
Experimental Workflow for Af1521-Based Enrichment
The following workflow illustrates the key steps involved in the enrichment of ADP-ribosylated peptides using the Af1521 macrodomain for subsequent mass spectrometry analysis.
Caption: Workflow for Af1521 Macrodomain-based Enrichment.
ADP-Ribosylation in Wnt Signaling
ADP-ribosylation by Tankyrase (TNKS) plays a crucial role in the Wnt signaling pathway by regulating the stability of Axin, a key component of the β-catenin destruction complex.[19][20][21][22]
Caption: Role of ADP-ribosylation in Wnt signaling activation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Promise of Proteomics for the Study of ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Af1521 improves this compound binding and identification of ADP-ribosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ADP-ribosylation: from molecular mechanisms to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Poly ADP-ribosylation in DNA Damage Response and Repair | Encyclopedia MDPI [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Wnt Pathway Activation by ADP-Ribosylation" by Eungi Yang, Ofelia Tacchelly-Benites et al. [digitalcommons.dartmouth.edu]
- 22. Role of ADP-ribosylation in Wnt Pathway Activation - Yasmath Ahmed [grantome.com]
Confirming ADP-Ribosylation Substrates: A Comparative Guide to Site-Directed Mutagenesis and Alternative Validation Methods
For researchers, scientists, and drug development professionals, rigorously validating protein substrates of ADP-ribosylation is a critical step in elucidating signaling pathways and developing targeted therapies. Site-directed mutagenesis has long been a gold standard for confirming the specific amino acid residues that accept ADP-ribose. This guide provides an objective comparison of site-directed mutagenesis with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
ADP-ribosylation is a dynamic post-translational modification where this compound moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is catalyzed by ADP-ribosyltransferases (ARTs), including the well-studied poly(this compound) polymerases (PARPs). Identifying the specific substrates of these enzymes and the precise sites of modification is crucial for understanding their roles in cellular processes such as DNA repair, transcription, and cell death.
Site-Directed Mutagenesis: The Definitive Approach for Functional Validation
Site-directed mutagenesis allows for the targeted substitution of specific amino acids in a protein sequence. To confirm an ADP-ribosylation site, the putative acceptor residue (e.g., glutamate (B1630785), aspartate, serine, lysine, or arginine) is typically mutated to a structurally similar but non-modifiable amino acid, such as alanine (B10760859), or an amino acid that mimics the unmodified state (e.g., glutamate to glutamine). The effect of this mutation on the protein's ability to be ADP-ribosylated is then quantified. A significant reduction or complete loss of ADP-ribosylation of the mutant protein compared to the wild-type is strong evidence that the mutated residue is a genuine acceptor site.
Experimental Workflow for Site-Directed Mutagenesis-Based Validation
Caption: Workflow for validating an ADP-ribosylation site using site-directed mutagenesis.
Quantitative Analysis of ADP-Ribosylation Substrate Mutants
The following table summarizes quantitative data from studies that have used site-directed mutagenesis to validate ADP-ribosylation sites on key proteins.
| Target Protein | Wild-Type Acceptor Site | Mutant | Method of Quantification | Result | Reference |
| PARP1 (Automodification) | Glutamate (E488, E491) | E488A, E491A | Mass Spectrometry (Spectral Counts) | Semi-quantitative analysis showed these sites to be prominent targets of automodification. | [1] |
| Histone H4 | Lysine (K16) | K16A | In vitro ADP-ribosylation with [³²P]NAD+ followed by autoradiography | Mutation of K16 to alanine abrogated ADP-ribosylation. | |
| Histone H3 | Serine (S10) | S10A | In vitro ADP-ribosylation and Western blot with anti-Ser-ADPr antibody | S10A mutation prevented ADP-ribosylation. | |
| XRCC1 | BRCT I domain mutants | - | Reduced formation of nuclear foci after DNA damage | Mutation of the BRCT I domain, which interacts with PARP-1, greatly reduced the formation of XRCC1 foci at sites of poly(this compound). | [2] |
Alternative and Complementary Validation Methods
While site-directed mutagenesis is a powerful tool for functional validation, other methods can be used to identify and, in some cases, quantify ADP-ribosylation.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is the premier tool for the de novo identification of post-translational modifications, including ADP-ribosylation. In a typical "bottom-up" proteomics workflow, the protein of interest is digested into peptides, which are then analyzed by MS/MS. The mass shift corresponding to the addition of one or more this compound units allows for the identification of the modified peptide and, through fragmentation analysis, the precise localization of the modification to a specific amino acid residue.
Comparison with Site-Directed Mutagenesis:
| Feature | Site-Directed Mutagenesis | Mass Spectrometry |
| Primary Goal | Functional validation of a known or putative site. | De novo identification and localization of modification sites. |
| Throughput | Low; typically one site at a time. | High; can identify hundreds to thousands of modification sites in a single experiment. |
| Information Provided | Confirms the functional importance of a specific residue for ADP-ribosylation. | Provides the identity of the modified protein, the specific amino acid residue(s) modified, and can be used for relative quantification. |
| Limitations | Requires a hypothesis about the modification site; can be time-consuming. | Can be technically challenging due to the labile nature of the this compound modification; may not provide information on the functional consequence of the modification. |
"Clickable" NAD+ Analogs and Analog-Sensitive Enzymes
A powerful chemical biology approach involves the use of NAD+ analogs that have been modified with a "clickable" chemical handle, such as an alkyne or azide (B81097) group.[3][4] These analogs can be incorporated into substrate proteins by PARPs. The modified proteins can then be tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via a highly specific click chemistry reaction, allowing for their detection, enrichment, and identification.[3][4]
To enhance the specificity of this method, researchers have developed analog-sensitive (as) PARP mutants. These engineered enzymes have a modified active site that preferentially accepts the clickable NAD+ analog over the natural NAD+, enabling the specific labeling of the substrates of a particular PARP enzyme.[5]
Comparison with Site-Directed Mutagenesis:
| Feature | Site-Directed Mutagenesis | "Clickable" NAD+ Analogs |
| Principle | Genetic modification of the substrate protein. | Chemical modification of the this compound donor (NAD+). |
| Application | Confirms the role of a specific residue in being ADP-ribosylated. | Enables the detection, visualization, and enrichment of ADP-ribosylated proteins for identification. |
| Specificity | High for the targeted residue. | Can be made highly specific for a particular PARP enzyme when combined with analog-sensitive mutants. |
| Advantages | Provides a direct link between a residue and its modification status. | Allows for the study of ADP-ribosylation in complex biological samples and can be used for proteome-wide substrate discovery. |
| Limitations | Does not identify unknown modification sites. | Does not directly confirm the functional necessity of a specific acceptor site; requires synthesis of the NAD+ analog. |
Experimental Protocols
Detailed Protocol for Site-Directed Mutagenesis and Validation
1. Primer Design and Site-Directed Mutagenesis:
-
Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
Perform PCR using a high-fidelity DNA polymerase, the wild-type expression plasmid as a template, and the mutagenic primers.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells and select for colonies.
-
Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
2. Protein Expression and Purification:
-
Transform the sequence-verified wild-type and mutant plasmids into an appropriate protein expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression and purify the recombinant wild-type and mutant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verify protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
3. In Vitro ADP-Ribosylation Assay:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Set up the reactions on ice, with each reaction containing the reaction buffer, a fixed amount of purified wild-type or mutant substrate protein, and the ADP-ribosyltransferase (e.g., PARP1).
-
To initiate the reaction, add NAD+. For radioactive detection, include [³²P]-NAD+.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
4. Analysis and Quantification:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize the ADP-ribosylated proteins.
-
For non-radioactive assays, perform a Western blot using an antibody that recognizes poly- or mono-ADP-ribose.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Compare the level of ADP-ribosylation of the mutant protein to the wild-type protein. A significant decrease in the signal for the mutant indicates that the mutated residue is an important acceptor site.
Signaling Pathway Visualization
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway, a process where the identification of its substrates is crucial.
Caption: PARP1 signaling in the DNA damage response.[6][7]
Conclusion
Site-directed mutagenesis remains an indispensable tool for the functional validation of ADP-ribosylation substrates, providing a direct link between a specific amino acid residue and its role as an acceptor site. While mass spectrometry offers unparalleled capabilities for the discovery and localization of modification sites, and "clickable" NAD+ analogs provide a powerful means for substrate identification in complex systems, site-directed mutagenesis is the definitive method for confirming the functional significance of these findings. For a comprehensive understanding of ADP-ribosylation, an integrated approach that combines the discovery power of proteomics and chemical biology with the functional validation of site-directed mutagenesis is often the most effective strategy.
References
- 1. Quantitative site-specific ADP-ribosylation profiling of DNA-dependent PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A requirement for PARP-1 for the assembly or stability of XRCC1 nuclear foci at sites of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Clickable NAD+ Analogs to Label Substrate Proteins of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Clickable NAD+ Analog-Based Assay of Poly(ADP-Ribosyl)ated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activities of PARP1 and PARP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activities of two key nuclear enzymes, Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(this compound) Polymerase 2 (PARP2). Both enzymes play critical roles in the cellular response to DNA damage, primarily through the synthesis of poly(this compound) (PAR) chains from their substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). While they share structural similarities in their catalytic domains, their distinct functionalities and substrate specificities have significant implications for their roles in genomic stability and as therapeutic targets. This comparison is supported by experimental data to aid researchers in dissecting their unique and overlapping functions.
Core Catalytic Properties: A Head-to-Head Comparison
PARP1 is the primary architect of the cellular PAR response to DNA damage, accounting for approximately 80-90% of total PAR synthesis.[1] PARP2, while structurally similar, contributes a smaller but significant portion, estimated at 5-15% of cellular PARP activity.[2] This quantitative difference is a key distinguishing feature of their catalytic roles.
| Feature | PARP1 | PARP2 | References |
| Contribution to Cellular PARylation | ~80-90% | ~5-15% | [1][2] |
| DNA Substrate Specificity | Broad: single- and double-strand breaks, G-quadruplexes, R-loops | More specific: nicks, gaps, and flap structures with a preference for 5'-phosphorylated ends | [1][3] |
| Catalytic Efficiency (NAD+) | kcat: 26.0 min-1, Km: 212.9 µM | Data for direct comparison is limited, but generally considered to have a lower turnover rate than PARP1. | [2][4] |
Differential Inhibition Profiles
The development of PARP inhibitors has been a major focus in cancer therapy. While many first-generation inhibitors target both PARP1 and PARP2, newer agents exhibit greater selectivity. This differential inhibition is critical for both dissecting the individual roles of each enzyme and for developing therapies with improved side-effect profiles.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) |
| Olaparib | ~1-5 | ~1-2 | ~1-2 |
| Rucaparib | ~1-5 | ~1-2 | ~1-2 |
| Niraparib | ~2-4 | ~1-2 | ~2 |
| Talazoparib | <1 | <1 | ~1 |
| Veliparib | ~2-5 | ~1-3 | ~2 |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. The selectivity is presented as a ratio of PARP2 IC50 to PARP1 IC50, where a value >1 indicates PARP2 selectivity and <1 indicates PARP1 selectivity.
Distinct Protein Substrate Preferences
While both PARP1 and PARP2 PARylate a variety of nuclear proteins, including themselves (auto-PARylation) and histones, emerging evidence from proteomic studies suggests they have distinct substrate repertoires. This substrate specificity is a key determinant of their unique biological functions.
| Substrate Class | PARP1-Specific Examples | PARP2-Specific Examples | Shared Substrates | References |
| DNA Repair | DNA-PKcs, Ku70/80, XRCC1 | - | Histones, DNA Ligase III, DNA Polymerase β | [3][5] |
| Chromatin Remodeling | BRD7, ALC1 | - | - | [5] |
| Transcription | Numerous transcription factors | - | - | [2] |
| Other | - | FK506-binding protein 3, SH3 and cysteine-rich domain-containing protein 1 | - | [6] |
Signaling Pathways and Experimental Workflows
To visualize the roles of PARP1 and PARP2 in cellular processes and the methodologies used to study them, the following diagrams are provided.
Caption: Role of PARP1 and PARP2 in the DNA damage response pathway.
References
- 1. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. e-century.us [e-century.us]
- 4. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of candidate substrates for poly(this compound) polymerase-2 (PARP2) in the absence of DNA damage using high-density protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional differences between mono- and poly-ADP-ribosylation
A Comprehensive Guide to the Functional Differences Between Mono- and Poly-ADP-Ribosylation
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is paramount. Among these, ADP-ribosylation, the addition of ADP-ribose moieties to proteins, plays a critical role in a vast array of cellular processes. This modification exists in two distinct forms: mono-ADP-ribosylation (MARylation), the attachment of a single this compound unit, and poly-ADP-ribosylation (PARylation), the formation of linear or branched chains of this compound. While both utilize NAD+ as a substrate, their functional consequences, enzymatic machinery, and cellular roles are markedly different. This guide provides an objective comparison of their functional differences, supported by experimental data and detailed methodologies.
Core Mechanistic and Functional Distinctions
Mono- and poly-ADP-ribosylation are executed by different enzymes, recognized by distinct reader domains, and reversed by specific hydrolases, leading to divergent downstream signaling and cellular outcomes.
Mono-ADP-ribosylation (MARylation) is a widespread modification involved in fine-tuning protein function. It is catalyzed by a large number of enzymes, including the majority of the Poly(this compound) Polymerase (PARP) family (e.g., PARP3, PARP7, PARP10, PARP14) and sirtuins. MARylation is often involved in signal transduction, cytoskeletal regulation, and metabolic processes. The addition of a single this compound unit can alter a protein's conformation, activity, or its interaction with other molecules.
Poly-ADP-ribosylation (PARylation) , in contrast, involves the synthesis of long, negatively charged polymers of this compound. This modification is primarily carried out by a smaller subset of PARP enzymes, most notably PARP1 and PARP2, as well as Tankyrases (PARP5a/5b). PARylation is a dramatic signal, often in response to cellular stress, particularly DNA damage. The PAR polymer can act as a scaffold to recruit a multitude of proteins involved in DNA repair and chromatin remodeling.
A key distinction lies in the catalytic domain of the "writer" enzymes. PARylating enzymes possess a conserved catalytic triad (B1167595) (typically His-Tyr-Glu), where the glutamate (B1630785) residue is essential for the elongation of the this compound chain. Most MARylating enzymes lack this critical glutamate, restricting them to the transfer of a single this compound unit.
Comparative Functional Roles
The structural differences between a single this compound moiety and a large, charged polymer dictate their distinct roles in cellular physiology and pathology.
| Feature | Mono-ADP-ribosylation (MARylation) | Poly-ADP-ribosylation (PARylation) |
| Primary Function | Fine-tuning protein function, signaling | Rapid and robust stress response, scaffolding |
| Key Cellular Processes | Signal transduction, cytoskeletal dynamics, metabolism, transcription | DNA damage repair, apoptosis, chromatin remodeling, inflammation |
| Enzymes (Writers) | Majority of PARP family (e.g., PARP3, 7, 10, 12, 14-16), Sirtuins | PARP1, PARP2, Tankyrases (PARP5a/5b) |
| Signal Characteristics | Subtle, regulatory | Large, transient, and dramatic signal amplification |
| Abundance | Estimated to be up to 700 times more abundant than PARylated residues at baseline[1] | Low basal levels, massively induced upon stress (e.g., DNA damage) |
DNA Damage Response
In the DNA damage response (DDR), PARylation by PARP1 acts as a primary alarm signal. Upon detecting a DNA break, PARP1 synthesizes large PAR chains, which serve as a scaffold to recruit DNA repair machinery, such as XRCC1 and DNA ligase III, to the site of damage. This process is rapid and transient, with PAR chains being quickly degraded to allow for the completion of repair.
MARylation also plays a role in the DDR, though it is often a more delayed and sustained signal. For instance, PARP3-mediated MARylation of histone H1 facilitates the recruitment of factors for double-strand break repair. Recent studies suggest a two-phase signaling in DNA damage, with a rapid PARylation burst followed by a long-lived MARylation signal on histones that recruits proteins like the E3 ubiquitin ligase RNF114.
Transcription and Gene Regulation
Both MARylation and PARylation can influence gene expression. PARP1-mediated PARylation can affect chromatin structure, promoting a more open conformation that facilitates transcription. Conversely, PARylation can also lead to transcriptional repression by modifying transcription factors.
MARylating enzymes like PARP7 and PARP14 have been shown to regulate transcription factors. For example, PARP7 can mono-ADP-ribosylate the androgen receptor (AR), leading to its degradation and providing a negative feedback loop in androgen signaling.
Cytoskeletal Regulation and Cellular Stress
MARylation has a more prominent role in regulating the cytoskeleton. PARP7 has been identified to MARylate α-tubulin, which leads to microtubule depolymerization and affects cell growth and motility in ovarian cancer cells.
In response to cellular stress, such as oxidative stress, both modifications are induced. PARP10 is a key player in the assembly of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to stress. PARP10 MARylates core stress granule components like G3BP1, initiating their formation.
Signaling Pathways
The signaling cascades initiated by MARylation and PARylation involve distinct sets of proteins and lead to different cellular outcomes.
PARP1-Mediated PARylation in DNA Damage Response
Upon sensing a DNA single-strand break, PARP1 is catalytically activated and synthesizes PAR chains on itself and histone proteins. This creates a scaffold that recruits DNA repair proteins, leading to the resolution of the damage.
References
A Researcher's Guide to ADP-ribosylation Detection: A Comparative Analysis of Commercial Kits
For researchers, scientists, and drug development professionals navigating the complexities of ADP-ribosylation, selecting the optimal detection method is paramount. This guide provides a comprehensive cross-validation of commercially available ADP-ribosylation detection kits, offering a blend of manufacturer-provided data and insights from independent validation studies. We delve into the nuances of these kits, presenting quantitative data, detailed experimental protocols, and visual guides to the underlying biological and experimental workflows.
ADP-ribosylation, a post-translational modification crucial in a myriad of cellular processes including DNA repair, cell signaling, and gene regulation, exists in two forms: mono(ADP-ribosyl)ation (MARylation) and poly(ADP-ribosyl)ation (PARylation).[1] The enzymes responsible, poly(ADP-ribose) polymerases (PARPs), are significant targets in cancer therapy, making the accurate detection of their activity a critical aspect of research and drug development.[2] This guide focuses primarily on kits designed to detect PARylation, as they are more commonly available and standardized.
Comparative Analysis of Poly(this compound) ELISA Kits
Enzyme-linked immunosorbent assays (ELISAs) are the most common format for the quantitative detection of poly(this compound) (PAR). These kits are typically configured as sandwich ELISAs, providing a sensitive and high-throughput method for measuring PAR levels in cell lysates and tissue homogenates. Below is a summary of key performance indicators for several commercially available kits, based on manufacturer-provided information.
| Kit Name / Manufacturer | Detection Principle | Sensitivity | Dynamic Range | Sample Types | Target |
| Poly (this compound) ELISA Kit / Cell Biolabs, Inc. | Sandwich ELISA (Colorimetric) | 20 pM[3][4] | Not Specified | Cell and tissue lysates[3] | Poly(this compound) |
| LysA™ Universal PARylation Assay Kit / BPS Bioscience | Sandwich ELISA (Chemiluminescent) | 100 pM[5] | 100 pM - 20 nM[6][7] | Cell extracts[6] | Poly(ADP-ribosylation) |
| Poly (this compound) ELISA Kit / Assay Genie | Competitive ELISA (Colorimetric) | < 0.094 pmol/ml | 0.156-10 pmol/ml | Serum, plasma, tissue homogenates, other biological fluids[8] | Poly(this compound) |
| Hi-Affi™ Poly (this compound) ELISA Kit / Creative Biolabs | Sandwich ELISA (Colorimetric) | Not Specified | Not Specified | Cell or tissue samples[9] | Poly(this compound) |
Disclaimer: The data presented in this table is based on information provided by the manufacturers and has not been independently verified in a head-to-head study. Performance may vary depending on the experimental conditions and sample types.
Key Considerations for Kit Selection
While the table provides a quantitative overview, selecting the right kit requires deeper consideration of the experimental context. Independent studies have highlighted significant variability in the specificity and efficiency of different detection reagents (antibodies and recombinant this compound binding domains).
A systematic analysis by Weixler et al. (2022) revealed that different detection reagents have distinct affinities for ADP-ribosylation on various amino acid residues (e.g., glutamate, cysteine, serine).[10][11] Some reagents may also exhibit cross-reactivity with related molecules. Therefore, the choice of kit should be guided by the specific biological question and the nature of the ADP-ribosylation being investigated. For instance, a kit employing a detection antibody with broad specificity might be suitable for measuring total PAR levels, while a more specific reagent may be necessary to study the modification of a particular protein.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the ADP-ribosylation signaling pathway and a general workflow for the cross-validation of detection kits.
A simplified diagram of the PARP-mediated ADP-ribosylation signaling pathway.
A generalized workflow for the comparative validation of different ADP-ribosylation kits.
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the two most common methods of ADP-ribosylation detection: ELISA and Western Blotting. These should be adapted based on the specific instructions of the chosen commercial kit.
General Protocol for Poly(this compound) Sandwich ELISA
This protocol provides a framework for a typical sandwich ELISA for PAR detection.
-
Plate Preparation :
-
If the plate is not pre-coated, dilute the anti-PAR capture antibody in coating buffer (e.g., 1X PBS) and add 100 µL to each well.[3]
-
Incubate overnight at 4°C.[3]
-
Wash the plate three times with 200 µL of 1X Wash Buffer per well.
-
Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for at least 1-2 hours at room temperature.[6]
-
-
Standard and Sample Preparation :
-
Prepare a serial dilution of the PAR standard provided in the kit to generate a standard curve (e.g., from 20 nM down to 100 pM).[6]
-
Prepare cell or tissue lysates according to the kit's instructions, ensuring the inclusion of protease and PARP/PARG inhibitors.[6]
-
Dilute the lysates to fall within the dynamic range of the assay.
-
-
Assay Procedure :
-
Wash the blocked plate three times with Wash Buffer.
-
Add 50-100 µL of the prepared standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation.[6]
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted anti-PAR detection antibody to each well and incubate for 1 hour at room temperature.[3]
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted secondary antibody-HRP conjugate to each well and incubate for 1 hour at room temperature.[3]
-
Wash the plate three to five times with Wash Buffer.
-
-
Detection :
-
Add 100 µL of the HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate) to each well.[3][6]
-
Incubate until sufficient signal develops (typically 5-30 minutes).
-
If using a colorimetric substrate, add 50-100 µL of Stop Solution.
-
Read the absorbance or luminescence on a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the signal versus the concentration of the PAR standards.
-
Calculate the concentration of PAR in the samples by interpolating their signal from the standard curve.
-
General Protocol for Western Blot Detection of Poly(this compound)
Western blotting provides a semi-quantitative method to visualize PARylation on specific proteins.
-
Sample Preparation :
-
Lyse cells in a suitable buffer (e.g., RIPA) supplemented with protease and PARP/PARG inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Crucially , avoid boiling the samples, as this compound modifications can be heat-labile.[10]
-
-
SDS-PAGE and Transfer :
-
Separate 20-50 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane for 1-2 hours at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
-
Incubate the membrane with a primary antibody against PAR (e.g., clone 10H) overnight at 4°C with gentle agitation.[12] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three to four times with TBST for 5-10 minutes each.[12]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in the previous step.
-
-
Detection :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system. PARylation often appears as a high molecular weight smear due to the addition of large PAR chains to target proteins.[12]
-
By combining the quantitative data from ELISA kits with the qualitative and protein-specific information from Western blotting, researchers can achieve a more comprehensive understanding of ADP-ribosylation in their experimental systems. The selection of the most appropriate kit will ultimately depend on the specific research goals, available equipment, and the nature of the samples being analyzed.
References
- 1. Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Poly (this compound) ELISA [cellbiolabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Hi-Affi™ Poly (this compound) ELISA Kit-Colorimetric - Creative Biolabs [creative-biolabs.com]
- 10. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. tulipbiolabs.com [tulipbiolabs.com]
Confirming PARP Inhibitor Efficacy: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways.[1] Validating the efficacy of these inhibitors requires a multi-faceted approach, employing orthogonal methods to provide a comprehensive understanding of their mechanism of action and anti-tumor activity. This guide compares key experimental methods, offering detailed protocols and supporting data to aid in the robust evaluation of PARP inhibitor performance.
The Mechanism of PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[2][3] They recognize and bind to DNA single-strand breaks (SSBs), a common form of DNA damage.[2] Upon binding, PARP enzymes catalyze the synthesis of long chains of poly(this compound) (PAR) on themselves and other nuclear proteins, using NAD+ as a substrate.[2][4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.[3]
PARP inhibitors exert their effects through two primary, interconnected mechanisms:
-
Catalytic Inhibition: By binding to the catalytic site of the PARP enzyme, these inhibitors prevent the synthesis of PAR chains.[5] This blocks the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.[6]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break.[5][7] These trapped PARP-DNA complexes are highly cytotoxic, as they can obstruct DNA replication, leading to the collapse of replication forks and the formation of DNA double-strand breaks (DSBs).[8][9]
In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibitors is particularly lethal. This concept is known as synthetic lethality.[5][10]
Below is a diagram illustrating the signaling pathway of PARP-mediated DNA repair and the points of intervention for PARP inhibitors.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP assay [assay-protocol.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. annualreviews.org [annualreviews.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Olaparib and Talazoparib in Cancer Cell Cytotoxicity: A Research Guide
This guide provides a detailed comparative analysis of the cytotoxic effects of two prominent PARP inhibitors, olaparib (B1684210) and talazoparib (B560058), for researchers, scientists, and drug development professionals. The information presented is collated from various experimental studies to offer an objective overview of their performance in different cancer cell lines.
Introduction to Olaparib and Talazoparib
Olaparib and talazoparib are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, a key component in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which, in the absence of a functional HRR pathway, lead to genomic instability and cell death through a mechanism known as synthetic lethality.[3][4]
A crucial distinction between these inhibitors lies in their PARP trapping efficiency. Talazoparib is recognized as a significantly more potent PARP trapper than olaparib.[5] This trapping mechanism, where the inhibitor locks the PARP enzyme onto the DNA, creates a cytotoxic complex that obstructs DNA replication and is a major contributor to the inhibitor's cytotoxic potency.[4][5]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for olaparib and talazoparib across various cancer cell lines as reported in multiple studies. These values highlight the differential sensitivity of cancer cells to these inhibitors, which can be influenced by their genetic background, particularly their BRCA status.
Table 1: Comparative IC50 Values of Olaparib and Talazoparib in Breast Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference(s) |
| MDA-MB-436 | BRCA1 mutant | 4.7 | 0.13 | [6] |
| HCC1937 | BRCA1 mutant | 96 | 10 | [6] |
| MDA-MB-231 | Wild-type | ≤20 | 0.48 | [6] |
| MDA-MB-468 | Wild-type | <10 | 0.8 | [6] |
| SKBR3 | Wild-type | - | 0.04 | [6] |
| JIMT1 | Wild-type | - | 0.002 | [6] |
| MCF-7 | Wild-type | ~11 | 1.1 - 5.4 | [6] |
| BT-20 | Wild-type | - | 91.6 | [7][8] |
Table 2: Comparative IC50 Values of Olaparib and Talazoparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference(s) |
| PEO1 | BRCA2 mutant | 0.004 | - | [9] |
| PEO1-OR (Olaparib-Resistant) | BRCA2 mutant | - | - | [10] |
| PEO4 | BRCA2 mutant | More sensitive than PEO1 | - | [10] |
| OVCAR8 | Not Specified | 200 | - | [9] |
| SKOV3 (BRCA2 KO) | BRCA2 Knockout | 0.051 | - | [11][12] |
Table 3: Comparative IC50 Values of Olaparib and Talazoparib in Prostate Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference(s) |
| LNCaP | Not Specified | 4.41 (Resistant) | - | [9][13] |
| C4-2B | Not Specified | 28.9 (Resistant) | - | [9][13] |
| DU145 | Not Specified | 3.78 (Resistant) | - | [9][13] |
| DU145 (BRCA1 KO) | BRCA1 Knockout | 0.067 | - | [11][12] |
Table 4: Comparative IC50 Values of Olaparib and Talazoparib in Pancreatic Cancer Cell Lines
| Cell Line | BRCA1/2 Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference(s) |
| Capan-1 | BRCA2 mutant | Highly sensitive | - | [14] |
| MIA PaCa-2 | BRCA2 wild-type | Less sensitive | - | [14][15] |
| CFPAC-1 | Not Specified | 79.5 | - | [16] |
| BXPC-3 | Not Specified | 184.8 | - | [16] |
| HPAC | Not Specified | 200.2 | - | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Olaparib and Talazoparib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[18]
-
Drug Treatment: Treat cells with various concentrations of olaparib or talazoparib and incubate for the desired period (e.g., 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.[18] Incubate the plate for 1.5 to 4 hours at 37°C.[17][18]
-
Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add 130-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), a hallmark of early apoptotic cells.[20]
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with olaparib or talazoparib. Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[21]
-
Staining: Add 5 µL of Annexin V-FITC and optionally 5 µL of PI to 100 µL of the cell suspension.[22]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[23] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[24]
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide (PI) staining followed by flow cytometry is a common method for analyzing the distribution of cells in different phases of the cell cycle.[25]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest a single-cell suspension of treated and control cells.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[26] Incubate on ice for at least 30 minutes.[27]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[27]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to eliminate RNA staining.[27]
-
Incubation: Incubate the cells for 5-30 minutes at room temperature.[25][27]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by olaparib and talazoparib and a general workflow for cytotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic lethality for cancer therapy: cellular mechanism and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
The Intricate Dance of Modification: A Comparative Guide to the Interplay Between ADP-Ribosylation and Ubiquitination Signaling
For researchers, scientists, and drug development professionals, understanding the complex interplay between post-translational modifications (PTMs) is paramount for deciphering cellular signaling and developing novel therapeutic strategies. Among the myriad of PTMs, ADP-ribosylation and ubiquitination have emerged as key regulatory hubs with intricate crosstalk that governs a wide array of cellular processes, from DNA damage repair to immune responses and cancer progression.
This guide provides a comprehensive comparison of the known mechanisms of interplay between ADP-ribosylation and ubiquitination. We delve into the key enzymatic players, compare their functional outputs with supporting quantitative data, and provide detailed experimental protocols for studying this fascinating signaling nexus.
Modes of Interplay: A Comparative Overview
The crosstalk between ADP-ribosylation and ubiquitination is not a monolithic process but rather a multifaceted interplay involving distinct mechanisms. Here, we compare three primary modes of this interaction.
Table 1: Comparison of aPAR-Dependent Ubiquitination (PARdU) E3 Ligases
Poly(ADP-ribose) (PAR) chains, synthesized by PARP enzymes, can act as a scaffold to recruit E3 ubiquitin ligases to specific cellular locations or allosterically activate them, a process termed PAR-dependent ubiquitination (PARdU). This mechanism is crucial for the DNA damage response (DDR) and other signaling pathways.
| Feature | RNF146 (Iduna) | RNF168 | RNF144A |
| PAR-Binding Domain | WWE domain | PAR-binding motif (PBM) | Unknown |
| Primary Cellular Role | Wnt signaling, DNA damage repair | DNA damage response | Regulation of PARP1 stability |
| Key Substrates | Axin, 3BP2, PARP1, XRCC1, DNA ligase III, KU70 | PARP1, Histones | PARP1 |
| Mechanism of Action | PAR binding to the WWE domain allosterically activates the RING E3 ligase activity. | Recruited to sites of DNA damage by PAR chains to ubiquitinate substrates. | Interacts with and targets PARP1 for proteasomal degradation. |
| Quantitative Data | The WWE domain of RNF146 binds to iso-ADP-ribose with a reported affinity of 370 nM.[1] It exhibits a higher binding affinity for PARylated proteins compared to some macrodomain proteins.[2] | Binds to PAR chains, which is critical for its role in PARP1 degradation.[3] | Knockdown of RNF144A leads to an increase in PARP1 protein levels.[4] |
| Functional Outcome | Promotes degradation of target proteins, thereby modulating signaling pathways. | Facilitates DNA repair and regulates chromatin structure. | Modulates cellular sensitivity to PARP inhibitors. |
Table 2: Comparison of Deltex E3 Ligase-Mediated ADPr-Ubiquitination
A more direct form of crosstalk involves the covalent attachment of ubiquitin to an this compound (ADPr) moiety, a process mediated by the Deltex family of E3 ubiquitin ligases. This creates a novel hybrid post-translational modification, ADPr-Ub.
| Feature | DTX3L (in complex with PARP9) | Other Deltex Family Members (e.g., DTX2) |
| Catalytic Activity | Possesses both E3 ubiquitin ligase and ADP-ribosyltransferase activity. | Conserved ADPr ubiquitylation activity.[5][6] |
| Substrate for Ubiquitination | This compound (free or attached to proteins/nucleic acids). | This compound (free or attached to proteins/nucleic acids). |
| Mechanism of Action | The DTX3L/PARP9 complex can directly ubiquitinate the 3'-hydroxyl of the adenosine-proximal ribose of ADPr.[7] The presence of PARP9 enhances the ADP-ribosylation of ubiquitin by DTX3L.[8] | Catalyze the formation of a hybrid ADP-ribosyl-ubiquitin modification.[7] |
| Quantitative Data | The apparent Km for ubiquitin is 0.4 µM and for biotin-NAD+ is 8 µM in the PARP9/DTX3L-mediated reaction.[9] Mono-ubiquitination of histone H2A by DTX3L is increased by 60% in the presence of PARP9.[8] | DTX2 ubiquitylates ADPr more efficiently than it modifies NAD+.[5] |
| Functional Outcome | Sequesters ubiquitin, potentially impeding canonical ubiquitin-dependent signaling.[10] Plays roles in DNA damage repair and antiviral responses. | Regulation of signaling pathways through the formation of ADPr-Ub. |
Table 3: Comparison of Canonical and Non-Canonical Ubiquitination
Some bacterial pathogens have evolved unique mechanisms to hijack the host ubiquitination machinery, often involving ADP-ribosylation as an intermediate step.
| Feature | Canonical Eukaryotic Ubiquitination | Legionella SidE-mediated Phosphoribosyl (PR)-Ubiquitination |
| Enzymatic Cascade | Requires E1, E2, and E3 enzymes. | Bypasses the E1-E2-E3 cascade. |
| Ubiquitin Activation | ATP-dependent activation of ubiquitin by E1. | NAD+-dependent ADP-ribosylation of ubiquitin at Arg42 by the mART domain of SidE effectors.[11] |
| Linkage to Substrate | Isopeptide bond between the C-terminus of ubiquitin and a lysine (B10760008) residue on the substrate. | Phosphodiester bond between phosphoribosylated ubiquitin (PR-Ub) and a serine residue on the substrate.[12] |
| Key Effector Proteins | Hundreds of different E3 ligases provide substrate specificity. | SidE family of effectors (SdeA, SdeB, SdeC). |
| Functional Outcome | Diverse cellular outcomes including protein degradation, signaling, and trafficking. | Hijacking of host cellular processes, such as ER-to-LCV fusion, to promote bacterial survival and replication.[13] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate connections within these signaling pathways and the workflows used to study them is crucial for a deeper understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A Novel Reciprocal Crosstalk between RNF168 and PARP1 to Regulate DNA Repair Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RBR-type E3 ubiquitin ligase RNF144A targets PARP1 for ubiquitin-dependent degradation and regulates PARP inhibitor sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DELTEX E3 ligases ubiquitylate ADP-ribosyl modification on nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DELTEX E3 ligases ubiquitylate ADP-ribosyl modification on protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Deltex family E3 ligases specifically ubiquitinate the terminal this compound of poly(ADP-ribosyl)ation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploitation of the Host Ubiquitin System: Means by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Canonical and phosphoribosyl ubiquitination coordinate to stabilize a proteinaceous structure surrounding the Legionella-containing vacuole - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Validation of a Putative PARP Substrate: A Comparative Guide
For researchers in cellular biology and drug development, the precise identification and validation of Poly(ADP-ribose) Polymerase (PARP) substrates is a critical step in elucidating cellular signaling pathways and developing targeted therapies. This guide provides a comparative overview of key biochemical methods used to validate a putative PARP substrate, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Comparison of Validation Methodologies
The validation of a protein as a true PARP substrate requires a multi-faceted approach, combining in vitro and cellular assays to build a robust body of evidence. Below is a comparison of common methodologies, outlining their principles, advantages, and limitations.
| Method | Principle | Primary Output | Advantages | Limitations |
| In Vitro PARP Activity Assay | Measures the direct enzymatic activity of a purified PARP on the putative substrate by detecting NAD+ consumption or PAR/MAR formation.[1][2] | Quantitative (e.g., IC50, fold-increase in PARylation) | Direct evidence of enzymatic modification. Allows for kinetic analysis. | Lacks cellular context; may not reflect in vivo regulation. Requires purified components. |
| Cellular PARylation Assay | Quantifies changes in the poly(ADP-ribosyl)ation (PARylation) levels of a target protein within cells, often in response to DNA damage.[3] | Semi-quantitative (Western Blot) or Quantitative (ELISA) | Physiologically relevant; reflects cellular signaling. | Indirect; observed PARylation could be mediated by other proteins in a complex. |
| Affinity-Based Pull-Down MS | Utilizes this compound binding domains (e.g., Af1521 macrodomain) to enrich ADP-ribosylated proteins from cell lysates for identification by mass spectrometry.[4][5][6] | Qualitative/Semi-quantitative list of putative substrates | Unbiased, proteome-wide discovery of substrates.[7] | Does not distinguish between direct and indirect substrates. May miss low-abundance substrates. |
| Analog-Sensitive PARP Mutants | A chemical-genetic approach where an engineered PARP utilizes a modified NAD+ analog to specifically label its direct substrates.[8] | Identification of direct substrates and modification sites | High specificity for a particular PARP enzyme. Enables site-of-modification mapping.[8] | Requires genetic manipulation of cells. Synthesis of NAD+ analogs can be complex. |
| Co-Immunoprecipitation (Co-IP) | Identifies interaction partners of a specific PARP by using an antibody to pull down the PARP and its associated proteins. | List of interacting proteins | In vivo evidence of a protein-protein interaction. | Does not confirm enzymatic modification. Prone to non-specific binding. |
Experimental Protocols
In Vitro PARP Activity Assay (ELISA-based)
This protocol is adapted from commercially available chemiluminescent ELISA kits designed to measure PARP activity.[9][10]
Objective: To quantify the PARylation of a putative substrate by a specific PARP enzyme in a controlled, in vitro environment.
Key Reagents:
-
Recombinant human PARP enzyme
-
Purified putative substrate protein
-
Biotinylated NAD+
-
Activated DNA (for DNA-dependent PARPs like PARP1/2)[10]
-
96-well plates coated with the substrate protein
-
Streptavidin-HRP
-
Chemiluminescent substrate
Procedure:
-
Coat a 96-well plate with the purified putative substrate protein and block non-specific binding sites.
-
In each well, add the reaction mixture containing the reaction buffer, activated DNA (if required), and the purified PARP enzyme.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 1 hour) at 30°C to allow for PARylation.
-
Wash the plate to remove unincorporated biotinylated NAD+ and the PARP enzyme.
-
Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader. The signal intensity is proportional to the level of substrate PARylation.[9]
Cellular PARylation Assay (Western Blot)
This protocol outlines a method to assess the PARylation status of a putative substrate within a cellular context.[3]
Objective: To determine if the PARylation of a target protein is altered in cells following the induction of PARP activity.
Key Reagents:
-
Cell line of interest
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
Antibodies: anti-PAR, antibody against the putative substrate, and a loading control antibody.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a DNA damaging agent for a specific time to induce PARP activity. Include an untreated control group.
-
Lyse the cells and quantify the total protein concentration in the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody that recognizes poly(this compound) chains to detect overall PARylation.
-
To specifically assess the PARylation of the target protein, an immunoprecipitation step for the protein of interest can be performed prior to the Western blot with the anti-PAR antibody.
-
Alternatively, probe the membrane with an antibody specific to the putative substrate to confirm its presence.
-
An increase in the PAR signal on the protein of interest in the treated cells compared to the control suggests it is a substrate for PARP in a cellular context.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and the underlying biological pathways.
Caption: Workflow for an in vitro PARP activity assay.
Caption: Signaling pathway for PARP substrate modification.
Caption: Workflow for identifying PARP substrates via affinity pull-down and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Techniques for ADP-Ribosylated Substrate Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 10. bpsbioscience.com [bpsbioscience.com]
The Great PARP Trap: A Head-to-Head Comparison of Inhibitor Trapping Efficiencies
A deep dive into the critical mechanism of PARP inhibitor cytotoxicity, this guide provides a comparative analysis of the trapping efficiencies of key PARP inhibitors. We present quantitative data, detailed experimental protocols, and a visual representation of the PARP trapping pathway to inform researchers, scientists, and drug development professionals.
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. Beyond their primary role in catalytic inhibition, a key differentiator in the efficacy of these drugs is their ability to "trap" PARP enzymes on DNA. This trapping creates cytotoxic PARP-DNA complexes that are particularly lethal to cancer cells. This guide offers an objective comparison of the trapping efficiencies of various PARP inhibitors, supported by experimental data.
Quantitative Comparison of PARP Inhibitors
The potency of a PARP inhibitor is not solely defined by its ability to inhibit the catalytic activity of PARP (measured by IC50 values) but also, and perhaps more critically, by its efficiency in trapping PARP on DNA. The following tables summarize key quantitative data for several clinically approved and investigational PARP inhibitors.
Table 1: Catalytic Inhibition of PARP1 and PARP2
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib (B1684210) | ~1-5 | ~1-2 |
| Rucaparib (B1680265) | ~1-7 | ~1-2 |
| Niraparib | ~2-4 | ~1-2 |
| Talazoparib (B560058) | ~1 | ~1.5 |
| Veliparib | ~2-5 | ~2-3 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative PARP Trapping Potency
The ability of PARP inhibitors to trap PARP-DNA complexes is a key differentiator that does not always correlate with their catalytic inhibition potency.[1][2] Talazoparib is widely recognized as the most potent PARP trapper among the clinically approved inhibitors.[1][3]
| PARP Inhibitor | Relative Trapping Potency |
| Talazoparib | Very High[1][3] |
| Niraparib | High[1][2] |
| Olaparib | Moderate[1][2] |
| Rucaparib | Moderate |
| Veliparib | Low[2] |
Studies have shown that while inhibitors like olaparib, rucaparib, and BMN 673 (talazoparib) have comparable PARP catalytic inhibition, BMN 673 is approximately 100-fold more potent at trapping PARP-DNA complexes.[4] Olaparib and rucaparib exhibit similar potencies in trapping PARP-DNA complexes.[4] Veliparib, in contrast, is a weak trapping agent despite its notable catalytic inhibition activity.[2][4] The difference in trapping potency between talazoparib and other PARP inhibitors can be up to 10,000-fold, while the difference in catalytic potency is only up to 40-fold.[5]
The Mechanism of PARP Trapping
PARP inhibitors exert their cytotoxic effects through a dual mechanism. They not only inhibit the catalytic activity of PARP, preventing the synthesis of poly(this compound) (PAR) chains, but some also induce a conformational change in the PARP enzyme.[1] This change stabilizes the interaction between PARP and DNA, creating a physical obstruction—the PARP-DNA complex.[1] These trapped complexes are highly cytotoxic, particularly when they collide with the replication machinery, leading to the formation of double-strand breaks.[1]
Caption: Mechanism of PARP inhibitor-mediated PARP trapping and subsequent cytotoxicity.
Experimental Protocols for Measuring PARP Trapping
Several established methods are used to quantify the trapping efficiency of PARP inhibitors. Below are detailed protocols for some of the key assays.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP from a fluorescently labeled DNA probe.[1][6]
-
Principle: In the absence of an inhibitor, PARP1 auto-PARylates upon addition of NAD+, leading to its dissociation from the DNA probe and a low fluorescence polarization signal.[1][6] Trapping inhibitors prevent this dissociation, resulting in a sustained high fluorescence polarization signal.[1][6]
-
Protocol:
-
Incubate purified PARP1 or PARP2 with a fluorescently labeled DNA probe.
-
Add the PARP inhibitor at various concentrations.
-
Initiate the PARylation reaction by adding NAD+.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the EC50 for PARP trapping by plotting the fluorescence polarization signal against the inhibitor concentration.[1]
-
Cellular PARP Trapping Assay (Chromatin Fractionation and Immunoblotting)
This cell-based assay measures the amount of PARP1 associated with chromatin in cells treated with PARP inhibitors.
-
Principle: Trapping inhibitors increase the amount of PARP1 tightly bound to chromatin. This can be quantified by subcellular fractionation and subsequent immunoblotting.
-
Protocol:
-
Treat cells with the PARP inhibitor for a specified duration.
-
Perform subcellular protein fractionation to isolate the chromatin-bound protein fraction.[7]
-
Include inhibitors throughout the fractionation process to minimize dissociation.[7]
-
Normalize samples for protein concentration.
-
Analyze the chromatin fractions by immunoblotting using antibodies against PARP1 and a loading control (e.g., Histone H3).[7]
-
Caption: Experimental workflow for the cellular PARP trapping assay.
High-Content Imaging of γH2Ax
This assay indirectly measures PARP trapping by quantifying the resulting DNA damage.
-
Principle: The formation of PARP-DNA complexes can lead to replication fork collapse and the generation of double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2Ax). The level of γH2Ax can be used as a surrogate marker for PARP trapping-induced DNA damage.
-
Protocol:
-
Culture cells in microplates and treat with PARP inhibitors.
-
Fix and permeabilize the cells.
-
Stain the cells with a primary antibody against γH2Ax and a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the γH2Ax signal within the nucleus.
-
Conclusion
The distinction between the catalytic inhibition and trapping efficiency of PARP inhibitors is crucial for understanding their therapeutic potential. While all PARP inhibitors block the enzymatic function of PARP, their ability to trap PARP on DNA varies significantly, which appears to be a major determinant of their cytotoxic efficacy. Talazoparib stands out as the most potent PARP trapper, a characteristic that likely contributes to its high clinical activity. The experimental protocols outlined in this guide provide robust methods for researchers to assess and compare the trapping efficiencies of novel and existing PARP inhibitors, aiding in the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Commercial Anti-PAR Antibodies for Research Applications
For researchers, scientists, and drug development professionals, the accurate detection of poly(ADP-ribose) (PAR) is critical for advancing our understanding of DNA damage repair, cancer biology, and cellular signaling. The selection of a highly specific and sensitive anti-PAR antibody is paramount for generating reliable and reproducible data. This guide provides an objective comparison of commercially available anti-PAR antibodies, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.
Introduction to Poly(ADP-ribosyl)ation
Poly(ADP-ribosyl)ation (PARylation) is a post-translational modification where poly(this compound) polymerase (PARP) enzymes, particularly PARP1, catalyze the transfer of this compound units from NAD+ to target proteins.[1] This process is integral to a variety of cellular functions, most notably the DNA damage response.[2][3] Upon DNA damage, PARP1 is activated and synthesizes PAR chains on itself and other acceptor proteins, creating a scaffold to recruit DNA repair machinery.[2] Given its central role in genome integrity, targeting PARP enzymes with inhibitors has emerged as a promising anti-cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2.[4]
Key Performance Metrics for Anti-PAR Antibodies
The utility of an anti-PAR antibody is determined by several key performance metrics:
-
Specificity: The ability to detect PAR polymers without cross-reacting with structurally related molecules like DNA, RNA, or monomeric this compound.[5]
-
Sensitivity: The capacity to detect low levels of PAR, which is often transient and present in small quantities in unstimulated cells.
-
Versatility: The antibody's performance across various applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).
-
Lot-to-Lot Consistency: Reproducible performance across different manufacturing batches of the antibody.
Comparative Analysis of Commercial Anti-PAR Antibodies
This section provides a comparative overview of some of the most widely used commercial anti-PAR antibodies. The data presented is compiled from manufacturer datasheets and available research articles.
| Antibody Name/Clone | Supplier | Host Species | Clonality | Validated Applications | Key Features & Reported Performance |
| 10H | Multiple (Merck Millipore, Sigma-Aldrich, Tulip Biolabs, Abcam, Novus Biologicals) | Mouse | Monoclonal | WB, IHC, IF, IP | The most extensively characterized and cited anti-PAR antibody. Recognizes poly(this compound) polymer.[6][7][8] In Western Blotting, it typically shows little to no signal in untreated cells and a strong signal in cells treated with DNA damaging agents like UV or H₂O₂.[6] |
| 10HA | Trevigen, R&D Systems | Mouse | Monoclonal | WB, IHC, IF, IP, ELISA, Flow Cytometry | Specific for PAR polymers ranging from 2 to 50 units in length.[5] Does not recognize RNA, DNA, or this compound monomers.[5] Recommended dilution for WB is 1:1000.[5] |
| E6F6A | Cell Signaling Technology | Rabbit | Monoclonal | WB, IF | Recognizes endogenous levels of both poly- and mono-ADP ribosylated proteins.[9] The antibody's specificity has been validated by treating cell lysates with phosphodiesterase 1 or tcPARG to abolish the signal.[9] |
| A6.4.12 | arigo biolabs | Mouse | Monoclonal | WB, IHC-P | Recognizes the ~116 kDa PARP-1 protein and its cleavage products during apoptosis.[10] |
Experimental Data Summary
Western Blotting
| Antibody Clone | Supplier | Cell Line | Treatment | Recommended Dilution | Observations |
| 10H | Merck Millipore | HeLa | UV | 1.0 µg/mL | Strong signal in UV-treated cells, minimal signal in untreated cells.[6] |
| 10H | Sigma-Aldrich | HeLa | UV | 1.0 µg/mL | Detects PAR in UV-treated HeLa cells. |
| 10HA | Trevigen | Wehi and Jurkat | Untreated | 1:1000 | Detects basal levels of PAR in untreated cells.[5] |
| E6F6A | Cell Signaling Technology | Colo 205 | H₂O₂ | 1:1000 | Increased signal in H₂O₂-treated cells, which is abolished by phosphodiesterase 1 or tcPARG treatment.[9] |
Immunohistochemistry & Immunofluorescence
| Antibody Clone | Supplier | Application | Tissue/Cell Line | Recommended Dilution | Observations |
| 10H | Abcam | IHC-Fr | Rat Liver | 1:100 | Staining observed in diethylnitrosamine-treated liver tissue.[8] |
| 10HA | R&D Systems | IHC-P | Human Kidney | 1.7 µg/mL | Specific nuclear staining observed. |
| 10HA | R&D Systems | ICC/IF | 786-O | 3 µg/mL | Increased nuclear staining in H₂O₂-treated cells. |
| E6F6A | Cell Signaling Technology | IF-IC | HeLa | 1:400 | Nuclear staining in H₂O₂-treated cells. |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. PARP1 - Wikipedia [en.wikipedia.org]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Anti-pADPr clone 10H | Tulip Biolabs [tulipbiolabs.com]
- 8. Anti-Poly (this compound) Polymer antibody [10H] (ab14459) | Abcam [abcam.com]
- 9. Poly/Mono-ADP Ribose (E6F6A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. arigobio.com [arigobio.com]
A Comparative Guide to the In Vitro and In Vivo Potency of PARP Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances between the in vitro and in vivo performance of Poly (ADP-ribose) polymerase (PARP) inhibitors is critical for advancing cancer therapeutics. This guide provides an objective comparison of prominent PARP inhibitors, supported by experimental data, to elucidate their potency inside and outside a living organism.
PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations.[1][2] Their mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that are lethal to cancer cells with compromised homologous recombination repair.[3][4] A key differentiator among these inhibitors is their ability to "trap" the PARP enzyme on DNA, creating a cytotoxic lesion that obstructs DNA replication.[2][5] The potency of this trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[6]
Comparative In Vitro and In Vivo Potency of PARP Inhibitors
The following table summarizes the quantitative data on the in vitro and in vivo potency of five clinically relevant PARP inhibitors: Olaparib (B1684210), Talazoparib, Niraparib (B1663559), Rucaparib, and Veliparib (B1684213). In vitro potency is typically represented by the half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, while in vivo efficacy is demonstrated in preclinical models, such as patient-derived xenografts (PDXs).
| PARP Inhibitor | In Vitro PARP1 IC50 (nM) | In Vitro PARP2 IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | In Vivo Efficacy Highlights |
| Olaparib | ~1-5 | ~1-5 | 2.3 - 5.1 | Showed high consistency in efficacy with Niraparib in ovarian cancer PDX models.[7][8] Combination with a DNA-PKc inhibitor induced sustained tumor regression in breast cancer PDX models.[7] |
| Talazoparib | ~0.5-1 | ~0.2 | Most potent PARP trapper | Caused dramatic regression in 5 out of 12 triple-negative breast cancer PDX models, including those without germline BRCA1/2 mutations.[7][9] |
| Niraparib | ~2-4 | ~2-4 | ~2.8 (PARP-1), ~0.6 (PARP-2) | Demonstrated efficacy in ovarian cancer PDX models.[7][8] Showed greater efficacy compared to olaparib in BRCA wild-type in vivo models, potentially due to favorable pharmacokinetic properties.[10][11] |
| Rucaparib | ~0.5-1 | ~0.2-0.3 | ~375 (BRCA1 mutant cells) | Demonstrated potent activity in BRCA1/2 mutant patient-derived xenograft models.[12][13] |
| Veliparib | ~4-5 | ~2-4 | Weaker PARP trapper | Enhanced temozolomide (B1682018) cytotoxicity in sensitive glioblastoma xenografts but showed discordant effects in resistant models in vivo.[14][15] |
Note: IC50 values can vary between studies due to different experimental conditions.[16]
Signaling Pathway and Experimental Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP signaling pathway and typical experimental workflows for evaluating PARP inhibitors.
Caption: Mechanism of PARP in DNA repair and the action of PARP inhibitors.
Caption: Generalized workflow for in vitro cell viability assays.
Caption: Workflow for in vivo efficacy studies using PDX models.
Detailed Experimental Protocols
In Vitro: Cell Viability Assay to Determine IC50
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a PARP inhibitor using a Sulforhodamine B (SRB) assay.[17]
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, HCC1937)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PARP inhibitor
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the PARP inhibitor in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the PARP inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours.
-
Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated controls. Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16]
In Vivo: Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines a generalized procedure for assessing the in vivo efficacy of a PARP inhibitor using PDX models.[7]
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
Fresh patient tumor tissue
-
PARP inhibitor
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Surgically implant fresh tumor tissue from consenting patients subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Regularly measure tumor volume (e.g., twice weekly) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor orally or via intraperitoneal injection at a specified dose and schedule. Administer a vehicle control to the control group.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, collect tumor samples and fix them in formalin. Perform immunohistochemistry (IHC) to assess biomarkers such as γH2AX (a marker of DNA double-strand breaks) and Ki-67 (a proliferation marker).
Conclusion
The choice of a PARP inhibitor for therapeutic development and clinical application depends on a comprehensive understanding of its in vitro and in vivo characteristics. While in vitro assays provide valuable initial data on potency and mechanism, in vivo models are indispensable for evaluating efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system. As research continues to uncover the intricate details of PARP inhibitor action, a thorough and comparative approach to their evaluation will be paramount in realizing their full therapeutic potential.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for this compound Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdlinx.com [mdlinx.com]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discordant in vitro and in vivo chemopotentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor veliparib in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Differentiating PARP1 vs. PARP2-Mediated ADP-Ribosylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerase 1 (PARP1) and its close homolog PARP2 are critical enzymes in the cellular response to DNA damage, primarily through the process of ADP-ribosylation. While both enzymes catalyze the transfer of this compound units from NAD+ to target proteins, they exhibit distinct structural features, substrate specificities, and cellular functions. Understanding these differences is paramount for the development of targeted therapeutics, particularly in oncology. This guide provides a detailed comparison of PARP1- and PARP2-mediated ADP-ribosylation, supported by experimental data and methodologies.
Core Functional and Structural Distinctions
PARP1 is the primary sensor of DNA single-strand breaks (SSBs) and is responsible for approximately 80-90% of cellular poly(this compound) (PAR) synthesis upon DNA damage.[1][2] PARP2, while contributing a smaller fraction of overall PARylation, plays non-redundant roles in DNA repair and genomic stability.[1][3] Key distinctions are summarized below:
| Feature | PARP1 | PARP2 |
| Cellular Abundance | High | Low |
| Contribution to PARylation | ~80-90% of DNA damage-induced PARylation[2][4] | ~5-20% of DNA damage-induced PARylation[2] |
| DNA Binding Domain | Contains three zinc finger domains that recognize DNA breaks[5][6] | Lacks zinc fingers; possesses a basic DNA-binding domain that recognizes gaps and flap structures[1][7] |
| DNA Structure Preference | Binds to a wide variety of DNA breaks, including SSBs and double-strand breaks (DSBs)[5][8] | Preferentially binds to DNA gaps, flaps, and recombination intermediates[1][9] |
| Protein Substrates | Modifies a broad range of proteins, including histones (on glutamate, aspartate, and lysine (B10760008) residues), and itself[1][7] | Has both shared and specific targets with PARP1; does not covalently modify histone tails on lysine residues[1][7] |
| Catalytic Activity | Higher substrate affinity and turnover rate[10] | Lower substrate affinity and turnover rate due to a narrower catalytic cleft[10] |
Signaling Pathways and Molecular Interactions
Both PARP1 and PARP2 are integral to the Base Excision Repair (BER) pathway, a primary mechanism for repairing DNA base lesions and single-strand breaks. Upon detecting a DNA break, PARP1 and PARP2 become activated and synthesize PAR chains on themselves and other acceptor proteins, such as histones. This PARylation serves as a scaffold to recruit other DNA repair factors, including XRCC1 and DNA Ligase III, to the site of damage.
Below is a diagram illustrating the roles of PARP1 and PARP2 in the Base Excision Repair pathway.
Roles of PARP1 and PARP2 in Base Excision Repair.
Differentiating PARP1 and PARP2 Activity Experimentally
Several methods can be employed to distinguish the ADP-ribosylation activity of PARP1 from that of PARP2. These approaches often involve the use of selective inhibitors, genetic knockouts, or specific biochemical assays.
Selective Inhibition
The development of small molecule inhibitors with high selectivity for either PARP1 or PARP2 is a key strategy for dissecting their individual functions in cellular contexts.[11][12][13] By comparing the effects of a PARP1-selective inhibitor, a PARP2-selective inhibitor, and a dual inhibitor, researchers can attribute specific cellular responses to the inhibition of each isoform.
Table of Representative PARP Inhibitors and their Selectivity:
| Inhibitor | Target(s) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (PARP2 IC₅₀ / PARP1 IC₅₀) | Reference |
| Olaparib | PARP1/PARP2 | 0.6 | 0.5 | ~1 | [12] |
| Niraparib | PARP1/PARP2 | 3.8 | 2.1 | ~0.5 | [13] |
| Saruparib (AZD5305) | PARP1 | - | - | >4000 | [14] |
| (S)-G9 | PARP1 | - | 26.0 | 137-fold for PARP1 over PARP2 | [12] |
| ME0328 | PARP2 | Moderate Inhibition | Moderate Inhibition | Selective for PARP2 over PARP1 | [11] |
| Parp-2-IN-1 | PARP2 | - | - | Selective for PARP2 | [13] |
Note: IC₅₀ values can vary depending on the assay conditions. This table provides a general comparison.
Biochemical Assays for IC₅₀ Determination
Biochemical assays are essential for determining the potency and selectivity of inhibitors against purified PARP1 and PARP2 enzymes. A common method is a histone-coating ELISA-based assay.
Experimental Protocol: In Vitro PARP Activity Assay
-
Plate Preparation: Coat a 96-well plate with histone substrate and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), activated DNA, a mix of NAD+ and biotinylated NAD+, the purified human PARP enzyme (either PARP1 or PARP2), and the test inhibitor at various concentrations.[15]
-
Enzymatic Reaction: Add the reaction mixture to the wells and incubate at room temperature for 1 hour to allow for PARylation of the histone substrate.[15]
-
Detection: Add streptavidin-horseradish peroxidase (Strep-HRP) to each well, which binds to the incorporated biotinylated this compound.[15]
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.[15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.[16]
The following diagram outlines the general workflow for determining PARP inhibitor selectivity.
References
- 1. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. e-century.us [e-century.us]
- 8. Single molecule detection of PARP1 and PARP2 interaction with DNA strand breaks and their poly(ADP-ribosyl)ation using high-resolution AFM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In Vitro Biochemical Assays of PARP1 and PARP2 Activities [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Validating PARP-Specific Substrates: A Comparative Guide to Chemical Genetics
For Researchers, Scientists, and Drug Development Professionals
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial in a multitude of cellular processes, including DNA repair, transcriptional regulation, and cell death.[1][2][3] Identifying the specific substrates of individual PARP family members is paramount to understanding their distinct biological roles and for the development of targeted therapies.[4][5] Chemical genetics has emerged as a powerful tool to dissect PARP-specific ADP-ribosylation, offering a significant advantage over traditional methods that are often hampered by the shared NAD+ substrate and functional redundancy among PARP family members.[5][6]
This guide provides a comprehensive comparison of the primary chemical genetic strategies for validating PARP-specific substrates, complete with experimental data, detailed protocols, and visual workflows to aid researchers in this field.
Comparative Analysis of Chemical Genetic Strategies
Two distinct chemical genetic strategies have been developed to identify the direct substrates of individual PARP enzymes.[4] Both approaches rely on creating a unique enzyme-cofactor pairing that allows for the specific labeling and identification of substrates for a particular PARP.
| Feature | Analog-Sensitive (as) PARP Approach | Orthogonal NAD+ Analog Approach |
| Principle | Engineering a "gatekeeper" residue in the PARP active site to accommodate a bulky, "clickable" NAD+ analog that is not utilized by wild-type enzymes.[6][7][8] | Engineering a PARP variant to efficiently use an orthogonal NAD+ analog that endogenous PARPs cannot use as a substrate.[5] |
| Key Advantage | Enables PARP-specific ADP-ribosylation of substrates in situ and is suitable for subsequent "click chemistry" for enrichment and identification.[7][8] | Allows for the specific transfer of a modified this compound from the orthogonal NAD+ analog onto the direct targets of the engineered PARP.[5] |
| Enzyme Modification | Mutation of large "gatekeeper" amino acids in the catalytic center to smaller residues (e.g., alanine).[6][8] | Engineering the PARP variant to recognize and utilize a chemically distinct NAD+ analog.[5] |
| NAD+ Analog | Bulky, alkyne- or azide-containing NAD+ analogs (e.g., 8-Bu(3-yne)T-NAD+).[8] | Orthogonal NAD+ analogs (e.g., 5-Et-6-a-NAD+).[5] |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach reporter tags (e.g., biotin, fluorophores) for detection and enrichment, followed by mass spectrometry.[7][8] | Enrichment of biotinylated targets using NeutrAvidin agarose, followed by mass spectrometry for identification.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data related to PARP substrate validation and inhibitor potency, providing a benchmark for comparison.
| Parameter | Value | Context | Reference(s) |
| PARP1 IC50 (Olaparib) | ~1-5 nM | In vitro enzymatic activity assay. | [9] |
| PARP1 IC50 (Talazoparib) | ~0.57 nM | In vitro enzymatic activity assay. | [9] |
| PARP1 IC50 (Parp-1-IN-13) | 26 nM | In vitro enzymatic activity assay. | [10] |
| asPARP Substrate Identification | Hundreds of ADP-ribosylation sites for PARPs 1, 2, and 3 | Proteome-wide mapping using the analog-sensitive approach. | [7] |
| KA-PARP Substrate Identification | 42 and 301 substrates for PARP1 and PARP2, respectively | Using an orthogonal NAD+ analog approach. | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in PARP signaling and substrate validation, the following diagrams have been generated using the DOT language.
Caption: PARP1 signaling in response to DNA damage.
Caption: Workflow for identifying PARP substrates using the analog-sensitive approach.
Experimental Protocols
Analog-Sensitive (as) PARP Substrate Identification
This protocol outlines the key steps for identifying substrates of a specific PARP using the analog-sensitive approach.[8][12]
a. Generation of asPARP Mutants:
-
Identify the "gatekeeper" residue in the NAD+-binding pocket of the target PARP (e.g., Leucine 877 in PARP-1).[8]
-
Perform site-directed mutagenesis to replace the gatekeeper residue with a smaller amino acid, typically alanine.
-
Clone the mutant PARP into a suitable expression vector.
b. In-Cell Labeling:
-
Transfect cells with the asPARP expression vector.
-
Incubate the cells with a "clickable" NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+) that contains an alkyne or azide (B81097) group.[8]
-
Lyse the cells under denaturing conditions to preserve post-translational modifications.
c. Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition ("click") reaction to attach a biotin-azide tag to the alkyne-modified ADP-ribosylated proteins.[8][11]
-
Enrich the biotinylated proteins using streptavidin-conjugated beads.
d. Mass Spectrometry and Data Analysis:
-
Elute the enriched proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of ADP-ribosylation.[8][13]
Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS)
This method can be used as a complementary approach to identify proteins that interact with a specific PARP.[14]
a. Cell Lysis and Immunoprecipitation:
-
Lyse cells expressing the PARP of interest using a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Incubate the cell lysate with an antibody specific to the target PARP.
-
Add protein A/G beads to pull down the antibody-protein complexes.
b. Elution and Mass Spectrometry:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Identify the co-precipitated proteins by LC-MS/MS.[14]
In Vitro PARP Activity Assay
This assay is used to determine the inhibitory potency of compounds against PARP enzymes.[9][10]
a. Reaction Setup:
-
In a microplate, combine recombinant PARP enzyme, activated DNA (to stimulate activity), and the test inhibitor at various concentrations.[10]
-
Initiate the reaction by adding NAD+.
b. Detection:
-
After a defined incubation period, measure the amount of PAR produced or the remaining NAD+.
-
Detection can be achieved using methods such as ELISA with an anti-PAR antibody or by measuring the consumption of NAD+ via a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.[9][10]
c. Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[10]
References
- 1. Review of Poly (this compound) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(this compound) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetic methodologies for identifying protein substrates of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying Direct Protein Targets of Poly-ADP-ribose Polymerases (PARPs) Using Engineered PARP variants–orthogonal Nicotinamide Adenine Dinucleotide (NAD+) analogue pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying ADP-ribosylation targets by chemical genetics - Mangerich - Translational Cancer Research [tcr.amegroups.org]
- 7. Chemical Genetic Discovery of PARP Targets Reveals a Role for PARP-1 in Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative site-specific ADP-ribosylation profiling of DNA-dependent PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of ADP-Ribose
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory reagents is paramount to maintaining a secure and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Adenosine diphosphate (B83284) ribose (ADP-ribose), a critical molecule in cellular signaling and DNA repair.[1] Adherence to these procedures will help mitigate risks and ensure compliance with standard laboratory safety protocols.
I. Understanding this compound: Properties and Safety Considerations
Before handling and disposing of this compound, it is crucial to be aware of its chemical and physical properties. This information informs the risk assessment and the selection of appropriate disposal methods.
| Property | Value | Source |
| Molecular Formula | C15H23N5O14P2 | [2][3][4] |
| Molar Mass | 559.32 g/mol | [3][4] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in water | [5] |
| Stability | Stable under normal conditions. | [5] |
| pH | 6.5-7.5 (5% aqueous solution) | [5] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Safety Data Sheets (SDS) for this compound and related compounds indicate that it is not classified as a hazardous substance.[6] However, standard laboratory precautions should always be observed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[7]
-
Avoid Dust Formation: When working with powdered this compound, avoid creating dust.[5][7]
-
Ventilation: Use in a well-ventilated area.[7]
-
Spill Management: In case of a spill, cover the powder with a plastic sheet to minimize spreading. Mechanically take up the spill and place it in an appropriate container for disposal. Clean the contaminated surface thoroughly.[7]
II. Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for non-hazardous laboratory chemical and biological waste, as specific disposal instructions for this compound are not widely available. Always consult and adhere to your institution's specific waste management policies and local regulations.[8]
Step 1: Decontamination (if biologically contaminated)
If the this compound waste is potentially contaminated with biological materials (e.g., cell cultures, bacteria, viruses), it must be decontaminated prior to disposal.[9][10][11]
-
Liquid Waste: Add fresh bleach to the liquid waste to achieve a final concentration of 10%. Let it stand for at least 30 minutes before drain disposal, if permitted by local regulations.[10]
-
Solid Waste: Autoclave solid waste contaminated with biological materials. Place the waste in a red biohazard bag within a puncture-resistant container for autoclaving.[8][9] After autoclaving, the waste can often be disposed of as regular trash.[9]
Step 2: Chemical Inactivation (for non-contaminated waste)
For this compound waste that is not biologically contaminated, chemical inactivation is a prudent step to ensure it is inert before disposal.
-
Dilution: Dilute aqueous solutions of this compound with a large volume of water.
-
pH Neutralization: Check the pH of the diluted solution and adjust to a neutral pH (between 6 and 8) if necessary.
Step 3: Final Disposal
The final disposal method depends on the form of the waste (liquid or solid) and local regulations.
-
Aqueous Solutions: After decontamination or inactivation and neutralization, aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.
-
Solid Waste:
-
Place non-contaminated, solid this compound waste in a securely sealed, clearly labeled container.
-
Dispose of the container in the general laboratory chemical waste stream designated for non-hazardous materials.
-
If the solid waste was decontaminated by autoclaving, it can usually be disposed of in the regular trash.[9]
-
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.[8][9][12]
III. Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
By following these guidelines and the accompanying workflow, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment for everyone. Always prioritize safety and compliance with your institution's policies.
References
- 1. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H23N5O14P2 | CID 445794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ADP-D-ribose | C15H23N5O14P2 | CID 33576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ADP ribose | C15H23N5O14P2 | CID 30243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cochise.edu [cochise.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Biotechnology Lab Safety and Waste Disposal [fishersci.com]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling ADP-Ribose
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Adenosine Diphosphate Ribose (ADP-ribose), a critical molecule in cellular signaling. Adherence to these protocols will ensure a secure and efficient research environment.
This compound and its derivatives, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, should be handled with the care afforded to all research chemicals.[1] Following good industrial hygiene and safety practices is crucial.[1][2]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the recommended equipment for handling this compound in various laboratory scenarios.
| Task | Form of this compound | Required PPE | Purpose |
| Weighing | Solid (Powder) | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Lab coat- NIOSH-approved respirator (if not in a fume hood) | - Prevent skin contact with powder.[3]- Protect eyes from airborne particles.[1]- Protect skin and clothing.[1]- Prevent inhalation of dust.[3][4] |
| Solution Preparation | Solid and Liquid | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Lab coat | - Prevent skin contact with solids and solutions.[3]- Protect eyes from splashes.[3][4]- Protect skin and clothing.[1] |
| Experimental Use | Solution | - Chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or goggles- Lab coat | - Prevent skin contact with solutions.[3]- Protect eyes from splashes.[3][4]- Protect skin and clothing.[1] |
| Spill Cleanup | Solid or Liquid | - Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Lab coat or chemical-resistant clothing- NIOSH-approved respirator (for large powder spills) | - Prevent skin contact during cleanup.[4]- Provide robust eye protection from splashes or dust.[4]- Protect skin and clothing from contamination.[4]- Prevent inhalation of aerosolized powder.[4] |
Caption: Workflow for safe handling and disposal of this compound.
Operational Plan: Handling, Storage, and Disposal
A systematic approach to handling and disposal is crucial for maintaining safety and product integrity.
Step-by-Step Handling and Storage Procedure
-
Preparation : Before handling, ensure you are working in a well-ventilated area, preferably a chemical fume hood when weighing the solid form.[3][4] Put on all required personal protective equipment as outlined in the table above.[3]
-
Handling : During use, avoid direct contact with the skin, eyes, or clothing.[4] Take measures to prevent the generation of dust or aerosols.[3][4] Do not eat, drink, or smoke in the handling area.[4]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For long-term stability, storage at -20°C is recommended.[1][5] Protect the compound from moisture.[1]
Step-by-Step Disposal Procedure
Dispose of this compound and any contaminated materials in strict accordance with all applicable local, state, and federal regulations.[3]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety protocols.[3]
-
Labeling : Clearly label the chemical waste container with "this compound Waste" and any other required hazard information.[3]
-
Containment : Ensure the waste container is properly sealed to prevent leaks.[3]
-
Collection : Arrange for waste to be collected by a licensed chemical waste disposal company.[3]
Experimental Protocol: In Vitro PARP1 Auto-ADP-Ribosylation Assay
This protocol provides a general method for assessing the auto-ADP-ribosylation activity of PARP1, a common enzyme studied in the context of this compound signaling.
Materials
-
Recombinant human PARP1 enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)[6]
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺), 50 µM[6]
-
Stop Solution (e.g., SDS-PAGE loading buffer)
-
This compound detection reagent (e.g., specific antibody)
-
Deionized water
Procedure
-
Preparation : Thaw all reagents on ice. Prepare a master mix of the Reaction Buffer and NAD⁺ to ensure consistency across samples.
-
Reaction Setup : In a microcentrifuge tube, add the required volume of the master mix.
-
Initiate Reaction : Add the recombinant PARP1 enzyme to the tube to initiate the auto-ADP-ribosylation reaction. The final reaction volume can be adjusted as needed (e.g., 30 µL).[6]
-
Incubation : Incubate the reaction at 37°C for 30 minutes.[6]
-
Termination : Stop the reaction by adding an equal volume of Stop Solution. Heat the samples at 95°C for 5 minutes to denature the proteins.[6]
-
Analysis : Analyze the reaction products via SDS-PAGE followed by Western blotting using an antibody specific for poly- or mono-ADP-ribose to visualize the modification.[6][7]
Safety Notes for the Protocol
-
Always wear the appropriate PPE (lab coat, gloves, and safety glasses) throughout the experiment.
-
Handle NAD⁺ and recombinant enzymes with care, keeping them on ice when not in use.
-
All reaction and wash buffers containing ADP-ribosylated materials should be collected and disposed of as chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Development and Characterization of Recombinant this compound Binding Reagents that Allow Simultaneous Detection of Mono and Poly this compound - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
